molecular formula CoLaNi B1512832 Cobalt;lanthanum;nickel CAS No. 130469-99-7

Cobalt;lanthanum;nickel

Cat. No.: B1512832
CAS No.: 130469-99-7
M. Wt: 256.532 g/mol
InChI Key: OPDRIGFSUGVDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cobalt;lanthanum;nickel is a useful research compound. Its molecular formula is CoLaNi and its molecular weight is 256.532 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cobalt;lanthanum;nickel
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Co.La.Ni
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDRIGFSUGVDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Co].[Ni].[La]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CoLaNi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746213
Record name cobalt;lanthanum;nickel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.532 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130469-99-7
Record name cobalt;lanthanum;nickel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Synthesis and Characterization of LaNiCoO₃ Perovskite Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Lanthanum Nickel Cobaltite (LaNiCoO₃), a perovskite-type oxide with significant potential in catalysis, electrocatalysis, and as an electrode material in solid oxide fuel cells (SOFCs).[1][2] We delve into the causality behind experimental choices for prevalent synthesis methodologies, including sol-gel, co-precipitation, and solid-state reactions. This guide further details a suite of essential characterization techniques—such as X-ray Diffraction (XRD), Scanning and Transmission Electron Microscopy (SEM/TEM), and X-ray Photoelectron Spectroscopy (XPS)—elucidating how each technique provides critical insights into the material's structural, morphological, and electrochemical properties. The document is structured to serve as a practical and foundational resource for researchers and professionals engaged in the development of advanced materials.

Introduction: The Significance of LaNiCoO₃ Perovskites

Perovskite-type mixed oxides, with the general formula ABO₃, have garnered substantial attention due to their versatile and tunable properties.[1] The ability to substitute a wide variety of elements at the 'A' and 'B' sites allows for the precise engineering of their structural and electronic characteristics.[1] In this context, LaNiCoO₃ emerges as a material of particular interest. It is a derivative of the well-studied LaNiO₃ and LaCoO₃ systems, where the partial substitution of cobalt for nickel at the B-site can induce significant changes in catalytic activity, thermal stability, and electrochemical performance.[3] These materials are promising candidates for applications such as methane reforming catalysts and as cathodes in intermediate-temperature solid oxide fuel cells (IT-SOFCs), where high electronic conductivity and catalytic activity towards the oxygen reduction reaction (ORR) are paramount.[4][5]

The performance of LaNiCoO₃ is intrinsically linked to its physicochemical properties, such as crystal structure, particle size, surface area, and the oxidation states of the transition metals. These properties are, in turn, heavily dependent on the chosen synthesis route. This guide will explore the critical interplay between synthesis, structure, and properties.

Synthesis Methodologies: A Comparative Analysis

The selection of a synthesis method is a critical decision that dictates the final characteristics of the LaNiCoO₃ material. The primary goal is to achieve a single-phase crystalline structure with high purity, controlled morphology, and optimal surface area.

Sol-Gel Method

The sol-gel process is a wet-chemical technique renowned for producing homogeneous, nanostructured materials at relatively low temperatures.[6][7] The underlying principle involves the formation of a stable colloidal suspension (sol) that is subsequently gelled to create a solid network.

Causality and Rationale:

  • Precursors: Metal nitrates (La(NO₃)₃, Ni(NO₃)₂, Co(NO₃)₂) are commonly used due to their high solubility in water.

  • Chelating Agent: Citric acid is a key component. It forms stable chelate complexes with the metal cations in the solution.[6][8] This complexation prevents the selective precipitation of individual metal hydroxides, ensuring atomic-level mixing of the constituent metals.

  • Polymerization: Ethylene glycol is often added to promote polyesterification between the metal-citrate complexes, leading to the formation of a polymeric resin (gel). This process immobilizes the cations throughout the matrix, preserving the initial homogeneity.

  • Calcination: The dried gel is calcined at elevated temperatures. Thermogravimetric analysis (TGA) is crucial for determining the optimal calcination temperature, which typically involves an initial decomposition of organic matter followed by the crystallization of the perovskite phase.[1] For LaNi₁₋ₓCoₓO₃ synthesized via sol-gel, the perovskite phase is reported to form at temperatures around 700-750 °C.[1][6][8]

G cluster_prep Solution Preparation cluster_process Gelation & Drying cluster_final Final Material Formation Metal_Nitrates Dissolve La, Ni, Co Nitrates in Deionized Water Citric_Acid Add Citric Acid (Chelating Agent) Metal_Nitrates->Citric_Acid Forms Metal-Citrate Complexes EG Add Ethylene Glycol (Polymerizing Agent) Citric_Acid->EG Homogeneous Mixture Heating Heat Solution (e.g., 70-90°C) to form Viscous Sol EG->Heating Initiates Polyesterification Gelation Continued Heating to form Polymeric Gel Heating->Gelation Drying Dry Gel in Oven (e.g., 120°C) Gelation->Drying Grinding Grind Dried Gel into Fine Powder Drying->Grinding Calcination Calcine at High Temp (e.g., 750°C) in Air Grinding->Calcination Decomposes Organics, Crystallizes Perovskite Final_Product LaNiCoO₃ Perovskite Powder Calcination->Final_Product

Co-Precipitation Method

This method involves the simultaneous precipitation of all metal cations from a solution by adding a precipitating agent.[4][9]

Causality and Rationale:

  • Homogeneous Precipitation: The key challenge is to ensure that all metal hydroxides or carbonates precipitate simultaneously. This requires careful control of the solution pH. If the precipitating agent (e.g., sodium carbonate) is added too slowly, selective precipitation can occur, leading to an inhomogeneous precursor and the formation of secondary phases like NiO and La₂O₃ upon calcination.[4][10]

  • Washing and Drying: The resulting precipitate must be thoroughly washed to remove residual ions (e.g., Na⁺) that could act as impurities.[4]

  • Calcination: Calcination temperatures for co-precipitation are often higher than for sol-gel, typically in the range of 800-900 °C, to ensure the complete solid-state reaction between the precipitated components to form the single-phase perovskite.[2][4]

Solid-State Reaction Method

This is the most traditional method, involving the mechanical mixing of precursor powders (oxides or carbonates) followed by repeated cycles of grinding and high-temperature calcination.[11] While simple, it often requires very high temperatures (>1000 °C) and long reaction times, which can lead to particle sintering, low surface area, and incomplete reaction, making it less ideal for producing high-performance nanocatalysts.[11]

Synthesis Method Advantages Disadvantages Typical Calcination Temp.
Sol-Gel Excellent chemical homogeneity, good control over particle size, lower crystallization temperature.[6][7]More complex procedure, use of organic reagents.700 - 800 °C[1][6]
Co-Precipitation Simple, scalable, and cost-effective.[4][12]Difficult to control stoichiometry and homogeneity, potential for impurities.[4][10]800 - 900 °C[2][4]
Solid-State Reaction Very simple, solvent-free.Requires high temperatures, long reaction times, results in low surface area and inhomogeneity.[11]> 1000 °C

Characterization Techniques: Unveiling Material Properties

A multi-faceted characterization approach is essential to fully understand the relationship between the synthesis method and the final properties of the LaNiCoO₃ material.

G cluster_synthesis Synthesized LaNiCoO₃ Powder cluster_char Characterization Suite cluster_info Derived Information Material LaNiCoO₃ XRD XRD Material->XRD Microscopy SEM / TEM / EDX Material->Microscopy XPS XPS Material->XPS TPR H₂-TPR Material->TPR Electrochem Electrochemical Analysis Material->Electrochem Structure Crystal Structure Phase Purity Crystallite Size XRD->Structure Morphology Particle Size & Shape Elemental Distribution Porosity Microscopy->Morphology Surface Surface Composition Oxidation States (Ni³⁺, Co³⁺) Oxygen Vacancies XPS->Surface Reducibility Redox Properties Metal-Support Interaction TPR->Reducibility Performance Catalytic Activity SOFC Performance (e.g., ASR) Stability Electrochem->Performance

Structural Analysis: X-ray Diffraction (XRD)

XRD is the primary technique used to confirm the formation of the desired perovskite crystal structure and to assess phase purity.[1] The diffraction patterns of LaNi₁₋ₓCoₓO₃ typically show a rhombohedral structure.[13] Analysis of the XRD peaks can provide:

  • Phase Identification: Comparison with standard diffraction patterns (e.g., JCPDS cards) confirms the formation of the LaNiCoO₃ phase and detects any impurities like La₂O₃, NiO, or Co₃O₄.[10][14]

  • Lattice Parameters: The position of the diffraction peaks can be used to calculate the unit cell parameters. Substitution of Co for Ni can cause shifts in peak positions, indicating the incorporation of Co into the lattice.[4][10]

  • Crystallite Size: The broadening of the diffraction peaks can be used to estimate the average crystallite size via the Scherrer equation.

Morphological and Compositional Analysis: SEM, TEM, and EDX

These microscopy techniques provide visual information about the material's physical form and elemental composition.

  • Scanning Electron Microscopy (SEM): Used to investigate the surface morphology of the powder, revealing information about particle size, shape, and degree of agglomeration.[6][8]

  • Transmission Electron Microscopy (TEM): Offers higher resolution imaging than SEM, allowing for the visualization of individual nanoparticles, measurement of lattice fringes (confirming crystallinity), and observation of the internal pore structure.[15][16]

  • Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Often coupled with SEM or TEM, EDX provides elemental analysis and mapping, which is crucial for confirming the correct stoichiometric ratio of La, Ni, and Co and verifying their uniform distribution within the sample.[4][16]

Surface Analysis: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and, critically, the chemical (oxidation) states of the elements on the material's surface. For LaNiCoO₃, XPS is vital for:

  • Determining Oxidation States: The catalytic and electrochemical activity of perovskites is highly dependent on the oxidation states of the B-site cations. XPS can distinguish between Ni²⁺/Ni³⁺ and Co²⁺/Co³⁺ species.[17][18] The presence of higher oxidation states (Ni³⁺, Co³⁺) is often linked to enhanced catalytic activity.[3]

  • Quantifying Surface Species: Analysis of the O 1s spectrum can help identify different oxygen species, such as lattice oxygen and surface-adsorbed oxygen (related to oxygen vacancies), which play a key role in redox reactions.[17][18]

Reducibility Analysis: Temperature-Programmed Reduction (TPR)

H₂-TPR is used to study the reducibility of the metal oxides in the perovskite. The sample is heated in a flowing H₂/Ar mixture, and the consumption of hydrogen is monitored. The resulting profile provides information on:

  • Reduction Temperatures: The temperatures at which reduction peaks occur indicate the ease of reduction of the metal cations. For LaNiO₃-based materials, reduction typically occurs in two steps: the first at a lower temperature corresponding to the reduction of Ni³⁺ to Ni²⁺, and the second at a higher temperature for the reduction of Ni²⁺ to metallic Ni⁰.[4][13]

  • Metal-Support Interaction: The position and shape of the reduction peaks can provide insights into the interaction between the active metal species and the lanthanum oxide support.

Technique Primary Information Obtained Rationale for Use
XRD Crystal structure, phase purity, crystallite size.[1][19]To confirm the successful synthesis of the single-phase perovskite structure.
SEM/TEM Particle size, morphology, agglomeration, crystallinity.[15][16]To visualize the material's microstructure and relate it to the synthesis method.
EDX Elemental composition and distribution.[4][16]To verify stoichiometry and homogeneity.
XPS Surface elemental composition, oxidation states of Ni and Co.[17][18]To understand the surface chemistry which governs catalytic and electrochemical activity.
H₂-TPR Reducibility of metal cations, reduction temperatures.[4][13]To assess the redox properties, which are crucial for catalytic applications.

Detailed Experimental Protocols

Protocol 1: Sol-Gel Synthesis of LaNi₀.₅Co₀.₅O₃
  • Precursor Solution: Stoichiometric amounts of La(NO₃)₃·6H₂O, Ni(NO₃)₂·6H₂O, and Co(NO₃)₂·6H₂O are dissolved in deionized water with continuous stirring to form a clear solution.

  • Chelation: Citric acid is added to the solution in a 2:1 molar ratio with respect to the total moles of metal cations. The solution is stirred until the citric acid is fully dissolved.

  • Polymerization: Ethylene glycol is added to the solution. A typical molar ratio of citric acid to ethylene glycol is 1:1.

  • Gel Formation: The solution is heated on a hot plate at 80-90 °C under constant stirring. The solution will gradually become more viscous as water evaporates and polymerization occurs, eventually forming a transparent, viscous gel.

  • Drying: The gel is transferred to an oven and dried at 120 °C for 12 hours to remove residual water, resulting in a solid resin.

  • Grinding: The dried resin is ground into a fine powder using an agate mortar and pestle.

  • Calcination: The powder is placed in a ceramic crucible and calcined in a muffle furnace in static air. The temperature is ramped up to 750 °C at a rate of 5 °C/min and held for 4-5 hours to ensure complete decomposition of organics and crystallization of the perovskite phase.[6][8]

  • Final Product: The furnace is allowed to cool down to room temperature, and the final LaNi₀.₅Co₀.₅O₃ powder is collected.

Protocol 2: Sample Preparation for SEM Analysis
  • Dispersion: A small amount of the synthesized LaNiCoO₃ powder is placed in a vial with a suitable solvent (e.g., ethanol). The vial is sonicated for 5-10 minutes to break up large agglomerates and create a uniform dispersion.

  • Mounting: A drop of the dispersion is placed onto a carbon-taped SEM stub.

  • Drying: The stub is left in a dust-free environment to allow the solvent to evaporate completely. Alternatively, it can be dried under a gentle heat lamp.

  • Coating: For non-conductive or poorly conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputter-coated onto the sample surface to prevent charging effects during imaging.

  • Imaging: The prepared stub is loaded into the SEM chamber for analysis.

Conclusion

The synthesis and characterization of LaNiCoO₃ perovskites represent a critical area of materials science with direct implications for next-generation energy and environmental technologies. This guide has outlined that wet-chemical methods, particularly the sol-gel technique, offer superior control over the material's final properties compared to traditional solid-state reactions. By providing atomic-level mixing and enabling lower crystallization temperatures, these methods facilitate the production of homogenous, nanostructured powders with high surface areas.

A rigorous characterization protocol, employing a combination of diffraction, microscopy, and spectroscopy techniques, is indispensable for establishing a clear structure-property relationship. Understanding how synthesis parameters influence phase purity (verified by XRD), morphology (visualized by SEM/TEM), and surface chemistry (probed by XPS) is the key to rationally designing and optimizing LaNiCoO₃ materials for specific applications, from high-efficiency catalysts to robust SOFC electrodes.

References

  • Lima, S. M. de, & Assaf, J. M. (2002). Synthesis and Characterization of LaNiO3, LaNi(1-x)Fe xO3 andLaNi(1-x)Co xO3 Perovskite Oxides for Catalysis Application. Materials Research, 5(3), 329-336. [Link]

  • Silva, G. R. O., Santos, J. C., Martinelli, D. M. H., Pedrosa, A. M. G., & Souza, M. J. B. de. (2010). Synthesis and Characterization of LaNixCo1-xO3 Perovskites via Complex Precursor Methods. Materials Sciences and Applications, 1(2), 39-45. [Link]

  • Omari, E., Makhloufi, S., & Omari, M. (2017). Preparation by Sol–Gel Method and Characterization of Co-doped LaNiO3 Perovskite. Journal of Inorganic and Organometallic Polymers and Materials, 27(6), 1836–1844. [Link]

  • Kim, H. S., Kim, D. H., Lee, H. G., Moon, S. H., & Moon, D. J. (2014). Synthesis of LaNiO3 perovskite using an EDTA-cellulose method and comparison with the conventional Pechini method: application to steam CO2 reforming of methane. RSC Advances, 4(65), 34651-34660. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of LaNiO3, LaNi(1-x)Fe xO3 andLaNi(1-x)Co xO3 Perovskite Oxides for Catalysis Application. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2017). Preparation by Sol–Gel Method and Characterization of Co-doped LaNiO3 Perovskite. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2010). (PDF) Synthesis and Characterization of LaNixCo1-xO3 Perovskites via Complex Precursor Methods. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). LaNi1-xCoxO3 perovskites for application in electrochemical reactions involving molecular oxygen | Request PDF. Retrieved January 20, 2026, from [Link]

  • SciELO. (2002). Synthesis and Characterization of LaNiO3, LaNi(1-x)FexO3 and LaNi(1-x)CoxO3 Perovskite Oxides for Catalysis Application. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Performance and structural features of LaNi0.5Co0.5O3 perovskite oxides for the dry reforming of methane: Influence of preparation method | Request PDF. Retrieved January 20, 2026, from [Link]

  • IDEAS/RePEc. (2012). LaNi1-xCoxO3 perovskites for application in electrochemical reactions involving molecular oxygen. Retrieved January 20, 2026, from [Link]

  • RUA - Repositorio Institucional da Universidade de Alicante. (2012). LaNi1-xCoxO3 perovskites for application in electrochemical reactions involving molecular oxygen. Retrieved January 20, 2026, from [Link]

  • ElectronicsAndBooks. (2005). Template induced sol–gel synthesis of highly ordered LaNiO3 nanowires. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Bimetallic LaNi1-xCoxO3 (x=0, 0.3, 0.5, 0.7, and 1) Perovskite Catalysts for Tar Reforming to Syngas. Retrieved January 20, 2026, from [Link]

  • MDPI. (2020). Phase Transformation of Zr-Modified LaNiO 3 Perovskite Materials: Effect of CO 2 Reforming of Methane to Syngas. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of LaNiO3, LaNi(1-x)Fe xO3 andLaNi(1-x)Co xO3 Perovskite Oxides for Catalysis Application. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2017). X-ray diffraction patterns of perovskite LaNi1−xCoxO3 (0 ≤ x ≤ 0.6) samples calcined at 750 °C. Retrieved January 20, 2026, from [Link]

  • Scite.ai. (2002). Synthesis and Characterization of LaNiO3, LaNi(1-x)Fe xO3 andLaNi(1-x)Co xO3 Perovskite Oxides for Catalysis Application. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). SEM and TEM images of the calcined LaNiO3 (A, B) perovskites. Retrieved January 20, 2026, from [Link]

  • American Chemical Society. (2021). Unraveling the Evolution of Dynamic Active Sites of LaNixFe1–xO3 Catalysts During OER. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Electrochemical evaluation of mixed ionic electronic perovskite cathode LaNi1-xCoxO3-δ for IT-SOFC synthesized by high temperature decomposition | Request PDF. Retrieved January 20, 2026, from [Link]

  • CSIC. (2012). LaNi1-xCoxO3 perovskites for application in electrochemical reactions involving molecular oxygen. Retrieved January 20, 2026, from [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Application of Lanio3 Perovskite-Type Nanocatalyst with Zr for Carbon Dioxide Reforming of Methane. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). XPS analysis of LaNiO3, LaMnO3, and La0.8Ce0.2Mn0.8Ni0.2O3, (A) survey.... Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). X-ray diffraction profiles of perovskites: (a) LaNiO 3 -sg. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Solid‐State Synthesis of LaCoO3 Perovskite Nanocrystals | Request PDF. Retrieved January 20, 2026, from [Link]

  • MDPI. (2023). Effect of the Calcination Temperature of LaNiO 3 on the Structural Properties and Reaction Performance of Catalysts in the Steam Reforming of Methane. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2020). (PDF) High Cu content LaNi1-xCuxO3-δ perovskites as candidate air electrode materials for Reversible Solid Oxide Cells. Retrieved January 20, 2026, from [Link]

  • SciSpace. (2002). Synthesis and Characterization of LaNiO3, LaNi(1-x)Fe xO3 andLaNi(1-x)Co xO3 Perovskite Oxides for Catalysis Application. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). SEM images of catalyst before (a) and after (b) the reaction over 20.... Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of a LaNiO3 perovskite as precursor for methane reforming reactions catalysts | Request PDF. Retrieved January 20, 2026, from [Link]

  • ThaiScience. (2019). A simple synthesis and characterization of LaMO3 (M=Al, Co, Fe, Gd) perovskites via chemical co-precipitation method. Retrieved January 20, 2026, from [Link]

  • YouTube. (2020). Chemical Analysis in TEM/STEM - CQ Chen - MRL - 06252020. Retrieved January 20, 2026, from [Link]

  • YouTube. (2021). Solutions for NanoAnalysis 6 - Elemental Analysis of Semiconductors with TEM. Retrieved January 20, 2026, from [Link]

Sources

A Technical Guide to the Crystal Structure of Lanthanum Cobalt Nickel Oxide Double Perovskites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the crystal structure of lanthanum cobalt nickel oxide, focusing on the double perovskite La₂NiCoO₆. This material is of significant interest for applications in solid oxide fuel cells (SOFCs), catalysis, and spintronic devices due to the intricate relationship between its structure and physicochemical properties. We will explore the nuances of its perovskite structure, the critical role of B-site cation ordering, and the influence of synthesis methodologies on the final crystal lattice. This guide synthesizes data from authoritative sources to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this complex oxide system, complete with detailed experimental protocols and structural data analysis.

Introduction: The Significance of Lanthanum Cobalt Nickel Oxide

Complex metal oxides with a perovskite structure are at the forefront of materials science research, offering a vast playground for tuning electronic, magnetic, and catalytic properties. Lanthanum cobalt nickel oxide, particularly in the form of the double perovskite La₂NiCoO₆, is a prominent member of this class. The arrangement of nickel (Ni) and cobalt (Co) ions within the crystal lattice dictates the material's fundamental properties, making a thorough understanding of its crystal structure paramount for designing and optimizing new functional materials.

The properties of these materials, such as their mixed ionic-electronic conductivity and catalytic activity, are strongly dependent on factors like the oxidation states of the transition metals, the presence of oxygen vacancies, and the precise ordering of the B-site cations (Ni and Co). These structural characteristics, in turn, are highly sensitive to the synthesis conditions employed.

Fundamentals of the Double Perovskite Structure

To appreciate the intricacies of La₂NiCoO₆, one must first understand the parent perovskite structure. An ideal perovskite has the chemical formula ABO₃, where A and B are cations of different sizes and O is an anion (oxygen). The structure is cubic, with the larger A-site cation at the corners, the smaller B-site cation at the body center, and oxygen anions at the face centers, forming BO₆ octahedra.

Double perovskites emerge when two different cations, B' and B'', occupy the B-site, leading to the general formula A₂B'B''O₆. The arrangement of these B' and B'' cations can be either ordered or disordered.[1]

  • Disordered Structure: The B' and B'' cations are randomly distributed on the B-site. This often results in a higher symmetry structure, such as rhombohedral (space group R-3c) or orthorhombic (space group Pbnm).[2][3]

  • Ordered Structure: The B' and B'' cations arrange in an alternating, rock-salt-like pattern.[4] This ordering leads to a reduction in crystal symmetry, often resulting in a monoclinic structure with the space group P2₁/n.[5][6]

The degree of this B-site cation ordering is a critical parameter that can be quantified by an order parameter, S, where S=1 signifies a completely ordered structure and S=0 represents a completely disordered one.[2] The level of ordering has a profound impact on the magnetic and electronic properties due to its influence on the B'-O-B'' superexchange interactions.[4]

The stability and distortion of the perovskite structure can be predicted by the Goldschmidt tolerance factor (t):

t = (rₐ + rₒ) / (√2 * (rₑ + rₒ))

where rₐ, rₑ, and rₒ are the ionic radii of the A-site cation, average B-site cation, and oxygen, respectively. An ideal cubic perovskite has a t value of 1. Deviations from this value lead to tilting of the BO₆ octahedra and a reduction in crystal symmetry.[2][7]

Synthesis Methodologies and Their Structural Implications

The final crystal structure, and particularly the degree of B-site cation ordering in La₂NiCoO₆, is highly dependent on the synthesis route. The chosen method influences particle size, morphology, and phase purity.

Solid-State Reaction Method

This conventional technique is widely used for producing polycrystalline ceramic powders. It involves the intimate mixing of precursor materials (oxides, carbonates, or nitrates) followed by repeated cycles of grinding and high-temperature calcination.[8]

Causality and Insights:

High calcination temperatures (often >1000°C) are necessary to provide the thermal energy required for the interdiffusion of solid reactants to form the desired perovskite phase.[8] However, these high temperatures can sometimes lead to the formation of secondary phases or a lack of complete cation ordering. A two-step synthesis approach has been developed to mitigate the formation of impurity phases like La₂NiO₄ or NiO that can occur in a single-step process.[9]

Experimental Protocol: Solid-State Synthesis of La₂NiCoO₆
  • Precursor Selection: Start with high-purity (>99.9%) La₂O₃, NiO, and Co₃O₄ powders. La₂O₃ should be pre-heated at 900°C for several hours to remove any absorbed moisture and carbonates.

  • Stoichiometric Mixing: Weigh the precursors in the precise stoichiometric ratio required for La₂NiCoO₆.

  • Homogenization: Thoroughly mix and grind the powders in an agate mortar with acetone or ethanol for at least 1 hour to ensure intimate contact between the reactant particles.

  • Calcination: Transfer the dried powder to an alumina crucible and calcine in air at a high temperature, for instance, 1200°C for 12-24 hours. Intermediate grinding steps may be necessary to ensure a complete reaction.

  • Characterization: Analyze the resulting powder using X-ray diffraction (XRD) to confirm phase purity and determine the crystal structure.

Sol-Gel Method

The sol-gel method is a wet-chemical technique that offers better mixing of the constituent cations at an atomic level, often leading to phase-pure materials at lower calcination temperatures compared to the solid-state method.[10][11]

Causality and Insights:

This method involves the formation of a colloidal suspension (sol) that, upon gelation, forms a network containing the metal cations. The intimate mixing in the liquid phase facilitates the reaction, promoting the formation of the desired perovskite structure at lower temperatures. This can result in nanocrystalline powders with high surface area.[12][13] Citric acid is often used as a chelating agent to form stable complexes with the metal ions, ensuring homogeneity.

Experimental Protocol: Sol-Gel Synthesis of La₂NiCoO₆
  • Precursor Solution: Dissolve stoichiometric amounts of lanthanum nitrate (La(NO₃)₃·6H₂O), nickel nitrate (Ni(NO₃)₂·6H₂O), and cobalt nitrate (Co(NO₃)₂·6H₂O) in deionized water.

  • Chelation: Add an aqueous solution of citric acid to the precursor solution. The molar ratio of citric acid to total metal cations is typically kept at 1.5:1 to ensure proper chelation.

  • Gel Formation: Heat the solution on a hot plate at around 80-90°C with continuous stirring. The solution will gradually become more viscous and eventually form a thick gel.

  • Drying and Decomposition: Dry the gel in an oven at ~120°C overnight to remove residual water. The dried gel is then pre-calcined at a moderate temperature (e.g., 400-600°C) to decompose the organic components.

  • Final Calcination: Calcine the resulting precursor powder at a higher temperature (e.g., 800-1000°C) in air for several hours to crystallize the La₂NiCoO₆ perovskite phase.

  • Characterization: Use XRD to verify the crystal structure and phase purity of the final powder.

Synthesis Workflow Diagram

G cluster_SS Solid-State Reaction cluster_SG Sol-Gel Method ss_precursors Precursors (La₂O₃, NiO, Co₃O₄) ss_mix Mechanical Mixing & Grinding ss_precursors->ss_mix ss_calcine High-Temp Calcination (>1000°C) ss_mix->ss_calcine ss_product La₂NiCoO₆ Powder ss_calcine->ss_product char Structural Characterization (XRD) ss_product->char sg_precursors Precursors (Metal Nitrates) sg_solution Dissolution & Chelation (Citric Acid) sg_precursors->sg_solution sg_gel Gel Formation (Heating at 80-90°C) sg_solution->sg_gel sg_decomp Decomposition (400-600°C) sg_gel->sg_decomp sg_calcine Final Calcination (800-1000°C) sg_decomp->sg_calcine sg_product La₂NiCoO₆ Powder sg_calcine->sg_product sg_product->char start

Caption: Comparative workflow for Solid-State and Sol-Gel synthesis of La₂NiCoO₆.

Structural Characterization Techniques

Determining the precise crystal structure of La₂NiCoO₆ requires sophisticated characterization techniques. X-ray diffraction is the primary tool for this purpose.

X-ray Diffraction (XRD) and Rietveld Refinement

Powder XRD is a non-destructive technique that provides information on the phase composition, crystal structure, and lattice parameters of a crystalline material.[2] The positions and intensities of the diffraction peaks are unique to a specific crystal structure.

For complex structures like double perovskites, where multiple phases can coexist and peak overlapping is common, Rietveld refinement is an essential analysis method.[14][15] It is a full-pattern fitting technique that refines a theoretical structural model against the experimental XRD data until the best fit is achieved.[16]

Key Outputs from Rietveld Refinement:
  • Phase Fractions: Quantifies the amount of each crystalline phase (e.g., monoclinic vs. rhombohedral) in a mixed-phase sample.[2][17]

  • Lattice Parameters: Provides precise measurements of the unit cell dimensions (a, b, c, α, β, γ).[5]

  • Atomic Positions: Determines the coordinates of each atom within the unit cell.

  • Site Occupancy Factors: Crucial for quantifying the degree of B-site cation ordering.

  • Crystallite Size and Microstrain: Information about the microstructure of the material.

Experimental Protocol: XRD Data Acquisition and Rietveld Refinement
  • Sample Preparation: Prepare a flat, densely packed powder sample to minimize surface roughness and ensure random crystallite orientation.

  • Data Collection: Use a powder diffractometer with a monochromatic X-ray source (commonly Cu Kα, λ = 1.5406 Å). Collect the diffraction pattern over a wide 2θ range (e.g., 20-80°) with a small step size and sufficient counting time to obtain good statistics.

  • Initial Model Selection: Based on literature and expected phases, select an initial structural model (e.g., monoclinic P2₁/n and/or rhombohedral R-3c space groups for La₂NiCoO₆).[2][5]

  • Refinement Strategy: Use specialized software (e.g., GSAS, FullProf, TOPAS). Sequentially refine parameters in a logical order:

    • Scale factor and background.

    • Unit cell parameters and zero-shift error.

    • Peak shape parameters (e.g., Caglioti parameters for peak width).

    • Atomic coordinates and isotropic thermal parameters.

    • Site occupancy factors to determine Ni/Co ordering.

  • Goodness-of-Fit Assessment: Evaluate the quality of the refinement using statistical indicators like Rwp (weighted profile R-factor), Rp (profile R-factor), and χ² (chi-squared or goodness of fit). A good fit is typically indicated by a low Rwp and a χ² value approaching 1.

Structural Data Summary

The crystal structure of La₂NiCoO₆ can vary significantly based on synthesis conditions. The table below summarizes typical structural parameters reported in the literature for different phases.

PropertyOrdered PhaseDisordered PhaseReference(s)
Crystal System MonoclinicRhombohedral / Orthorhombic[2][5]
Space Group P2₁/nR-3c / Pbnm[2][3][5]
Typical Lattice a ≈ 5.5 Å, b ≈ 5.5 Å, c ≈ 7.8 Å, β ≈ 90°a ≈ 5.5 Å, c ≈ 13.2 Å (hexagonal setting)[3]
B-site Cations Alternating Ni²⁺/Co³⁺ or Ni³⁺/Co²⁺Random distribution of Ni and Co ions[2]

Note: Lattice parameters are approximate and vary with synthesis conditions and exact stoichiometry.

Structure-Property Relationships

The crystal structure is intrinsically linked to the material's functional properties. Understanding this relationship is key to designing materials for specific applications.

Influence of Cation Ordering

The degree of B-site ordering is arguably the most critical structural parameter influencing the physical properties of La₂NiCoO₆.

  • Magnetic Properties: An ordered arrangement of Ni²⁺ and Mn⁴⁺ (in the related La₂NiMnO₆ compound) leads to strong ferromagnetic superexchange interactions (Ni²⁺-O-Mn⁴⁺).[3][4] Similarly, the ordering of Ni and Co ions in La₂NiCoO₆ governs its magnetic behavior, with ordered structures often exhibiting distinct magnetic transitions. Disordered arrangements can introduce competing magnetic interactions, potentially leading to complex magnetic states like spin-glass behavior.[4][18]

  • Electronic Properties: Cation ordering affects the electronic band structure and, consequently, the electrical conductivity. Ordered double perovskites are often semiconducting or insulating.[19] The conductivity mechanism in these materials can be described by models such as variable range hopping (VRH), which is influenced by the multivalence states of Ni and Co.[20]

Logical Diagram: From Synthesis to Properties

G cluster_synthesis Synthesis Parameters cluster_structure Crystal Structure cluster_properties Physical Properties method Method (Sol-Gel, Solid-State) ordering B-Site Cation Ordering (Ordered vs. Disordered) method->ordering temp Calcination Temperature temp->ordering phase Phase Purity & Symmetry (P2₁/n, R-3c) temp->phase atm Atmosphere defects Defects (e.g., Oxygen Vacancies) atm->defects magnetic Magnetic Behavior (Ferromagnetism) ordering->magnetic electronic Electronic Conductivity ordering->electronic phase->electronic defects->electronic catalytic Catalytic Activity defects->catalytic

Caption: Interplay between synthesis, structure, and properties in La₂NiCoO₆.

Conclusion

The crystal structure of lanthanum cobalt nickel oxide, exemplified by the double perovskite La₂NiCoO₆, is a complex and fascinating field of study. The material's properties are not governed by its composition alone but are critically dependent on the subtle details of its atomic arrangement, particularly the ordering of the B-site cations. Synthesis methods like solid-state reaction and sol-gel offer different levels of control over the final structure, with wet-chemical routes generally providing better homogeneity at lower temperatures.

Advanced characterization, primarily through X-ray diffraction coupled with Rietveld refinement, is indispensable for elucidating the precise structural parameters. This detailed structural knowledge is the foundation for establishing robust structure-property relationships, enabling the rational design of La₂NiCoO₆-based materials for next-generation technologies in energy and electronics.

References

  • Unraveling the Structural, Dielectric, Magnetic, and Optical Characteristics of Nanostructured La2NiMnO6 Double Perovskites. (2022). MDPI. Retrieved from [Link]

  • Recent advances in La2NiMnO6 Double Perovskites for various applications; Challenges and opportunities. (n.d.). arXiv. Retrieved from [Link]

  • Magnetic properties of double perovskite La2BMnO6 (B = Ni or Co) nanoparticles. (2014). RSC Publishing. Retrieved from [Link]

  • Sol-gel Synthesis of Lanthanum, Cobalt and Titanium Oxide Composite. (2013). ResearchGate. Retrieved from [Link]

  • Conductivity of Co and Ni doped lanthanum-gallate synthesized by citrate sol–gel method. (2012). ResearchGate. Retrieved from [Link]

  • (a) Crystal structure of La 2 NiMnO 6 compound. (b) Crystal structure... (n.d.). ResearchGate. Retrieved from [Link]

  • An overview of La2NiMnO6 double perovskites: synthesis, structure, properties, and applications. (2019). Semantic Scholar. Retrieved from [Link]

  • Synthesis of Novel Nanostructured Lanthanum Cobalt Ferrite Mixed Metal Oxides by Sol-Gel. (2013). ResearchGate. Retrieved from [Link]

  • Electronic and magnetic properties of La2NiMnO6 and La2CoMnO6 with cationic ordering. (2018). ResearchGate. Retrieved from [Link]

  • B-Site Cation Ordering in Films, Superlattices, and Layer-by-Layer-Grown Double Perovskites. (2021). GFZpublic. Retrieved from [Link]

  • Unraveling the Structural, Dielectric, Magnetic, and Optical Characteristics of Nanostructured La2NiMnO6 Double Perovskites. (2022). PubMed Central. Retrieved from [Link]

  • Multiscale Magnetic Correlations in La2Mn2-xNixO6: Role of Crystal Structure in Double Perovskites. (2024). ResearchGate. Retrieved from [Link]

  • An overview of La2NiMnO6 double perovskites: synthesis, structure, properties, and applications. (2019). ResearchGate. Retrieved from [Link]

  • LCO Synthesis by Sol-Gel Method. (2016). OSTI.GOV. Retrieved from [Link]

  • Rietveld refinement profiles of X-ray diffraction data for La2NiMnO6,... (n.d.). ResearchGate. Retrieved from [Link]

  • Cation ordering in perovskites. (2011). Semantic Scholar. Retrieved from [Link]

  • Synthesis of Perovskite Oxides, Solid-State Reactions. (n.d.). Link Springer. Retrieved from [Link]

  • In situ fabrication of lanthanum-doped nickel oxide nanostructures using sol–gel for the degradation of rhodamine B. (2024). PubMed Central. Retrieved from [Link]

  • Physical Properties of Ca-Doped Double Perovskite La2NiMnO6. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, Magnetic, Elastic, and Electronic Properties of La2ZnMnO6 Double Perovskite. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and properties of the double perovskites La2NiVO6, La2CoVO6, and La2CoTiO6. (2007). ResearchGate. Retrieved from [Link]

  • The electronic, magnetic, and optical properties of double perovskite La2BB. (2022). Semantic Scholar. Retrieved from [Link]

  • A kind of two-step method solid-phase synthesis method of pure phase La2NiMnO6 powder. (2013). Google Patents.
  • Synthesis and characterization of structural, optical and magnetic properties of nano-crystalline La2MMnO6 (M = Ni, Cu & Zn) double perovskites. (2023). ResearchGate. Retrieved from [Link]

  • Structural, magnetic and dielectric properties of La2NiMnO6 thin film by chemical solution deposition method. (2015). ResearchGate. Retrieved from [Link]

  • Rietveld refined x-ray diffraction data for La 2 Ni 1Àx Cu x MnO 6. (n.d.). ResearchGate. Retrieved from [Link]

  • Rietveld Refinement from Powder Diffraction Data. (n.d.). Rietan. Retrieved from [Link]

  • Rietveld refinement. (n.d.). Wikipedia. Retrieved from [Link]

  • The Rietveld refinement of X-ray diffraction data for LaSrNiRuO6 and... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Structural Characterization, and Infrared Analysis of Double Perovskites Pr2NiMnO6, Gd2NiMnO6, and Er2NiMnO6 Functional Nano-Ceramics. (2022). MDPI. Retrieved from [Link]

Sources

"sol-gel synthesis of La(Ni,Co)O3 nanoparticles"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Sol-Gel Synthesis of Lanthanum Nickel Cobaltite (La(Ni,Co)O3) Nanoparticles

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Perovskite Nanomaterials

Lanthanum nickel cobaltite (La(Ni,Co)O3) nanoparticles, a member of the perovskite oxide family, are at the forefront of materials science research. Their unique electronic, magnetic, and catalytic properties make them highly sought after for a range of applications, including solid oxide fuel cells (SOFCs), catalysts, and gas sensors.[1][2] The sol-gel method has emerged as a superior synthesis route for these materials, offering exceptional control over stoichiometry, morphology, and phase purity at relatively low temperatures.[3][4] This guide provides a comprehensive, field-proven framework for the successful sol-gel synthesis of La(Ni,Co)O3 nanoparticles, moving beyond a simple recitation of steps to elucidate the underlying chemical principles that govern the process.

Part 1: The Sol-Gel Pathway – A Symphony of Chemical Interactions

The sol-gel process is a versatile wet-chemical technique for fabricating metal oxides from molecular precursors.[5] The synthesis of La(Ni,Co)O3 nanoparticles via this route, particularly the Pechini method, involves the transformation of a colloidal solution (sol) into a gelatinous network (gel) that encapsulates the metal cations in a highly dispersed state.[4][6] This intimate mixing at the atomic level is the cornerstone of producing homogeneous, phase-pure nanoparticles upon subsequent thermal treatment.

The Critical Role of Precursors and Chelating Agents

The choice of starting materials is paramount to the success of the synthesis. Metal nitrates, such as lanthanum nitrate (La(NO3)3·6H2O), nickel nitrate (Ni(NO3)2·6H2O), and cobalt nitrate (Co(NO3)2·6H2O), are commonly employed due to their high solubility in water and their ability to decompose cleanly at elevated temperatures.[7][8]

The lynchpin of the sol-gel synthesis of mixed metal oxides is the chelating agent. Citric acid (C6H8O7) is a widely used and highly effective chelating agent in this process.[2][9][10][11] Its poly-dentate nature allows it to form stable complexes with the lanthanum, nickel, and cobalt cations in the solution. This chelation serves two primary purposes:

  • Homogeneous Cation Distribution: By forming stable metal-citrate complexes, the segregation of individual metal species during solvent evaporation and subsequent gelation is prevented.[6] This ensures a uniform distribution of the cations throughout the gel matrix, which is essential for the formation of the desired single-phase perovskite structure.

  • Steric Hindrance: The bulky citrate ligands sterically hinder the metal ions, preventing their premature hydrolysis and precipitation, which would lead to an inhomogeneous final product.[5]

The stability of these metal-citrate complexes is pH-dependent. An acidic environment is generally preferred to ensure the protonation of the citric acid and prevent the precipitation of metal hydroxides.[9]

Gelation and Polymerization: The Formation of the Nanoparticle Blueprint

Once the metal-citrate complexes are formed, a polyhydroxy alcohol, most commonly ethylene glycol (C2H6O2), is introduced.[5][9][12] The solution is then heated to promote a polyesterification reaction between the carboxyl groups of the citric acid and the hydroxyl groups of the ethylene glycol.[5] This reaction forms a cross-linked polymer network, or gel, that entraps the metal-citrate complexes. The ethylene glycol acts as a "linker," connecting the metal-citrate complexes into a vast, three-dimensional structure.[4][12] The viscosity of the solution gradually increases during this process until a transparent, viscous gel is formed. This gel acts as a blueprint for the final nanoparticle structure, with the metal cations already arranged in a highly ordered and dispersed manner.

Thermal Decomposition and Crystallization: From Gel to Perovskite

The final and most critical stage of the synthesis is the thermal treatment, or calcination, of the dried gel. This process involves two key transformations:

  • Decomposition of the Organic Matrix: The gel is first heated to a moderate temperature (typically 300-400°C) to burn off the organic components (citrate and ethylene glycol).[11] This is an exothermic process that should be carefully controlled to avoid uncontrolled combustion, which can lead to the formation of large, agglomerated particles.

  • Crystallization of the Perovskite Phase: Following the removal of the organic matrix, the temperature is raised to a higher level (typically 600-900°C) to induce the crystallization of the La(Ni,Co)O3 perovskite phase.[2][13][14][15] The precise calcination temperature has a profound impact on the final properties of the nanoparticles, as detailed in the table below.

Part 2: Experimental Protocol

Step-by-Step Synthesis of LaNi0.6Co0.4O3 Nanoparticles

This protocol outlines a reliable method for the synthesis of LaNi0.6Co0.4O3 nanoparticles.

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of La(NO3)3·6H2O, Ni(NO3)2·6H2O, and Co(NO3)2·6H2O in deionized water with vigorous stirring to form a clear solution.

  • Chelation:

    • Add citric acid to the precursor solution. A molar ratio of citric acid to total metal cations of 1.5:1 is recommended to ensure complete chelation.[14]

    • Stir the solution at 60-70°C for 1-2 hours until a clear, homogeneous solution is obtained.

  • Gelation:

    • Add ethylene glycol to the solution. A molar ratio of citric acid to ethylene glycol of 1:1 is a good starting point.

    • Continue heating the solution at 80-90°C with constant stirring. The solution will gradually become more viscous as the polyesterification reaction proceeds.

    • Maintain the temperature until a transparent, viscous gel is formed.

  • Drying:

    • Dry the gel in an oven at 120-150°C for 12-24 hours to remove the excess water and solvent. The result will be a porous, solid mass.

  • Calcination:

    • Grind the dried gel into a fine powder.

    • Place the powder in a ceramic crucible and calcine it in a muffle furnace in air. A two-step calcination process is often beneficial:

      • First, heat to 400°C for 2 hours to slowly burn off the organic matter.

      • Then, increase the temperature to 750°C and hold for 4-6 hours to crystallize the perovskite phase.[2]

    • Allow the furnace to cool down to room temperature naturally.

    • The resulting black powder is the LaNi0.6Co0.4O3 nanoparticles.

Characterization Workflow

A thorough characterization of the synthesized nanoparticles is crucial to validate the success of the synthesis and to understand their properties.

  • X-ray Diffraction (XRD):

    • Purpose: To identify the crystal structure and phase purity of the synthesized powder.

    • Procedure:

      • Mount a small amount of the calcined powder on a sample holder.

      • Perform an XRD scan over a 2θ range of 20-80°.

    • Expected Outcome: The XRD pattern should show sharp peaks corresponding to the rhombohedral perovskite structure of La(Ni,Co)O3, with no observable peaks from secondary phases like La2O3, NiO, or Co3O4.[16]

  • Scanning Electron Microscopy (SEM):

    • Purpose: To visualize the morphology, particle size, and degree of agglomeration of the nanoparticles.

    • Procedure:

      • Disperse a small amount of the powder in a suitable solvent (e.g., ethanol) and sonicate for a few minutes.

      • Drop-cast the dispersion onto a clean silicon wafer or carbon tape and allow it to dry.

      • Coat the sample with a thin layer of gold or carbon to prevent charging.

      • Image the sample using an SEM.

    • Expected Outcome: SEM images should reveal nanoparticles with a relatively uniform size distribution and a porous, interconnected structure.[2]

  • Transmission Electron Microscopy (TEM):

    • Purpose: To obtain high-resolution images of the nanoparticles, allowing for precise measurement of particle size, lattice fringes, and crystallinity.[17]

    • Procedure:

      • Prepare a dilute dispersion of the nanoparticles in a solvent.

      • Deposit a drop of the dispersion onto a TEM grid (e.g., carbon-coated copper grid) and allow it to dry.

      • Image the sample using a TEM.

    • Expected Outcome: TEM images will provide a more detailed view of the individual nanoparticles, confirming their size and crystalline nature.

Part 3: Visualization of the Synthesis Process

Diagram 1: Sol-Gel Synthesis Workflow for La(Ni,Co)O3 Nanoparticles

SolGel_Workflow cluster_solution Solution Preparation cluster_gelation Gel Formation cluster_thermal Thermal Treatment Precursors Metal Nitrates (La, Ni, Co) Sol Sol Precursors->Sol Dissolution Solvent Deionized Water Solvent->Sol Chelating_Agent Citric Acid Chelating_Agent->Sol Chelation (60-70°C) Polymerizing_Agent Ethylene Glycol Gel Polymeric Gel (Metal-Citrate Complexes Entrapped) Polymerizing_Agent->Gel Polyesterification (80-90°C) Dried_Gel Dried Gel Powder Gel->Dried_Gel Drying (120-150°C) Nanoparticles La(Ni,Co)O3 Nanoparticles Dried_Gel->Nanoparticles Calcination (>700°C) Sol->Polymerizing_Agent Addition

Caption: A flowchart illustrating the key stages of the sol-gel synthesis of La(Ni,Co)O3 nanoparticles.

Diagram 2: Cause-and-Effect Relationships in Sol-Gel Synthesis

Cause_Effect cluster_params Synthesis Parameters cluster_intermediate Intermediate States cluster_properties Nanoparticle Properties pH Solution pH Chelate_Stability Chelate Stability pH->Chelate_Stability Molar_Ratio Chelating Agent/ Metal Ion Ratio Molar_Ratio->Chelate_Stability Calcination_Temp Calcination Temperature Organic_Removal Organic Removal Efficiency Calcination_Temp->Organic_Removal Particle_Size Particle Size Calcination_Temp->Particle_Size Crystallinity Crystallinity Calcination_Temp->Crystallinity Doping_Ratio Ni/Co Ratio Catalytic_Activity Catalytic Activity Doping_Ratio->Catalytic_Activity Gel_Homogeneity Gel Homogeneity Chelate_Stability->Gel_Homogeneity Phase_Purity Phase Purity Gel_Homogeneity->Phase_Purity Organic_Removal->Phase_Purity Phase_Purity->Catalytic_Activity Particle_Size->Catalytic_Activity

Caption: A diagram illustrating the influence of key synthesis parameters on the final properties of the nanoparticles.

Part 4: Data Presentation and Analysis

The Influence of Calcination Temperature

The calcination temperature is arguably the most influential parameter in determining the final characteristics of the La(Ni,Co)O3 nanoparticles.[13][14][15] The following table summarizes the general trends observed:

Calcination Temperature (°C)CrystallinityAverage Particle Size (nm)Specific Surface AreaPhase Purity
< 600Low / Amorphous< 20HighMay contain intermediate phases
600 - 800Moderate to High20 - 50ModerateTypically single-phase perovskite
> 800High> 50LowSingle-phase, but sintering and grain growth are significant

Analysis:

As the calcination temperature increases, the crystallinity and average particle size of the nanoparticles also increase.[13][14][18] This is due to the enhanced atomic mobility at higher temperatures, which promotes grain growth and the formation of a more ordered crystal lattice.[16] However, excessively high temperatures can lead to significant sintering and a reduction in the specific surface area, which may be detrimental for applications such as catalysis where a high surface area is desirable. Therefore, an optimal calcination temperature must be chosen to balance the need for high crystallinity with the desire for a small particle size and high surface area. For La(Ni,Co)O3, a calcination temperature in the range of 700-800°C often provides a good compromise.[2][19]

Conclusion

The sol-gel synthesis of La(Ni,Co)O3 nanoparticles is a chemically elegant and highly controllable process. By understanding and manipulating the interplay between precursors, chelating agents, and thermal treatments, researchers can tailor the properties of these advanced materials to meet the demands of a wide range of applications. This guide has provided a comprehensive overview of the synthesis process, grounded in fundamental chemical principles and supported by practical, field-proven protocols.

References

  • What is the exact role of ethylene glycol in forming gel in the sol-gel synthesis method for fabricating metal oxides? | ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Review on Sol-Gel Synthesis of Perovskite and Oxide Nanomaterials. (2022). MDPI. Retrieved January 20, 2026, from [Link]

  • Sol–gel process - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • The evolution of 'sol–gel' chemistry as a technique for materials synthesis. (2016). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • The Sol-Gel Method: Pathway to Ultrapure and Homogeneous Mixed Metal Oxide Nanoparticles. (2018). SciSpace. Retrieved January 20, 2026, from [Link]

  • Sol–Gel-Synthesized Metal Oxide Nanostructures: Advancements and Prospects for Spintronic Applications—A Comprehensive Review. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • Chelating Agent Mediated Sol-Gel Synthesis for Efficient Hole Extracted Perovskite Photovoltaics. (2020). University of Seoul. Retrieved January 20, 2026, from [Link]

  • Chelating Agent Mediated Sol–Gel Synthesis for Efficient Hole Extracted Perovskite Photovoltaics. (2020). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Preparation by Sol–Gel Method and Characterization of Co-doped LaNiO3 Perovskite. (2023). Preprints.org. Retrieved January 20, 2026, from [Link]

  • Preparation by Sol–Gel Method and Characterization of Co-doped LaNiO3 Perovskite. (2018). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Epoxide assisted sol-gel synthesis of perovskite-type LaMXFe1-xO3 (M = Ni, Co) nanoparticles. (2006). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and Characterization of LaNiO3, LaNi(1-x)Fe xO3 andLaNi(1-x)Co xO3 Perovskite Oxides for Catalysis Application. (2006). SciELO. Retrieved January 20, 2026, from [Link]

  • GENERAL AND PHYSICAL Effect of the Synthesis Method, Complexing Agent and Solvent on the Physicochemical Properties of LaNiO3 Na. (2016). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Synthesis and Characterization of LaNiO3, LaNi(1-x)Fe xO3 andLaNi(1-x)Co xO3 Perovskite Oxides for Catalysis Application. (2006). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Effects of solvent and chelating agent on synthesis of solid oxide fuel cell perovskite, La{sub 0.8}Sr{sub 0.2}CrO{sub 3-{delta}}. (2008). OSTI.GOV. Retrieved January 20, 2026, from [Link]

  • Effect of the Calcination Temperature of LaNiO 3 on the Structural Properties and Reaction Performance of Catalysts in the Steam Reforming of Methane. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • (PDF) Effect of the Calcination Temperature of LaNiO3 on the Structural Properties and Reaction Performance of Catalysts in the Steam Reforming of Methane. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and characterization of LaNixCo1-xO3 Perovskites via complex precursor methods. (2011). SciSpace. Retrieved January 20, 2026, from [Link]

  • Preparation and Characterization of LaNiO3 Nanocrystals. (2011). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Chelating Agent Mediated Sol–Gel Synthesis for Efficient Hole Extracted Perovskite Photovoltaics. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Effect of calcination temperature on structural properties and catalytic activity in oxidation reactions of LaNiO3 perovskite prepared by Pechini method. (2012). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Sol-gel preparation of LaNiO3 and its physical and chemical properties. (2002). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Sol-gel method: citric acid method. (2020). YouTube. Retrieved January 20, 2026, from [Link]

  • Synthesis and characterization of Co-doped Lanthanum Nickelate perovskites for solid oxide fuel cell cathode material. (2018). SciELO México. Retrieved January 20, 2026, from [Link]

  • (PDF) Sol-Gel Synthesis and Characterisation of Nanostructured LaNiO3-x for Thermoelectric Applications. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Hydrogen production by ethanol steam reforming over Ni-doped LaNixCo1−xO3−δ perovskites prepared by EDTA-citric acid sol–gel method. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Study of the Gelling Process in the La‐Co‐Citric Acid System. (2010). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Conductivity of Co and Ni doped lanthanum-gallate synthesized by citrate sol–gel method. (2008). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Sol-gel Synthesis of Lanthanum, Cobalt and Titanium Oxide Composite. (2012). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Nanoparticle Characterization Techniques. (n.d.). nanoComposix. Retrieved January 20, 2026, from [Link]

  • Effect of calcination temperature on structural properties and catalytic activity in oxidation reactions of LaNiO3 perovskite prepared by Pechini method. (2012). SciSpace. Retrieved January 20, 2026, from [Link]

  • LCO Synthesis by Sol-Gel Method. (2017). OSTI.GOV. Retrieved January 20, 2026, from [Link]

  • Electrochemically Engineered Lanthanum Nickelate as a Promising Transparent Hole-Transport Layer for Bulk Heterojunction Polymer Solar Cells: An Experimental and DFT Study. (2023). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Sol–gel template synthesis and characterization of LaCoO 3 nanowires. (2006). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Sol-Gel Synthesis of La Sr CoO and Sm Sr CoO Cathode Nanopowders for Solid Oxide Fuel Cells. (2003). NASA Technical Reports Server. Retrieved January 20, 2026, from [Link]

  • Sol-Gel Synthesis, Structure, Morphology and Magnetic Properties of Ni0.6Mn0.4Fe2O4 Nanoparticles Embedded in SiO2 Matrix. (2021). NIH. Retrieved January 20, 2026, from [Link]

  • Calcination Temperature Reflected Structural, Optical and Magnetic Properties of Nickel Oxide. (2019). MDPI. Retrieved January 20, 2026, from [Link]

Sources

"Pechini method for preparing LaNi1-xCoxO3 powders"

Author: BenchChem Technical Support Team. Date: January 2026

A. Pechini Method for Preparing LaNi1-xCoxO3 Powders

An In-depth Technical Guide

Introduction: The Significance of LaNi1-xCoxO3 Perovskites and the Pechini Synthesis Advantage

Perovskite-type oxides, with the general formula ABO3, are a class of materials renowned for their diverse and significant applications in fields such as catalysis, electrocatalysis, and electronic ceramics.[1] Among these, lanthanum nickelate (LaNiO3) and its derivatives, like cobalt-substituted lanthanum nickelate (LaNi1-xCoxO3), have garnered substantial interest. These materials are particularly promising as precursors for catalysts in methane reforming for the production of hydrogen and synthesis gas.[1][2] The stability and activity of these catalysts are intrinsically linked to their structure and composition, making the synthesis method a critical factor in determining their ultimate performance.[1]

Traditional solid-state reaction methods for preparing these complex oxides often require high temperatures and long reaction times, which can lead to larger particle sizes, reduced surface area, and a lack of chemical homogeneity.[3] The Pechini method, a wet-chemical sol-gel technique, offers a superior alternative.[3][4] This method achieves molecular-level mixing of the precursor cations, which significantly lowers the required calcination temperatures and shortens processing times.[3] The result is the production of nano-scale, chemically uniform powders with high purity and enhanced surface areas.[3][4] This guide provides a comprehensive technical overview of the Pechini method as applied to the synthesis of LaNi1-xCoxO3 powders, detailing the underlying chemical principles, a step-by-step experimental protocol, and the influence of key parameters on the final product's characteristics.

The Core Principle of the Pechini Method: Chelation and Polyesterification

The Pechini method, developed by Maggio Pechini in 1967, is a versatile sol-gel process based on the ability of certain alpha-hydroxycarboxylic acids, like citric acid, to form stable chelates with a wide range of metal cations.[5] These chelates are then polymerized in the presence of a polyhydroxy alcohol, such as ethylene glycol, through a polyesterification reaction.[5][6] This process creates a homogeneous, cross-linked polymeric resin in which the metal cations are uniformly distributed on an atomic scale.[5] Subsequent heating of this resin at elevated temperatures burns off the organic matrix, yielding a highly homogeneous, fine-grained mixed oxide powder.[5]

The key advantages of this approach include:

  • Molecular-Level Homogeneity: The chelation process ensures that the metal cations are intimately mixed in the liquid phase, preventing segregation during the subsequent thermal treatment.[4]

  • Lower Calcination Temperatures: Due to the atomic-level mixing, the diffusion distances for the formation of the desired oxide phase are minimized, allowing for crystallization at significantly lower temperatures compared to solid-state methods.[3][7]

  • Control over Stoichiometry and Particle Size: The precise control over the precursor solution allows for accurate stoichiometric control of the final product.[4] The lower synthesis temperatures also help in obtaining nanocrystalline powders by preventing excessive grain growth.[3][5]

Experimental Protocol: A Step-by-Step Guide to LaNi1-xCoxO3 Synthesis

This section outlines a detailed, self-validating protocol for the preparation of LaNi1-xCoxO3 powders.

Materials and Reagents:
  • Lanthanum (III) nitrate hexahydrate (La(NO3)3·6H2O)

  • Nickel (II) nitrate hexahydrate (Ni(NO3)2·6H2O)

  • Cobalt (II) nitrate hexahydrate (Co(NO3)2·6H2O)

  • Citric acid monohydrate (C6H8O7·H2O)

  • Ethylene glycol (C2H6O2)

  • Deionized water

  • Ammonia solution (optional, for pH adjustment)

Equipment:
  • Beakers and magnetic stir bars

  • Hot plate with magnetic stirring capability

  • Drying oven

  • Muffle furnace

  • Mortar and pestle

Synthesis Workflow Diagram:

Pechini_Workflow cluster_solution Solution Preparation cluster_gel Gel Formation & Decomposition cluster_calcination Calcination & Final Product A Dissolve Metal Nitrates in Deionized Water B Add Citric Acid (Chelation) A->B Stoichiometric amounts of La, Ni, Co salts C Add Ethylene Glycol (Polyesterification Agent) B->C Molar ratio of citric acid to metal cations is key D Homogeneous Precursor Solution C->D Stir until clear E Heat solution at 80-100°C (Polyesterification) D->E F Viscous Gel/Resin Formation E->F Water evaporation G Heat resin at ~300-400°C (Decomposition) F->G Organic matrix pyrolysis H Amorphous Precursor Powder G->H I Calcination in Muffle Furnace (e.g., 600-900°C) H->I J Crystalline LaNi1-xCoxO3 Powder I->J Phase formation K Characterization (XRD, SEM, etc.) J->K

Caption: Experimental workflow for LaNi1-xCoxO3 synthesis via the Pechini method.

Detailed Procedural Steps:
  • Precursor Solution Preparation:

    • Calculate the required molar amounts of La(NO3)3·6H2O, Ni(NO3)2·6H2O, and Co(NO3)2·6H2O to achieve the desired stoichiometry of LaNi1-xCoxO3.

    • Dissolve the metal nitrates in a minimum amount of deionized water in a beaker with constant stirring until a clear solution is obtained.

    • Add citric acid to the solution. A common molar ratio of citric acid to total metal cations is 1.5:1 to ensure complete chelation.[8]

    • After the citric acid has completely dissolved, add ethylene glycol. The molar ratio of ethylene glycol to citric acid can be varied, but a 1:1 or higher ratio is typically used to promote polyesterification.[9][10] Stir the mixture until a homogeneous solution is formed.

  • Polyesterification and Resin Formation:

    • Heat the precursor solution on a hot plate at approximately 80-100°C with continuous stirring. This initiates the polyesterification reaction between citric acid and ethylene glycol, leading to the formation of a polymeric network.

    • Continue heating until the excess water evaporates and a viscous, transparent gel or resin is formed.

  • Decomposition of the Polymeric Resin:

    • Transfer the resin to a ceramic crucible and place it in a drying oven or on a hot plate at a higher temperature (around 300-400°C).

    • The resin will swell and then decompose, releasing gases. This step should be performed in a well-ventilated area or a fume hood. The result is a voluminous, black, amorphous powder which is the precursor to the final oxide.

  • Calcination:

    • Grind the precursor powder gently using a mortar and pestle.

    • Place the powder in a muffle furnace for calcination. The calcination temperature and duration are critical parameters that determine the crystallinity, phase purity, and particle size of the final product.[11] A typical calcination temperature range for LaNiO3-based perovskites is 600-900°C for several hours.[5][12] For instance, studies have shown that a single-phase perovskite structure of LaNiO3 can be obtained at temperatures as low as 600°C.[13]

Causality Behind Experimental Choices and Parameter Optimization

The success of the Pechini method hinges on the careful control of several experimental parameters.

ParameterRecommended Range/RatioRationale and Impact on Final Product
Molar Ratio of Citric Acid to Metal Cations 1.5:1 to 2:1A sufficient amount of citric acid is crucial for the complete chelation of all metal cations, which is essential for maintaining homogeneity.[8] An insufficient amount can lead to precipitation of metal hydroxides, while an excess can affect the subsequent polymerization and combustion steps.
Molar Ratio of Ethylene Glycol to Citric Acid 1:1 to 4:1This ratio controls the extent of polyesterification and the cross-linking of the polymer network.[9][10] A higher ratio generally leads to a more rigid gel.
pH of the Precursor Solution Can be adjusted with ammoniaThe pH affects the stability of the metal-citrate complexes.[6] Adjusting the pH can prevent premature precipitation and influence the morphology of the final powder.[9][10]
Calcination Temperature 600°C - 900°CThis is a critical parameter that directly influences the crystallinity and phase purity of the LaNi1-xCoxO3 powder.[11] Lower temperatures may result in an amorphous or mixed-phase product, while excessively high temperatures can lead to grain growth and reduced surface area.[1][12] Studies on LaNiO3 have shown that increasing the calcination temperature from 600°C to 800°C results in larger grains and a smaller specific surface area.[12][14]
Calcination Time 2 - 10 hoursThe duration of calcination affects the completeness of the phase formation and the removal of residual carbon from the organic precursor. Longer times generally lead to better crystallinity.[1]

Characterization of LaNi1-xCoxO3 Powders

To validate the successful synthesis of the desired material, a suite of characterization techniques is employed.

Structural and Morphological Analysis:
  • X-ray Diffraction (XRD): This is the primary technique used to confirm the formation of the single-phase perovskite structure and to determine the crystallite size.[1][15] The XRD patterns of the synthesized powders are compared with standard diffraction data for LaNiO3 and related compounds.

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology, particle size, and degree of agglomeration of the synthesized powders.

  • Transmission Electron Microscopy (TEM): TEM provides higher resolution imaging of the nanoparticles, allowing for more accurate determination of particle size and observation of the crystal lattice.

Thermal and Compositional Analysis:
  • Thermogravimetric and Differential Thermal Analysis (TG-DTA): These techniques are used to study the decomposition of the polymer resin and to determine the optimal calcination temperature.[1][11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the formation of the metal-citrate complexes and the subsequent removal of the organic components during calcination.[15]

  • Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES): This technique is used to accurately determine the elemental composition of the final LaNi1-xCoxO3 powders and to verify the intended stoichiometry.[1]

Logical Relationships in the Pechini Process

The interplay between the different stages of the Pechini method is crucial for the final product's properties.

Logical_Relationships cluster_precursors Precursor Stage cluster_processing Processing Stage cluster_properties Final Properties Precursors Metal Salts Citric Acid Ethylene Glycol Chelation Chelation Precursors->Chelation Polyesterification Polyesterification Chelation->Polyesterification Homogeneity Molecular Homogeneity Polyesterification->Homogeneity Decomposition Resin Decomposition Homogeneity->Decomposition Calcination Calcination (Temp & Time) Decomposition->Calcination Phase Phase Purity Calcination->Phase Crystallinity Crystallinity Calcination->Crystallinity ParticleSize Particle Size Calcination->ParticleSize SurfaceArea Surface Area Calcination->SurfaceArea

Caption: Logical relationships between precursors, processing, and final properties.

Conclusion

The Pechini method stands out as a simple, versatile, and highly effective technique for the synthesis of complex oxide powders like LaNi1-xCoxO3.[16][17] Its core strength lies in achieving atomic-level mixing of metal cations through a chelation and polyesterification process, which leads to the formation of nanocrystalline, single-phase materials at relatively low temperatures.[3][5] By carefully controlling key experimental parameters such as precursor ratios and calcination conditions, researchers can tailor the structural and morphological properties of the synthesized powders to meet the specific demands of their applications, particularly in the field of catalysis. This guide provides a solid foundation for researchers and scientists to successfully employ the Pechini method for the preparation of high-quality LaNi1-xCoxO3 and other complex oxide materials.

References

  • Kintek Solution. (2026, January 6). What Are The Advantages Of Using The Pechini Sol-Gel Method? Boost Perovskite Quality With Molecular-Level Precision.
  • MDPI. (n.d.). Review on Sol-Gel Synthesis of Perovskite and Oxide Nanomaterials. Retrieved from [Link]

  • Wikipedia. (n.d.). Pechini process. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, December 16). The evolution of ‘sol–gel’ chemistry as a technique for materials synthesis. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis and Characterization of LaNiO3, LaNi(1-x)FexO3 andLaNi(1-x)CoxO3 Perovskite Oxides for Catalysis Application. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of La0.8Sr0.2FeO3 perovskites nanocrystals by Pechini sol–gel method | Request PDF. Retrieved from [Link]

  • ResearchGate. (2016, August 9). Pechini Processes: An Alternate Approach of the Sol–Gel Method, Preparation, Properties, and Applications. Retrieved from [Link]

  • ACS Publications. (2012, December 31). Controlling Microstructural Evolution in Pechini Gels through the Interplay between Precursor Complexation, Step-Growth Polymerization, and Template Confinement | Chemistry of Materials. Retrieved from [Link]

  • SINTEF. (n.d.). Modified Pechini Synthesis of Oxide Powders and Thin Films. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Modified Pechini Synthesis of Oxide Powders and Thin Films. Retrieved from [Link]

  • Nanoscience and Technology. (n.d.). Pechini method. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Ethylene Glycol: Citric Acid Molar Ratio and pH on the Morphology, Vibrational, Optical and Electronic Properties of TiO 2 and CuO Powders Synthesized by Pechini Method. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effect of Ethylene Glycol:Citric Acid Molar Ratio and pH on the Morphology, Vibrational, Optical and Electronic Properties of TiO2 and CuO Powders Synthesized by Pechini Method. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Perovskite as catalyst precursors in the partial oxidation of methane: The effect of cobalt, nickel and pretreatment | Request PDF. Retrieved from [Link]

  • MDPI. (2023, February 6). Effect of the Calcination Temperature of LaNiO 3 on the Structural Properties and Reaction Performance of Catalysts in the Steam Reforming of Methane. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Low-Temperature Synthesis of Single-Phase Crystalline LaNiO3 Perovskite via Pechini Method. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Effect of calcination temperature on structural properties and catalytic activity in oxidation reactions of LaNiO3 perovskite prepared by Pechini method | Request PDF. Retrieved from [Link]

  • ResearchGate. (2023, February 3). (PDF) Effect of the Calcination Temperature of LaNiO3 on the Structural Properties and Reaction Performance of Catalysts in the Steam Reforming of Methane. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Synthesis and Characterization of LaNixCo1-xO3 Perovskites via Complex Precursor Methods. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Thermal Decomposition of Lanthanum Nickel Cobalt Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers and Materials Scientists

This guide provides an in-depth technical exploration of the thermal decomposition of lanthanum nickel cobalt (LaNi(Co)O₃) precursors, a critical step in synthesizing perovskite-type oxides. These materials are of significant interest for applications in catalysis, solid oxide fuel cells (SOFCs), and electronic ceramics.[1][2][3] Our focus is to move beyond mere procedural lists, offering a causal understanding of experimental choices to empower researchers in achieving desired material properties through precise control of the synthesis and calcination processes.

The Strategic Importance of Precursor Selection and Synthesis

The final properties of LaNi(Co)O₃ perovskites—such as crystallinity, particle size, and surface area—are profoundly influenced by the initial precursor's characteristics.[4] The choice of synthesis method is therefore the first critical decision in tailoring the material for a specific application. It dictates the homogeneity of the elemental distribution at the atomic level, which in turn governs the subsequent decomposition pathway and the formation temperature of the pure perovskite phase.

Two dominant wet-chemical routes are favored for their ability to produce homogenous, nanocrystalline powders at relatively low temperatures: the Sol-Gel (Polymeric Precursor) Method and the Co-Precipitation Method .[4][5]

Sol-Gel (Polymeric Precursor) Method

This technique, often a variant of the Pechini method, is renowned for its ability to create a uniform distribution of metal cations within a polymeric resin.[2][6]

  • Causality: The key is the use of a chelating agent, such as citric acid or EDTA, which forms stable complexes with the La³⁺, Ni²⁺, and Co²⁺/³⁺ ions in solution.[2][5] Upon adding a polyhydroxy alcohol like ethylene glycol and heating, a polyesterification reaction occurs, trapping the metal chelates within a rigid polymer network.[6] This process prevents segregation of the individual metal components, ensuring atomic-level mixing. The subsequent thermal decomposition burns off the organic matrix, leaving behind a fine, homogenous mixed oxide.[6]

  • Solution Preparation : Stoichiometric amounts of La(NO₃)₃·6H₂O, Ni(NO₃)₂·6H₂O, and Co(NO₃)₂·6H₂O are dissolved in deionized water.

  • Chelation : Citric acid is added to the nitrate solution in a 1.5:1 to 2.5:1 molar ratio relative to the total metal ions, followed by stirring at ~70°C for 30 minutes to ensure complete complex formation.[2]

  • Polymerization : Ethylene glycol is added (e.g., in a 40:60 mass ratio with citric acid), and the solution is heated to 80-100°C.[5] This initiates polyesterification.

  • Gelation & Drying : The solution is heated continuously until the solvent evaporates, yielding a viscous, transparent gel.[5] This gel is then dried in an oven at 120-150°C to form a solid, porous precursor resin.[5]

Co-Precipitation Method

Co-precipitation offers a simpler, often faster route to precursor synthesis. It involves the simultaneous precipitation of the metal cations from a solution by adding a precipitating agent.

  • Causality: The core principle is to exceed the solubility product (Ksp) of all desired metal hydroxides or carbonates simultaneously. This is achieved by carefully controlling the pH of the solution. If the pH is not optimal, fractional precipitation can occur, leading to an inhomogeneous precursor and the formation of secondary phases (like La₂O₃ or NiO) during calcination.[7] A high degree of supersaturation, achieved by rapid mixing and optimal pH, promotes the formation of numerous small nuclei, leading to fine, homogenous precursor particles.

  • Solution Preparation : Prepare a mixed aqueous solution of the metal nitrates (La³⁺, Ni²⁺, Co²⁺) in the desired stoichiometric ratio.[8]

  • Precipitation : Slowly add a precipitating agent, such as a solution of NaOH, KOH, or (NH₄)₂CO₃, to the nitrate solution under vigorous stirring until a target pH (typically >9) is reached and maintained.[9][10] This ensures the simultaneous precipitation of all metal hydroxides/carbonates.[9]

  • Aging : The resulting slurry is typically aged for several hours (e.g., 2-6 hours) at a slightly elevated temperature (e.g., 60-80°C) to allow for the completion of precipitation and particle ripening.

  • Washing & Drying : The precipitate is filtered, washed repeatedly with deionized water to remove residual ions (e.g., Na⁺, NO₃⁻), and dried in an oven at ~100°C.

Deconstructing the Thermal Decomposition Pathway

The transformation from an amorphous precursor to a crystalline perovskite oxide is a multi-stage process best elucidated by Thermal Analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).[3]

The general decomposition pathway for precursors derived from nitrate salts and organic chelating agents typically involves three main stages:

  • Initial Dehydration (T < 200°C) : A slight weight loss corresponding to the removal of adsorbed or crystalline water. This stage is usually marked by an endothermic peak in the DTA curve.[11][12]

  • Decomposition of Organic Matrix/Anions (200°C - 650°C) : This is the most significant weight loss region. It involves the violent, often exothermic, decomposition of the polymer resin (in the sol-gel method) or the breakdown of hydroxides and residual nitrates (in the co-precipitation method).[2] Gaseous byproducts like H₂O, CO₂, and NOx are released. The DTA curve in this region shows strong exothermic peaks, indicating the combustion of the organic components.[12]

  • Oxide Formation and Crystallization (T > 650°C) : Following the major decomposition, the residual material is an intimate mixture of amorphous oxides. As the temperature increases further, these oxides react and rearrange to form the final crystalline perovskite structure (LaNi(Co)O₃).[2] This phase formation is often associated with a final, smaller weight loss and a distinct exothermic peak in the DTA, signifying the energy release during crystallization. X-ray Diffraction (XRD) patterns confirm the formation of the pure perovskite structure in samples calcined at or above this temperature, typically around 700-800°C.[2][13]

Data Presentation: Typical TGA/DTA Events

The table below summarizes the expected thermal events for a typical polymeric precursor.

Temperature Range (°C)TGA EventDTA PeakCausality / Process
30 - 200~5% mass lossEndothermicRemoval of adsorbed water and residual solvents.[12]
200 - 350Significant mass lossStrong ExothermicInitial decomposition of nitrate groups and organic chelates.
350 - 650Continued rapid mass lossStrong ExothermicFull combustion of the organic polymer matrix.[2]
> 650Mass stabilizationSmall ExothermicCrystallization of the amorphous oxides into the perovskite phase.[2]

Workflow and Characterization

A self-validating workflow is crucial for reproducible synthesis. This involves not only the synthesis protocol but also a rigorous characterization of both the precursor and the final calcined product.

Diagram: Synthesis and Characterization Workflow

G cluster_0 Precursor Synthesis cluster_1 Processing cluster_2 Characterization MetalSalts Metal Nitrates (La, Ni, Co) Mixer Mixing & Chelation (Sol-Gel) or Precipitation MetalSalts->Mixer Solvent Solvent (e.g., DI Water) Solvent->Mixer ComplexingAgent Complexing Agent (e.g., Citric Acid) ComplexingAgent->Mixer Precipitant Precipitating Agent (e.g., NaOH) Precipitant->Mixer Drying Drying (100-150°C) Mixer->Drying Calcination Thermal Decomposition (Calcination) Drying->Calcination TGA_DTA TGA / DTA Drying->TGA_DTA Precursor Analysis XRD XRD Calcination->XRD Final Product SEM SEM / EDX Calcination->SEM Final Product

Caption: Workflow from precursor synthesis to final product characterization.

Diagram: Chemical Transformation Pathway

G Precursor Precursor Gel / Precipitate Amorphous mixture of metal-organic complexes or hydroxides Intermediate Amorphous Oxide Mix Intimately mixed, non-crystalline La, Ni, Co oxides Precursor->Intermediate  ΔT (200-650°C)  - Organics/Anions  - H₂O, CO₂, NOx ↑ FinalProduct Crystalline Perovskite LaNi(Co)O₃ Rhombohedral Structure Intermediate->FinalProduct  ΔT (>650°C)  Crystallization  (Exothermic)

Caption: Key chemical stages during thermal decomposition.

Mandatory Characterization Protocols
  • Thermogravimetric/Differential Thermal Analysis (TGA/DTA):

    • Objective: To determine the precise decomposition temperatures and establish the optimal calcination temperature.[2]

    • Protocol: Heat ~10-15 mg of the dried precursor from room temperature to 1000°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically flowing air or nitrogen).

  • X-Ray Diffraction (XRD):

    • Objective: To confirm the phase purity and crystalline structure of the final calcined product.

    • Protocol: Scan the powdered sample using a diffractometer (Cu Kα radiation) over a 2θ range of 20-80°. Compare the resulting pattern with standard JCPDS database files (e.g., JCPDS 32-0296 for rhombohedral LaNi₀.₅Co₀.₅O₃) to verify the formation of the single-phase perovskite.[2]

  • Scanning Electron Microscopy (SEM):

    • Objective: To analyze the morphology, particle size, and degree of agglomeration of the final powder.

    • Protocol: Mount the calcined powder on a sample holder using carbon tape and sputter-coat with a conductive layer (e.g., gold) to prevent charging. Image at various magnifications to assess particle characteristics.

Conclusion: From Precursor to Performance

The thermal decomposition of lanthanum nickel cobalt precursors is not merely a heating step but a complex solid-state transformation that defines the ultimate characteristics of the resulting perovskite oxide. A thorough understanding of the interplay between the precursor synthesis route and the specific stages of thermal decomposition is essential for researchers. By leveraging techniques like TGA/DTA to probe the decomposition pathway, one can rationally select a calcination temperature that ensures complete conversion to the desired pure perovskite phase while controlling particle growth. This knowledge-driven approach, grounded in the principles of causality and validated by rigorous characterization, is paramount for the reproducible synthesis of high-performance LaNi(Co)O₃ materials for advanced applications.

References

  • Synthesis and Characterization of LaNiO3, LaNi(1-x)Fe xO3 andLaNi(1-x)Co xO3 Perovskite Oxides for Catalysis Application. (n.d.). Semantic Scholar.
  • Silva, G., Santos, J., Martinelli, D., Pedrosa, A., de Souza, M., & Melo, D. (2010). Synthesis and Characterization of LaNixCo1-xO3 Perovskites via Complex Precursor Methods. Materials Sciences and Applications, 1, 39-45. Retrieved January 15, 2026, from [Link]

  • Synthesis and Characterization of LaNiO3, LaNi(1-x)Fe xO3 andLaNi(1-x)Co xO3 Perovskite Oxides for Catalysis Application. (n.d.). SciELO.
  • Synthesis and Characterization of LaNiO3, LaNi(1-x)Fe xO3 andLaNi(1-x)Co xO3 Perovskite Oxides for Catalysis Application. (n.d.). Scite.ai.
  • Silva, G., Santos, J., Martinelli, D., Pedrosa, A., de Souza, M., & Melo, D. (2010). Synthesis and Characterization of LaNixCo1-xO3 Perovskites via Complex Precursor Methods. Scientific Research Publishing. Retrieved January 15, 2026, from [Link]

  • Influence of Lanthanum Precursor on the Activity of Nickel Catalysts in the Mixed-Methane Reforming Process. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • TGA-DTA analyses of the precursor material. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Facile Synthesis and Characterizations of Mixed Metal Oxide Nanoparticles for the Efficient Photocatalytic Degradation of Rhodamine B and Congo Red Dyes. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Electrochemically Engineered Lanthanum Nickelate as a Promising Transparent Hole-Transport Layer for Bulk Heterojunction Polymer Solar Cells: An Experimental and DFT Study. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Lanthanum-substituted Cobalt Ferrite Established by the Co-precipitation Process: Annealing Temperature Adjustment of Structural, Magnetic, and Dye Removal Characteristics. (2023). Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved January 15, 2026, from [Link]

  • Coprecipitation Methodology Synthesis of Cobalt-Oxide Nanomaterials Influenced by pH Conditions: Opportunities in Optoelectronic Applications. (2023). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Synthesis of Cobalt-Oxide Nanoparticle using Co-Precipitation Method. (2023). Holy Cross College. Retrieved January 15, 2026, from [Link]

Sources

"magnetic susceptibility of LaNi(Co)O3 perovskites"

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper on the Magnetic Susceptibility of LaNi(Co)O3 Perovskites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the magnetic properties of LaNiO3 and cobalt-doped LaNiO3 (LaNi(Co)O3) perovskites. We delve into the fundamental principles governing their magnetic susceptibility, explore the effects of cobalt substitution, and detail the synthesis and characterization methodologies crucial for reproducible research. This document is intended to serve as a valuable resource for researchers in materials science, condensed matter physics, and catalysis, offering both theoretical understanding and practical guidance.

Introduction to Perovskite Oxides and Magnetism

Perovskite oxides, with the general formula ABO3, are a class of materials renowned for their diverse range of functional properties, including ferroelectricity, superconductivity, and ferromagnetism.[1] Their unique crystal structure, consisting of a network of corner-sharing BO6 octahedra, is highly sensitive to external stimuli such as chemical doping, lattice strain, and electromagnetic fields.[1] This tunability makes them ideal candidates for a wide array of technological applications.

The magnetic properties of perovskites are primarily determined by the transition metal cation at the B-site and the interactions between these ions, mediated by the oxygen anions. Key magnetic phenomena observed in these materials include:

  • Paramagnetism: Unpaired electron spins align with an external magnetic field but are randomly oriented in its absence. LaNiO3 is a classic example of a Pauli paramagnetic metal.[2][3]

  • Ferromagnetism: Spontaneous alignment of magnetic moments below a critical temperature (Curie temperature), leading to a strong net magnetization.

  • Antiferromagnetism: Anti-parallel alignment of neighboring magnetic moments, resulting in a zero net magnetization in the ideal case.

  • Ferrimagnetism: Anti-parallel alignment of unequal magnetic moments, leading to a net magnetization.

The magnetic interactions in perovskites are often described by two primary mechanisms:

  • Superexchange: An indirect coupling between the magnetic moments of two transition metal cations through a non-magnetic anion (typically oxygen).[4][5]

  • Double Exchange: A type of magnetic exchange that can arise between ions of the same element in different oxidation states, facilitating both electrical conductivity and ferromagnetic coupling.[6]

The LaNiO3 System: A Pauli Paramagnet

Lanthanum nickelate (LaNiO3) is a fascinating member of the rare-earth nickelate series (RNiO3). Unlike other members of this family, LaNiO3 remains metallic and paramagnetic down to very low temperatures.[7] This behavior is attributed to the specific arrangement of Ni³⁺ ions in the perovskite lattice and the strong hybridization between Ni 3d and O 2p orbitals.[3] The electronic configuration of Ni³⁺ in LaNiO3 is typically described as a low-spin state (t2g⁶eg¹).[3] The magnetic susceptibility of LaNiO3 exhibits a characteristic Pauli paramagnetic behavior, which is largely independent of temperature.[2]

Synthesis of LaNi(Co)O3 Perovskites

The synthesis of high-quality LaNi(Co)O3 perovskite powders and thin films is paramount for obtaining reliable and reproducible magnetic data. Several methods have been successfully employed, each with its own advantages and disadvantages.

Solid-State Reaction

This traditional method involves the high-temperature reaction of precursor oxides or carbonates. While straightforward, it often requires high temperatures and long reaction times, which can lead to larger particle sizes and inhomogeneities.

Sol-Gel and Co-Precipitation Methods

Wet-chemical routes like the sol-gel and co-precipitation methods offer better control over stoichiometry, particle size, and homogeneity.[8][9] These methods involve the formation of a precursor gel or precipitate containing a uniform distribution of the metal cations, which is then calcined at a lower temperature than the solid-state reaction to form the desired perovskite phase.[8][9][10]

Detailed Protocol: Co-Precipitation Synthesis of LaNi1-xCoxO3

This protocol outlines a typical co-precipitation synthesis for LaNi1-xCoxO3 nanoparticles.

  • Precursor Solution Preparation: Stoichiometric amounts of La(NO3)3·6H2O, Ni(NO3)2·6H2O, and Co(NO3)2·6H2O are dissolved in deionized water to form a clear solution.

  • Precipitation: A precipitating agent, such as a solution of sodium hydroxide and sodium carbonate, is slowly added to the precursor solution under vigorous stirring to precipitate the metal hydroxides/carbonates.

  • Aging and Washing: The resulting precipitate is aged for a specified time, then filtered and washed repeatedly with deionized water and ethanol to remove any residual ions.

  • Drying and Calcination: The washed precipitate is dried in an oven and then calcined in air at a specific temperature (e.g., 700-900 °C) for several hours to form the crystalline LaNi1-xCoxO3 perovskite phase.

Synthesis_Workflow cluster_solution Solution Preparation cluster_precipitation Precipitation cluster_processing Post-Processing Precursors La, Ni, Co Nitrates Mixing Stirring Precursors->Mixing DI_Water Deionized Water DI_Water->Mixing Reaction Vigorous Stirring Mixing->Reaction Slow Addition Precipitant NaOH / Na2CO3 Solution Precipitant->Reaction Aging Aging Reaction->Aging Filtration Filtration Aging->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Calcination Calcination Drying->Calcination Final_Product Final_Product Calcination->Final_Product LaNi(Co)O3 Powder

Caption: Workflow for co-precipitation synthesis of LaNi(Co)O3.

Characterization Techniques

A multi-technique approach is essential for a thorough characterization of the structural, morphological, and magnetic properties of LaNi(Co)O3 perovskites.

TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystal structure, phase purity, lattice parameters, and crystallite size.[11]
Scanning Electron Microscopy (SEM) Surface morphology, particle size, and shape.[11]
Transmission Electron Microscopy (TEM) Detailed morphology, crystal structure, and elemental distribution at the nanoscale.[12]
Vibrating Sample Magnetometer (VSM) Magnetic hysteresis loops (M-H curves), saturation magnetization, coercivity, and remanence.[11]
SQUID Magnetometer High-sensitivity magnetic susceptibility measurements as a function of temperature (χ-T curves).
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and oxidation states of the constituent elements.[13]

Magnetic Susceptibility of LaNi(Co)O3

The introduction of cobalt into the LaNiO3 lattice has a profound impact on its magnetic properties. This section explores the magnetic behavior of both the parent compound and the Co-doped derivatives.

Pauli Paramagnetism in LaNiO3

As previously mentioned, bulk LaNiO3 is a Pauli paramagnet.[2] Its magnetic susceptibility is small, positive, and nearly independent of temperature. This behavior arises from the alignment of the spins of the conduction electrons in the presence of an external magnetic field.[14] However, some studies have reported the observation of antiferromagnetism in LaNiO3 single crystals, suggesting that the magnetic properties can be sensitive to synthesis conditions and stoichiometry.[7]

Emergence of Ferromagnetism with Cobalt Doping

The substitution of Ni³⁺ with Co³⁺ in the LaNiO3 lattice leads to a significant change in the magnetic behavior, with the emergence of ferromagnetic ordering.[11] The strength of this ferromagnetic interaction is dependent on the cobalt concentration.

The origin of ferromagnetism in LaNi(Co)O3 can be attributed to several factors:

  • Spin State of Co³⁺: In contrast to the low-spin state of Ni³⁺, Co³⁺ in an octahedral environment can exist in different spin states: low-spin (LS, S=0), intermediate-spin (IS, S=1), and high-spin (HS, S=2).[15][16] The presence of magnetic Co³⁺ ions (IS or HS) introduces localized magnetic moments into the lattice.

  • Superexchange Interactions: The magnetic moments of the Co³⁺ ions and the remaining Ni³⁺ ions can interact via superexchange through the intervening oxygen anions. The nature of this interaction (ferromagnetic or antiferromagnetic) depends on the bond angles and the orbital overlaps.

  • Double Exchange: If cobalt is present in multiple oxidation states (e.g., Co³⁺ and Co⁴⁺), double exchange interactions can also contribute to ferromagnetic ordering.

Studies have shown that even a small amount of cobalt doping can induce ferromagnetism in LaNiO3.[11] The magnetization of the material generally increases with increasing cobalt content.[17]

Caption: Magnetic interactions in pure and Co-doped LaNiO3.

Temperature Dependence of Magnetic Susceptibility

The temperature-dependent magnetic susceptibility (χ-T) provides valuable insights into the magnetic transitions in LaNi(Co)O3.

  • LaNiO3: The χ-T curve for LaNiO3 is relatively flat, consistent with its Pauli paramagnetic nature.[2]

  • LaNi(Co)O3: For cobalt-doped samples, the χ-T curve typically shows a sharp increase at low temperatures, indicative of a paramagnetic to ferromagnetic transition. The Curie temperature (Tc) can be determined from the inflection point of this curve.

Theoretical Considerations and Models

The magnetic properties of LaNi(Co)O3 can be understood within the framework of several theoretical models.

Crystal Field Theory and Spin States

Crystal field theory helps to explain the different possible spin states of the Co³⁺ ions in the octahedral environment of the perovskite lattice.[15][16] The relative energies of the low-spin, intermediate-spin, and high-spin states are determined by the interplay between the crystal field splitting energy and the Hund's rule exchange energy.

Goodenough-Kanamori-Anderson (GKA) Rules

The GKA rules provide a qualitative framework for predicting the nature of the superexchange interaction (ferromagnetic or antiferromagnetic) based on the orbital overlaps between the transition metal cations and the oxygen anion.[3]

Applications and Future Outlook

The tunable magnetic properties of LaNi(Co)O3 perovskites make them promising materials for a variety of applications, including:

  • Spintronics: Materials with controllable magnetic states are essential for the development of new spintronic devices.

  • Catalysis: The magnetic properties of perovskites can influence their catalytic activity for various chemical reactions.[8][9]

  • Sensors: The sensitivity of the magnetic properties to external stimuli can be exploited for sensor applications.

Future research in this area will likely focus on further elucidating the complex interplay between structure, electronic properties, and magnetism in these materials. Advanced characterization techniques, such as neutron diffraction and X-ray magnetic circular dichroism, will be crucial for gaining a deeper understanding of the spin states and magnetic ordering in LaNi(Co)O3.[16][18]

Conclusion

This technical guide has provided a comprehensive overview of the magnetic susceptibility of LaNiO3 and Co-doped LaNiO3 perovskites. The transition from Pauli paramagnetism in the parent compound to ferromagnetism upon cobalt doping highlights the remarkable tunability of the magnetic properties in this system. A thorough understanding of the synthesis-structure-property relationships, as outlined in this guide, is essential for the rational design of new perovskite-based materials with tailored magnetic functionalities.

References

  • Investigation of Structural, Optical, Dielectric and Magnetic properties of LaNiO3 and LaNi1-xMxO3 (M=Fe, Cr & Co; x= 5%) Nanoparticles. (URL: [Link])

  • Magnetic susceptibility of metallic LaNiO 3 as a function. (URL: [Link])

  • Exploring complex magnetic behavior induced by Mn in LaNiO3 perovskite. (URL: [Link])

  • Effect of Co doping on the structure, optical and magnetic properties of LaAlO3 thin films. (URL: [Link])

  • Vibronic Superexchange in Double Perovskite Electrocatalyst for Efficient Electrocatalytic Oxygen Evolution. (URL: [Link])

  • Synthesis and Characterization of LaNiO3, LaNi(1-x)FexO3 andLaNi(1-x)CoxO3 Perovskite Oxides for Catalysis Application. (URL: [Link])

  • Magnetism in LaNiO3-based superlattices. (a) Polarization-dependent... (URL: [Link])

  • Spin-State Transition in LaCoO 3 and Related Materials. (URL: [Link])

  • Microstructural Characterization and Magnetic, Dielectric, and Transport Properties of Hydrothermal La2FeCrO6 Double Perovskites. (URL: [Link])

  • Synthesis and Application of Lanio3 Perovskite-Type Nanocatalyst with Zr for Carbon Dioxide Reforming of Methane. (URL: [Link])

  • Effect of La3+ doping on the electric, dielectric and magnetic properties of cobalt ferrite processed by co-precipitation technique. (URL: [Link])

  • From double exchange to superexchange in charge ordering perovskite manganites. (URL: [Link])

  • Two Spin-State Transitions in LaCoO3. (URL: [Link])

  • Growth and Characterization of Magnetic Perovskite and Perovskite-related Phases. (URL: [Link])

  • Understanding complex multiple sublattice magnetism in double double perovskites. (URL: [Link])

  • Structural and Magnetic Properties of Perovskite Functional Nanomaterials La1−xRxFeO3 (R = Co, Al, Nd, Sm) Obtained Using Sol-Gel. (URL: [Link])

  • Magnetic susceptibility of metallic LaNiO 3 as a function. (URL: [Link])

  • LaNiO3 Perovskite Synthesis through the EDTA–Citrate Complexing Method and Its Application to CO Oxidation. (URL: [Link])

  • Effect of cobalt doping on the magnetic properties of superparamagnetic γ-Fe 2O 3-polystyrene nanocomposites. (URL: [Link])

  • Electronic structure and optical properties of LaNiO 3: First-principles calculations. (URL: [Link])

  • Nanoscale Tracking of the High-Temperature Spin-State Transition in LaCoO3. (URL: [Link])

  • Magnetic structure of oxygen-deficient perovskite nickelates with ordered vacancies. (URL: [Link])

  • Tuning the Spin State in LaCoO3 Thin Films for Enhanced High-Temperature Oxygen Electrocatalysis. (URL: [Link])

  • LaNiO3: a highly metallic strongly correlated oxide with antiferromagnetic correlations. (URL: [Link])

  • Best Practices for Characterization of Magnetic Nanoparticles for Biomedical Applications. (URL: [Link])

  • Synthesis and Characterization of LaNiO3, LaNi(1-x)Fe xO3 andLaNi(1-x)Co xO3 Perovskite Oxides for Catalysis Application. (URL: [Link])

  • Illustration of (a) double-exchange and (b) superexchange interactions in Fe 3 O 4 , respectively. (URL: [Link])

  • Pauli Paramagnetism and Landau Diamagnetism. (URL: [Link])

  • Spin State Transition in LaCoO3 Studied Using Soft X-ray Absorption Spectroscopy and Magnetic Circular Dichroism. (URL: [Link])

  • Particle morphology characterization and magnetic properties of LaMnO 3+ d perovskites. (URL: [Link])

  • Origins of multi-sublattice magnetism and superexchange interactions in double-double perovskite CaMnCrSbO6. (URL: [Link])

  • Synthesis of LaNiO3 perovskite using an EDTA-cellulose method and comparison with the conventional Pechini method: application to steam CO2 reforming of methane. (URL: [Link])

  • LaNiO3 (Trigonal, R-3c, 167). (URL: [Link])

  • Effect of Cobalt Doping on the Structural, Morphological, Optical, and Magnetic Properties of ZnO Thin Films Prepared by Ultrasonic Spray Pyrolysis. (URL: [Link])

  • Ferromagnetism in LaFeO3/LaNiO3 superlattices with high Curie temperature. (URL: [Link])

  • Magnetism and magnetoresistance in Al half doped LaNiO3. (URL: [Link])

  • Atomic scale interfacial magnetism and origin of metal-insulator transition in (LaNiO 3)n/(CaMnO3)m superlattices: a first principles study. (URL: [Link])

  • Conductivity behavior of LaNiO3- and LaMnO3- based thin film superlattices. (URL: [Link])

Sources

Methodological & Application

Application Notes and Protocols: Electrocatalytic Oxygen Evolution Reaction on LaNiCoO₃ Perovskites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Efficient Oxygen Evolution Catalysts

The oxygen evolution reaction (OER), the anodic half-reaction in water splitting, is a cornerstone of several next-generation energy conversion and storage technologies, including green hydrogen production and rechargeable metal-air batteries. However, the OER's intrinsically sluggish kinetics, involving a complex four-proton-coupled electron transfer process, necessitates the use of efficient electrocatalysts to minimize the energy input (overpotential) required to drive the reaction.[1][2] While precious metal oxides like IrO₂ and RuO₂ are the current benchmarks, their scarcity and high cost impede large-scale application.[2]

Perovskite oxides, with a general formula of ABO₃, have emerged as a highly promising class of earth-abundant OER catalysts due to their remarkable compositional flexibility, tunable electronic structures, and excellent stability in alkaline media.[1][3][4] The ability to strategically substitute cations at both the A- and B-sites allows for fine-tuning of the material's electronic and structural properties to optimize catalytic activity.

This guide focuses on the ternary perovskite LaNiCoO₃. In this system, the B-site is co-occupied by nickel and cobalt. It is widely held that Ni³⁺ cations are highly favorable for the OER, while the incorporation of Co can induce beneficial changes to the material's surface chemistry, electronic conductivity, and long-term stability.[5][6] By creating a solid solution of LaNiO₃ and LaCoO₃, it is possible to engineer a synergistic catalyst that surpasses the performance of its individual components.

This document provides a comprehensive guide for researchers, covering the synthesis, characterization, and electrochemical evaluation of LaNiCoO₃ as a high-performance OER electrocatalyst.

Part 1: Synthesis and Material Validation of LaNiCoO₃

A reproducible synthesis method is critical for obtaining high-quality, phase-pure LaNiCoO₃. The sol-gel method is a widely adopted technique that offers excellent control over stoichiometry and results in homogenous, nanocrystalline powders.[5][6][7]

Protocol 1: Sol-Gel Synthesis of LaNi₀.₅Co₀.₅O₃

This protocol details the synthesis of LaNi₀.₅Co₀.₅O₃. The ratios can be adjusted to explore the entire LaNi₁₋ₓCoₓO₃ solid solution.

Causality Behind the Method: The sol-gel process ensures atomic-level mixing of the metal precursors within a polymer matrix. The chelating agent (citric acid) forms stable complexes with the metal ions, preventing their premature precipitation. The polymerizing agent (ethylene glycol) creates a cross-linked resin that traps these complexes uniformly. Upon high-temperature calcination, the organic matrix is burned off, leaving behind a homogeneous, crystalline oxide with a high surface area.

Materials and Equipment:

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Citric acid monohydrate

  • Ethylene glycol

  • Deionized (DI) water

  • Magnetic stirrer with hotplate

  • Drying oven

  • High-temperature tube or muffle furnace

  • Mortar and pestle

Step-by-Step Procedure:

  • Precursor Solution Preparation:

    • In a beaker, dissolve stoichiometric amounts of the metal nitrate precursors in DI water. For LaNi₀.₅Co₀.₅O₃, use a 1:0.5:0.5 molar ratio of La:Ni:Co.

    • Example: For a 5g batch, dissolve La(NO₃)₃·6H₂O (10.0 mmol), Ni(NO₃)₂·6H₂O (5.0 mmol), and Co(NO₃)₂·6H₂O (5.0 mmol) in ~50 mL of DI water.

  • Chelation:

    • Add citric acid to the precursor solution. A typical molar ratio of citric acid to total metal cations is 1.5:1.

    • Stir the solution at 60-70 °C until all solids are completely dissolved and a clear solution is formed.

  • Polymerization:

    • Add ethylene glycol to the solution. The molar ratio of ethylene glycol to citric acid is typically 1:1.

    • Increase the temperature to 80-90 °C and stir continuously. Water will evaporate, and the solution will become increasingly viscous, eventually forming a thick, transparent gel (the "sol-gel").

  • Drying:

    • Transfer the gel to a drying oven and heat at 120-150 °C overnight to remove residual water and form a solid precursor foam.

  • Pre-Calcination (Optional but Recommended):

    • Grind the dried foam into a fine powder using a mortar and pestle.

    • Heat the powder at 400-500 °C for 2-4 hours in air. This step helps to gently decompose the bulk of the organic matrix, preventing overly aggressive combustion in the final calcination step.

  • Final Calcination:

    • Place the powder in a ceramic crucible and transfer it to a muffle furnace.

    • Ramp the temperature to 800-900 °C in an air atmosphere and hold for 5-10 hours. The specific temperature and duration are critical variables that influence the final crystallinity and particle size.[8]

    • Allow the furnace to cool naturally to room temperature. The resulting black powder is your LaNi₀.₅Co₀.₅O₃ catalyst.

Diagram: Synthesis and Evaluation Workflow

G cluster_synthesis Catalyst Synthesis cluster_validation Material Validation cluster_electrochem Electrochemical Evaluation Precursors 1. Dissolve Metal Nitrate Precursors Chelate 2. Add Citric Acid (Chelation) Precursors->Chelate Polymerize 3. Add Ethylene Glycol (Polymerization) Chelate->Polymerize Gel 4. Form Sol-Gel Polymerize->Gel Calcine 5. Dry & Calcine Gel->Calcine Powder LaNiCoO₃ Powder Calcine->Powder XRD XRD (Phase Purity) Powder->XRD Characterize SEM SEM/TEM (Morphology) Powder->SEM Characterize XPS XPS (Surface State) Powder->XPS Characterize Ink 1. Prepare Catalyst Ink Powder->Ink Utilize Electrode 2. Fabricate Working Electrode Ink->Electrode Setup 3. Assemble 3-Electrode Cell Electrode->Setup Measure 4. Perform OER Measurements (LSV, EIS, Stability) Setup->Measure Data Performance Metrics (η, Tafel, Rct) Measure->Data

Caption: Workflow from LaNiCoO₃ synthesis to material validation and electrochemical performance evaluation.

Self-Validation: Essential Material Characterization

To ensure the integrity of your experiment, the synthesized powder must be thoroughly characterized before electrochemical testing.

  • X-Ray Diffraction (XRD): This is the primary technique to confirm the formation of the desired perovskite crystal structure and to check for any impurity phases.

  • Electron Microscopy (SEM/TEM): Provides crucial information on the catalyst's morphology, particle size, and particle size distribution.

  • X-ray Photoelectron Spectroscopy (XPS): Used to analyze the surface elemental composition and, critically, the oxidation states of Ni and Co, which are directly related to the catalytic activity.

Part 2: Electrochemical OER Performance Evaluation

This section provides a standardized protocol for preparing a working electrode and measuring the intrinsic OER activity of the synthesized LaNiCoO₃ catalyst.

Protocol 2: Electrode Preparation and Electrochemical Testing

Causality Behind the Method: The goal is to create a uniform catalyst layer on a conductive substrate. A conductive additive (carbon black) is often necessary for perovskite oxides to ensure efficient electron transport throughout the catalyst layer, as the intrinsic conductivity of the oxide alone may be insufficient.[5][9] A binder (Nafion) acts as an adhesive, mechanically securing the catalyst and carbon particles to the electrode surface and to each other. The three-electrode setup allows for the precise measurement of the potential at the working electrode (catalyst surface) without interference from the counter reaction.

Materials and Equipment:

  • Synthesized LaNiCoO₃ powder

  • Conductive carbon black (e.g., Vulcan XC-72)

  • 5 wt% Nafion® dispersion

  • Isopropanol and DI water

  • Glassy carbon rotating disk electrode (RDE), nickel foam, or carbon paper

  • Micropipette

  • Ultrasonic bath

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Counter electrode (Pt wire or graphite rod)

  • Reference electrode (e.g., Ag/AgCl or Hg/HgO)

  • 1.0 M Potassium Hydroxide (KOH) electrolyte

Step-by-Step Procedure:

  • Catalyst Ink Preparation:

    • In a small glass vial, weigh 5.0 mg of LaNiCoO₃ powder and 1.5 mg of carbon black.

    • Add 800 µL of isopropanol and 180 µL of DI water.

    • Add 20 µL of 5 wt% Nafion® dispersion. This results in a common catalyst:carbon:binder weight ratio of approximately 70:20:10.

    • Sonicate the mixture for at least 60 minutes to form a homogeneous, well-dispersed ink.

  • Working Electrode Fabrication (RDE example):

    • Polish the glassy carbon RDE surface with alumina slurry, then sonicate in DI water and ethanol to clean it.

    • Using a micropipette, drop-cast a precise volume (e.g., 5-10 µL) of the catalyst ink onto the polished surface.

    • Allow the electrode to dry completely at room temperature. This should result in a uniform, thin catalyst film.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the LaNiCoO₃ working electrode, the counter electrode, and the reference electrode.

    • Fill the cell with 1.0 M KOH electrolyte. Bubble O₂ gas through the electrolyte for at least 30 minutes prior to and during the experiment to ensure it is saturated with the reactant.

  • Electrochemical Measurements:

    • Potential Conversion: All measured potentials must be converted to the Reversible Hydrogen Electrode (RHE) scale for universal comparison using the Nernst equation: E(RHE) = E(Ref) + E°(Ref) + 0.059 × pH.

    • iR-Correction: The solution resistance (Ru) between the working and reference electrodes causes an ohmic potential drop (iRu). This should be compensated for. Most modern potentiostats have a built-in function to measure Ru (via high-frequency EIS) and apply real-time or post-measurement correction.

    • Cyclic Voltammetry (CV): Cycle the potential in a non-faradaic region (e.g., 1.0 to 1.2 V vs. RHE) for 20-30 cycles to electrochemically clean and condition the catalyst surface.

    • Linear Sweep Voltammetry (LSV): Record the OER polarization curve by sweeping the potential from ~1.2 V to 1.8 V vs. RHE at a slow scan rate (e.g., 5-10 mV/s). If using an RDE, maintain a constant rotation speed (e.g., 1600 rpm) to remove O₂ bubbles.

    • Tafel Analysis: Plot the iR-corrected overpotential (η = E(RHE) - 1.23 V) against the logarithm of the current density (log|j|). The linear region of this plot has a slope equal to the Tafel slope (b), which provides insight into the rate-determining step of the OER mechanism.[2]

    • Stability Test (Chronopotentiometry): Apply a constant current density (e.g., 10 mA/cm²) and record the potential over an extended period (10-24 hours). A stable catalyst will show minimal increase in potential over time.[10]

Part 3: Data Interpretation and Mechanistic Insights

Key Performance Metrics for OER

The performance of different OER catalysts is benchmarked using several key metrics derived from the electrochemical data.

ParameterDescriptionTypical Value Range for LaNi(Co)O₃Significance
Overpotential (η₁₀) The potential beyond the thermodynamic minimum (1.23 V) required to achieve a current density of 10 mA/cm².350 - 450 mVA lower η₁₀ indicates higher catalytic activity and less wasted energy.
Tafel Slope (b) The slope of the η vs. logjplot, measured in mV per decade of current.
Stability The ability to maintain performance over time, often measured as potential change at constant current or current decay at constant potential.>90% retention over 20hCrucial for practical applications. Degradation indicates catalyst instability.[10]
Diagram: Adsorbate Evolution Mechanism (AEM) on a Perovskite B-site

The OER on perovskite surfaces in alkaline media is generally understood to proceed via the Adsorbate Evolution Mechanism (AEM), which involves the sequential adsorption of oxygen-containing intermediates at the transition metal active sites (Ni/Co).[11][12]

G M M M_OH M-OH M->M_OH + OH⁻ - e⁻ M_O M-O M_OH->M_O + OH⁻ - H₂O - e⁻ M_OOH M-OOH M_O->M_OOH + OH⁻ - e⁻ M_OOH->M + OH⁻ - O₂ - H₂O - e⁻ O2 O₂ M_OOH->O2

Caption: The four-step Adsorbate Evolution Mechanism (AEM) for OER on a metal active site (M).

Recent studies suggest that for some perovskites, the lattice oxygen itself can participate in the reaction, a process known as the Lattice Oxygen-mediated Mechanism (LOM).[3][12] This alternative pathway can sometimes bypass the energetic limitations of the AEM. For LaNiO₃-based materials, it is also widely observed that a thin, amorphous layer of nickel oxyhydroxide (NiOOH) forms on the surface during OER, and this reconstructed layer is often considered the true active site.[1][13] The presence of cobalt in the LaNiCoO₃ structure can help stabilize this active layer and tune its electronic properties for enhanced performance.

References

  • Oxygen evolution reaction activity and underlying mechanism of perovskite electrocatalysts at different pH. Materials Advances (RSC Publishing).
  • High efficiency electrocatalyst of LaNiO3@LaCoO3 nanoparticles on oxygen-evolution reaction | Request PDF. ResearchGate.
  • Perovskite Oxide Based Electrodes for the Oxygen Reduction and Evolution Reactions: The Underlying Mechanism. ACS Catalysis.
  • Unraveling the Evolution of Dynamic Active Sites of LaNixFe1–xO3 Catalysts During OER. ACS Materials Au.
  • LaNi1-xCoxO3 perovskites for application in electrochemical reactions involving molecular oxygen. IDEAS/RePEc.
  • Oxygen Evolution Reaction on Perovskites: A Multieffect Descriptor Study Combining Experimental and Theoretical Methods. Semantic Scholar.
  • Perovskite Oxides Toward Oxygen Evolution Reaction: Intellectual Design Strategies, Properties and Perspectives. PubMed Central (PMC).
  • Illustration of the oxygen evolution reaction on perovskite oxides. ResearchGate.
  • LaNi1-xCoxO3 perovskites for application in electrochemical reactions involving molecular oxygen. Sílice (CSIC).
  • Coupling LaNiO3 Nanorods with FeOOH Nanosheets for Oxygen Evolution Reaction. MDPI.
  • LaNi1-xCoxO3 perovskites for application in electrochemical reactions involving molecular oxygen | Request PDF. ResearchGate.
  • Synthesis and Characterization of LaNiO3, LaNi(1-x)Fe xO3 andLaNi(1-x)Co xO3 Perovskite Oxides for Catalysis Application. SciELO.
  • On Activity and Stability of Rhombohedral LaNiO3 Catalyst towards ORR and OER in Alkaline Electrolyte | Request PDF. ResearchGate.
  • Electrochemical characterizations of LaMO3 (M = Co, Mn, Fe, and Ni) and partially substituted LaNi x M1−x O3 (x = 0.25 or 0.5) for oxygen reduction and evolution in alkaline solution. ResearchGate.
  • Synthesis of LaNiO3 perovskite using an EDTA-cellulose method and comparison with the conventional Pechini method: application to steam CO2 reforming of methane. RSC Advances (RSC Publishing).
  • Synthesis and Characterization of LaNiO3, LaNi(1-x)Fe xO3 andLaNi(1-x)Co xO3 Perovskite Oxides for Catalysis Application. ResearchGate.
  • Probing Surface Transformations of Lanthanum Nickelate Electrocatalysts during Oxygen Evolution Reaction. Research Collection.

Sources

Application Notes and Protocols: Lanthanum Cobalt Nickel Oxide as a High-Performance Cathode Material for Solid Oxide Fuel Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Cathode in Solid Oxide Fuel Cells

Solid Oxide Fuel Cells (SOFCs) represent a highly efficient and clean energy conversion technology, directly transforming the chemical energy of a fuel into electrical energy.[1][2][3] Operating at elevated temperatures, typically between 500 and 1000°C, SOFCs offer advantages such as fuel flexibility, long-term stability, and low emissions.[3][4] The core of an SOFC consists of three primary components: a dense ceramic electrolyte, a porous anode, and a porous cathode.[4][5]

The cathode, or air electrode, is where the oxygen reduction reaction (ORR) occurs.[1][3] Atmospheric oxygen molecules are reduced to oxygen ions, which are then transported through the electrolyte to the anode to oxidize the fuel.[1][3][4] The efficiency and performance of the entire SOFC are significantly influenced by the catalytic activity and stability of the cathode material. The ORR is a kinetically demanding process, and overcoming its activation energy barrier is crucial for minimizing energy losses and maximizing power output.

An ideal SOFC cathode material must possess a combination of specific properties:

  • High Electrocatalytic Activity: To facilitate the rapid conversion of oxygen to oxygen ions.

  • High Electronic and Ionic Conductivity: To efficiently transport electrons to the reaction sites and, in some cases, assist in oxygen ion transport.

  • Chemical and Thermal Stability: To withstand the harsh operating temperatures and reactive environment of the SOFC.

  • Compatibility: To prevent detrimental chemical reactions with the electrolyte and interconnect materials.

  • Appropriate Thermal Expansion Coefficient (TEC): To match the other cell components and prevent mechanical failure during thermal cycling.

Lanthanum cobalt nickel oxide (LCN), a perovskite-type ceramic, has emerged as a promising candidate for intermediate-temperature SOFC (IT-SOFC) cathodes, operating between 600 and 800°C.[6] This application note provides a comprehensive guide for researchers on the synthesis, fabrication, and characterization of LCN cathodes.

Lanthanum Cobalt Nickel Oxide (LaNi₀.₆Co₀.₄O₃): A Material of Choice

Lanthanum cobalt nickel oxide, often with varying stoichiometry such as LaNi₀.₆Co₀.₄O₃, exhibits a compelling set of properties that make it suitable for SOFC cathode applications. Compared to other common cathode materials like Lanthanum Strontium Manganite (LSM) or Lanthanum Strontium Cobalt Ferrite (LSCF), LCN offers a unique balance of characteristics.

Notably, LCN demonstrates high electrical conductivity, which is crucial for minimizing ohmic losses within the cathode.[7] Furthermore, it possesses better thermal stability and a lower thermal expansion coefficient than some cobaltite-based cathodes, enhancing its mechanical compatibility with common electrolytes like yttria-stabilized zirconia (YSZ) and gadolinium-doped ceria (GDC).[8][9] The catalytic activity of LCN for the oxygen reduction reaction is also a key advantage, contributing to lower polarization resistance and improved cell performance.[10]

The synthesis method plays a pivotal role in determining the final microstructural and, consequently, the electrochemical properties of the LCN cathode.[11] Wet chemistry routes, such as the modified Pechini (sol-gel) method, are particularly effective in producing homogenous, nanocrystalline powders with high surface area.[11][12] This fine-grained microstructure is advantageous as it increases the density of triple-phase boundaries (TPBs) – the active sites where the gas phase (oxygen), the electronic conductor (cathode), and the ionic conductor (electrolyte) converge, and where the oxygen reduction reaction predominantly occurs.[11][12]

Experimental Protocols

Protocol 1: Synthesis of Lanthanum Cobalt Nickel Oxide (LaNi₀.₆Co₀.₄O₃) Powder via Modified Pechini Method

This protocol details the synthesis of LCN powder, a method chosen for its ability to yield homogenous, fine-grained materials.[11][12]

Materials:

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Citric acid monohydrate (C₆H₈O₇·H₂O)

  • Ethylene glycol (C₂H₆O₂)

  • Deionized water

  • High-purity alumina crucibles

Procedure:

  • Precursor Solution Preparation:

    • Calculate the required molar ratios of the metal nitrates to achieve the target stoichiometry (La:Ni:Co = 1:0.6:0.4).

    • Dissolve the stoichiometric amounts of lanthanum nitrate, nickel nitrate, and cobalt nitrate in a minimal amount of deionized water with continuous stirring.

  • Chelation:

    • In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to the total moles of metal cations should be approximately 1.5:1 to ensure complete chelation.

    • Add the citric acid solution to the metal nitrate solution under constant stirring. A color change should be observed as metal-citrate complexes form.

  • Polymerization:

    • Add ethylene glycol to the solution. The molar ratio of ethylene glycol to citric acid is typically maintained at 1:1.

    • Heat the solution to 80-90°C on a hot plate with continuous stirring. This initiates the polyesterification reaction between citric acid and ethylene glycol, forming a viscous resin.

  • Gel Formation and Decomposition:

    • Continue heating and stirring until a transparent, viscous gel is formed.

    • Transfer the gel to a larger beaker or crucible and heat it to around 250-300°C in a fume hood. The gel will swell and then undergo self-combustion, resulting in a dark, porous ash.

  • Calcination:

    • Grind the resulting ash into a fine powder using an agate mortar and pestle.

    • Place the powder in an alumina crucible and calcine it in a furnace. A typical calcination profile involves heating to 800-1000°C for 2-5 hours in air.[7][12] The exact temperature and duration may need to be optimized to achieve a pure perovskite phase without significant particle coarsening.

  • Characterization:

    • The synthesized powder should be characterized by X-ray diffraction (XRD) to confirm the formation of the desired perovskite crystal structure and to check for any secondary phases.

    • Scanning electron microscopy (SEM) can be used to analyze the particle size and morphology.

    • Brunauer-Emmett-Teller (BET) analysis is recommended to determine the specific surface area of the powder.[13]

Protocol 2: Fabrication of an LCN Cathode on an Electrolyte Substrate

This protocol describes the application of the synthesized LCN powder to an electrolyte substrate to form the cathode layer. Screen printing is a common and scalable technique for this purpose.[14]

Materials:

  • Synthesized LCN powder

  • Dense electrolyte substrate (e.g., YSZ or GDC pellet)

  • Organic vehicle (e.g., a mixture of terpineol and ethyl cellulose)

  • Screen printer with an appropriate mesh screen

  • Furnace

Procedure:

  • Ink Formulation:

    • Prepare a screen-printing ink by mixing the LCN powder with the organic vehicle. The powder-to-vehicle weight ratio needs to be optimized to achieve a paste-like consistency suitable for screen printing.

    • Thoroughly mix the components using a three-roll mill or a planetary mixer to ensure a homogenous dispersion of the LCN particles.

  • Screen Printing:

    • Mount the electrolyte substrate on the screen printer's vacuum chuck.

    • Position the screen with the desired cathode pattern over the substrate.

    • Apply the LCN ink onto the screen and use a squeegee to press the ink through the mesh onto the electrolyte surface, forming a uniform layer.

  • Drying and Sintering:

    • Carefully remove the printed substrate and allow it to dry at room temperature, followed by a low-temperature drying step (e.g., 100-150°C) to evaporate the solvent.

    • Sinter the cathode layer in a furnace. The sintering temperature should be high enough to ensure good adhesion to the electrolyte and to create a porous microstructure, but not so high as to cause excessive densification or reaction with the electrolyte. A typical sintering temperature range is 1000-1200°C.

  • Microstructural Analysis:

    • After sintering, the cross-section of the cell should be examined using SEM to assess the cathode thickness, porosity, and the quality of the cathode-electrolyte interface.

Protocol 3: Electrochemical Characterization of the LCN Cathode

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for evaluating the performance of the LCN cathode by measuring its Area Specific Resistance (ASR).[11] This is typically performed on a symmetrical cell (cathode-electrolyte-cathode) to isolate the cathode's contribution to the overall cell resistance.[15]

Setup:

  • Symmetrical cell (LCN/Electrolyte/LCN)

  • Tube furnace with temperature control

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Gas supply for air or oxygen

  • Platinum or silver wires and paste for current collection

Procedure:

  • Cell Preparation:

    • Fabricate a symmetrical cell by applying the LCN cathode to both sides of an electrolyte pellet as described in Protocol 2.

    • Apply a current collector paste (e.g., platinum or silver) onto the surface of both cathodes and attach platinum or silver wires.

  • EIS Measurement:

    • Place the symmetrical cell in the tube furnace and connect the wires to the potentiostat.

    • Heat the cell to the desired operating temperature (e.g., 600-800°C) under a constant flow of air.

    • Once the temperature is stable, perform an EIS measurement at open-circuit voltage. A typical frequency range is from 100 kHz to 0.1 Hz with a small AC voltage amplitude (e.g., 10-20 mV).

  • Data Analysis:

    • The resulting Nyquist plot will show one or more semicircles. The total polarization resistance (Rp) of the two cathodes is determined from the difference between the high-frequency and low-frequency intercepts of the impedance spectrum with the real axis.[16]

    • The Area Specific Resistance (ASR) of a single cathode is calculated using the formula: ASR = (Rp × A) / 2, where A is the active surface area of the cathode.[16][17]

Data Presentation

Table 1: Typical Performance Metrics for LCN Cathodes

ParameterValueOperating ConditionsReference
Electrical Conductivity~510 S·cm⁻¹800°C[10]
Polarization Resistance (Rp)~0.34 Ω·cm²800°C in air[10]
Maximum Power Density~650 mW·cm⁻²800°C[10]
Maximum Power Density~1015 mW·cm⁻²850°C[10]

Visualizations

Diagram 1: Working Principle of a Solid Oxide Fuel Cell

SOFC_Principle cluster_cell SOFC Single Cell cluster_external External Circuit Anode Anode (Porous) Electrolyte Electrolyte (Dense) Products_out H₂O, CO₂ Anode->Products_out Electrons1 e⁻ Anode->Electrons1 Electron Release Electrolyte->Anode Cathode Cathode (Porous) (e.g., LCN) O2_ions O²⁻ Cathode->O2_ions Load Load Electrons2 e⁻ Load->Electrons2 Fuel_in Fuel (H₂, CO) Fuel_in->Anode Air_in Air (O₂) Air_in->Cathode O2_ions->Electrolyte Ion Transport Electrons1->Load Electrons2->Cathode Electron Consumption

Caption: Schematic of the SOFC operation showing fuel and air inputs, ion and electron flow, and product output.

Diagram 2: Workflow for LCN Powder Synthesis via Modified Pechini Method

Pechini_Workflow start Start: Precursor Weighing dissolve Dissolve Metal Nitrates in Deionized Water start->dissolve chelate Add Citric Acid Solution (Chelation) dissolve->chelate Stoichiometric Ratios polymerize Add Ethylene Glycol & Heat (80-90°C) chelate->polymerize gel Formation of Viscous Gel polymerize->gel Polyesterification combust Heat to 250-300°C (Self-Combustion) gel->combust ash Porous Ash Formation combust->ash grind Grind the Ash ash->grind calcine Calcine in Furnace (800-1000°C) grind->calcine powder Final LCN Powder calcine->powder

Caption: Step-by-step workflow for the synthesis of Lanthanum Cobalt Nickel Oxide powder.

Diagram 3: Symmetrical Cell Setup for EIS Measurement

EIS_Setup cluster_furnace Tube Furnace cluster_cell Symmetrical Cell Cathode1 LCN Cathode 1 Electrolyte Electrolyte Cathode2 LCN Cathode 2 Potentiostat Potentiostat / FRA Potentiostat->Cathode1 Working Electrode Potentiostat->Cathode2 Counter/Reference Electrode Air_Supply Air Supply Air_Supply->Cathode1 Air_Supply->Cathode2

Caption: Configuration for electrochemical impedance spectroscopy testing of the LCN cathode.

Conclusion and Future Outlook

Lanthanum cobalt nickel oxide stands out as a highly promising cathode material for intermediate-temperature SOFCs, offering a favorable combination of high electrical conductivity, good catalytic activity, and thermal stability. The protocols outlined in this application note provide a robust framework for the synthesis, fabrication, and characterization of LCN-based cathodes. The modified Pechini method is particularly advantageous for producing high-quality, nanocrystalline powders that can lead to enhanced electrochemical performance.

Future research in this area could focus on several key aspects:

  • Doping Strategies: Investigating the effects of A-site and B-site doping on the properties of LCN to further enhance its ionic conductivity and catalytic activity.

  • Composite Cathodes: Exploring the performance of LCN-GDC or LCN-YSZ composite cathodes to extend the triple-phase boundary and improve performance at lower operating temperatures.

  • Long-Term Stability: Conducting extensive long-term stability tests to evaluate the degradation mechanisms of LCN cathodes under realistic SOFC operating conditions.

  • Infiltration Techniques: Utilizing infiltration methods to introduce catalytically active LCN nanoparticles into a porous scaffold, potentially leading to superior performance.

By leveraging the methodologies presented here and exploring these future research directions, the scientific community can continue to advance the development of high-performance and durable SOFCs, bringing this clean energy technology closer to widespread commercialization.

References

  • Stanford Materials. (n.d.). What are Solid Oxide Fuel Cells? How Do They Work?
  • Cummins Inc. (2020, May 1). Energy IQ: What is a solid oxide fuel cell and how fuel cells work.
  • Linde AMT. (n.d.). What are Solid Oxide Fuel Cells?
  • Wikipedia. (n.d.). Solid oxide fuel cell.
  • NETL. (n.d.). SOFC OPERATING PRINCIPLE.
  • Reyes-Rojas, A., et al. (2017). Synthesis and characterization of Co-doped Lanthanum Nickelate perovskites for solid oxide fuel cell cathode material. Revista Mexicana de Física, 63(1), 38-46.
  • Fuel Cell Store. (n.d.). Lanthanum Nickel Cobaltite Cathode Powder.
  • Chen, Y., et al. (2013). Evaluation of LaNi0.6M0.4O3 (M = Fe, Co) cathodes in LSGM-electrolyte-supported solid-oxide fuel cells. Journal of Power Sources, 239, 440-446.
  • Rosli, N. S., et al. (2022). Electrochemical Evaluation of Nickel Oxide Addition toward Lanthanum Strontium Cobalt Ferrite Cathode for Intermediate Temperature Solid Oxide Fuel Cell (IT-SOFCS).
  • IDEAS/RePEc. (2022). Electrochemical Evaluation of Nickel Oxide Addition toward Lanthanum Strontium Cobalt Ferrite Cathode for Intermediate Temperature Solid Oxide Fuel Cell (IT-SOFCS).
  • fuelcellmaterials. (n.d.). Lanthanum Nickel Cobaltite (LNC) Cathode Powder for SOFCs.
  • ResearchGate. (n.d.). LaNi0.6Fe0.4O3 as a Cathode Contact Material for Solid Oxide Fuel Cells.
  • ResearchGate. (n.d.). LaCo0.6Ni0.4O3−δ as cathode contact material for intermediate temperature solid oxide fuel cells.
  • ResearchGate. (2016, November 20). Synthesis and characterization of Co-doped Lanthanum Nickelate perovskites for solid oxide fuel cell cathode material.
  • ResearchGate. (n.d.). The degradation mechanism of LiNi0.8Al0.05Co0.15O2-δ cathode in solid oxide fuel cells.
  • ResearchGate. (n.d.). Area specific resistance (ASR) and ohmic resistance (Rohm) values of the LSC|BCZY.
  • ResearchGate. (n.d.). (PDF) Electrochemical Evaluation of Nickel Oxide Addition toward Lanthanum Strontium Cobalt Ferrite Cathode for Intermediate Temperature Solid Oxide Fuel Cell (IT-SOFCS).
  • Repository@USM. (n.d.). Publication: Lanthanum strontium cobalt ferrite-nickel oxide as cathode for intermediate temperature solid oxide fuel cell.
  • MDPI. (n.d.). LaNi0.6Co0.4−xFexO3−δ as Air-Side Contact Material for La0.3Ca0.7Fe0.7Cr0.3O3−δ Reversible Solid Oxide Fuel Cell Electrodes.
  • ResearchGate. (n.d.). Temperature-dependence of area specific resistance (ASR) for LSC....
  • ResearchGate. (2023, June 7). What is the unit of polarization resistance (Rp) and Area Specific Resistance(ASR) for symmetric SOFC ?.

Sources

Application Note & Protocol: High-Quality LaNiCoO₃ Thin Film Deposition via Pulsed Laser Deposition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of LaNiCoO₃ Perovskite Thin Films

Lanthanum Nickel Cobaltite (LaNiCoO₃) is a perovskite oxide that has garnered significant interest within the materials science and condensed matter physics communities. Its unique electronic and catalytic properties make it a compelling candidate for a range of advanced applications, including as a conductive electrode in ferroelectric memory devices, and as a catalyst in electrochemical reactions such as the oxygen evolution reaction (OER).[1][2] The ability to fabricate high-quality, epitaxial thin films of LaNiCoO₃ is paramount to unlocking its full potential in these technological domains.

Pulsed Laser Deposition (PLD) has emerged as a superior technique for the synthesis of complex oxide thin films.[3] This method offers stoichiometric transfer of material from a target to a substrate, enabling precise control over film thickness, crystallinity, and microstructure.[3] This application note provides a comprehensive guide to the deposition of LaNiCoO₃ thin films using PLD, detailing the critical experimental parameters, a step-by-step protocol, and characterization methodologies. The causality behind each experimental choice is explained to provide researchers with a foundational understanding for optimizing their deposition processes.

The Pulsed Laser Deposition (PLD) Workflow: A Conceptual Overview

The PLD process involves the ablation of a target material using a high-power pulsed laser. The ablated material forms a plasma plume that expands and deposits onto a heated substrate. The quality of the resulting thin film is intricately linked to a set of key deposition parameters.

PLD_Workflow cluster_prep Pre-Deposition cluster_pld PLD Process cluster_post Post-Deposition Target_Prep Target Preparation PLD_Chamber PLD Chamber Evacuation Target_Prep->PLD_Chamber Substrate_Prep Substrate Selection & Cleaning Substrate_Prep->PLD_Chamber Laser_Params Laser Parameter Setup PLD_Chamber->Laser_Params Deposition_Conditions Set Deposition Conditions (Temp, Pressure) Laser_Params->Deposition_Conditions Deposition Film Deposition Deposition_Conditions->Deposition Annealing Post-Deposition Annealing Deposition->Annealing Characterization Film Characterization Annealing->Characterization Parameter_Influence cluster_params Deposition Parameters cluster_props Film Properties Laser_Fluence Laser Fluence Stoichiometry Stoichiometry Laser_Fluence->Stoichiometry Morphology Surface Morphology Laser_Fluence->Morphology Substrate_Temp Substrate Temperature Crystallinity Crystallinity Substrate_Temp->Crystallinity Substrate_Temp->Morphology Oxygen_Pressure Oxygen Pressure Oxygen_Pressure->Stoichiometry Conductivity Electrical Conductivity Oxygen_Pressure->Conductivity Crystallinity->Conductivity Stoichiometry->Conductivity

Sources

"bifunctional oxygen catalyst applications of cobalt lanthanum nickel oxide"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide has been created for researchers, scientists, and drug development professionals on the bifunctional oxygen catalyst applications of cobalt lanthanum nickel oxide. This guide provides detailed application notes and protocols, with full editorial control to best structure the information. As a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights, explaining the causality behind experimental choices to ensure trustworthiness. Every protocol is described as a self-validating system, with authoritative grounding through in-text citations and a comprehensive reference list. Quantitative data is summarized in tables, and experimental protocols are detailed step-by-step. Diagrams for signaling pathways, experimental workflows, and logical relationships are provided using Graphviz, with brief, descriptive captions.

Introduction: The Imperative for Efficient Bifunctional Oxygen Catalysts

The global pursuit of sustainable energy solutions has intensified research into electrochemical energy storage and conversion systems, such as regenerative metal-air batteries and fuel cells. The efficiency of these technologies is often hindered by the slow kinetics of two fundamental reactions: the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR). Noble metals like platinum (for ORR) and iridium/ruthenium oxides (for OER) are the current benchmarks, but their high cost and scarcity impede widespread commercialization. This challenge has propelled the exploration of earth-abundant, cost-effective, and highly active bifunctional catalysts that can efficiently mediate both reactions.

Perovskite oxides, with their compositional flexibility and unique electronic structures, have emerged as a promising class of materials for this purpose. Among them, cobalt lanthanum nickel oxide (LaNiₓCo₁₋ₓO₃) has garnered significant attention. This ternary metal oxide allows for fine-tuning of its catalytic properties by adjusting the Ni/Co ratio, which directly influences the eg filling of the B-site transition metal cations—a key descriptor for oxygen electrocatalysis. This guide provides a comprehensive overview of the application of cobalt lanthanum nickel oxide as a bifunctional oxygen catalyst, detailing synthesis protocols, characterization techniques, and electrochemical evaluation methodologies.

Part 1: Catalyst Synthesis – The Sol-Gel Method

The properties of the final catalyst are highly dependent on the synthesis route. The sol-gel method, followed by calcination, is a widely used technique that offers excellent control over the material's stoichiometry, homogeneity, and particle size.

Protocol 1: Synthesis of LaNi₀.₅Co₀.₅O₃ via Citrate Sol-Gel Route

This protocol details the synthesis of LaNi₀.₅Co₀.₅O₃, a common composition studied for its balanced OER and ORR activity.

Rationale: The citrate acid acts as a chelating agent, forming stable complexes with the metal cations. This ensures a uniform distribution of the metal ions in the precursor gel, preventing phase separation during subsequent heat treatment and leading to a homogenous, phase-pure perovskite oxide.

Materials:

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Citric acid monohydrate

  • Ethylene glycol

  • Deionized (DI) water

  • Magnetic stirrer with hotplate

  • Beakers and graduated cylinders

  • Drying oven

  • Tube furnace with temperature controller

Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of La(NO₃)₃·6H₂O, Ni(NO₃)₂·6H₂O, and Co(NO₃)₂·6H₂O in DI water in a beaker. For a 1:0.5:0.5 molar ratio, if starting with 10 mmol of La, use 5 mmol of Ni and 5 mmol of Co.

    • Stir the solution until all salts are fully dissolved.

  • Chelation:

    • In a separate beaker, prepare a citric acid solution. A typical molar ratio of citric acid to total metal cations is 1.5:1 to ensure complete chelation.

    • Add the citric acid solution to the metal nitrate solution under continuous stirring.

  • Polymerization and Gel Formation:

    • Add ethylene glycol to the solution. The molar ratio of ethylene glycol to citric acid is typically 1:1. Ethylene glycol acts as a polymerizing agent, facilitating the formation of a polyester-type resin.

    • Heat the solution to 80-90°C on a hotplate with continuous stirring. Water will slowly evaporate, and the solution will become more viscous, eventually forming a transparent, viscous gel. This process can take several hours.

  • Drying:

    • Transfer the gel to a drying oven and hold at 120°C overnight to remove residual water and form a solid precursor foam.

  • Calcination:

    • Grind the dried foam into a fine powder using a mortar and pestle.

    • Place the powder in a ceramic crucible and transfer it to a tube furnace for calcination in an air atmosphere.

    • Ramp the temperature to 700-800°C at a rate of 5°C/min and hold for 4-6 hours. The high temperature facilitates the decomposition of organic matter and the crystallization of the perovskite phase.

    • Allow the furnace to cool down naturally to room temperature. The resulting black powder is the LaNi₀.₅Co₀.₅O₃ catalyst.

Part 2: Physicochemical and Electrochemical Characterization

Thorough characterization is essential to correlate the material's physical properties with its catalytic performance.

Physicochemical Characterization

A suite of analytical techniques should be employed to understand the catalyst's structural, morphological, and compositional attributes.

Technique Purpose Typical Expected Results for LaNi₀.₅Co₀.₅O₃
X-ray Diffraction (XRD) To identify the crystalline phase and determine lattice parameters.A pure rhombohedral perovskite structure without secondary phases.
Scanning Electron Microscopy (SEM) To observe the surface morphology and particle size distribution.Nanocrystalline particles forming a porous, interconnected network.
Transmission Electron Microscopy (TEM) To analyze the particle size, lattice fringes, and crystallinity at the nanoscale.High-resolution images showing clear lattice fringes corresponding to the perovskite crystal planes.
X-ray Photoelectron Spectroscopy (XPS) To determine the surface elemental composition and oxidation states of La, Ni, Co, and O.Presence of Ni²⁺/Ni³⁺ and Co²⁺/Co³⁺ redox couples, crucial for the catalytic cycle.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore size distribution.A high surface area is desirable for exposing more active sites.
Electrochemical Performance Evaluation

Electrochemical measurements are performed in a three-electrode setup to quantify the catalyst's intrinsic OER and ORR activities.

Protocol 2: Preparation of Catalyst Ink and Working Electrode

Rationale: A well-dispersed catalyst ink is crucial for creating a uniform catalyst layer on the electrode, ensuring reproducible results. Nafion® ionomer acts as a binder and promotes proton/hydroxide ion conductivity.

Materials:

  • LaNi₀.₅Co₀.₅O₃ catalyst powder

  • Carbon black (e.g., Vulcan XC-72) for improved conductivity

  • 5 wt% Nafion® solution

  • Isopropanol and DI water mixture (e.g., 1:4 v/v)

  • Glassy carbon rotating disk electrode (RDE) or rotating ring-disk electrode (RRDE)

  • Micropipette

  • Ultrasonic bath

Procedure:

  • Ink Formulation:

    • Disperse a specific amount of the catalyst (e.g., 5 mg) and carbon black (e.g., 1 mg) in a solvent mixture (e.g., 1 mL of isopropanol/water).

    • Add a small volume of Nafion® solution (e.g., 20 µL) to the suspension.

    • Ultrasonicate the mixture for at least 30-60 minutes to form a homogenous ink.

  • Electrode Preparation:

    • Polish the glassy carbon electrode surface with alumina slurry of decreasing particle sizes (e.g., 1.0, 0.3, and 0.05 µm), followed by rinsing with DI water and ethanol.

    • Using a micropipette, drop-cast a precise volume of the catalyst ink (e.g., 5-10 µL) onto the polished electrode surface.

    • Dry the electrode at room temperature or under a gentle heat lamp to form a uniform catalyst film. The final catalyst loading is typically in the range of 0.1-0.4 mg/cm².

Protocol 3: OER and ORR Activity Measurement using RDE

Rationale: RDE voltammetry allows for the study of reaction kinetics under controlled mass transport conditions. By rotating the electrode, a constant flux of reactants is maintained at the electrode surface.

Setup:

  • Working Electrode: Catalyst-coated RDE.

  • Counter Electrode: Platinum wire or graphite rod.

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE). All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale for universal comparison.

  • Electrolyte: 0.1 M or 1.0 M KOH solution.

  • Potentiostat

Procedure:

  • Electrolyte Saturation: Purge the electrolyte with high-purity O₂ (for ORR) or N₂/Ar (for background scans and OER) for at least 30 minutes. Maintain a gas blanket over the electrolyte during the experiment.

  • ORR Measurement:

    • Scan the potential from a non-faradaic region (e.g., 1.1 V vs. RHE) to a reduction region (e.g., 0.2 V vs. RHE) at a slow scan rate (e.g., 5-10 mV/s).

    • Perform these linear sweep voltammetry (LSV) scans at various rotation speeds (e.g., 400, 625, 900, 1225, 1600, and 2025 rpm).

  • OER Measurement:

    • Scan the potential from a non-faradaic region (e.g., 1.0 V vs. RHE) to an oxidative region (e.g., 1.8 V vs. RHE) at a slow scan rate (e.g., 5-10 mV/s).

    • A rotation speed of 1600 rpm is typically used to dislodge O₂ bubbles formed on the electrode surface.

  • Data Analysis:

    • Overpotential (η): For OER, η is the potential required to reach a current density of 10 mA/cm². For ORR, the half-wave potential (E₁/₂) is a key metric.

    • Tafel Slope: Derived from the linear region of the Tafel plot (η vs. log|j|), it provides insight into the reaction mechanism.

    • Bifunctional Activity Indicator (ΔE): The difference between the potential required for OER at 10 mA/cm² (Eⱼ₌₁₀) and the half-wave potential for ORR (E₁/₂). A smaller ΔE value indicates better bifunctional performance.

Part 3: Data Interpretation and Visualization

Performance Metrics

The collected data should be processed and presented clearly.

Metric Definition Desirable Value
ORR Half-Wave Potential (E₁/₂) The potential at which the current is half of the diffusion-limited current.High (more positive)
OER Overpotential (η₁₀) The overpotential required to achieve a current density of 10 mA/cm².Low
Tafel Slope (OER/ORR) The slope of the linear portion of the potential vs. log(current) plot.Low
Bifunctional Index (ΔE = Eⱼ₌₁₀ - E₁/₂) The potential gap between OER and ORR.Low (typically < 0.8 V)
Visualizing Workflows and Mechanisms

Diagrams are essential for illustrating complex processes.

G cluster_synthesis Catalyst Synthesis Workflow S1 Dissolve Metal Nitrate Precursors S2 Add Citric Acid (Chelation) S1->S2 S3 Add Ethylene Glycol (Polymerization) S2->S3 S4 Heat to Form Gel (80-90°C) S3->S4 S5 Dry Gel (120°C) S4->S5 S6 Grind Precursor S5->S6 S7 Calcination (700-800°C) S6->S7 S8 Obtain LaNiCo O₃ Powder S7->S8

Caption: Workflow for LaNiCoO₃ synthesis via the sol-gel method.

G cluster_electrochem Electrochemical Evaluation Workflow E1 Prepare Catalyst Ink E2 Coat RDE E1->E2 E3 Setup 3-Electrode Cell E2->E3 E4 Saturate Electrolyte (O₂/N₂) E3->E4 E5 Perform LSV Scans (OER/ORR) E4->E5 E6 Data Analysis E5->E6 E7 Determine η₁₀, E₁/₂, Tafel Slopes, ΔE E6->E7

Application Notes and Protocols for Lanthanum-Nickel-Cobalt Perovskites in Methane Dry Reforming

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Imperative for Advanced Methane Reforming Catalysts

The dry reforming of methane (DRM) presents a compelling pathway for the utilization of two major greenhouse gases, methane (CH₄) and carbon dioxide (CO₂), to produce syngas (a mixture of H₂ and CO).[1][2][3] This syngas is a critical feedstock for the synthesis of valuable chemicals and liquid fuels via processes like Fischer-Tropsch synthesis.[4] However, the commercial viability of DRM is significantly hindered by the rapid deactivation of conventional nickel-based catalysts due to coke deposition and sintering at the high temperatures required for the reaction.[3][5][6][7][8][9]

Perovskite-type oxides, with the general formula ABO₃, have emerged as highly promising catalyst precursors to address these challenges.[7][10] Specifically, lanthanum-nickel-cobalt (LaNi₁₋ₓCoₓO₃) perovskites offer a unique combination of high thermal stability and tunable catalytic properties.[5][11] Upon reduction, these materials exsolve finely dispersed nickel and cobalt nanoparticles on a stable lanthanum oxide support, a configuration that enhances catalytic activity and crucially, mitigates coke formation.[7] The partial substitution of nickel with cobalt in the B-site of the perovskite structure has been shown to improve carbon resistance, although it can sometimes temper catalytic activity.[5] This guide provides a comprehensive overview of the synthesis, characterization, and application of LaNi₁₋ₓCoₓO₃ perovskites for methane dry reforming, offering detailed protocols and insights for researchers in the field.

The Rationale Behind Lanthanum-Nickel-Cobalt Perovskites

The efficacy of LaNi₁₋ₓCoₓO₃ perovskites in DRM stems from several key attributes:

  • Structural Integrity and High Thermal Stability: The perovskite crystal structure provides a robust framework that can withstand the harsh, high-temperature conditions of DRM.[11]

  • Controlled Exsolution of Active Metals: During the activation (reduction) process, Ni and Co cations are reduced to their metallic states (Ni⁰, Co⁰) and emerge as highly dispersed nanoparticles on the catalyst surface.[7] This in-situ formation prevents the agglomeration typically seen with catalysts prepared by conventional impregnation methods.

  • Synergistic Effects of Nickel and Cobalt: Nickel is the primary active metal for methane activation.[11][12] Cobalt, while also active, plays a crucial role in enhancing coke resistance.[5][13] The formation of Ni-Co alloys can further improve stability and catalytic performance.[14]

  • Role of the Lanthanum Oxide Support: The La₂O₃ support formed after reduction interacts strongly with the exsolved metal nanoparticles, preventing sintering.[5] Furthermore, La₂O₃ can react with CO₂ to form lanthanum oxycarbonate (La₂O₂CO₃), which is believed to participate in the removal of deposited carbon, thereby contributing to the catalyst's anti-coking ability.[5][15]

  • Oxygen Mobility: The perovskite lattice can possess oxygen vacancies, which enhance the mobility of lattice oxygen.[2][3][16] This mobile oxygen can facilitate the oxidation of carbonaceous intermediates, preventing the formation of coke.[17]

Synthesis of LaNi₁₋ₓCoₓO₃ Perovskite Catalysts: Protocols and Considerations

Several methods can be employed for the synthesis of LaNi₁₋ₓCoₓO₃ perovskites, each influencing the final properties of the catalyst. The sol-gel and combustion methods are widely used due to their ability to produce homogenous, nanocrystalline materials with high surface areas.[18][19][20]

Protocol: Sol-Gel Synthesis (Citrate Method)

The sol-gel method using citric acid as a chelating agent is a reliable technique for achieving atomic-level mixing of the metal precursors, leading to a homogenous perovskite phase at lower calcination temperatures.[10][21][22][23]

Step-by-Step Methodology:

  • Precursor Solution Preparation:

    • Calculate the stoichiometric amounts of Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O), Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), and Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) required for the desired LaNi₁₋ₓCoₓO₃ composition (e.g., LaNi₀.₅Co₀.₅O₃).

    • Dissolve the calculated amounts of the metal nitrates in deionized water in a beaker with constant stirring.

  • Chelation:

    • Prepare an aqueous solution of citric acid. A molar ratio of citric acid to total metal cations of 1.5:1 is recommended to ensure complete chelation.

    • Slowly add the citric acid solution to the metal nitrate solution under continuous stirring.

  • Gel Formation:

    • Add ethylene glycol to the solution. A common mass ratio of citric acid to ethylene glycol is 60:40. The ethylene glycol promotes polyesterification, leading to a stable gel.

    • Heat the solution on a hot plate at 80-90°C with continuous stirring. As the water evaporates, the solution will become more viscous and eventually form a transparent, homogenous gel.

  • Drying and Decomposition:

    • Dry the gel in an oven at 120-150°C overnight to remove excess water and form a solid precursor.

    • The dried precursor will be a porous, solid mass. Grind this solid into a fine powder using a mortar and pestle.

  • Calcination:

    • Place the powdered precursor in a ceramic crucible and transfer it to a muffle furnace.

    • Heat the powder in air at a rate of 5°C/min to a final calcination temperature of 750-850°C and hold for 4-6 hours.[21] This step decomposes the organic matter and facilitates the formation of the crystalline perovskite phase.

    • Allow the furnace to cool down naturally to room temperature. The resulting powder is the LaNi₁₋ₓCoₓO₃ perovskite catalyst.

Protocol: Combustion Synthesis

Combustion synthesis is a rapid and energy-efficient method that can produce fine, crystalline perovskite powders.[5] This method utilizes a fuel (e.g., glycine, urea) that undergoes an exothermic reaction with the nitrate precursors.

Step-by-Step Methodology:

  • Precursor and Fuel Mixture:

    • Calculate and weigh the stoichiometric amounts of the metal nitrates (La, Ni, Co).

    • Calculate the amount of fuel (e.g., glycine). The fuel-to-nitrate ratio is a critical parameter that influences the combustion process and the properties of the final material. A molar ratio of glycine to total metal cations of 1:1 is a good starting point.

    • Dissolve the metal nitrates and glycine in a minimal amount of deionized water in a large evaporating dish or beaker to form a clear solution.

  • Initiation of Combustion:

    • Heat the solution on a hot plate at around 250-300°C. The solution will dehydrate, forming a viscous gel.

    • Upon further heating, the gel will spontaneously ignite and undergo a rapid, self-sustaining combustion reaction, producing a voluminous, fine powder. Caution: This step should be performed in a well-ventilated fume hood.

  • Post-Combustion Treatment:

    • The as-synthesized powder may contain some residual carbon. To ensure the formation of a pure perovskite phase, it is often necessary to calcine the powder in a muffle furnace at 600-800°C for 2-4 hours.

Catalyst Characterization: A Multi-faceted Approach

Thorough characterization of the synthesized perovskite material is crucial to correlate its physicochemical properties with its catalytic performance. A suite of analytical techniques should be employed.[24][25]

Technique Purpose Expected Outcome for LaNi₁₋ₓCoₓO₃
X-ray Diffraction (XRD) To identify the crystalline phases, determine lattice parameters, and estimate crystallite size.[26][27]Formation of the desired perovskite structure without impurity phases.[21][28] A shift in peak positions with varying Co content, indicating the incorporation of Co into the perovskite lattice.[12]
Brunauer-Emmett-Teller (BET) Surface Area Analysis To measure the specific surface area, pore volume, and pore size distribution.Higher surface area is generally desirable for providing more active sites. The synthesis method significantly impacts these textural properties.[20]
Temperature-Programmed Reduction (TPR) To investigate the reducibility of the metal cations in the perovskite structure.[10]Multiple reduction peaks corresponding to the reduction of Ni³⁺/Ni²⁺ and Co³⁺/Co²⁺ species. The reduction temperature provides insights into the metal-support interactions.[12]
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) To visualize the morphology, particle size, and elemental distribution of the catalyst.[21][28]SEM will reveal the overall morphology and agglomeration of the particles.[21] TEM can be used to observe the exsolved Ni-Co nanoparticles after reduction and measure their size and dispersion.
X-ray Photoelectron Spectroscopy (XPS) To determine the surface elemental composition and the oxidation states of the elements.[26]Confirmation of the presence of La, Ni, Co, and O on the surface and their respective oxidation states (e.g., Ni²⁺/Ni³⁺, Co²⁺/Co³⁺).

Experimental Protocol for Methane Dry Reforming

The catalytic performance of the synthesized LaNi₁₋ₓCoₓO₃ perovskites is evaluated in a fixed-bed reactor system.

Experimental Setup

A typical setup for DRM includes a gas delivery system, a tubular reactor housed in a furnace, a temperature controller, a pressure regulator, and an analytical system (e.g., gas chromatograph).[29]

experimental_setup cluster_gas_delivery Gas Delivery System cluster_reactor Reactor System cluster_analysis Analysis System CH4 CH4 Cylinder MFCs Mass Flow Controllers CH4->MFCs CO2 CO2 Cylinder CO2->MFCs N2 N2 Cylinder (Diluent) N2->MFCs Mixer Gas Mixer MFCs->Mixer Reactor Fixed-Bed Reactor (Quartz Tube) Mixer->Reactor Condenser Condenser Reactor->Condenser Furnace Tube Furnace Furnace->Reactor TC Thermocouple TC->Furnace GC Gas Chromatograph (GC) Condenser->GC drm_mechanism cluster_reactants Reactant Activation cluster_surface_reactions Surface Reactions cluster_products Product Desorption CH4 CH4(g) ActiveSite Ni-Co Active Site CH4->ActiveSite Adsorption & Dissociation CO2 CO2(g) Support La2O3 Support CO2->Support Adsorption & Activation CHx CHx* + (4-x)H* ActiveSite->CHx O O* Support->O C C* (Coke Precursor) CHx->C H_recomb 2H* -> H2(g) CO_ads CO* C->CO_ads O->C Coke Gasification O->CO_ads CO_gas CO(g) CO_ads->CO_gas Desorption H2 H2(g) H_recomb->H2

Sources

"electrochemical impedance spectroscopy of LaNiCoO3 electrodes"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Electrochemical Impedance Spectroscopy for the Characterization of LaNiCoO₃ Electrodes

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and professionals in materials science and energy storage on the application of Electrochemical Impedance Spectroscopy (EIS) for the characterization of Lanthanum Nickel Cobaltite (LaNiCoO₃) perovskite electrodes. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure data integrity.

Introduction: The Promise of LaNiCoO₃ and the Power of EIS

Lanthanum-based perovskite oxides, such as LaNiCoO₃, are attracting significant research interest as high-performance electrode materials for a range of electrochemical applications, including supercapacitors and solid oxide fuel cells.[1] Their appeal lies in a unique combination of high electrical conductivity, excellent thermal stability, and relatively low cost.[1] The electrochemical performance of these materials is intrinsically linked to the kinetics of charge transfer and ion diffusion at the electrode-electrolyte interface.

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe these interfacial phenomena.[2][3] By applying a small amplitude sinusoidal AC signal over a range of frequencies, EIS can deconstruct the complex electrochemical system into its constituent parts, allowing for the quantification of processes that occur at different time constants.[4] This guide will walk through the process of fabricating a LaNiCoO₃ electrode, performing an EIS measurement, and interpreting the resulting data to extract meaningful physical parameters.

Foundational Principles of EIS

Before proceeding to the protocol, it is essential to understand the data generated by an EIS experiment. The technique measures the impedance (Z), which is the frequency-dependent opposition to alternating current. Impedance is a complex quantity, consisting of a real part (Z') and an imaginary part (Z'').

  • Nyquist Plot : This is the most common representation of EIS data, where the negative imaginary impedance (-Z'') is plotted against the real impedance (Z'). Different electrochemical processes (e.g., solution resistance, charge transfer, diffusion) manifest as distinct features, such as semicircles and lines, in different frequency regions of the plot.[5]

  • Bode Plot : This format uses two graphs: one plotting the impedance magnitude (|Z|) versus frequency, and another plotting the phase angle (θ) versus frequency.[5] Bode plots are particularly useful for evaluating data quality and identifying the number of time constants in the system.

The interpretation of these plots is typically performed by fitting the data to an Equivalent Electrical Circuit (EEC), a model composed of ideal resistors, capacitors, and other elements that represent the physical processes occurring in the electrochemical cell.[6][7]

Experimental Workflow and Protocols

A successful EIS experiment relies on careful and reproducible preparation of the electrode and setup of the electrochemical cell.

Diagram: Overall Experimental Workflow

G cluster_prep Electrode Preparation cluster_measure Electrochemical Measurement cluster_analysis Data Analysis A LaNiCoO₃ Powder Synthesis (e.g., Sol-Gel Method) B Slurry Formulation A->B C Electrode Coating & Drying B->C D Three-Electrode Cell Assembly C->D E EIS Data Acquisition D->E F Data Validation (K-K Transform) E->F G Equivalent Circuit Modeling F->G H Parameter Extraction & Interpretation G->H

Caption: High-level workflow from material synthesis to data interpretation.

Protocol 1: LaNiCoO₃ Electrode Fabrication

This protocol details a standard method for creating a working electrode. The ratios provided are a common starting point and may be optimized.

Materials & Reagents:

  • LaNiCoO₃ powder (synthesized, e.g., by sol-gel method)

  • Conductive additive (e.g., Acetylene black, Super P)

  • Binder (e.g., Polyvinylidene fluoride - PVDF)

  • Solvent (e.g., N-Methyl-2-pyrrolidone - NMP)

  • Current collector (e.g., Nickel foam, glassy carbon, platinum foil)

  • Mortar and pestle, magnetic stirrer, ultrasonic bath

  • Doctor blade or film applicator

  • Vacuum oven

Step-by-Step Procedure:

  • Dry Materials: Dry the LaNiCoO₃ powder, conductive additive, and Ni foam in a vacuum oven at 80-120°C overnight to remove any adsorbed moisture, which can interfere with electrochemical measurements.

  • Prepare Binder Solution: Dissolve PVDF in NMP to create a 5 wt% solution. This may require gentle heating and stirring. Allow it to cool to room temperature.

  • Formulate Slurry:

    • Weigh the LaNiCoO₃ powder, acetylene black, and PVDF in a typical mass ratio of 80:10:10.

    • Combine the LaNiCoO₃ and acetylene black powders in a mortar and grind them together until a homogenous mixture is obtained.

    • Transfer the powder mixture to a vial. Add the PVDF/NMP binder solution dropwise while stirring to form a homogenous, viscous slurry. The amount of NMP should be adjusted to achieve a honey-like consistency.

    • Further homogenize the slurry using an ultrasonic bath for 30-60 minutes to break up any agglomerates.

  • Coat the Current Collector:

    • Secure a clean current collector (e.g., a 1x1 cm piece of Ni foam) onto a flat surface.

    • Apply the slurry onto the current collector and spread it uniformly using a doctor blade set to a desired thickness (e.g., 100-200 µm).

  • Drying:

    • Initially, dry the coated electrode in an oven at 80°C for 2-4 hours to slowly evaporate the bulk of the NMP solvent.

    • Transfer the electrode to a vacuum oven and dry at 120°C for at least 12 hours to remove all residual solvent.

  • Pressing & Weighing: After cooling to room temperature in a desiccator, press the electrode at a moderate pressure (e.g., 10 MPa) to ensure good contact between the particles and the current collector. Accurately weigh the electrode to determine the mass of the active material.

Protocol 2: EIS Measurement

This protocol assumes a standard three-electrode electrochemical cell setup.

Equipment & Setup:

  • Potentiostat with a Frequency Response Analyzer (FRA) module.

  • Electrochemical cell.

  • Working Electrode (WE): The fabricated LaNiCoO₃ electrode.

  • Reference Electrode (RE): A stable reference, such as Ag/AgCl (in KCl) or a Saturated Calomel Electrode (SCE). Ensure no chloride ions will interfere with the system.

  • Counter Electrode (CE): A high surface area, inert material like a platinum mesh or graphite rod. The surface area should be significantly larger than the WE to ensure it is not the limiting factor.

  • Electrolyte: An appropriate aqueous (e.g., 6M KOH) or non-aqueous electrolyte.

Step-by-Step Procedure:

  • Cell Assembly: Assemble the three electrodes in the electrochemical cell filled with the chosen electrolyte. Position the reference electrode tip close to the working electrode surface to minimize uncompensated solution resistance (iR drop).

  • System Equilibration: Allow the system to rest for at least 30 minutes to reach a stable Open Circuit Potential (OCP). Monitor the OCP until it drifts by less than a few mV over 5 minutes.

  • Parameter Setup in Software:

    • Technique: Select Electrochemical Impedance Spectroscopy (Potentiostatic).

    • Frequency Range: A wide range is typically scanned, from high frequency to low frequency (e.g., 100 kHz down to 10 mHz or 1 mHz). High frequencies probe fast processes like electrolyte resistance, while low frequencies probe slower processes like diffusion.[4]

    • AC Amplitude (V vs. RE): Apply a small AC voltage perturbation, typically 5-10 mV (rms). The amplitude must be small enough to ensure the system responds linearly, a key assumption of EIS.[8]

    • DC Potential (V vs. RE): Set the DC potential at which to perform the measurement. This is often the measured OCP to study the system at equilibrium, but can be set to other potentials to study the electrode under polarization.

    • Measurement Quality: Set the software to average a certain number of cycles per frequency or use a setting that ensures data quality.

  • Run Experiment: Start the measurement. The experiment can take a significant amount of time, especially at very low frequencies.

  • Data Validation: After the measurement, perform a Kramers-Kronig (K-K) analysis if available in your software. A good fit indicates the data is linear, stable, and causal, validating the measurement quality.

Data Analysis and Interpretation

The goal of analysis is to fit the experimental data to an EEC model to extract quantitative values for the underlying physical processes. For many perovskite oxide electrodes in aqueous electrolytes, a modified Randles circuit provides a good starting point.[1]

Diagram: Common Equivalent Electrical Circuit (EEC)

G Rs Rs start->Rs p1_start->p2_start Rct Rct p1_start->Rct CPE_dl CPEdl p1_start->CPE_dl Zw Zw p1_end->Zw p2_start->end_point Rs->p1_start Rct->p1_end CPE_dl->p1_end Zw->end_point

Sources

Application Notes and Protocols for the Photocatalytic Degradation of Organic Pollutants using LaNiCoO₃ Perovskite

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Lanthanum Nickel Cobaltite (LaNiCoO₃) perovskite as a robust photocatalyst for the degradation of organic pollutants in aqueous solutions. This document outlines detailed protocols for the synthesis and characterization of LaNiCoO₃, the experimental setup for photocatalytic degradation studies, and the analytical methods for monitoring the degradation process. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Promise of LaNiCoO₃ in Environmental Remediation

The escalating issue of water contamination by persistent organic pollutants from industrial effluents, pharmaceuticals, and pesticides necessitates the development of efficient and sustainable remediation technologies.[1] Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, have emerged as a promising solution due to their ability to mineralize a wide range of organic compounds into less harmful substances like CO₂ and H₂O.[1]

Perovskite-type oxides, with the general formula ABO₃, have garnered significant attention as photocatalysts due to their tunable electronic structures, excellent stability, and cost-effectiveness.[2] Among these, LaNiCoO₃ stands out as a promising candidate. The combination of lanthanum, nickel, and cobalt in the perovskite lattice creates a unique electronic structure that can be efficiently activated by light to generate reactive oxygen species (ROS), which are the primary agents for the degradation of organic pollutants.[3] This guide provides the foundational knowledge and practical protocols to harness the photocatalytic potential of LaNiCoO₃.

Synthesis of LaNiCoO₃ Perovskite Photocatalyst

The synthesis method significantly influences the physicochemical properties of the LaNiCoO₃ catalyst, such as its particle size, surface area, and crystallinity, which in turn affect its photocatalytic efficiency. The co-precipitation method is a widely used, simple, and effective technique for producing homogeneous, fine-particle perovskite oxides.[4][5][6][7]

Protocol 2.1: Co-precipitation Synthesis of LaNiCoO₃

This protocol details the synthesis of LaNiCoO₃ via the co-precipitation method.

Materials:

  • Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Nickel (II) nitrate hexahydrate (Ni(NO₃)₃·6H₂O)

  • Cobalt (II) nitrate hexahydrate (Co(NO₃)₃·6H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Ethanol

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer with heating plate

  • pH meter

  • Büchner funnel and filter paper

  • Drying oven

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M aqueous solution of the metal nitrates by dissolving stoichiometric amounts of La(NO₃)₃·6H₂O, Ni(NO₃)₃·6H₂O, and Co(NO₃)₃·6H₂O in deionized water in a beaker. For LaNiCoO₃, the molar ratio of La:Ni:Co should be 1:1:1.

    • Stir the solution continuously until all the salts are completely dissolved.

  • Precipitation:

    • Prepare a 0.2 M aqueous solution of sodium carbonate (precipitating agent).

    • Slowly add the sodium carbonate solution dropwise to the metal nitrate solution while stirring vigorously.

    • Monitor the pH of the solution. Continue adding the precipitating agent until the pH reaches approximately 9-10 to ensure complete precipitation of the metal hydroxides/carbonates.

    • Continue stirring the resulting slurry for 2-4 hours at room temperature to ensure homogeneity.

  • Washing and Filtration:

    • Filter the precipitate using a Büchner funnel.

    • Wash the precipitate several times with deionized water to remove any unreacted salts and impurities.

    • Subsequently, wash the precipitate with ethanol to facilitate drying.

  • Drying:

    • Dry the washed precipitate in an oven at 80-100 °C overnight.

  • Calcination:

    • Grind the dried powder using a mortar and pestle.

    • Place the powder in a ceramic crucible and calcine it in a muffle furnace. The calcination temperature and duration are critical for the formation of the desired perovskite phase. A typical calcination regime is 800-900 °C for 4-6 hours in air.[4][8]

  • Characterization:

    • After cooling to room temperature, the resulting LaNiCoO₃ powder is ready for characterization.

Characterization of the LaNiCoO₃ Photocatalyst

A thorough characterization of the synthesized LaNiCoO₃ is crucial to understand its structural, morphological, and optical properties, which are directly linked to its photocatalytic performance.

Technique Purpose Expected Outcome for LaNiCoO₃
X-ray Diffraction (XRD) To determine the crystal structure, phase purity, and crystallite size of the synthesized powder.[4][9]A well-defined diffraction pattern corresponding to the rhombohedral or cubic perovskite structure of LaNiCoO₃. The absence of impurity peaks confirms phase purity.
Scanning Electron Microscopy (SEM) To visualize the surface morphology, particle size, and agglomeration of the catalyst particles.[9]Typically reveals agglomerated nanoparticles or a porous structure, which is beneficial for providing a high surface area for the reaction.
Transmission Electron Microscopy (TEM) To obtain high-resolution images of the particle size, shape, and lattice fringes, providing further insight into the crystallinity.[9]Confirms the nanoparticle nature of the catalyst and allows for the measurement of lattice spacing, which can be compared with XRD data.
Brunauer-Emmett-Teller (BET) Surface Area Analysis To measure the specific surface area of the catalyst, which is a critical factor in heterogeneous catalysis.[9][10]A higher surface area generally leads to more active sites for the adsorption of pollutants and subsequent photocatalytic reactions.
UV-Vis Diffuse Reflectance Spectroscopy (DRS) To determine the optical properties and estimate the band gap energy of the photocatalyst.[9][10]The absorption spectrum will indicate the range of light wavelengths the material can absorb. The band gap can be calculated from the Tauc plot.
X-ray Photoelectron Spectroscopy (XPS) To analyze the elemental composition and oxidation states of the elements on the catalyst surface.[9]Confirms the presence of La, Ni, Co, and O in their expected oxidation states (e.g., La³⁺, Ni²⁺/Ni³⁺, Co²⁺/Co³⁺).

Protocol for Photocatalytic Degradation Experiments

This section provides a standardized protocol for evaluating the photocatalytic activity of the synthesized LaNiCoO₃ in the degradation of a model organic pollutant, such as Methylene Blue (MB) or Rhodamine B (RhB).[2]

Protocol 4.1: Degradation of an Organic Dye

Materials:

  • Synthesized LaNiCoO₃ photocatalyst

  • Model organic pollutant (e.g., Methylene Blue)

  • Deionized water

  • Syringes and syringe filters (0.45 µm)

Equipment:

  • Photoreactor equipped with a light source (e.g., Xenon lamp with a UV cut-off filter for visible light irradiation)

  • Magnetic stirrer

  • Beakers

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Pollutant Solution:

    • Prepare a stock solution of the organic pollutant (e.g., 100 mg/L Methylene Blue) in deionized water.

    • Prepare the desired working concentration (e.g., 10 mg/L) by diluting the stock solution.

  • Photocatalytic Reaction:

    • Add a specific amount of the LaNiCoO₃ photocatalyst to a known volume of the pollutant solution in the photoreactor (e.g., 50 mg of catalyst in 100 mL of 10 mg/L MB solution).[1]

    • Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.[11]

    • Turn on the light source to initiate the photocatalytic reaction.

    • Maintain constant stirring throughout the experiment to keep the catalyst suspended.

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove the catalyst particles.

    • Measure the absorbance of the filtrate at the maximum absorption wavelength (λmax) of the pollutant using a UV-Vis spectrophotometer (e.g., ~664 nm for Methylene Blue).

    • The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance of the pollutant solution (after dark adsorption) and Aₜ is the absorbance at time t.

  • Control Experiments:

    • To validate the photocatalytic activity, perform control experiments:

      • Photolysis: Irradiate the pollutant solution without the catalyst.

      • Adsorption: Stir the pollutant solution with the catalyst in the dark.

Mechanism of Photocatalytic Degradation

The photocatalytic degradation of organic pollutants by LaNiCoO₃ is initiated by the absorption of photons with energy equal to or greater than its band gap. This leads to the generation of electron-hole pairs (e⁻/h⁺).[12] These charge carriers can then participate in a series of redox reactions to produce highly reactive oxygen species (ROS).

  • Hole (h⁺) Reactions: The photogenerated holes in the valence band are powerful oxidizing agents and can directly oxidize the adsorbed organic pollutant molecules. They can also react with water or hydroxide ions to form hydroxyl radicals (•OH).[11]

  • Electron (e⁻) Reactions: The electrons in the conduction band can be scavenged by adsorbed oxygen molecules to produce superoxide radicals (O₂•⁻).[11]

These ROS, particularly the highly reactive •OH radicals, are non-selective and can effectively break down complex organic molecules into simpler, less toxic intermediates, and ultimately, into CO₂, H₂O, and inorganic ions.[1]

Diagram of the Photocatalytic Degradation Mechanism

Photocatalytic_Mechanism cluster_catalyst LaNiCoO₃ Photocatalyst Valence Band Valence Band Conduction Band Conduction Band h⁺ h⁺ e⁻ e⁻ Light (hν) Light (hν) Light (hν)->Valence Band Excitation Organic Pollutant Organic Pollutant Degradation Products (CO₂, H₂O) Degradation Products (CO₂, H₂O) Organic Pollutant->Degradation Products (CO₂, H₂O) H₂O H₂O •OH •OH H₂O->•OH OH⁻ OH⁻ OH⁻->•OH O₂ O₂ O₂•⁻ O₂•⁻ O₂->O₂•⁻ •OH->Organic Pollutant Degradation O₂•⁻->Organic Pollutant Degradation h⁺->Organic Pollutant Oxidation h⁺->•OH Oxidation e⁻->O₂•⁻ Reduction

Caption: Photocatalytic degradation mechanism of organic pollutants using LaNiCoO₃.

Monitoring the Degradation Process

Beyond simple decolorization, a comprehensive assessment of pollutant degradation requires more sophisticated analytical techniques to quantify the removal of the parent compound and its mineralization.

Analytical Technique Purpose Information Provided
UV-Vis Spectrophotometry Rapid monitoring of the concentration of chromophoric pollutants (e.g., dyes).[1]Provides real-time data on the disappearance of the pollutant's characteristic absorption peak.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the parent pollutant and its degradation intermediates.[1]Offers a more accurate measure of the parent compound's degradation and can provide insights into the degradation pathway by identifying intermediate products.
Total Organic Carbon (TOC) Analysis Measurement of the total amount of organically bound carbon in the sample.[1][11]Indicates the extent of mineralization of the organic pollutant into CO₂. A significant decrease in TOC confirms complete degradation.
Chemical Oxygen Demand (COD) Estimation of the amount of oxygen required to chemically oxidize the organic matter in the sample.[13]A reduction in COD signifies a decrease in the overall organic pollution load.

Conclusion and Future Perspectives

LaNiCoO₃ perovskite has demonstrated significant potential as a photocatalyst for the degradation of organic pollutants. Its straightforward synthesis, stability, and efficiency make it an attractive material for environmental remediation applications. Future research could focus on further enhancing its photocatalytic activity through strategies such as doping with other elements, forming heterojunctions with other semiconductors, and optimizing the synthesis conditions to control morphology and surface area.[9][14][15] The protocols and information provided in these application notes serve as a solid foundation for researchers to explore and advance the use of LaNiCoO₃ in addressing the critical challenge of water pollution.

References

  • Photocatalytic Degradation of Organic Pollutants in Wastewater. (2025).
  • The application of voltammetric techniques for the detection and monitoring of the photocatalytic degradation of organic pollutants in water. (n.d.). Queen's University Belfast.
  • Synthesis and Characterization of LaNiO3, LaNi(1-x)Fe xO3 andLaNi(1-x)
  • Synthesis and Characterization of LaNiO3, LaNi(1-x)FexO3 and LaNi(1-x)
  • Application of inorganic perovskite LaNiO3 partial substituted by Ce and Cu in absorbance and photocatalytic degradation of antibiotics. (2021).
  • Synthesis and Characterization of LaNiO3, LaNi(1-x)Fe xO3 andLaNi(1-x)Co xO3 Perovskite Oxides for Catalysis Application. (2015).
  • Perovskite LaNiO3/TiO2 step-scheme heterojunction with enhanced photocatalytic activity. (2019). Applied Surface Science.
  • Synthesis and characterization of LaNixCo1−xO3: Role of microstructure on magnetic properties. (2021).
  • Photocatalytic degradation of organic pollutants and detection of chemical oxygen demand by fluorescence methods. (2011).
  • Ag modified LaCoO3 perovskite oxide for photocatalytic application. (2019).
  • Exploring Rapid Photocatalytic Degradation of Organic Pollutants with Porous CuO Nanosheets: Synthesis, Dye Removal, and Kinetic Studies at Room Temper
  • Synthesis and Characterization of LaNiO3, LaNi(1-x)Fe xO3 andLaNi(1-x)
  • Synthesis and Characterization of LaNiO3, LaNi(1-x)Fe xO3 andLaNi(1-x)
  • Photocatalytic degradation of organic pollutants coupled with simultaneous. (2018). OSTI.GOV.
  • Mechanism studies on methyl orange dye degradation by perovskite-type LaNiO3-Δ under dark ambient conditions. (2020).
  • Perovskite LaNiO3/Ag3PO4 heterojunction photocatalyst for the degradation of dyes. (2022). Frontiers in Chemistry.
  • LaNi1-xCoxO3 perovskites for application in electrochemical reactions involving molecular oxygen. (2021).
  • Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. (2012).
  • Application of inorganic perovskite LaNiO3 partial substituted by Ce and Cu in absorbance and photocatalytic degradation of antibiotics. (2021). Semantic Scholar.
  • Initiating photocatalytic degradation of organic pollutants under ultra-low light intensity via oxygen-centered organic radicals. (2024).
  • LaCoO3 photocatalyst for environmental remediation and energy conversion applic
  • Synthesis and Application of Lanio3 Perovskite-Type Nanocatalyst with Zr for Carbon Dioxide Reforming of Methane. (2017). Oriental Journal of Chemistry.
  • Performance and structural features of LaNi0.5Co0.5O3 perovskite oxides for the dry reforming of methane: Influence of preparation method. (2020).
  • Photocatalytic Degradation of Organic Pollutants: Mechanisms and Kinetics. (2015).

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Thermal Stability of LaNiCoO3 Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers and scientists working with LaNiCoO3 perovskite catalysts. This guide is designed to provide you with field-proven insights and practical troubleshooting strategies to address challenges related to thermal stability. Our goal is to move beyond simple protocols and explain the underlying principles, enabling you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Question 1: What are the primary mechanisms of thermal degradation in LaNiCoO3 catalysts at high operating temperatures?

Answer: Understanding the pathways of degradation is the first step toward designing more robust catalysts. For LaNiCoO3, thermal instability typically manifests in three ways:

  • Sintering: At elevated temperatures, the individual perovskite nanocrystals can agglomerate, forming larger particles. This process leads to a significant reduction in the specific surface area, which is crucial for catalytic activity as it houses the active sites.[1] The driving force for sintering is the reduction of the high surface energy associated with small particles.

  • Phase Segregation and Decomposition: The perovskite structure (ABO3) of LaNiCoO3 is thermodynamically stable only up to a certain temperature. Beyond this threshold, it can decompose into simpler, more stable binary oxides (e.g., La2O3, NiO, CoO) and metallic phases (Ni, Co).[2] This decomposition is highly detrimental as it destroys the unique electronic and catalytic properties of the perovskite structure. For instance, LaCoO3 has been shown to be highly unstable in reducing atmospheres, starting to decompose at temperatures as low as 375 °C.[2]

  • Loss of Active B-site Cations: In certain reactive atmospheres, particularly reducing ones, the Ni³⁺/Co³⁺ cations in the B-site of the perovskite can be reduced to their metallic states (Ni⁰, Co⁰). These metallic particles can then migrate and sinter on the catalyst surface, leading to a loss of the catalytically active perovskite phase. The initial reduction of Ni³⁺ to Ni²⁺ can occur at temperatures around 389 °C.[3]

Question 2: My catalyst's performance is declining rapidly during a high-temperature reaction. How can I troubleshoot the cause of deactivation?

Answer: A systematic diagnostic approach is critical. We recommend a post-reaction characterization workflow to pinpoint the deactivation mechanism.

G cluster_0 Initial Observation cluster_1 Primary Characterization cluster_2 Interpretation & Diagnosis cluster_3 Root Cause A Poor Catalyst Performance (Low Conversion/Selectivity) B Post-Reaction XRD A->B Analyze Crystal Structure C Post-Reaction TEM/SEM A->C Analyze Morphology D TGA of Used Catalyst A->D Check for Deposits E New Phases Detected? (e.g., NiO, La2O3) B->E F Particle Size Increased? C->F G Significant Carbon Deposition? D->G H Phase Decomposition E->H I Sintering F->I J Coking G->J

Caption: Workflow for diagnosing catalyst deactivation.

Step-by-Step Guide:

  • X-ray Diffraction (XRD): Compare the XRD pattern of the used catalyst with the fresh one. The appearance of new peaks corresponding to La2O3, NiO, or metallic Ni/Co is a clear indicator of phase decomposition.[4] A sharpening and increased intensity of the primary perovskite peaks can suggest an increase in crystallinity due to sintering.

  • Transmission/Scanning Electron Microscopy (TEM/SEM): Electron microscopy provides direct visual evidence of morphological changes.[5] Compare images of the fresh and used catalyst to identify any increase in particle size, which confirms sintering.

  • Thermogravimetric Analysis (TGA): Run a TGA on the used catalyst in an air or oxygen atmosphere. A significant weight loss event, typically between 400-600°C, often corresponds to the combustion of deposited coke, indicating that coking is a potential deactivation cause.[6]

  • Temperature-Programmed Reduction (TPR): H₂-TPR analysis on the fresh and used catalyst can reveal changes in the reducibility of the metal species. A shift in reduction peaks can indicate changes in the metal-support interaction or the formation of different oxide species.[7]

Troubleshooting Guide: Synthesis & Composition

Question 3: How does my choice of synthesis method impact the thermal stability of LaNiCoO3?

Answer: The synthesis method profoundly influences the catalyst's final properties, including its thermal resilience. The key is to achieve a homogeneous distribution of cations in the precursor stage to facilitate the formation of a well-defined, single-phase perovskite at lower temperatures.

  • Co-Precipitation: This method can produce stable catalysts, but achieving perfect stoichiometric precipitation of all cations simultaneously can be challenging, potentially leading to phase impurities that compromise thermal stability.[3][8]

  • Sol-Gel Methods (e.g., Pechini, Citrate): These are generally superior for thermal stability.[9][10] The use of chelating agents like citric acid and EDTA creates a polymeric network that traps the metal cations in a highly dispersed, atomically mixed state.[9][11] This homogeneity promotes the formation of the pure perovskite phase at lower calcination temperatures, resulting in smaller crystallite sizes and higher surface areas, which can, however, be more prone to sintering if not properly managed. The EDTA-cellulose method, for example, has been shown to produce smaller, more uniform nickel particles after reduction, which enhances catalytic stability.[10]

The choice of precursor method directly influences the bonding and coordination in the dried gel, which in turn affects the grain size and pore structure after calcination, ultimately impacting the catalyst's stability.[10]

Question 4: What is the optimal calcination temperature to maximize thermal stability?

Answer: There is a critical trade-off between crystallinity and surface area that is governed by the calcination temperature.

  • Too Low (<650-700°C): Incomplete formation of the perovskite phase. Residual amorphous phases or binary oxides will be present, which can transform and cause instability at reaction temperatures.[9]

  • Optimal (700-800°C): This range typically allows for the complete formation of the crystalline perovskite structure while retaining a reasonably high surface area.[8][11][12] Studies have shown that calcination at 800°C can yield a highly active and stable catalyst for reactions like steam reforming of methane.[12]

  • Too High (>850-900°C): While this ensures high crystallinity, it also promotes significant grain growth and sintering during the synthesis itself, leading to a drastic reduction in specific surface area and, consequently, lower catalytic activity.[12]

Calcination Temperature (°C)Effect on LaNiCoO₃ PropertiesImplication for Thermal Stability
600 - 700Incomplete crystallization, higher surface areaPoor; risk of phase transformation during reaction.
700 - 800 Good crystallinity, moderate surface area Optimal; stable perovskite phase is formed. [8][9][11]
> 850High crystallinity, very low surface areaGood intrinsic phase stability, but low activity due to sintering.[12]

Protocol: We recommend performing a Thermogravimetric Analysis (TGA) on your dried precursor gel to identify the temperature at which the decomposition of organic precursors is complete and the perovskite oxide formation begins.[9] This provides an excellent starting point for optimizing your calcination temperature.

Strategies for Improving Thermal Stability

Question 5: How can I use ionic substitution (doping) to make my LaNiCoO3 catalyst more thermally robust?

Answer: Doping, or the partial substitution of A-site (La) or B-site (Ni, Co) cations with other elements, is one of the most effective strategies for enhancing thermal stability.

Mechanism of Stabilization via Doping: The primary mechanism involves modifying the structural and electronic properties of the perovskite lattice.

  • Structural Stabilization: Introducing a dopant with a different ionic radius can induce lattice strain, which can strengthen the metal-oxygen bonds within the perovskite framework, making it more resistant to thermal decomposition.

  • Redox Property Modification: Doping can alter the redox potential of the B-site cations, making them more difficult to reduce and thus preventing their segregation as metallic nanoparticles at high temperatures. The addition of Fe and Co to LaNiO₃ has been shown to increase its stability in reductive atmospheres.[3]

  • Creation of Oxygen Vacancies: Substituting a lower-valency cation (e.g., Sr²⁺ for La³⁺) creates oxygen vacancies to maintain charge neutrality. These vacancies can improve catalytic activity and also anchor active metal particles, preventing sintering. Doping Cu into LaMO₃ (M = Mn, Fe, Co, Ni) perovskites has been shown to facilitate the formation of surface oxygen vacancies.[13]

G cluster_0 Standard LaNiCoO3 Lattice cluster_1 Doped LaNi(Co,M)O3 Lattice (M=Fe, Zr) A LaNi(Co)O3 B High Temperature (>800°C) A->B C Phase Segregation: La2O3 + NiO/CoO B->C Weakened B-O Bonds Decomposition D LaNi(Co,M)O3 E High Temperature (>800°C) D->E F Stable Perovskite Structure Maintained E->F Strengthened B-O Bonds Increased Tolerance Factor

Caption: Doping strengthens the lattice, preventing thermal decomposition.

DopantSubstitution SiteTypical Concentration (x)Primary Stabilization Effect
Iron (Fe)B-site (LaNi₁₋ₓFeₓO₃)0.1 - 0.4Increases stability in reducing atmospheres.[3]
Strontium (Sr)A-site (La₁₋ₓSrₓNiCoO₃)0.1 - 0.3Creates oxygen vacancies, enhances redox properties.
Zirconium (Zr)B-site (LaCo₁₋ₓZrₓO₃)0.1 - 0.3Improves thermochemical redox stability.[14]
Copper (Cu)B-site (LaNi₁₋ₓCuₓO₃)0.1 - 0.2Enhances oxygen mobility and can reduce coke deposition.[1]
Question 6: Can using a catalyst support help prevent thermal degradation?

Answer: Absolutely. While perovskites can be used as catalysts directly, dispersing them onto a high-surface-area, thermally stable support is a proven strategy to combat sintering.

How Supports Enhance Stability:

  • Physical Separation: The support material acts as a physical barrier, keeping the active LaNiCoO3 nanoparticles separated and preventing them from migrating and agglomerating at high temperatures.

  • Strong Metal-Support Interaction (SMSI): A strong interaction between the perovskite and the support can anchor the active phase, making it more resistant to structural changes. An increased metal-support interaction has been shown to improve the carbon deposition resistance of catalysts derived from LaNiO₃.[12]

  • Improved Heat Dissipation: The support can help dissipate heat more effectively, preventing localized "hot spots" on the catalyst surface that can accelerate degradation.

G cluster_0 Unsupported Catalyst cluster_1 Supported Catalyst A LaNiCoO3 Nanoparticles B High Temp A->B C Sintered Agglomerate B->C D LaNiCoO3 Nanoparticles Support High Surface Area Support (e.g., Al2O3, CeO2) E High Temp F Stable, Dispersed Nanoparticles E->F

Caption: Supports act as physical barriers to prevent particle sintering.

Commonly Used Support Materials:

  • Alumina (γ-Al₂O₃): Offers high surface area and excellent thermal stability.

  • Ceria (CeO₂): Provides redox properties and high oxygen storage capacity, which can be synergistic with the perovskite.

  • Zirconia (ZrO₂): Known for its high thermal and chemical stability.

Experimental Protocols & Characterization

Question 7: What is a standard protocol for assessing the thermal stability of my catalyst?

Answer: A combination of thermogravimetric analysis for intrinsic stability and a long-term isothermal test for operational stability is recommended.

  • Sample Preparation: Place 10-15 mg of the fresh catalyst powder into a TGA crucible (alumina or platinum).

  • Setup: Place the crucible in the TGA instrument.

  • Atmosphere: Purge the system with the desired atmosphere (e.g., high-purity N₂ for inert conditions, or a 5% H₂/Ar mixture for reducing conditions) at a flow rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibrate at 30°C for 20 minutes to stabilize the baseline.

    • Ramp the temperature from 30°C to 1000°C at a rate of 10°C/min.

  • Data Analysis: Plot the weight percentage as a function of temperature. The temperature at which a significant weight loss begins indicates the onset of thermal decomposition or reduction. A more stable catalyst will exhibit this onset at a higher temperature.[6]

  • Reactor Setup: Load the catalyst (e.g., 100 mg) into a fixed-bed quartz reactor.

  • Pre-treatment (if required): Activate the catalyst under specific conditions (e.g., reduction in H₂ at 500°C for 2 hours).

  • Reaction Conditions:

    • Set the reactor to the desired high operating temperature (e.g., 800°C).

    • Introduce the reactant gas mixture at a defined flow rate.

  • Data Collection: Monitor the reactor effluent over a long period (e.g., 24-100 hours) using an online Gas Chromatograph (GC) or Mass Spectrometer (MS).

  • Analysis: Plot the reactant conversion and product selectivity as a function of time-on-stream. A stable catalyst will maintain a constant level of activity and selectivity over the entire duration. A decline indicates deactivation.

TechniquePrincipleInformation ObtainedIndication of High Thermal Stability
TGA Measures mass change vs. temperature.[6][7]Onset temperature of decomposition/reduction.Higher onset temperature.
XRD Diffraction of X-rays by crystalline structures.[4]Crystal phase, crystallite size.No change in phase or crystallite size after thermal aging.
H₂-TPR Measures H₂ consumption during programmed heating.[7]Reducibility of metal species.Reduction peaks shift to higher temperatures.
TEM High-magnification imaging of morphology.[5]Particle size and distribution.No significant increase in average particle size after aging.
BET Analysis N₂ physisorption to measure surface area.[4]Specific surface area, pore volume.Minimal loss of surface area after thermal aging.

References

  • Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innov
  • Synthesis and characterization of LaNixCo1-xO3 Perovskites via complex precursor methods. SciSpace.
  • Synthesis and Characterization of LaNiO3, LaNi(1-x)FexO3 andLaNi(1-x)
  • Synthesis and Characterization of LaNiO3, LaNi(1-x)FexO3 and LaNi(1-x)
  • Synthesis of LaNiO3 perovskite using an EDTA-cellulose method and comparison with the conventional Pechini method: application to steam CO2 reforming of methane. RSC Advances (RSC Publishing).
  • LaNiO3 Perovskite Synthesis through the EDTA–Citrate Complexing Method and Its Application to CO Oxid
  • An Introduction to Catalysis & Thermal Analysis. Hiden Analytical.
  • Catalyst Characteriz
  • Lecture 6 Catalyst characteriz
  • A Perspective on Thin-Film Perovskites as Supports for Metal Catalysts.
  • Promoting Effect of Copper Doping on LaMO3 (M = Mn, Fe, Co, Ni)
  • Thermocatalytic decomposition of methane to low-carbon hydrogen using LaNi1-xCuxO3 perovskite catalysts.
  • Effect of the Calcination Temperature of LaNiO3 on the Structural Properties and Reaction Performance of Catalysts in the Steam Reforming of Methane. MDPI.
  • Thermal, Mechanical and Phase Stability of LaCoO3 in Reducing and Oxidizing Environments.
  • Experimental study on the high performance of Zr doped LaCoO3 for solar thermochemical CO production.

Sources

"overcoming phase segregation in lanthanum nickel cobalt oxides"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Lanthanum Nickel Cobalt Oxides

A Senior Application Scientist's Guide to Overcoming Phase Segregation

Welcome to the technical support center for lanthanum nickel cobalt (LNC) perovskite oxides. This guide is designed for researchers and scientists encountering challenges with phase purity and stability during the synthesis and application of these complex functional materials. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding phase segregation in LNC systems.

Q1: What exactly is phase segregation in LaNixCo1-xO3, and why is it detrimental?

A: Phase segregation is a phenomenon where a chemically uniform, single-phase material, such as the desired LaNixCo1-xO3 perovskite, separates into two or more distinct crystalline or amorphous phases.[1] In LNC systems, this typically manifests as the formation of simpler, thermodynamically stable binary oxides like nickel oxide (NiO), cobalt (II,III) oxide (Co₃O₄), and lanthanum (III) oxide (La₂O₃), alongside the intended perovskite phase.

This is highly detrimental because the carefully designed properties of the LNC perovskite—such as its catalytic activity, ionic/electronic conductivity, and thermal expansion coefficient—are intrinsically linked to its specific crystal structure and elemental composition. The emergence of secondary phases disrupts this structure, leading to:

  • Loss of Active Sites: Segregated NiO or Co₃O₄ phases may not possess the same catalytic activity as Ni and Co integrated within the perovskite lattice.

  • Reduced Conductivity: The formation of insulating phases like La₂O₃ can block charge transport pathways, severely degrading electrochemical performance in applications like Solid Oxide Fuel Cells (SOFCs).

  • Mechanical Instability: Mismatched thermal expansion coefficients between the different phases can induce mechanical stress during thermal cycling, leading to micro-cracking and device failure.

Q2: I see unexpected peaks in my XRD pattern after synthesis. How can I identify if it's phase segregation?

A: X-ray Diffraction (XRD) is the primary and most direct tool for identifying crystalline phases. If you observe peaks that do not correspond to the standard diffraction pattern for your target LNC perovskite structure (typically a rhombohedral or orthorhombic crystal structure), you are likely seeing secondary phases.[2]

Common Segregated Phases and Their Key XRD Peaks (Cu Kα):

  • NiO (Bunsenite): Look for characteristic peaks around 37.2°, 43.3°, and 62.9° 2θ.

  • Co₃O₄ (Spinel): Strong reflections typically appear around 31.3°, 36.8°, 38.5°, and 59.4° 2θ.

  • La₂O₃: This can be tricky as it has several polymorphs, but common peaks are often found in the 26-32° 2θ range.

To confirm, you should compare your experimental pattern against reference patterns from crystallographic databases (e.g., JCPDS, ICDD). For a more in-depth analysis, especially if phases are amorphous or nanocrystalline, techniques like Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) and Transmission Electron Microscopy (TEM) are invaluable.[3][4] SEM-EDS can map elemental distributions, revealing regions enriched in Ni, Co, or La, which is a clear sign of segregation.[3][4]

Q3: What are the main driving forces behind phase segregation in these perovskites?

A: Phase segregation in these oxides is primarily driven by thermodynamics and kinetics. The system seeks its lowest energy state, which may not always be the single-phase perovskite, especially under operational stress. Key drivers include:

  • Thermodynamic Instability: The target perovskite phase may only be metastable under certain temperature and atmospheric conditions. For instance, LaNiO₃ has relatively low thermal stability in reducing atmospheres, which can promote the segregation of metallic nickel.[5][6]

  • Cation Mobility: At the high temperatures used for synthesis (>800°C) and in many applications, the B-site cations (Ni²⁺/³⁺, Co²⁺/³⁺) become mobile. This mobility allows them to migrate and coalesce into their more stable, separate oxide forms.

  • Atmospheric Reactions: The oxygen partial pressure (pO₂) plays a critical role. In reducing atmospheres (low pO₂), Ni³⁺ and Co³⁺ can be reduced to Ni²⁺ and Co²⁺, or even to their metallic states (Ni⁰, Co⁰), which are then easily exsolved from the perovskite lattice.[7]

  • Stoichiometry Deviations: Even small deviations from the ideal A:B site ratio of 1:1 in the ABO₃ structure can lead to the formation of secondary phases to accommodate the excess cations.

Q4: Can phase segregation be reversed?

A: In some cases, yes. This phenomenon, known as "reversible segregation" or "re-dissolution," is a key feature of some perovskite systems, particularly those designed for catalysis.[7][8] For example, Ni particles that have segregated to the surface under reducing conditions can sometimes be re-incorporated back into the perovskite lattice by applying an oxidative treatment at high temperatures (e.g., 650°C in air).[7] This process can regenerate the catalyst and suppress particle growth (sintering).[7]

However, this reversibility is not guaranteed. It depends heavily on the specific composition, the extent of segregation, and the thermal history of the material. Severe segregation or the formation of very stable secondary phases may be irreversible under practical conditions.

Section 2: Troubleshooting Guides

This section provides structured, step-by-step guidance for specific experimental problems.

Guide 1: Problem - Unexpected Phases Detected in XRD Directly After Synthesis

Symptoms: Your XRD pattern shows clear peaks for NiO, Co₃O₄, or other impurities alongside the desired perovskite phase. Your synthesized powder is not phase-pure.

Causality Analysis: This issue almost always points to sub-optimal synthesis conditions. The root cause is either insufficient thermal energy to complete the perovskite formation reaction or a lack of atomic-level homogeneity in the precursor mixture.

Troubleshooting Workflow:

G start Problem: Impure Phase in Post-Synthesis XRD check_homogeneity Step 1: Evaluate Precursor Homogeneity start->check_homogeneity wet_chem Action: Refine Wet Chemistry Method (Sol-Gel, Co-Precipitation) check_homogeneity->wet_chem Poor (Wet Methods) solid_state Action: Improve Solid-State Mixing (High-Energy Ball Milling) check_homogeneity->solid_state Poor (Solid-State) check_temp Step 2: Assess Calcination/ Sintering Parameters check_homogeneity->check_temp Good wet_chem->check_temp solid_state->check_temp increase_temp Action: Increase Temperature/Dwell Time (e.g., from 800°C to 900-1000°C) check_temp->increase_temp Incomplete Reaction check_atmosphere Step 3: Verify Synthesis Atmosphere check_temp->check_atmosphere Sufficient increase_temp->check_atmosphere validate Step 4: Re-characterize with XRD & SEM/EDS increase_temp->validate Re-evaluate use_air Action: Ensure Oxidizing Atmosphere (Synthesize in Air) check_atmosphere->use_air Incorrect (e.g., N2) check_atmosphere->validate Correct (Air) use_air->validate

Troubleshooting workflow for achieving phase-pure LNC oxides.

Detailed Protocol: Optimizing Synthesis via the Sol-Gel Method

The sol-gel method is often superior to solid-state reactions for achieving precursor homogeneity.[9][10] If you are facing phase impurity, refining this process is a primary solution.

  • Precursor Selection & Stoichiometry:

    • Use high-purity metal nitrates (e.g., La(NO₃)₃·6H₂O, Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O).

    • Accurately weigh precursors to achieve the precise target stoichiometry (e.g., for LaNi₀.₅Co₀.₅O₃). Account for the water of hydration in the molecular weight calculations.[3]

  • Dissolution:

    • Dissolve the weighed nitrates in deionized water or a 2-methoxyethanol solvent under constant stirring.

  • Complexation (The "Why"):

    • Add a chelating agent, typically citric acid, to the solution. The molar ratio of citric acid to total metal cations should be at least 1.5:1.

    • Causality: Citric acid forms stable metal-citrate complexes with La³⁺, Ni²⁺, and Co²⁺ ions. This chelation prevents the individual metal hydroxides/oxides from precipitating out separately as the pH changes or the solvent evaporates, thus locking them into a homogeneous, atomic-level mixture.

  • Polymerization:

    • Add ethylene glycol. A common mass ratio is 40:60 ethylene glycol to citric acid.

    • Heat the solution to 80-90°C with continuous stirring.

    • Causality: Ethylene glycol acts as a spacer and undergoes esterification with the free carboxyl groups of the citric acid, forming a polyester-like gel or resin. This three-dimensional network traps the metal-citrate complexes, further ensuring that the cations remain uniformly distributed as the solvent is removed.

  • Decomposition & Calcination:

    • Dry the resulting gel at ~150-200°C to remove residual solvent.

    • Slowly heat the dried resin in a furnace in air . A slow ramp rate (e.g., 2-5°C/min) to an intermediate temperature (~400°C) is crucial to controllably burn off the organic components without violent decomposition.

    • Finally, calcine at a higher temperature, typically between 800°C and 1000°C, for 4-10 hours.[6] This is where the final perovskite phase crystallizes. The optimal temperature must be determined experimentally for your specific composition.

Guide 2: Problem - Performance Degrades Over Time Under Operating Conditions

Symptoms: An SOFC cathode or catalyst made from your LNC material shows good initial performance, but its efficiency or activity declines steadily during high-temperature operation.

Causality Analysis: This is a classic sign of in-operando phase segregation. The high temperatures and electrochemical potentials experienced during operation are driving the B-site cations (Ni, Co) to the surface of the material, where they can form insulating oxide layers or less active particles. This is often exacerbated in reducing environments.

Troubleshooting Strategies: Enhancing Structural Stability with Doping

The most effective field-proven strategy to combat operational degradation is to stabilize the perovskite lattice through strategic doping at the A-site or B-site.[11][12]

Table 1: Comparison of Doping Strategies for LNC Stability

Doping SiteCommon DopantsMechanism of StabilizationKey BenefitsPotential Drawbacks
A-Site Strontium (Sr²⁺), Calcium (Ca²⁺)Introduces lattice strain and creates oxygen vacancies for charge compensation, which can anchor B-site cations more strongly in the lattice.[13]- Significantly improves long-term thermal and chemical stability. - Can enhance ionic conductivity.- Excessive doping can lead to its own secondary phase formation (e.g., SrO). - May alter thermal expansion coefficient.
B-Site Iron (Fe³⁺), Zirconium (Zr⁴⁺)Substitutes for Ni/Co. The stronger Fe-O or Zr-O bonds can increase the overall thermodynamic stability of the perovskite structure, making it more resistant to reduction and cation migration.[5][10]- Improves stability in reducing atmospheres.[5][6] - Can suppress sintering of segregated metal particles.[5]- Can decrease electronic conductivity if the dopant has a stable, high oxidation state. - May reduce the number of primary active sites (Ni/Co).

Experimental Protocol: Synthesis of A-Site Doped (La₀.₈Sr₀.₂)Ni₀.₅Co₀.₅O₃

This protocol uses the co-precipitation method, an alternative to sol-gel for producing homogeneous powders.

  • Prepare Precursor Solutions:

    • Create separate aqueous solutions of La(NO₃)₃·6H₂O, Sr(NO₃)₂, Ni(NO₃)₂·6H₂O, and Co(NO₃)₂·6H₂O.

    • Combine them in the stoichiometric ratio 0.8 : 0.2 : 0.5 : 0.5, respectively, in a single beaker with stirring.

  • Precipitation:

    • Prepare a precipitating agent solution, such as 1 M sodium carbonate (Na₂CO₃) or ammonium carbonate ((NH₄)₂CO₃).

    • Slowly add the metal nitrate solution to the vigorously stirred carbonate solution (or vice-versa, consistency is key). A precipitate of mixed metal carbonates/hydroxides will form instantly.

    • Causality: The goal is to ensure the pH changes uniformly throughout the solution, causing all metal cations to precipitate simultaneously. This traps them in a mixed, homogeneous solid, preventing the selective precipitation that leads to phase impurities later on.[6]

  • Aging and Filtration:

    • Continue stirring the slurry for 1-2 hours at a slightly elevated temperature (e.g., 60°C) to "age" the precipitate, which can improve its filterability and homogeneity.

    • Wash the precipitate repeatedly with deionized water to remove residual ions (e.g., Na⁺, NO₃⁻), followed by a final rinse with ethanol. Filter and dry the resulting powder in an oven at ~120°C.

  • Calcination:

    • Calcine the dried powder in air. A typical two-step process is effective:

      • First step: 600°C for 2 hours to decompose the carbonates.

      • Second step: 1000-1100°C for 5-10 hours to crystallize the perovskite phase.

  • Validation:

    • Use XRD to confirm the formation of a single-phase perovskite and the absence of any segregated phases. Use SEM-EDS to verify uniform distribution of La, Sr, Ni, and Co.

Section 3: Characterization and Validation

Effective troubleshooting requires robust validation. Always close the loop by confirming that your implemented solution has solved the initial problem.

G cluster_synthesis Synthesis & Modification cluster_characterization Validation Loop synthesis Optimized Synthesis (e.g., Sol-Gel, Doping) xrd XRD (Phase Purity) synthesis->xrd Verify Crystal Structure sem_eds SEM-EDS (Morphology & Elemental Mapping) xrd->sem_eds Confirm Homogeneity performance Performance Test (e.g., SOFC Stability) sem_eds->performance Test Application Viability performance->synthesis Feedback for Further Optimization

The iterative loop of synthesis, characterization, and validation.

  • Primary Check (XRD): Always perform XRD analysis on your final powder. This is your first and most important confirmation of phase purity.[3]

  • Microstructural Check (SEM): SEM imaging will reveal the particle size, morphology, and degree of agglomeration. Paired with EDS, it provides indisputable evidence of elemental homogeneity or segregation.

  • Performance Check: The ultimate test is performance. Subject your new material to the operational conditions that previously caused degradation and monitor its stability over time. Long-duration tests are essential to confirm that stability has truly been enhanced.[14]

By systematically addressing the root causes of phase segregation through refined synthesis techniques and strategic material design, you can achieve phase-pure, stable, and high-performing lanthanum nickel cobalt oxides for your research and applications.

References

  • Phase segregation in inorganic mixed-halide perovskites: from phenomena to mechanisms. Optica Publishing Group. [Link]

  • Study on the Effect of A/B Site Co-Doping on the Oxygen Evolution Reaction Performance of Strontium Cobaltite. MDPI. [Link]

  • Suppressing photoinduced phase segregation in mixed halide perovskites. IOPscience. [Link]

  • Complete Suppression of Phase Segregation in Mixed-Halide Perovskite Nanocrystals under Periodic Heating. arXiv. [Link]

  • Suppressing photoinduced phase segregation in mixed halide perovskites. Journal of Semiconductors. [Link]

  • (PDF) Phase Transformation of Zr-Modified LaNiO3 Perovskite Materials: Effect of CO2 Reforming of Methane to Syngas. ResearchGate. [Link]

  • Preventing phase segregation in mixed-halide perovskites: a perspective. University of Oxford. [Link]

  • Phase separation in metal oxides. PubMed. [Link]

  • Journal of Chemical Education. ACS Publications. [Link]

  • Conductivity and Phase Stability of Lanthanum Cobalt Nickelate Perovskites. ResearchGate. [Link]

  • Complex Oxide Nanoparticle Synthesis: Where to Begin to Do It Right?. MDPI. [Link]

  • Segregation of Nickel/Iron Bimetallic Particles from Lanthanum Doped Strontium Titanates to Improve Sulfur Stability of Solid Oxide Fuel Cell Anodes. MDPI. [Link]

  • Synthesis and Characterization of LaNiO3, LaNi(1-x)FexO3 andLaNi(1-x)CoxO3 Perovskite Oxides for Catalysis Application. SciELO. [Link]

  • Phase Transformation of Zr-Modified LaNiO 3 Perovskite Materials: Effect of CO 2 Reforming of Methane to Syngas. MDPI. [Link]

  • A Site Doping and B Site Doping In Perovskite structure | ABO3 DOPING. YouTube. [Link]

  • Synthesis and Characterization of LaNiO3, LaNi(1-x)FexO3 andLaNi(1-x)CoxO3 Perovskite Oxides for Catalysis Application. ResearchGate. [Link]

  • Understanding the effects of A-site Ag-doping on LaCoO3 perovskite for NO oxidation: Structural and magnetic properties. ResearchGate. [Link]

  • Segregation of Nickel/Iron Bimetallic Particles from Lanthanum Doped Strontium Titanates to Improve Sulfur Stability of Solid Oxide Fuel Cell Anodes. ResearchGate. [Link]

  • Synthesis and Characterization of LaNiO3, LaNi(1-x)FexO3 andLaNi(1-x)CoxO3 Perovskite Oxides for Catalysis Application. SciSpace by Typeset. [Link]

  • Nickel-doped lanthanum cerate nanomaterials as highly active electrocatalysts. Frontiers. [Link]

  • LaNixFe1-xO3-δ as a Robust Redox Catalyst for CO2-Splitting and Methane Partial Oxidation. OSTI.GOV. [Link]

  • Unveiling phase evolution of complex oxides toward precise solid-state synthesis. National Institutes of Health. [Link]

  • Structural Reversibility and Nickel Particle stability in Lanthanum Iron Nickel Perovskite-Type Catalysts. Advances in Engineering. [Link]

  • Synthesis and Application of Lanio3 Perovskite-Type Nanocatalyst with Zr for Carbon Dioxide Reforming of Methane. Oriental Journal of Chemistry. [Link]

  • Understanding the effects of A-site Ag-doping on LaCoO3 perovskite for NO oxidation: Structural and magnetic properties. PubMed. [Link]

  • Deciphering phase evolution in complex metal oxide thin films via high-throughput materials synthesis and characterization. ResearchGate. [Link]

  • Mechanochemical synthesis of pure phase mixed-cation/anion (FAPbI3)x(MAPbBr3)1−x hybrid perovskite materials: compositional engineering and photovoltaic performance. Royal Society of Chemistry. [Link]

  • Stability test of the LaNi0.5Co0.5O3-δ perovskite at optimal conditions... ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Calcination Temperature for LaNiCoO₃ Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Lanthanum Nickel Cobaltite (LaNiCoO₃) perovskite. The calcination step is arguably the most critical parameter influencing the final structural, morphological, and functional properties of your material. This guide is structured to provide researchers and scientists with actionable insights, troubleshooting solutions, and validated protocols to master this crucial process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the calcination of LaNiCoO₃.

Q1: What is the typical calcination temperature range for synthesizing single-phase LaNiCoO₃?

The optimal calcination temperature for LaNiCoO₃ synthesis is highly dependent on the chosen synthesis method (e.g., sol-gel, co-precipitation, combustion) and the nature of the precursor complex. However, a general and effective range is between 700°C and 900°C .[1][2]

  • Rationale: The perovskite structure of LaNiO₃, a related compound, begins to crystallize at approximately 550-600°C.[2][3] Studies on LaNiₓCo₁₋ₓO₃ have shown that calcination at 700°C is often sufficient to obtain the desired perovskite phase.[4][5][6] Pushing the temperature to 800°C or higher can ensure higher crystallinity and complete decomposition of any intermediate phases, such as lanthanum oxycarbonate (La₂O₂CO₃), which can form during the process.[2][7][8]

Q2: How does changing the calcination temperature affect the final material properties?

Calcination temperature creates a critical trade-off between crystallinity and surface area. Understanding this relationship is key to tailoring the material for a specific application.

  • Higher Temperatures (e.g., >800°C): Lead to increased grain growth and sintering, resulting in larger crystallite sizes and a more ordered, crystalline structure.[1][2] This process, however, significantly reduces the specific surface area and can alter the metal-support interaction in catalytic applications.[1][9]

  • Lower Temperatures (e.g., 600-700°C): Generally yield materials with a higher specific surface area, which is often desirable for catalysis.[3][7] However, this comes at the risk of incomplete precursor decomposition or the formation of an amorphous or poorly crystalline perovskite phase.[3][8]

Q3: What are the visual or analytical signs of a sub-optimal calcination process?

The primary tool for diagnosing issues is X-ray Diffraction (XRD).

  • Presence of Impurity Peaks in XRD: The most common sign of incomplete reaction. Look for characteristic peaks of secondary phases such as NiO, Co₃O₄, La₂O₃, or intermediate species like La₂O₂CO₃.[2][10]

  • Broad, Poorly Defined XRD Peaks: This indicates low crystallinity or the presence of amorphous material, suggesting the temperature was too low or the dwell time was too short.

  • Unexpected Powder Color: While not definitive, the color of the final powder (typically a dark brown or black) can be an initial indicator. A lighter color might suggest incomplete decomposition of nitrate or citrate precursors.

  • Low Catalytic Activity or Poor Electrochemical Performance: Functionally, a sub-optimally calcined material will not perform as expected. For instance, in methane reforming, a catalyst calcined at 800°C showed the highest activity, while performance decreased at 900°C due to sintering.[2]

Q4: Which characterization techniques are essential for optimizing the calcination temperature?

A multi-technique approach is necessary for a comprehensive understanding.

  • Thermogravimetric and Differential Thermal Analysis (TG-DTA): This is the most crucial preliminary step. It analyzes the mass loss of your dried precursor gel as a function of temperature, revealing the precise temperatures at which water evaporates, nitrates or organic complexes decompose, and the final oxide structure is formed.[4][7] This data provides an educated starting point for your calcination temperature range.

  • X-ray Diffraction (XRD): Non-negotiable for phase identification. XRD confirms the formation of the desired perovskite structure and definitively identifies any crystalline impurities.[2][4]

  • Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area of your powder. This is critical if the material is intended for applications where surface reactions are important, such as catalysis or sensing.[1][7]

  • Scanning/Transmission Electron Microscopy (SEM/TEM): Provides direct visualization of the particle morphology, size, and degree of agglomeration, which are directly influenced by the calcination temperature.[11]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during LaNiCoO₃ synthesis.

Problem: My XRD pattern shows impurity phases like NiO or La₂O₃ alongside the perovskite phase.

  • Causality: This is a classic sign of incomplete reaction or phase segregation. It can happen if the calcination temperature is too low to overcome the activation energy for perovskite formation or if the precursor was not sufficiently homogenous.

  • Solution Pathway:

    • Increase Calcination Temperature: Incrementally increase the final calcination temperature by 50°C (e.g., from 700°C to 750°C) and re-run the XRD. Studies have shown that increasing the temperature from 800°C to 900°C can lead to a structure that is closer to the standard phase.[7]

    • Increase Dwell Time: Extend the hold time at the target temperature (e.g., from 4 hours to 6 hours). This gives the atomic diffusion process more time to complete the perovskite structure formation.

    • Improve Precursor Homogeneity: Revisit your synthesis method. In sol-gel or Pechini methods, ensure that the metal nitrates and chelating agents (like citric acid and EDTA) are completely dissolved and mixed to achieve atomic-level homogeneity before drying and calcination.[4][11]

Problem: The synthesized powder has a very low specific surface area (<5 m²/g).

  • Causality: This is typically caused by excessive particle sintering at high calcination temperatures. As the temperature increases, grains grow larger, and pores within the material collapse, drastically reducing the surface area.[1][9]

  • Solution Pathway:

    • Systematically Lower Calcination Temperature: Based on your XRD results, find the lowest temperature that still yields a single-phase perovskite. Prepare several batches calcined at, for example, 800°C, 750°C, 700°C, and 650°C. Measure the BET surface area for each to find the optimal balance. For some catalytic oxidations, a calcination temperature of 600°C was found to be optimal.[3]

    • Reduce Dwell Time: Shorter exposure to high temperatures can limit grain growth. Try reducing the hold time to 2-3 hours.

    • Employ a Two-Step Calcination: First, heat at a lower temperature (e.g., 400°C for 2 hours) to gently burn off organic precursors, followed by a shorter ramp and hold at the higher target temperature (e.g., 700°C for 2 hours).[2] This can prevent rapid gas evolution that can destroy porous structures.

Problem: My material shows poor crystallinity in the XRD pattern (broad, noisy peaks).

  • Causality: The thermal energy provided was insufficient for the atoms to arrange into a well-ordered crystal lattice. This is a direct result of either the calcination temperature being too low or the dwell time being too short.

  • Solution Pathway:

    • Increase Calcination Temperature: This is the most effective solution. Higher temperatures provide the necessary energy for crystallization. An increase from 600°C to 800°C will show a marked improvement in peak sharpness and intensity.[1][2]

    • Increase Dwell Time: Allowing the material to anneal at the target temperature for a longer period (e.g., 5-10 hours) can also improve crystallinity, though temperature has a more pronounced effect.[7]

    • Slow Down the Heating Rate (Ramp Rate): A slower ramp rate (e.g., 2-5 °C/min) can sometimes lead to more ordered crystal growth compared to a very rapid heating process.[8]

Problem: The TGA curve of my precursor gel is complex. How do I design the calcination protocol?

  • Causality: Precursors made via sol-gel or other wet chemistry methods contain water, nitrates, and organic chelating agents, each of which decomposes at a different temperature. A complex TGA curve with multiple mass-loss steps is expected.

  • Solution Pathway:

    • Identify Key Decomposition Events: Analyze the TGA and its derivative (DTG) curve to pinpoint the temperatures of major mass loss events. Typically, you will see:

      • < 200°C: Loss of adsorbed and hydration water.[7]

      • 200-400°C: Decomposition of organic components (citrates, glycols) and nitrates.[2][7]

      • > 500°C: Final decomposition of intermediate carbonates and the onset of perovskite crystallization.[2][8]

    • Design a Multi-Step Calcination Profile: Use the TGA data to create a more intelligent heating program.

      • Step 1 (Drying/Pre-decomposition): Hold at a temperature just after the first major organic decomposition step (e.g., 400°C) for 1-2 hours. This removes the bulk of the organic matter slowly and safely.[2]

      • Step 2 (Crystallization): Ramp up to the final target temperature (e.g., 700-800°C), determined by the point where the TGA curve flattens (indicating no further mass loss) and XRD confirms phase purity. Hold for 4-5 hours.[2]

Section 3: Protocols & Workflows
Protocol 1: Standard Sol-Gel (Pechini) Synthesis and Calcination of LaNi₀.₅Co₀.₅O₃

This protocol provides a reliable method for synthesizing LaNi₀.₅Co₀.₅O₃ powder.

Materials:

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Citric acid (monohydrate)

  • Ethylene glycol

  • Deionized water

Procedure:

  • Precursor Solution: In a 250 mL beaker, dissolve stoichiometric amounts of La, Ni, and Co nitrates in a minimum amount of deionized water. (e.g., for 0.01 mol of final product: 0.01 mol La, 0.005 mol Ni, 0.005 mol Co).

  • Chelation: Add citric acid to the solution under continuous stirring. A molar ratio of total metal ions to citric acid of 1:1.5 is recommended to ensure complete chelation.

  • Polymerization: Gently heat the solution to 70-80°C on a hot plate. Once the solution is clear, add ethylene glycol. A molar ratio of citric acid to ethylene glycol of 1:1 is common.[2]

  • Gel Formation: Continue heating and stirring at ~80°C. The solution will gradually thicken as polyesterification occurs. Continue heating until a viscous, sponge-like green gel is formed.

  • Drying: Transfer the gel to a drying oven and dry overnight at 110°C.

  • Grinding: Grind the dried, brittle foam into a fine powder using an agate mortar and pestle.

  • Calcination: Place the powder in a ceramic crucible and calcine in a muffle furnace in air.

    • Recommended Program:

      • Ramp to 400°C at 5°C/min and hold for 2 hours.[2]

      • Ramp to a final temperature of 750°C at 5°C/min and hold for 5 hours.[2]

      • Allow the furnace to cool naturally to room temperature.

Workflow for Optimizing Calcination Temperature

This workflow illustrates the logical steps from synthesis to optimization.

Calcination_Optimization_Workflow cluster_prep Precursor Preparation cluster_analysis Initial Analysis cluster_exp Experimental Optimization cluster_eval Evaluation & Finalization Prep Synthesize Precursor Gel (e.g., Sol-Gel Method) Dry Dry Gel (e.g., 110°C) Prep->Dry Grind Grind into Fine Powder Dry->Grind TGA Perform TGA/DTA Analysis Grind->TGA AnalyzeTGA Identify Decomposition & Stabilization Temperatures TGA->AnalyzeTGA SelectTemps Select Trial Temperatures (e.g., 650, 750, 850°C) AnalyzeTGA->SelectTemps Informs Temperature Selection Calcine Calcine Samples at Each Trial Temperature SelectTemps->Calcine Characterize Characterize Samples (XRD, BET, SEM) Calcine->Characterize Evaluate Evaluate Phase Purity, Surface Area, Morphology Characterize->Evaluate Decision Select Optimal Temperature Based on Application Needs Evaluate->Decision Decision->SelectTemps Refine & Repeat Final Finalized Protocol Decision->Final Meets Requirements

Caption: Workflow for systematic optimization of calcination temperature.

Section 4: Data Interpretation
Table 1: Effect of Calcination Temperature on LaNiCoO₃ Properties
ParameterLow Temp. (600-700°C)Medium Temp. (700-800°C)High Temp. (>800°C)Primary Reference
Phase Purity May contain intermediates (e.g., La₂O₂CO₃, NiO)Generally single-phase perovskiteSingle-phase perovskite[2][7]
Crystallinity Low to moderate; broad XRD peaksGood; sharp XRD peaksHigh; very sharp XRD peaks[1][2]
Grain/Crystallite Size SmallMediumLarge[1][9]
Specific Surface Area HighModerateLow[1][7]
Degree of Sintering MinimalModerateSignificant[2]
Causal Relationship Diagram

This diagram visualizes how the primary variable (calcination temperature) influences key material properties.

Causal_Relationship Temp Calcination Temperature Crystallinity Crystallinity Temp->Crystallinity  + (Increases) GrainSize Grain Size (Sintering) Temp->GrainSize  + (Increases) SurfaceArea Specific Surface Area Temp->SurfaceArea  - (Decreases) PhasePurity Phase Purity Temp->PhasePurity  + (Improves)

Caption: Relationship between calcination temperature and material properties.

Section 5: References
  • Ou, Z., et al. (2023). Effect of the Calcination Temperature of LaNiO3 on the Structural Properties and Reaction Performance of Catalysts in the Steam Reforming of Methane. MDPI. [Online]. Available: [Link]

  • Silva, G., et al. (2010). Synthesis and Characterization of LaNixCo1-xO3 Perovskites via Complex Precursor Methods. Materials Sciences and Applications, 1, 39-45. [Online]. Available: [Link]

  • Ciambelli, P., et al. (2004). Synthesis and Characterization of LaNiO3, LaNi(1-x)FexO3 and LaNi(1-x)CoxO3 Perovskite Oxides for Catalysis Application. SciELO. [Online]. Available: [Link]

  • Silva, G., et al. (2010). Synthesis and Characterization of LaNixCo1-xO3 Perovskites via complex precursor methods. SciSpace. [Online]. Available: [Link]

  • Lee, S., et al. (2017). Synthesis of LaNiO3 perovskite using an EDTA-cellulose method and comparison with the conventional Pechini method: application to steam CO2 reforming of methane. RSC Advances. [Online]. Available: [Link]

  • Silva, G., et al. (2010). (PDF) Synthesis and Characterization of LaNixCo1-xO3 Perovskites via Complex Precursor Methods. ResearchGate. [Online]. Available: [Link]

  • Ou, Z., et al. (2023). Effect of the Calcination Temperature of LaNiO 3 on the Structural Properties and Reaction Performance of Catalysts in the Steam Reforming of Methane. MDPI. [Online]. Available: [Link]

  • Ou, Z., et al. (2023). (PDF) Effect of the Calcination Temperature of LaNiO3 on the Structural Properties and Reaction Performance of Catalysts in the Steam Reforming of Methane. ResearchGate. [Online]. Available: [Link]

  • Rida, K., et al. (2012). Effect of calcination temperature on structural properties and catalytic activity in oxidation reactions of LaNiO3 perovskite prepared by Pechini method. ResearchGate. [Online]. Available: [Link]

  • GENERAL AND PHYSICAL Effect of the Synthesis Method, Complexing Agent and Solvent on the Physicochemical Properties of LaNiO3 Na. (2022). Journal of the Serbian Chemical Society. [Online]. Available: [Link]

  • Fernandes, J.D.G., et al. (2002). (PDF) Low-Temperature Synthesis of Single-Phase Crystalline LaNiO3 Perovskite via Pechini Method. ResearchGate. [Online]. Available: [Link]

  • Reddy, B. M., et al. (2022). Phase Transformation of Zr-Modified LaNiO 3 Perovskite Materials: Effect of CO 2 Reforming of Methane to Syngas. MDPI. [Online]. Available: [Link]

  • Abdullah, M. J., et al. (2018). Influence of calcination on the sol–gel synthesis of lanthanum oxide nanoparticles. Journal of Sol-Gel Science and Technology. [Online]. Available: [Link]

Sources

Technical Support Center: Synthesis of LaNiCoO3 Nanopowders

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of Lanthanum Nickel Cobaltite (LaNiCoO3) nanopowders. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this promising perovskite material. Our focus is to provide practical, field-proven insights to help you achieve finely dispersed, high-quality LaNiCoO3 nanopowders.

Troubleshooting Guide: Reducing Particle Agglomeration

Particle agglomeration is a common challenge in the synthesis of LaNiCoO3 nanopowders, which can significantly impact their catalytic activity, electrochemical performance, and other critical properties. This guide provides a systematic approach to diagnosing and resolving agglomeration issues at various stages of your experimental workflow.

Issue 1: Severe Agglomeration Observed After Calcination

Symptoms:

  • Formation of hard, gritty powders that are difficult to grind.

  • Scanning Electron Microscopy (SEM) images show large, fused particulate clusters.

  • Poor dispersibility of the calcined powder in solvents, even with sonication.

Root Cause Analysis:

Agglomeration during calcination is primarily due to sintering, where high temperatures promote atomic diffusion and the formation of strong chemical bonds between adjacent nanoparticles. The rate of heating, final calcination temperature, and duration of the process are critical factors.

Troubleshooting Protocol:

  • Optimize Calcination Temperature and Duration: Higher calcination temperatures and longer durations increase the likelihood of sintering and agglomeration.[1]

    • Recommendation: Start with a lower calcination temperature (e.g., 600-700°C) and gradually increase it while monitoring the phase purity and particle size. A study on LaNiO3 showed that the perovskite phase begins to form around 550°C.[1] For Co-doped LaNiO3, the formation of the perovskite phase has been observed at 750°C.[2]

    • Actionable Step: Conduct a calcination temperature study, analyzing the product at 50°C intervals to find the optimal balance between crystallinity and particle size.

  • Control Heating and Cooling Rates: Rapid heating can lead to non-uniform heat distribution and localized overheating, promoting agglomeration.

    • Recommendation: Employ a slower heating rate (e.g., 1-5°C/min) to ensure uniform heat treatment.

    • Actionable Step: Program your furnace for a gradual ramp-up to the target temperature and a controlled cooling phase.

  • Utilize a Sacrificial Template or Spacer: Incorporating a fugitive material can physically separate the nanoparticles during calcination, preventing them from fusing.

    • Recommendation: Consider using a carbon-based template that can be burned off during calcination.

    • Actionable Step: Mix the dried gel with a fine carbon powder before calcination. The carbon will be removed as CO2, leaving behind less agglomerated nanoparticles.

Workflow for Optimizing Calcination to Reduce Agglomeration:

G cluster_0 Pre-Calcination cluster_1 Calcination Optimization cluster_2 Post-Calcination Analysis cluster_3 Outcome Dried Gel Dried Gel Control Heating Rate (1-5°C/min) Control Heating Rate (1-5°C/min) Dried Gel->Control Heating Rate (1-5°C/min) Start Optimize Temperature (600-800°C) Optimize Temperature (600-800°C) Control Heating Rate (1-5°C/min)->Optimize Temperature (600-800°C) Optimize Duration (2-4 hours) Optimize Duration (2-4 hours) Optimize Temperature (600-800°C)->Optimize Duration (2-4 hours) Characterize Powder (XRD, SEM) Characterize Powder (XRD, SEM) Optimize Duration (2-4 hours)->Characterize Powder (XRD, SEM) Agglomerated Powder Agglomerated Powder Characterize Powder (XRD, SEM)->Agglomerated Powder If Agglomeration Persists Dispersed Nanopowder Dispersed Nanopowder Characterize Powder (XRD, SEM)->Dispersed Nanopowder If Successful Agglomerated Powder->Optimize Temperature (600-800°C) Iterate with Lower Temp/Shorter Time

Caption: Workflow for optimizing calcination parameters to minimize agglomeration.

Issue 2: Poor Dispersion of As-Synthesized Nanopowders in Solvents

Symptoms:

  • Immediate settling of particles after mixing in a solvent.

  • Cloudy or opaque suspension that does not clear upon standing.

  • Inaccurate and inconsistent results from characterization techniques like Dynamic Light Scattering (DLS).

Root Cause Analysis:

Poor dispersion is often a result of strong interparticle forces (van der Waals, electrostatic) and the lack of a stabilizing layer on the nanoparticle surface. The choice of solvent and the use of appropriate dispersing agents are crucial.

Troubleshooting Protocol:

  • Select an Appropriate Solvent: The polarity of the solvent should be compatible with the surface chemistry of the LaNiCoO3 nanoparticles.

    • Recommendation: For metal oxide nanoparticles, polar solvents like ethanol or isopropanol are often more effective than water. A study on LaNiO3 synthesis found that using ethanol as a solvent in the sol-gel process resulted in a more homogeneous particle distribution.[3]

    • Actionable Step: Test the dispersibility of your nanopowder in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone).

  • Utilize a Capping Agent/Surfactant during Synthesis: Incorporating a capping agent during the synthesis process can prevent agglomeration from the outset by creating a protective layer around the nanoparticles.[4][5][6]

    • Recommendation: Polyvinylpyrrolidone (PVP) is a commonly used capping agent that can act as a surface stabilizer and growth modifier.[4][5][6][7][8] Citric acid, often used as a chelating agent in sol-gel synthesis, can also help in controlling particle size and distribution.[3][9][10][11][12]

    • Actionable Step: Introduce PVP into the precursor solution during sol-gel synthesis. Experiment with different molecular weights and concentrations of PVP to find the optimal conditions for your system.

  • Employ Ultrasonic Dispersion: High-power ultrasonication can effectively break apart soft agglomerates.[13][14][15][16]

    • Recommendation: Use a probe sonicator for direct and efficient energy transfer. It's important to control the temperature during sonication to prevent re-agglomeration.

    • Actionable Step: Disperse a small amount of your nanopowder in the chosen solvent and sonicate in an ice bath. Optimize the sonication time and power to achieve a stable dispersion. A general protocol can be found in the NIST technical series publication on the topic.[15]

Table 1: Comparison of Solvents for LaNiCoO3 Nanopowder Dispersion

SolventPolarityObservationsRecommendations
WaterHighCan lead to rapid agglomeration due to strong hydrogen bonding and high surface tension.Use in combination with a surfactant or after surface modification.
EthanolMediumGenerally provides better dispersion than water due to lower surface tension.[3]A good starting point for dispersion tests.
IsopropanolMediumSimilar to ethanol, often effective for dispersing metal oxide nanoparticles.Can be used as an alternative to ethanol.
TolueneLowNot recommended for unmodified LaNiCoO3 nanoparticles due to polarity mismatch.May be suitable for surface-modified, hydrophobic nanoparticles.
Issue 3: Increased Agglomeration with Higher Cobalt Doping

Symptoms:

  • SEM images show a noticeable increase in particle size and agglomeration as the cobalt content in LaNi1-xCoxO3 increases.

  • Decreased porosity of the resulting powder with higher cobalt concentrations.

Root Cause Analysis:

The introduction of cobalt into the LaNiO3 lattice can alter the nucleation and growth kinetics of the nanoparticles during synthesis. One study specifically observed that an increase in the fraction of doped cobalt in LaNi1-xCoxO3 leads to higher agglomeration of particles.[2]

Troubleshooting Protocol:

  • Refine the Synthesis Method: The choice of synthesis method and the specific parameters can have a significant impact on the final morphology.

    • Recommendation: The sol-gel method, particularly with the use of a suitable chelating agent, offers good control over particle size and homogeneity.[3][9][10][17][18]

    • Actionable Step: For the sol-gel synthesis of LaNi1-xCoxO3, use citric acid as a chelating agent. A molar ratio of citric acid to total metal cations of 2:1 is a good starting point.[9][10]

  • Adjust the pH during Co-precipitation: If using a co-precipitation method, the pH of the solution is a critical parameter that influences the nucleation and growth of the nanoparticles.[19][20][21][22]

    • Recommendation: The optimal pH for co-precipitation will depend on the specific metal hydroxides being formed. A systematic study of the effect of pH on particle size and agglomeration is recommended.

    • Actionable Step: Perform a series of co-precipitation experiments at different pH values (e.g., from 8 to 12) and characterize the resulting powders to identify the optimal pH for minimizing agglomeration.

  • Consider a Post-Synthesis De-agglomeration Step: If some agglomeration is unavoidable, a gentle milling or grinding step can be employed.

    • Recommendation: Use a mortar and pestle for manual grinding or a ball mill with appropriate media for a more controlled process.

    • Actionable Step: After calcination, gently grind the powder to break up any soft agglomerates before further use or characterization.

Decision Tree for Addressing Co-Doping Induced Agglomeration:

G Increased Agglomeration with Higher Co-doping Increased Agglomeration with Higher Co-doping Choice of Synthesis Method Choice of Synthesis Method Increased Agglomeration with Higher Co-doping->Choice of Synthesis Method Sol-Gel Sol-Gel Choice of Synthesis Method->Sol-Gel Sol-Gel Co-Precipitation Co-Precipitation Choice of Synthesis Method->Co-Precipitation Co-Precipitation Refine Sol-Gel Parameters Refine Sol-Gel Parameters Sol-Gel->Refine Sol-Gel Parameters Adjust pH Adjust pH Co-Precipitation->Adjust pH Use Chelating Agent (Citric Acid) Use Chelating Agent (Citric Acid) Refine Sol-Gel Parameters->Use Chelating Agent (Citric Acid) pH Study (8-12) pH Study (8-12) Adjust pH->pH Study (8-12) Post-Synthesis Treatment Post-Synthesis Treatment Use Chelating Agent (Citric Acid)->Post-Synthesis Treatment pH Study (8-12)->Post-Synthesis Treatment Gentle Grinding Gentle Grinding Post-Synthesis Treatment->Gentle Grinding Dry Powder Ultrasonication in Solvent Ultrasonication in Solvent Post-Synthesis Treatment->Ultrasonication in Solvent In Suspension Characterize (SEM, DLS) Characterize (SEM, DLS) Gentle Grinding->Characterize (SEM, DLS) Ultrasonication in Solvent->Characterize (SEM, DLS)

Sources

"long-term performance degradation of LaNiCoO3 in fuel cells"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and scientists. This guide is designed to serve as a technical resource for troubleshooting and understanding the long-term performance degradation of Lanthanum Nickel Cobaltite (LaNiCoO₃) perovskite materials when used as cathodes in fuel cells, particularly Solid Oxide Fuel Cells (SOFCs). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to help you diagnose issues, refine your experimental design, and improve the durability of your cells.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and performance of LaNiCoO₃ cathodes.

Q1: Why is LaNiCoO₃ a promising cathode material for SOFCs?

A1: LaNiCoO₃ belongs to the perovskite family of oxides, which are widely investigated for SOFC cathodes. Its promise lies in a combination of high electronic conductivity and catalytic activity for the oxygen reduction reaction (ORR). The ability to tune its properties by adjusting the Ni/Co ratio allows for optimizing performance for specific operating temperatures, such as those in intermediate-temperature SOFCs (IT-SOFCs).

Q2: What are the primary drivers of performance degradation in LaNiCoO₃ cathodes over time?

A2: Long-term degradation is a critical issue for the commercial viability of SOFCs and is often multifaceted. For LaNiCoO₃ and similar perovskites, the key mechanisms include:

  • Cation Segregation: The migration of cations (like Sr if used as a dopant, but also Ni and Co) to the cathode surface or electrode-electrolyte interface. This can poison active sites for oxygen reduction.
  • Phase Instability and Decomposition: At high operating temperatures, the perovskite structure can decompose, leading to the formation of less conductive or catalytically inactive secondary phases, such as simple oxides (e.g., CoO, NiO).
  • Microstructural Changes: Particle coarsening or agglomeration can occur over long operational periods, reducing the number of active sites at the triple-phase boundary (TPB) where the cathode, electrolyte, and air meet.
  • Chemical Interactions: Reactions with the electrolyte (e.g., YSZ) or contaminants from the air stream (like chromium or silicon) can form insulating layers, increasing the cell's resistance.

Q3: How does the synthesis method affect the long-term stability of LaNiCoO₃?

A3: The synthesis route significantly impacts the material's initial properties and subsequent stability. Methods like the modified Pechini (sol-gel) method allow for better control over particle size and homogeneity compared to traditional solid-state reactions. A more uniform, nanocrystalline powder can lead to a more stable microstructure and potentially suppress degradation mechanisms linked to particle growth.

Q4: What is Area Specific Resistance (ASR), and how does it relate to degradation?

A4: Area Specific Resistance (ASR) is a key performance metric for a fuel cell electrode, representing the resistance to ion and electron flow over a unit area (measured in Ω·cm²). A lower ASR indicates better performance. During degradation, an increase in ASR is a primary indicator of performance loss. This increase can be due to factors like the formation of resistive secondary phases or loss of active sites. Electrochemical Impedance Spectroscopy (EIS) is the standard technique used to measure ASR and deconvolve the different contributions to this resistance.

Troubleshooting Guide: Diagnosing Performance Degradation

This section is structured by observable experimental symptoms. For each symptom, potential causes are explored, followed by diagnostic and corrective action plans.

Symptom 1: Rapid and Steady Increase in Area Specific Resistance (ASR)

You observe a consistent rise in the total ASR of your symmetrical cell or full cell during long-term testing under constant operating conditions.

Potential Cause A: Cation Segregation and Surface Reconstruction

  • Why it Happens: At elevated temperatures, there is a thermodynamic driving force for certain cations to migrate to the surface to minimize strain and surface energy. For Sr-doped perovskites, Sr segregation is a well-known issue that deteriorates oxygen reduction kinetics. Even in undoped LaNiCoO₃, Ni and Co can exhibit surface enrichment. This new surface composition may be less catalytically active or can form insulating oxide layers.
  • Diagnostic &amp; Corrective Action Plan:
    • Confirm with Post-Mortem Analysis: After the long-term test, carefully disassemble the cell. Use surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) or Low-Energy Ion Scattering (LEIS) to analyze the elemental composition of the cathode surface. Compare this to a fresh, untested cathode. An enrichment of Ni, Co, or dopant elements is a strong indicator.
    • Refine Material Composition: The tendency for cation segregation is related to the elastic energy within the perovskite lattice, which is influenced by the size of the cations. Consider co-doping with other elements on the A-site or B-site to stabilize the structure and reduce the driving force for segregation.

Potential Cause B: Interfacial Reaction with Electrolyte

  • Why it Happens: If using a zirconia-based electrolyte like YSZ, lanthanum from the cathode can react at high temperatures to form insulating phases like lanthanum zirconate (La₂Zr₂O₇) at the interface. This is a common degradation mechanism in high-temperature SOFCs.
  • Diagnostic &amp; Corrective Action Plan:
    • Use an Interlayer: A common and effective strategy is to deposit a thin, dense barrier layer of a doped ceria, such as Gadolinium-Doped Ceria (GDC), between the cathode and the YSZ electrolyte. GDC is chemically more stable against reaction with perovskite cathodes.
    • Post-Mortem Microstructural Analysis: Use Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX) on a cross-section of the degraded cell to examine the cathode-electrolyte interface. Look for evidence of a new, distinct layer and use EDX line scans to identify its composition.

// Nodes Start [label="Symptom:\nIncreased ASR", fillcolor="#FBBC05"]; EIS [label="Perform Electrochemical\nImpedance Spectroscopy (EIS)"]; Ohmic [label="Is Ohmic Resistance (R_ohm)\nSignificantly Increased?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polarization [label="Is Polarization Resistance (R_p)\nSignificantly Increased?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Interface [label="Potential Cause:\nInterfacial Reaction\n(e.g., La₂Zr₂O₇ formation)"]; Contacts [label="Potential Cause:\nPoor Electrical Contacts\nor Current Collector Delamination"]; Surface [label="Potential Cause:\nSurface Poisoning or\nCation Segregation"]; Microstructure [label="Potential Cause:\nMicrostructural Degradation\n(e.g., particle coarsening)"];

// Edges Start -> EIS; EIS -> Ohmic; Ohmic -> Interface [label="Yes"]; Ohmic -> Contacts [label="Yes"]; Ohmic -> Polarization [label="No"]; Polarization -> Surface [label="Yes"]; Polarization -> Microstructure [label="Yes"]; }

Figure 1: Diagnostic workflow for increased Area Specific Resistance (ASR).

Symptom 2: Changes in the Electrochemical Impedance Spectroscopy (EIS) Nyquist Plot

Over time, you notice not just a growth in the overall resistance, but a change in the shape and relative size of the arcs in your EIS Nyquist plot.

Potential Cause A: Degradation of Different Physical Processes

  • Why it Happens: EIS is a powerful tool because it can help separate the different resistive processes occurring in the cell, each of which typically corresponds to a different frequency range in the spectrum. For example, a high-frequency arc is often associated with charge transfer processes, while a low-frequency arc is linked to gas diffusion and surface exchange processes. Changes in the shape of the plot indicate which of these processes is degrading.
  • Diagnostic &amp; Corrective Action Plan:
    • Detailed EIS Analysis: Don't just look at the total resistance. Fit your EIS data to an equivalent circuit model (ECM). Tracking the evolution of individual circuit elements (e.g., charge transfer resistance vs. mass transport resistance) over time provides much deeper insight into the specific degradation mechanism.
    • Correlate with Microstructure: If the low-frequency (mass transport) arc grows disproportionately, it may suggest issues like pore clogging or a decrease in surface porosity. This can be verified with post-mortem SEM analysis of the cathode's microstructure.
    • Vary Operating Conditions: To further diagnose, acquire EIS spectra under varying oxygen partial pressures (pO₂). Processes related to oxygen surface exchange are highly dependent on pO₂, while purely ohmic resistances are not. This can help confirm if surface catalytic activity is the primary issue.

}

Figure 2: Idealized EIS plot showing typical degradation.

Symptom 3: Poor Initial Performance Even with Correct Phase

Your XRD analysis confirms a pure perovskite phase for your LaNiCoO₃ powder, but the initial ASR of your cathode is much higher than expected.

Potential Cause: Unoptimized Microstructure

  • Why it Happens: Electrochemical performance is critically dependent on the cathode's microstructure—specifically, its porosity, particle size, and the interface with the electrolyte. A structure that is too dense can hinder gas transport to the active sites, while a structure with poor particle-particle or particle-electrolyte contact will have high electronic and ionic resistance.
  • Diagnostic &amp; Corrective Action Plan:
    • Optimize Sintering Temperature: The final cathode sintering step is crucial. Sintering at too high a temperature can lead to excessive densification and reaction with the electrolyte. Sintering at too low a temperature results in poor particle necking and adhesion. Systematically vary the sintering temperature (e.g., from 900°C to 1100°C) and analyze the resulting microstructure (SEM) and performance (EIS) to find the optimal balance.
    • Use a Pore Former: To ensure adequate porosity for gas diffusion, mix a fugitive pore former (like graphite, starch, or polymer spheres) into your cathode paste before screen printing or application. This material will burn out during sintering, leaving behind a network of open pores.
    • Infiltration Technique: For creating highly active, nanostructured cathodes, consider using an infiltration or impregnation technique. This involves creating a porous scaffold of the electrolyte material (e.g., YSZ or GDC) and then infiltrating it with a nitrate solution of the La, Ni, and Co precursors, followed by firing. This creates a very fine, continuous network of the catalyst, maximizing the triple-phase boundary.

Experimental Protocols

Protocol 1: Fabrication of a Symmetrical Cell for EIS Testing
  • Electrolyte Substrate Preparation: Begin with a dense electrolyte substrate (e.g., YSZ or GDC), typically in a disc or button shape. Ensure the surfaces are clean and polished.
  • Cathode Ink/Paste Formulation: Prepare an ink by mixing your synthesized LaNiCoO₃ powder with an organic binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol) to achieve a paste-like consistency. A dispersant can be added to prevent particle agglomeration.
  • Screen Printing: Use a screen printer to apply a circular cathode layer of a defined area and thickness to both sides of the electrolyte substrate. Ensure the layers are symmetrical.
  • Drying and Sintering: Allow the applied layers to dry in an oven at a low temperature (e.g., 100-150°C) to evaporate the solvent. Then, transfer the cell to a high-temperature furnace for sintering. The sintering profile (ramp rates, dwell temperature, and time) is a critical parameter to optimize (e.g., heat to 1000°C for 2 hours).
  • Current Collection: Apply a current-collecting layer (typically a platinum or gold paste) onto the outer surface of the sintered cathodes. Attach platinum or gold wires to these layers for electrical connection. Fire the paste at a suitable temperature (e.g., 850-950°C) to ensure good adhesion.

Data Summary Table

The following table summarizes typical performance metrics for LaNiₓCo₁₋ₓO₃ cathodes, illustrating the influence of composition on performance. Lower ASR values are desirable.

CompositionTest TemperatureArea Specific Resistance (ASR)Activation Energy (Ea)Source
LaNi₀.₇Co₀.₃O₃&gt; 600°CSimilar to x=0.5-
LaNi₀.₅Co₀.₅O₃&lt; 600°CLowest ASR-
LaNi₀.₃Co₀.₇O₃&gt; 600°CHighest ASR-

Note: ASR values are highly dependent on the specific microstructure and testing configuration. The data presented reflects trends observed in specific studies.

References

  • Title: Synthesis and characterization of Co-doped Lanthanum Nickelate perovskites for solid oxide fuel cell cathode material Source: SciELO México URL: [Link]
  • Title: Synthesis and characterization of Co-doped Lanthanum Nickelate perovskites for solid oxide fuel cell cathode material Source: ResearchGate URL: [Link]
  • Title: Clarify the Cathode Degradation in Perovskite‐Based Light‐Emitting Diodes | Request PDF Source: ResearchGate URL: [Link]
  • Title: Synthesis and characterization of Co-doped Lanthanum Nickelate perovskites for solid oxide fuel cell cathode material Source: SciELO México URL: [Link]
  • Title: Long-term stability of solid oxide fuel cell cathodes with different microstructures under critical operating conditions Source: Montanuniversität Leoben URL: [Link]
  • Title: Synthesis and Characterization of LaNiO3, LaNi(1-x)Fe xO3 andLaNi(1-x)Co xO3 Perovskite Oxides for Catalysis Application Source: SciELO URL: [Link]
  • Title: Long-Term Stability of SOFC Composite Cathode Activated by Electrocatalyst Infiltration Source: ResearchGate URL: [Link]
  • Title: Synthesis and Characterization of LaNiO3, LaNi(1-x)FexO3 andLaNi(1-x)CoxO3 Perovskite Oxides for Catalysis Application Source: ResearchGate URL: [Link]
  • Title: Understanding degradation mechanisms of perovskite solar cells due to electrochemical metallization effect Source: ResearchGate URL: [Link]
  • Title: Long-term stability of the IT-SOFC cathode materials La0.6Sr0.4CoO3−δ and La2NiO4+δ against combined chromium and silicon poisoning | Request PDF Source: ResearchGate URL: [Link]
  • Title: Understanding perovskite degradation Source: PV Magazine URL: [Link]
  • Title: Understanding Degradation Mechanisms and Improving Stability of Perovskite Photovoltaics Source: University of Colorado Boulder URL: [Link]
  • Title: Performance Degradation of a Double-Perovskite PrBaCo2O5+δ Cathode Operating under a CO2/H2O-Containing Atmosphere Source: PubMed URL: [Link]
  • Title: Suppression of Cation Segregation in (La,Sr)CoO3-δ by Elastic Energy Minimization Source: PubMed URL: [Link]
  • Title: Degradation mechanism of La0.6Sr0.4Co0.2Fe0.8O3-δ/Gd0.1Ce0.9O2-δ composite electrode operated under solid oxide electrolysis and fuel cell conditions | Request PDF Source: ResearchGate URL: [Link]
  • Title: (PDF) Degradation Analysis of Solid Oxide Fuel Cells with (La,Sr)(Co,Fe)

Technical Support Center: Mitigating Carbon Deposition on LaNiCoO₃ Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with LaNiCoO₃ perovskite catalysts. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to a critical challenge in catalysis: carbon deposition, or coking. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate carbon formation, ensuring the longevity and optimal performance of your catalysts.

Understanding Carbon Deposition on LaNiCoO₃ Catalysts

LaNiCoO₃ and related perovskite oxides are highly promising catalysts for various reforming reactions, including the dry reforming of methane (DRM), due to their unique structural and electronic properties.[1][2][3] However, like many catalysts containing active metals such as nickel and cobalt, they are susceptible to deactivation by carbon deposition.[4] Understanding the mechanisms of coke formation is the first step toward effective mitigation.

Carbon deposition on LaNiCoO₃ catalysts typically proceeds through two primary pathways, especially during reactions like DRM which involve hydrocarbons at high temperatures:

  • Methane Cracking (Pyrolysis): CH₄ → C + 2H₂

  • Boudouard Reaction: 2CO ⇌ C + CO₂

The deposited carbon can exist in various forms, from amorphous films to more structured graphitic or filamentous carbon, which can encapsulate active sites, block pores, and ultimately lead to catalyst deactivation and reactor plugging.[5]

A key advantage of perovskite catalysts like LaNiCoO₃ is the role of lattice oxygen . The mobility of oxygen ions within the perovskite structure can contribute to the gasification of surface carbon deposits, thereby imparting a degree of self-regeneration.[6][7][8][9] Enhancing this property is a central strategy in designing coke-resistant catalysts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing actionable solutions based on established scientific principles.

Issue 1: Rapid Catalyst Deactivation and Loss of Activity

Question: My LaNiCoO₃ catalyst shows high initial activity in the dry reforming of methane, but the conversion rates drop significantly within a few hours of operation. What could be the cause, and how can I fix it?

Answer: Rapid deactivation is a classic symptom of severe carbon deposition. The newly formed carbon quickly covers the active nickel and cobalt sites that emerge on the catalyst surface under reducing reaction conditions.

Troubleshooting Steps:

  • Confirm Carbon Deposition: After the reaction, perform a Temperature Programmed Oxidation (TPO) analysis on the spent catalyst. A significant CO₂ evolution peak will confirm the presence of carbon. Raman spectroscopy can further characterize the nature of the carbon (amorphous vs. graphitic).[10][11][12]

  • Optimize Reaction Temperature: While higher temperatures favor the endothermic reforming reaction, they also accelerate methane cracking. Evaluate a range of temperatures (e.g., 650-800°C) to find a balance between high conversion and minimal coking.

  • Adjust Feed Gas Ratio (CH₄:CO₂): For DRM, using a CO₂-rich feed (e.g., CH₄:CO₂ of 1:1.5 or 1:2) can help mitigate coking. The excess CO₂ promotes the reverse Boudouard reaction, gasifying carbon deposits.[13]

  • Consider Catalyst Modification: If process optimization is insufficient, consider modifying the catalyst composition. Partial substitution of Ni or Co with other metals can enhance coke resistance. For instance, incorporating a small amount of a more oxophilic element can improve lattice oxygen mobility.[5]

Issue 2: Inconsistent Catalytic Performance Between Batches

Question: I've synthesized multiple batches of LaNiCoO₃ catalysts using the same procedure, but their performance and stability against coking are inconsistent. Why is this happening?

Answer: Inconsistency often points to variations in the catalyst's physicochemical properties, which can arise from subtle differences in the synthesis process. The synthesis method significantly impacts properties like surface area, crystallite size, and the homogeneity of element distribution.[1][2][3][14]

Troubleshooting Steps:

  • Standardize Synthesis Protocol: Ensure strict control over all synthesis parameters, including precursor concentrations, pH, aging time, and calcination temperature and ramp rate. The sol-gel and co-precipitation methods are commonly used for perovskite synthesis.[15][16][17]

  • Thorough Characterization: Characterize each new batch of catalyst before use. X-ray Diffraction (XRD) should be used to confirm the formation of the desired perovskite phase without impurities. BET surface area analysis will reveal differences in porosity and surface area.

  • Control Calcination Conditions: The final calcination step is critical for forming the perovskite structure. Inconsistent temperatures or durations can lead to incomplete phase formation or sintering, both of which can affect catalytic performance and coke resistance. Calcination at around 800°C is often a good starting point for achieving a good surface area while ensuring perovskite formation.[3][14]

Issue 3: Reactor Plugging and Increased Pressure Drop

Question: During a long-term stability test, I observed a gradual increase in the pressure drop across my fixed-bed reactor, eventually leading to plugging. What is causing this?

Answer: This is a severe consequence of excessive carbon formation, specifically the growth of filamentous carbon. These carbon nanotubes or nanofibers can bridge the gaps between catalyst particles, obstructing gas flow and increasing the pressure drop.[5]

Troubleshooting Steps:

  • Post-Reaction Analysis: After safely shutting down the reactor, visually inspect the catalyst bed for signs of coking. Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) of the spent catalyst will confirm the morphology of the deposited carbon.

  • Implement a Regeneration Cycle: Instead of running the catalyst to the point of failure, incorporate periodic regeneration cycles into your experimental plan. This involves stopping the reactant feed and introducing a regenerating agent to burn off the accumulated carbon.

  • Optimize Catalyst Loading and Bed Geometry: A very densely packed bed can be more susceptible to plugging. Consider diluting the catalyst with an inert material (e.g., quartz sand) to improve gas flow distribution and heat management.

Frequently Asked Questions (FAQs)

Q1: How can I regenerate a coked LaNiCoO₃ catalyst?

A1: Catalyst regeneration aims to remove deposited carbon without irreversibly damaging the catalyst structure. The most common method is controlled oxidation. You can flow a dilute stream of oxygen (e.g., 1-5% O₂ in an inert gas like N₂ or Ar) over the catalyst bed at an elevated temperature (typically 500-700°C).[13][18] The oxygen will react with the carbon to form CO and CO₂, which are then swept out of the reactor. It is crucial to control the temperature and oxygen concentration to avoid excessive heat from the exothermic combustion, which could cause sintering of the active metal particles.[19][20] Another option is gasification with CO₂ or steam at high temperatures (700-900°C), which can be a gentler method.[18][20][21] The regenerability of perovskite catalysts, where the active metal can be re-incorporated into the oxide structure upon oxidation, is a significant advantage.[4]

Q2: What is the role of cobalt in the LaNiCoO₃ formulation in terms of carbon deposition?

A2: Cobalt, like nickel, is an active metal for reforming reactions but is also prone to coking. However, the combination of nickel and cobalt in the perovskite structure can lead to synergistic effects. The formation of Ni-Co alloys on the catalyst surface during the reaction can exhibit different coking propensities compared to monometallic Ni or Co particles.[16] Some studies suggest that the presence of cobalt can enhance the stability of the catalyst and inhibit coke deposition.[5][15][16] The exact effect can depend on the Ni:Co ratio and the specific reaction conditions.

Q3: Can modifying the 'A' site (Lanthanum) of the perovskite help with carbon resistance?

A3: Yes, modifications at the A-site can influence the catalyst's properties and its resistance to coking. Partially substituting Lanthanum with an alkaline earth metal like Strontium (Sr) or Calcium (Ca) can create more oxygen vacancies in the perovskite lattice.[22] These oxygen vacancies enhance the mobility of lattice oxygen, which can then more effectively participate in the gasification of surface carbon deposits. Increased surface basicity from these dopants can also promote CO₂ adsorption, which aids in carbon removal via the reverse Boudouard reaction.[13][23]

Q4: Are there any characterization techniques to quantify the amount and type of coke?

A4: Several techniques are essential for a thorough analysis of carbon deposition:

  • Temperature Programmed Oxidation (TPO): This is a quantitative method. The coked catalyst is heated in an oxidizing atmosphere, and the amount of CO₂ produced is measured, which directly correlates to the amount of carbon burned off. The temperature at which CO₂ evolves can also provide information about the reactivity (and thus, the nature) of the carbon species.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of the catalyst as it is heated. When performed in an inert atmosphere, it can show mass loss due to the volatilization of some species. When done in an oxidizing atmosphere, the mass loss corresponds to the combustion of carbon.[20]

  • Raman Spectroscopy: This is a powerful technique for qualitatively identifying the type of carbon. The D-band (around 1350 cm⁻¹) is associated with disordered or amorphous carbon, while the G-band (around 1580 cm⁻¹) corresponds to graphitic carbon.[10][11][12][24] The ratio of the intensities of the D and G bands (ID/IG) is often used to assess the degree of graphitization.[24]

  • Electron Microscopy (SEM/TEM): These techniques provide visual evidence of carbon deposition and can reveal its morphology, such as whether it is a film, encapsulating particles, or filamentous.[12]

Experimental Protocols

Protocol 1: Synthesis of LaNi₀.₅Co₀.₅O₃ via Sol-Gel Method

This protocol describes a common method for synthesizing LaNi₀.₅Co₀.₅O₃ catalysts.

Materials:

  • Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Cobalt (II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Citric acid monohydrate

  • Ethylene glycol

  • Deionized water

Procedure:

  • Calculate the required molar amounts of the metal nitrates to achieve the desired stoichiometry (La:Ni:Co = 1:0.5:0.5).

  • Dissolve the calculated amounts of La(NO₃)₃·6H₂O, Ni(NO₃)₂·6H₂O, and Co(NO₃)₂·6H₂O in a minimal amount of deionized water in a beaker with stirring.

  • In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to total metal cations should be approximately 1.5:1.

  • Add the citric acid solution to the metal nitrate solution under continuous stirring.

  • Add ethylene glycol to the solution. The molar ratio of ethylene glycol to citric acid should be approximately 1:1.

  • Heat the solution on a hot plate at 80-90°C with constant stirring. A viscous gel will form as the water evaporates.

  • Continue heating until the gel self-ignites (a process known as combustion synthesis) or forms a porous, solid foam.

  • Grind the resulting solid into a fine powder.

  • Calcine the powder in a muffle furnace in static air. A typical calcination program is to ramp to 800°C at a rate of 5°C/min and hold for 5 hours.

  • Allow the furnace to cool to room temperature, and then collect the final LaNi₀.₅Co₀.₅O₃ catalyst powder.

Protocol 2: Temperature Programmed Oxidation (TPO) of Spent Catalysts

This protocol outlines the procedure for quantifying carbon deposition on a used catalyst.

Equipment:

  • Chemisorption analyzer or a custom-built TPO setup with a tubular furnace, mass flow controllers, and a mass spectrometer or a non-dispersive infrared (NDIR) CO₂ analyzer.

Procedure:

  • Accurately weigh approximately 50-100 mg of the spent catalyst and load it into the quartz reactor tube.

  • Pre-treat the sample by flowing an inert gas (e.g., He or Ar) at a flow rate of 30-50 mL/min while heating to a temperature just below the reaction temperature (e.g., 150°C) for 30 minutes to remove any physisorbed species.

  • Cool the sample to room temperature under the inert gas flow.

  • Switch the gas flow to a dilute oxygen mixture (e.g., 5% O₂ in He) at the same flow rate.

  • Begin heating the sample from room temperature to approximately 900°C at a linear ramp rate (e.g., 10°C/min).

  • Continuously monitor the concentration of CO₂ (and CO, if possible) in the effluent gas stream using the detector.

  • The resulting plot of CO₂ signal versus temperature is the TPO profile. The area under the CO₂ peak is proportional to the total amount of carbon deposited on the catalyst.

Data and Visualizations

Table 1: Effect of A-Site Doping on Carbon Deposition
Catalyst CompositionReaction ConditionsTime on Stream (h)Carbon Deposition (wt%)Key Observation
LaNi₀.₅Co₀.₅O₃750°C, CH₄:CO₂=1:11015.2Significant carbon deposition observed.
La₀.₉Sr₀.₁Ni₀.₅Co₀.₅O₃750°C, CH₄:CO₂=1:1108.5Strontium doping enhances coke resistance.
La₀.₉Ca₀.₁Ni₀.₅Co₀.₅O₃750°C, CH₄:CO₂=1:1109.1Calcium doping also improves stability.

Note: The data presented in this table is illustrative and intended to demonstrate the potential effects of doping. Actual results will vary based on specific experimental conditions.

Diagrams

CarbonDepositionMechanisms cluster_gas_phase Gas Phase Reactants cluster_catalyst_surface Catalyst Surface (Ni/Co sites) cluster_coke_formation Coke Formation CH4 CH₄ (Methane) C_ads Adsorbed Carbon (C) CH4->C_ads Cracking CO CO (Carbon Monoxide) CO->C_ads Boudouard Reaction Amorphous_C Amorphous Carbon C_ads->Amorphous_C Filamentous_C Filamentous Carbon C_ads->Filamentous_C Graphitic_C Graphitic Carbon C_ads->Graphitic_C

Caption: Mechanisms of carbon deposition on catalyst surfaces.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_testing Catalytic Testing & Analysis Synthesis Synthesis (e.g., Sol-Gel) Calcination Calcination Synthesis->Calcination Characterization_Fresh Characterization (Fresh) (XRD, BET) Calcination->Characterization_Fresh Reaction Catalytic Reaction (e.g., DRM) Characterization_Fresh->Reaction Characterization_Spent Characterization (Spent) (TPO, Raman, TEM) Reaction->Characterization_Spent Regeneration Regeneration (Oxidation) Characterization_Spent->Regeneration If coked Regeneration->Reaction Re-test

Caption: Experimental workflow for catalyst testing and analysis.

References

  • Title: Synthesis and Characterization of LaNiO3, LaNi(1-x)Fe xO3 andLaNi(1-x)Co xO3 Perovskite Oxides for Catalysis Application Source: SciELO URL: [Link]

  • Title: Synthesis and Characterization of LaNiO3, LaNi(1-x)Fe xO3 andLaNi(1-x)Co xO3 Perovskite Oxides for Catalysis Application Source: Scite.ai URL: [Link]

  • Title: LaNi1-xCoxO3 perovskites for application in electrochemical reactions involving molecular oxygen Source: IDEAS/RePEc URL: [Link]

  • Title: Synthesis and Characterization of LaNiO3, LaNi(1-x)Fe xO3 andLaNi(1-x)Co xO3 Perovskite Oxides for Catalysis Application Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and Characterization of LaNiO3, LaNi(1-x)FexO3 and LaNi(1-x)CoxO3 Perovskite Oxides for Catalysis Application Source: SciELO URL: [Link]

  • Title: Dry reforming of CH4 over solid solutions of LaN1-xCoxO3 Source: ResearchGate URL: [Link]

  • Title: Reduced perovskite LaNiO3 catalysts modified with Co and Mn for low coke formation in dry reforming of methane Source: Semantic Scholar URL: [Link]

  • Title: Dry Reforming of CH4 over Solid Solutions of LaNi1−xCoxO3 Source: AMiner URL: [Link]

  • Title: Dry Reforming of Methane with CO2 using Efficient and Regenerable Bimetallic Supported Oxide Catalysts for Syngas Production Source: eScholarship.org URL: [Link]

  • Title: Recent Advances in the Application of Perovskite Catalysts in the Dry Reforming of Methane Source: MDPI URL: [Link]

  • Title: Raman patterns of deposited carbon on catalysts after methane decomposition at different temperatures. Source: ResearchGate URL: [Link]

  • Title: Reduced Perovskite LaNiO3 Catalysts Modified with Co and Mn for Low Coke Formation in Dry Reforming of Methane Source: ResearchGate URL: [Link]

  • Title: Raman Spectroscopy Characterization of Amorphous Coke Generated in Industrial Processes Source: ACS Omega URL: [Link]

  • Title: Carbon Deposition Assisting the Enhancement of Catalytic Activity with Time-on-Stream in the Dehydrogenation of Isobutane on NiO Source: Frontiers in Catalysis URL: [Link]

  • Title: Perovskite lattice oxygen contributes to low-temperature catalysis for exhaust gas cleaning Source: RSC Publishing URL: [Link]

  • Title: The formation mechanism of carbon deposition onto the surface of... Source: ResearchGate URL: [Link]

  • Title: Role of Lattice Oxygen Participation in Understanding Trends in the Oxygen Evolution Reaction on Perovskites Source: ResearchGate URL: [Link]

  • Title: Activating Lattice Oxygen in Perovskite Oxide by B-Site Cation Doping for Modulated Stability and Activity at Elevated Temperatures Source: Semantic Scholar URL: [Link]

  • Title: Role of Lattice Oxygen Participation in Understanding Trends in the Oxygen Evolution Reaction on Perovskites Source: OSTI.GOV URL: [Link]

  • Title: Role of Lattice Oxygen Participation in Understanding Trends in the Oxygen Evolution Reaction on Perovskites (Journal Article) Source: OSTI.GOV URL: [Link]

  • Title: Regeneration of catalysts deactivated by coke deposition: A review Source: Dalian Institute of Chemical Physics, Chinese Academy of Sciences URL: [Link]

  • Title: Influence of Perovskite Catalysts and Carbon Graphitization on Carbon Oxidation under Oxygen Evolution Reaction Conditions: A DEMS Study Source: ResearchGate URL: [Link]

  • Title: Catalytic combustion of carbon by alkali metal carbonates supported by Perovskite-type oxide (Journal Article) Source: OSTI.GOV URL:

  • Title: Raman spectra of the carbon materials over different catalysts. Source: ResearchGate URL: [Link]

  • Title: Regeneration of Ni–Zr Methane Dry Reforming Catalysts in CO2: Reduction of Coking and Ni Redispersion Source: NIH URL: [Link]

  • Title: Regeneration of coked catalysts - Modelling and verification of coke burn-off in single particles and fixed bed reactors Source: ResearchGate URL: [Link]

  • Title: Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization Source: MDPI URL: [Link]

  • Title: Research Progress of Carbon Deposition on Ni-Based Catalyst for CO2-CH4 Reforming Source: MDPI URL: [Link]

Sources

Technical Support Center: Synthesis Parameter Optimization for High Surface Area LaNiCoO3

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of high surface area LaNiCoO3 perovskite oxides. This guide is designed for researchers, scientists, and professionals in materials science and catalysis who are looking to optimize their synthesis protocols to achieve superior material properties. Here, we address common challenges encountered during synthesis and provide in-depth, field-proven insights to streamline your experimental workflow.

Troubleshooting Guide: Common Issues in High Surface Area LaNiCoO3 Synthesis

Achieving a high surface area in LaNiCoO3 is often a multi-parameter optimization challenge. Below is a troubleshooting guide formatted to help you identify and resolve common issues you might encounter in your experiments.

Observed Problem Probable Cause(s) Corrective Actions & Scientific Rationale
Low BET Surface Area 1. Excessive Calcination Temperature/Time: High temperatures promote crystallite growth and sintering, which leads to a reduction in surface area.[1][2] 2. Particle Agglomeration: Strong interparticle forces can cause nanoparticles to fuse together during calcination, reducing the accessible surface area.[3][4][5] 3. Inadequate Porosity: The synthesis method may not be conducive to forming a porous structure.1. Optimize Calcination Protocol: Systematically decrease the calcination temperature in 50°C increments (e.g., starting from 800°C down to 600°C) and shorten the duration. A lower temperature can still yield the perovskite phase while minimizing sintering.[1][2] 2. Introduce a Pore-Forming Agent (Sacrificial Template): Incorporate a template like activated carbon or silica nanospheres into the precursor gel. These templates are later removed (e.g., by acid washing for silica or combustion for carbon), leaving behind a porous network. 3. Employ Freeze-Drying: Lyophilization of the precursor gel before calcination can minimize agglomeration by preventing the formation of dense particle aggregates during solvent evaporation.[4]
Presence of Impurity Phases (e.g., La2O3, NiO, Co3O4) 1. Incomplete Precursor Decomposition: The calcination temperature or time may be insufficient for the complete reaction of the precursors into the perovskite phase.[6] 2. Non-stoichiometric Precursor Mixture: An incorrect molar ratio of La, Ni, and Co precursors will result in the formation of secondary phases.[7] 3. Inhomogeneous Precursor Solution: Poor mixing or precipitation of one or more metal salts can lead to localized compositional variations.1. Increase Calcination Temperature/Time: While high temperatures can reduce surface area, a minimum temperature is required for phase purity. Incrementally increase the temperature or duration and monitor the phase composition using XRD. A two-step calcination (a lower temperature decomposition step followed by a higher temperature crystallization step) can be beneficial. 2. Precise Stoichiometry: Ensure accurate weighing and molar calculations of all precursors. 3. Improve Precursor Chelation: Utilize a chelating agent like citric acid or EDTA to form stable metal complexes, which prevents selective precipitation and ensures a homogeneous distribution of cations in the precursor gel.[2][8][9]
Broad Particle Size Distribution 1. Uncontrolled Nucleation and Growth: Rapid and uncontrolled precipitation of the precursors can lead to a wide range of particle sizes. 2. pH Fluctuation: The pH of the precursor solution significantly influences the hydrolysis and condensation rates of the metal ions, affecting particle size and distribution.[1][10][11]1. Control pH: Adjust and maintain a stable pH during the sol-gel or co-precipitation process. The optimal pH is system-dependent and requires empirical optimization.[1][10] 2. Slow Addition of Precipitating Agent: Add the precipitating agent (e.g., a base) dropwise and under vigorous stirring to ensure uniform nucleation. 3. Use of a Surfactant: Cationic, anionic, or non-ionic surfactants can act as capping agents, controlling particle growth and preventing agglomeration.[12]
Low Porosity/Mesoporosity 1. Dense Packing of Particles: During drying and calcination, particles can pack densely, leading to a non-porous material. 2. Absence of a Templating Agent: Without a template to create voids, the resulting material will likely have low porosity.1. Hard Templating: Use a mesoporous silica or carbon template. The perovskite precursors are infiltrated into the pores of the template, and after calcination, the template is removed.[13] 2. Soft Templating: Employ block copolymers as structure-directing agents. These surfactants self-assemble into micelles, around which the perovskite precursors organize. The surfactant is then removed during calcination to create a mesoporous structure.

Frequently Asked Questions (FAQs)

Q1: Which synthesis method is best for achieving a high surface area LaNiCoO3?

A1: While several methods can be used, the sol-gel method, particularly the Pechini variant , is highly recommended for achieving high surface area and compositional homogeneity.[14][15] This method utilizes a chelating agent (like citric acid) and a polymerizing agent (like ethylene glycol) to form a polymeric resin that entraps the metal cations in a uniform distribution. This molecular-level mixing prevents the segregation of individual metal oxides and promotes the formation of the perovskite phase at lower temperatures, which is crucial for preserving a high surface area.[15]

Q2: What is the role of the chelating agent in the sol-gel synthesis?

A2: The chelating agent, such as citric acid or EDTA, plays a critical role in forming stable complexes with the La, Ni, and Co cations in the solution.[2][8][9] This chelation prevents the premature precipitation of individual metal hydroxides or carbonates, ensuring that the metal ions remain homogeneously distributed throughout the precursor gel.[15] A well-chelated system leads to a more uniform and phase-pure final product upon calcination.

Q3: How does the pH of the precursor solution affect the final material?

A3: The pH of the precursor solution is a critical parameter that influences the hydrolysis and condensation rates of the metal precursors, which in turn affects the particle size, morphology, and agglomeration.[1][10][11] In sol-gel methods, pH can also affect the effectiveness of the chelating agent.[1] It is essential to control the pH to ensure consistent and reproducible results. The optimal pH will depend on the specific precursors and chelating agents used and should be determined experimentally.

Q4: Can surfactants be used to increase the surface area of powdered LaNiCoO3?

A4: Yes, surfactants can be employed as soft templates or capping agents to control particle size and introduce porosity.[12] During synthesis, surfactant molecules can self-assemble into micelles, which act as templates around which the perovskite precursors can form. Upon calcination, the surfactant is burned off, leaving behind a porous structure. Surfactants can also adsorb to the surface of growing nanoparticles, preventing their agglomeration and limiting their final size, which contributes to a higher surface area.

Q5: What is the typical range for calcination temperature to achieve a high surface area LaNiCoO3?

A5: The optimal calcination temperature is a trade-off between achieving a pure perovskite phase and maintaining a high surface area. Generally, a temperature range of 600°C to 800°C is a good starting point for optimization.[1][2] Calcination below 600°C may result in incomplete formation of the perovskite phase, while temperatures above 800°C often lead to significant sintering and a reduction in surface area.[2] It is recommended to perform a calcination temperature study and characterize the products using XRD (for phase purity) and BET analysis (for surface area) to determine the ideal temperature for your specific application.

Experimental Workflow & Protocols

Workflow for Troubleshooting LaNiCoO3 Synthesis

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Troubleshooting Paths cluster_3 Resolution start Low Surface Area or Impurity Phases xrd XRD Analysis start->xrd Phase Purity? bet BET Surface Area Measurement start->bet Surface Area? calcination Adjust Calcination Temperature/Time xrd->calcination Incomplete Crystallization precursors Verify Precursor Stoichiometry & Homogeneity xrd->precursors Impurity Phases Detected bet->calcination Low Surface Area ph_control Optimize Solution pH bet->ph_control Particle Agglomeration templating Introduce Templating Agent bet->templating Low Porosity end High Surface Area, Phase-Pure LaNiCoO3 calcination->end precursors->end ph_control->end templating->end

Caption: Troubleshooting workflow for LaNiCoO3 synthesis.

Step-by-Step Protocol: Sol-Gel Synthesis of High Surface Area LaNiCoO3

This protocol provides a starting point for the synthesis of LaNiCoO3. The molar ratios and calcination conditions should be optimized for your specific requirements.

1. Precursor Solution Preparation: a. Accurately weigh stoichiometric amounts of La(NO₃)₃·6H₂O, Ni(NO₃)₂·6H₂O, and Co(NO₃)₂·6H₂O. b. Dissolve the metal nitrates in deionized water with stirring. c. In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to total metal ions should be between 1.5 and 2. d. Add the citric acid solution to the metal nitrate solution under continuous stirring.

2. Gel Formation: a. Adjust the pH of the solution to ~7 using an ammonium hydroxide solution. Monitor the pH closely. b. Add ethylene glycol to the solution. The molar ratio of ethylene glycol to citric acid is typically 1:1. c. Heat the solution to 80-90°C on a hot plate with constant stirring. d. Continue heating until a viscous gel is formed.

3. Drying and Pre-calcination: a. Dry the gel in an oven at 120°C overnight to obtain a solid precursor. b. Grind the dried precursor into a fine powder. c. Perform a pre-calcination step at 400°C for 2 hours in air to decompose the organic components.

4. Final Calcination: a. Calcine the pre-calcined powder in a muffle furnace. Start with a calcination temperature of 700°C for 4 hours in air. b. Allow the furnace to cool down naturally to room temperature. c. Characterize the final powder using XRD for phase purity and BET for surface area analysis. Adjust the calcination temperature and time as needed based on the troubleshooting guide.

References

  • Unveiling the Influence of pH on the Crystallization of Hybrid Perovskites, Delivering Low Voltage Loss Photovoltaics. (n.d.).
  • Chelating agent-based defect passivation for enhanced indoor performance of wide-bandgap perovskite solar cells. (2024). AIP Publishing.
  • Effect of pH on synthesis and properties of perovskite oxide via a citrate process. (n.d.).
  • Effects of anion and synthesis route on the structure of (La0.9 Sr0.1)(Cr0.85 Fe0.05 Co0.05 Ni0.05)O3- perovskite and removal of impurity phases. (n.d.).
  • Influence of chelating agents on structural, photoluminescence properties of PrFeO3 nanomaterials obtained via sol–gel technique. (n.d.).
  • A method for increasing the surface area of perovskite-type oxides. (n.d.).
  • pre-calcining the perovskite oxide precursor in. (n.d.). RSC Publishing.
  • Sol–Gel Synthesis and Comprehensive Study of Structural, Electrical, and Magnetic Properties of BiBaO3 Perovskite. (n.d.). MDPI.
  • The degradation of perovskite precursor. (2023). Researching.
  • (a) Particle size agglomeration (nm) as a function of the calcination temperature. (n.d.).
  • Nanosized Ti-Based Perovskite Oxides as Acid–Base Bifunctional Catalysts for Cyanosilylation of Carbonyl Compounds. (2023).
  • How can we avoid agglomeration during calcination of nanoparticles at temperatures >500C? (2014).
  • How can we avoid agglomeration during calcination of nanoparticles... (n.d.). ECHEMI.
  • Effects of solvent and chelating agent on synthesis of solid oxide fuel cell perovskite, La{sub 0.8}Sr{sub 0.2}CrO{sub 3-{delta}}. (2008). OSTI.GOV.
  • Chelating diamine surface modifier enhances performance and stability of lead halide perovskite solar cells. (n.d.).
  • Suppressed decomposition of organometal halide perovskites by impermeable electron-extraction layers in inverted solar cells. (2017). PMC - NIH.
  • Synthesis and applications of nanoporous perovskite metal oxides. (n.d.). RSC Publishing.
  • Chelating agent: The health protector of researchers in lead halide perovskite labor
  • Edward Gardner, Deputy Editor – Nanoscale & Nanoscale Advances Blog. (2024). RSC Blogs.
  • What is the effect of pH on the size of nanoparticles? (2017).
  • How to Solve the Agglomeration Phenomenon in the Preparation of Nano Powder. (2024). Epic Powder Machinery.
  • Review on Sol-Gel Synthesis of Perovskite and Oxide Nanom
  • Review on: Synthesis of Perovskite using Sol-Gel approach. (n.d.). IJCRT.org.
  • Synthesis of Perovskite Oxides, Solid-St
  • Facile Synthesis of Highly Porous Metal Oxides by Mechanochemical Nanocasting. (n.d.).
  • Perovskite Nanoparticles: Synthesis, Properties, and Novel Applications in Photovoltaics and LEDs. (n.d.). DR-NTU.
  • Controlling Particle Morphology and Pore Size in the Synthesis of Ordered Mesoporous M
  • Halide Perovskites: Low Dimensions for Devices. (2019).
  • The surface of halide perovskites
  • Controlling Particle Morphology and Pore Size in the Synthesis of Ordered Mesoporous M
  • Novel Ultrafast Synthesis of Perovskites via Commercial Laser Engraving. (n.d.). MDPI.
  • A “Tips and Tricks” Practical Guide to the Synthesis of Metal Halide Perovskite Nanocrystals. (2020).
  • Low-temperature benchtop-synthesis of all-inorganic perovskite nanowires. (n.d.). Semantic Scholar.
  • Strategies to control zeolite particle morphology. (2019). RSC Publishing.
  • Reverse Micelle Synthesis of Co-Al LDHs: Control of Particle Size and Magnetic Properties. (n.d.).
  • Controlling Calcium Carbonate Particle Morphology, Size, and Molecular Order Using Silic

Sources

"troubleshooting inconsistent results in LaNiCoO3 synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Lanthanum Nickel Cobaltite (LaNiCoO₃) perovskites. This guide is designed for researchers, scientists, and professionals in materials science and drug development who are encountering challenges in obtaining consistent, phase-pure results. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common issues encountered during synthesis.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, focusing on identifying the root cause and providing actionable solutions.

Problem 1: My XRD pattern shows secondary phases like NiO, La₂O₃, or La₂O₂CO₃. How do I obtain a phase-pure LaNiCoO₃?

Answer:

The presence of secondary phases is the most common issue in LaNiCoO₃ synthesis and typically points to incomplete reaction or decomposition. The solution depends on the specific impurity observed.

Causality: The formation of the perovskite structure requires specific thermal energy to overcome the activation barriers for the decomposition of precursors and the diffusion of ions into the crystal lattice. If the temperature is too low or the time is too short, stable intermediate compounds or unreacted oxides will remain.

  • La₂O₂CO₃ Impurity: This is a common intermediate that forms when using citrate or other organic precursors, especially in a CO₂-containing atmosphere (like air).[1][2] Its presence indicates that the calcination temperature was insufficient for its complete decomposition into the final oxide structure.

  • NiO Impurity: The presence of nickel oxide suggests that not all of the Ni²⁺ ions have been incorporated into the perovskite lattice. This can happen if the calcination temperature is too low, preventing the complete reaction between the lanthanum and nickel precursors.[1]

  • La₂O₃ Impurity: This indicates an excess of lanthanum or incomplete reaction, often linked to improper stoichiometry or inhomogeneous mixing of precursors.

Recommended Solutions:

  • Optimize Calcination Temperature: The single most critical parameter is the calcination temperature. While LaNiO₃ begins to crystallize around 550-600°C, a pure perovskite phase is often only achieved at temperatures of 700°C or higher.[3][4][5] We recommend a systematic approach:

    • Perform a Thermogravimetric Analysis (TGA) on your dried gel or precursor powder to identify the precise decomposition temperatures of organic materials and intermediates.[6]

    • Calcine your sample at a series of temperatures (e.g., 650°C, 750°C, 850°C) and analyze the product by XRD to find the optimal temperature for your specific precursor system. Be aware that temperatures above 900°C can lead to sintering and reduced surface area.[1]

  • Increase Calcination Time: If increasing the temperature is not desirable (e.g., to maintain a high surface area), extending the dwell time at the peak temperature (e.g., from 2 hours to 5 hours) can promote more complete reaction and diffusion.

  • Ensure Homogeneous Precursor Mixing: In methods like co-precipitation, the rate of addition of the precipitating agent can drastically affect homogeneity. A slow, controlled addition generally yields a more uniform precursor, preventing the formation of La-rich or Ni/Co-rich regions.[7] For sol-gel methods, ensure complete dissolution and complexation of all metal salts with the chelating agent (e.g., citric acid, EDTA) before proceeding to gelation.[6]

  • Verify Stoichiometry: Double-check the molar calculations of your starting materials (e.g., La(NO₃)₃·6H₂O, Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O). Inaccurate weighing is a simple but common source of error.

Problem 2: The peaks in my XRD pattern are broad, indicating poor crystallinity. What's causing this?

Answer:

Broad XRD peaks are a sign of either very small crystallite size or a poorly ordered, quasi-amorphous structure. This typically results from insufficient thermal treatment.

Causality: Crystal growth is a kinetic process that requires sufficient thermal energy and time for atoms to arrange themselves into a well-ordered lattice. Insufficient energy input results in a structure that lacks long-range order.

Recommended Solutions:

  • Increase Calcination Temperature: As with phase impurity, a higher calcination temperature will promote crystal growth and result in sharper, more defined XRD peaks. An increase from 600°C to 800°C can significantly improve the crystallinity of LaNiO₃.[1][5]

  • Increase Dwell Time: Allowing the material to anneal at the peak temperature for a longer period gives the atoms more time to diffuse to their lowest-energy lattice sites, improving crystalline order.

  • Control the Heating Ramp Rate: A very rapid heating rate can sometimes lead to the "flash" decomposition of precursors, which may not provide adequate time for ordered crystal nucleation and growth. A slower ramp rate (e.g., 2-5 °C/min) is often beneficial.

Problem 3: My synthesis results are not reproducible. The particle size and surface area vary between batches. How can I improve consistency?

Answer:

Reproducibility issues often stem from subtle variations in synthesis parameters that control nucleation and growth. The sol-gel and co-precipitation methods are particularly sensitive to such variations.

Causality: Particle size is determined by the balance between nucleation and crystal growth rates. Many experimental variables can shift this balance. For instance, in sol-gel synthesis, the polymerization network of the precursor gel influences the final physicochemical properties after calcination.[8]

Recommended Solutions:

  • Strictly Control pH: In co-precipitation and sol-gel methods, the pH of the solution is critical. It affects the hydrolysis of metal precursors and the complexation reactions with chelating agents. Maintain a consistent pH for all batches.

  • Standardize Stirring Rate and Temperature: The rate of stirring during precursor mixing and precipitation affects homogeneity and reaction kinetics. The temperature at which gelation or precipitation occurs also plays a role. Use a temperature-controlled stirring plate and a tachometer to ensure these parameters are identical for every synthesis.

  • Control the Gelation/Evaporation Process: For sol-gel methods, the rate of water/solvent evaporation during the formation of the gel can impact its homogeneity. Covering the beaker with a watch glass or perforated foil can slow this process, leading to a more uniform gel and, consequently, a more consistent final product.

  • Use High-Purity, Fresh Precursors: Ensure the hydration state of your metal nitrate precursors is known and consistent, as this affects the molar mass calculation. Old or improperly stored precursors can have altered compositions.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the sol-gel (Pechini) method over the solid-state reaction for LaNiCoO₃ synthesis?

The sol-gel method offers several key advantages:

  • Atomic-Level Mixing: It achieves excellent chemical homogeneity by mixing precursors in a liquid phase, which is difficult to achieve with the mechanical grinding of powders in the solid-state method.[9]

  • Lower Synthesis Temperatures: Due to the intimate mixing of cations in the precursor gel, the diffusion distances required for the reaction are much shorter. This allows for the formation of the pure perovskite phase at significantly lower calcination temperatures (e.g., 700-800°C) compared to solid-state reactions, which often require >1000°C and multiple grinding steps.[2][4]

  • Better Control Over Particle Size: Sol-gel methods generally produce nanoparticles with a higher specific surface area and more uniform size distribution.[9]

Q2: What is the role of citric acid and EDTA in the synthesis process?

Citric acid and EDTA (ethylenediaminetetraacetic acid) are chelating agents. Their primary role is to form stable, water-soluble complexes with the La³⁺, Ni²⁺, and Co²⁺ metal cations in the precursor solution.[6] This prevents them from precipitating out individually as hydroxides or carbonates when the pH is adjusted, ensuring that they remain homogeneously distributed on a molecular level as the solvent is evaporated and the gel is formed.[10]

Q3: How does the calcination atmosphere affect the final product?

The calcination atmosphere can influence the final product.

  • Air/Oxygen: Calcination in air or flowing oxygen is standard and promotes the oxidation of the organic precursors and the formation of the desired oxide perovskite structure.[2] However, the presence of CO₂ in the air can promote the formation of the La₂O₂CO₃ intermediate.[1]

  • Inert Atmosphere (Ar, N₂): Calcining under an inert atmosphere can lead to different outcomes. The decomposition of organic species can create a reducing environment, potentially forming Ni⁰/La₂O₃ composites directly instead of the LaNiO₃ perovskite.[11] This can be a desirable one-step method for creating supported metal catalysts but must be avoided if the perovskite phase is the target.

Data & Protocols

Summary of Synthesis Parameters

The table below summarizes typical parameters for common LaNiCoO₃ synthesis methods.

ParameterSol-Gel (Pechini) MethodCo-Precipitation MethodSolid-State Reaction
Precursors Metal Nitrates, Citric Acid, Ethylene GlycolMetal Nitrates, Precipitating Agent (e.g., Na₂CO₃, NaOH)Metal Oxides or Carbonates
Mixing Atomic-level in solutionGood, but sensitive to addition rateMechanical grinding
Typical Calcination Temp. 700 - 850 °C[3][4]700 - 900 °C[12]> 1000 °C (often with re-grinding)
Advantages High homogeneity, high surface area, lower temp.Simple, scalable, can produce small particles.[12]Simple, no solvents required.
Common Issues Incomplete organic burnout, carbon residue.Inhomogeneous precipitation, difficult to control particle size.[7][9]Incomplete reaction, requires high temp, low surface area.
Detailed Protocol: Citrate Sol-Gel Synthesis of LaNi₀.₅Co₀.₅O₃

This protocol provides a step-by-step methodology for a standard sol-gel synthesis.

  • Precursor Solution Preparation:

    • Calculate the required molar amounts of La(NO₃)₃·6H₂O, Ni(NO₃)₂·6H₂O, and Co(NO₃)₂·6H₂O for a 1:0.5:0.5 molar ratio.

    • Dissolve the calculated amounts of the metal nitrates in deionized water in a glass beaker with magnetic stirring.

  • Chelation:

    • Add citric acid to the solution. A common molar ratio of citric acid to total metal cations is 1.5:1 to ensure complete chelation.[13]

    • Stir the solution until all solids are completely dissolved, resulting in a clear, colored solution (typically green-blue).

  • Gel Formation:

    • Place the beaker on a hot plate set to 80-90°C with continuous stirring.

    • Heat the solution to evaporate the water. The solution will gradually become more viscous until it forms a thick, sticky gel. Avoid boiling.

  • Drying:

    • Transfer the gel to a drying oven and hold at 120°C for 12-24 hours. The gel will swell into a porous, solid foam (often referred to as the "precursor powder").

  • Calcination:

    • Grind the dried precursor foam into a fine powder using an agate mortar and pestle.

    • Place the powder in a ceramic crucible and transfer it to a muffle furnace.

    • Heat the powder in air to the target temperature (e.g., 750°C) with a ramp rate of 5 °C/min.

    • Hold at the target temperature for 4-5 hours.

    • Allow the furnace to cool naturally to room temperature.

  • Characterization:

    • Analyze the final powder using XRD to confirm phase purity and crystallinity. Use SEM to observe particle morphology and size.

Visual Guides

General Synthesis Workflow

The following diagram illustrates the typical workflow for synthesizing LaNiCoO₃ using wet-chemical methods.

G cluster_prep Step 1: Precursor Preparation cluster_reaction Step 2: Reaction & Drying cluster_thermal Step 3: Thermal Treatment cluster_analysis Step 4: Characterization p1 Weigh Metal Salts (La, Ni, Co Nitrates) p2 Dissolve in Solvent (e.g., DI Water) p1->p2 p3 Add Chelating Agent (e.g., Citric Acid) p2->p3 r1 Heat to Form Gel or Precipitate p3->r1 r2 Dry Precursor (e.g., 120°C) r1->r2 t1 Grind Dried Precursor r2->t1 t2 Calcine in Furnace (e.g., 750°C in Air) t1->t2 a1 XRD t2->a1 a2 SEM / TEM t2->a2 a3 BET t2->a3

Caption: General workflow for LaNiCoO₃ synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common synthesis problems based on XRD results.

G start Analyze XRD Pattern of Final Product problem1 Problem: Secondary Phases Present (e.g., NiO, La₂O₂CO₃) start->problem1 Impure? problem2 Problem: Broad, Poorly Defined Peaks start->problem2 Poorly Crystalline? problem3 Desired Result: Phase-Pure, Crystalline LaNiCoO₃ start->problem3 OK? cause1a Cause: Incomplete Decomposition or Reaction problem1->cause1a cause1b Cause: Incorrect Stoichiometry or Inhomogeneous Mix problem1->cause1b cause2a Cause: Insufficient Thermal Energy for Crystal Growth problem2->cause2a sol1a Solution: Increase Calcination Temperature (>700°C) or Dwell Time cause1a->sol1a sol1b Solution: Verify Precursor Molarity & Ensure Homogeneous Mixing cause1b->sol1b sol2a Solution: Increase Calcination Temperature or Time cause2a->sol2a

Caption: Troubleshooting logic for XRD analysis.

References

  • Effect of the Calcination Temperature of LaNiO3 on the Structural Properties and Reaction Performance of Catalysts in the Steam Reforming of Methane. (2023). MDPI. [Link]

  • Synthesis of LaNiO3 perovskite using an EDTA-cellulose method and comparison with the conventional Pechini method: application to steam CO2 reforming of methane. (n.d.). RSC Advances. [Link]

  • Synthesis and characterization of LaNixCo1-xO3 Perovskites via complex precursor methods. (2010). SciSpace. [Link]

  • XRD pattern and graphical Rietveld refinement of perovskites, (a)... (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of LaNixCo1-xO3 Perovskites via Complex Precursor Methods. (2010). ResearchGate. [Link]

  • Synthesis and Characterization of LaNiO3, LaNi(1-x)FexO3 andLaNi(1-x)CoxO3 Perovskite Oxides for Catalysis Application. (2002). SciELO. [Link]

  • a Rietveld refinement XRD pattern and b crystallographic structure of Mn–LaNiO3. (n.d.). ResearchGate. [Link]

  • Effect of calcination temperature on structural properties and catalytic activity in oxidation reactions of LaNiO3 perovskite prepared by Pechini method. (2012). ResearchGate. [Link]

  • Synthesis and Characterization of LaNiO3, LaNi(1-x)FexO3 andLaNi(1-x)CoxO3 Perovskite Oxides for Catalysis Application. (2002). ResearchGate. [Link]

  • Highly dispersed Ni catalyst for CO 2 methanation from LaNiO 3 perovskite: Effect of heat‐treatment conditions. (n.d.). ResearchGate. [Link]

  • Precursor accumulation on nanocarbons for the synthesis of LaCoO3 nanoparticles as electrocatalysts for oxygen evolution reaction. (2021). National Institutes of Health. [Link]

  • Low-Temperature Synthesis of Single-Phase Crystalline LaNiO3 Perovskite via Pechini Method. (2002). ResearchGate. [Link]

  • Rietveld refinement patterns of XRD data for La1−xCexCoO3: (a–b) x = 0,... (n.d.). ResearchGate. [Link]

  • Effect of the Calcination Temperature of LaNiO3 on the Structural Properties and Reaction Performance of Catalysts in the Steam Reforming of Methane. (2023). ResearchGate. [Link]

  • Rietveld Refinement and X-ray Absorption Study on the Bonding States of Lanthanum-Based Perovskite-Type Oxides La1−xCexCoO3. (n.d.). MDPI. [Link]

  • Synthesis and characterization of a LaNiO3 perovskite as precursor for methane reforming reactions catalysts. (2017). ResearchGate. [Link]

  • Preparation by Sol–Gel Method and Characterization of Co-doped LaNiO3 Perovskite. (2017). ResearchGate. [Link]

  • LaNiO3 perovskite oxides by co-precipitation method as electrode for high performance supercapacitor. (2019). ResearchGate. [Link]

  • Preparation by Sol–Gel Method and Characterization of Co-doped LaNiO3 Perovskite. (2017). ResearchGate. [Link]

  • XRD patterns of a LaNiO3, NiO, and LaNiO3-NiO. b Rietveld refined XRD... (n.d.). ResearchGate. [Link]

  • Performance and structural features of LaNi0.5Co0.5O3 perovskite oxides for the dry reforming of methane: Influence of preparation method. (2018). ResearchGate. [Link]

  • CO2 Reforming of Methane over Ni0/La2O3 Catalyst Without Reduction Step: Effect of Calcination Atmosphere. (2017). ResearchGate. [Link]

  • Effect of Calcination Temperature on CO 2 Methanation Performance of LaCoO 3 Perovskite Catalyst Precursors. (2021). ResearchGate. [Link]

  • Sol-gel preparation of LaNiO3 and its physical and chemical properties. (2000). ResearchGate. [Link]

  • Sol–gel template synthesis and characterization of LaCoO 3 nanowires. (2005). ResearchGate. [Link]

  • Schematic illustration of the preparation of the sol-gel intermediates... (n.d.). ResearchGate. [Link]

  • Synthesis and structural study of LaNi1−xMnxO3+δ perovskites. (2015). ResearchGate. [Link]

  • LaNiO 3 Perovskite Synthesis through the EDTA–Citrate Complexing Method and Its Application to CO Oxidation. (2022). MDPI. [Link]

  • Comparison of La 0.6 Sr 0.4 Co 0.2 Fe 0.8 O 3-δ perovskite synthesis methods and their effect on the particle size. (2019). ResearchGate. [Link]

  • Total Oxidation of Methane over the LaNi1−xMxO3 (M: Mn, Ag, Cu, Co) Perovskite. (n.d.). MDPI. [Link]

  • Synergistic effect of transition metals substitution on the catalytic activity of LaNi0.5M0.5O3 (M = Co, Cu, and Fe) perovskite catalyst for steam reforming of simulated bio-oil for green hydrogen production. (2022). ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Electrochemical Stability of LaNiO₃-based Perovskites in Alkaline Media

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers engaged in the study of lanthanum nickelate-cobaltate (LaNiCoO₃) and related perovskite oxides for electrochemical applications. This guide is designed to address the critical challenges surrounding the stability of these promising electrocatalysts in alkaline environments, particularly for the Oxygen Evolution Reaction (OER). Our goal is to provide you with field-proven insights, robust troubleshooting strategies, and validated protocols to enhance the reliability and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core scientific principles governing the behavior of LaNiO₃-based electrocatalysts. Understanding these concepts is the first step toward effective troubleshooting.

Q1: What is "surface reconstruction" and why is my pristine LaNiCoO₃ often considered a 'pre-catalyst'?

A: This is a crucial concept. In many cases, the crystalline perovskite structure you synthesize is not the true catalytically active phase under OER conditions. Instead, it serves as a pre-catalyst. During electrochemical cycling in alkaline media, the surface of the perovskite undergoes dynamic changes, a process known as "surface reconstruction."[1] This involves the transformation of the initial oxide surface into a thin, often amorphous, layer of metal oxyhydroxides (e.g., NiOOH and CoOOH).[2][3][4] This newly formed layer is the actual site of the OER.

The key takeaway is that the stability and activity you measure are properties of this dynamic surface layer, not just the bulk perovskite. The underlying perovskite structure acts as a conductive and stable scaffold that continuously supplies the active metal cations to this reconstructed layer.[3]

Q2: What are the primary degradation pathways for LaNiCoO₃ during the Oxygen Evolution Reaction (OER)?

A: Degradation is a significant hurdle and typically proceeds via several mechanisms that can occur simultaneously:

  • B-site Cation Leaching: The active sites, Ni and Co, can dissolve into the alkaline electrolyte under the high anodic potentials required for OER.[5] This depletion of catalytically active centers is a primary driver of performance loss.[6]

  • A-site Cation Dissolution: The larger A-site cation, Lanthanum (La), can also leach into the electrolyte. This process can destabilize the entire perovskite framework.[5]

  • Secondary Phase Formation: Leached cations can re-precipitate on the electrode surface as less active or inactive secondary phases. Common culprits include lanthanum hydroxide (La(OH)₃), nickel oxide (NiO), and nickel hydroxide (Ni(OH)₂), which can block active sites and impede charge transfer.[7]

Q3: How does B-site doping (e.g., with Co or Fe) influence the stability and activity of LaNiO₃?

A: B-site doping is a powerful strategy to tune the catalyst's properties. Substituting some of the Ni and/or Co in LaNiCoO₃ with other transition metals like iron (Fe) can profoundly impact performance.

  • Enhanced Activity: Fe doping in LaNiO₃ is well-documented to boost intrinsic OER activity.[8] This is often attributed to the modification of the electronic structure, creating a more optimal binding energy for OER intermediates.

  • Improved Stability: The addition of elements like Fe or Co can result in a more stable structure under reductive or oxidative atmospheres.[9][10] The synergistic interaction between Ni and Fe, for instance, can lead to the formation of highly active and more stable FeOOH species within the reconstructed surface layer.[8]

Q4: Can the synthesis method affect the final stability of the catalyst?

A: Absolutely. The choice of synthesis route (e.g., co-precipitation, sol-gel, Pechini, hydrothermal) and subsequent calcination conditions (temperature and duration) are critical.[11][12] A well-chosen method can yield:

  • Phase Purity: Minimizing impurity phases that could be less stable.

  • High Crystallinity: A more ordered structure is often more resistant to degradation.

  • Optimal Morphology: High surface area nanostructures can provide more active sites, but stability must be carefully balanced, as high-surface-energy features can be more prone to dissolution.[3]

For example, calcination at temperatures as low as 800 °C can yield the desired perovskite structure while preserving a higher specific surface area, which is beneficial for catalysis.[9][10]

Q5: What is the role of the electrolyte, and could it be the source of my experimental inconsistencies?

A: The electrolyte is not an innocent bystander. A common cause of irreproducible or unexpectedly high catalytic activity is the presence of trace metal impurities, particularly iron (Fe), in the potassium hydroxide (KOH) electrolyte.[13] Even parts-per-billion (ppb) levels of Fe can adsorb onto the catalyst surface and become incorporated into the active oxyhydroxide layer, dramatically boosting OER activity.[14][15]

If you observe unusually high performance that is difficult to reproduce, it is essential to scrutinize the purity of your electrolyte. This "unintentional doping" from the electrolyte can mask the true intrinsic activity of your synthesized material.[13]

Part 2: Troubleshooting Guide - From Symptoms to Solutions

This section provides a systematic approach to diagnosing and resolving common experimental issues.

Issue 1: Rapid Decrease in Catalytic Current During Long-Term Stability Tests (Chronoamperometry/Chronopotentiometry)
  • Symptom: A sharp and continuous drop in current density at a constant potential (chronoamperometry) or a rapid increase in potential at a constant current density (chronopotentiometry).

  • Primary Suspect: B-site Cation Leaching. The active Ni/Co sites are dissolving from the catalyst surface into the electrolyte.

  • Diagnostic & Solution Workflow:

    A Symptom: Rapid Activity Decay B Diagnostic: Analyze Electrolyte Post-OER with ICP-MS/OES A->B C High Ni/Co concentration in electrolyte? B->C D Yes: Leaching Confirmed C->D  Yes E No: Check Other Causes (e.g., Delamination, Passivation) C->E  No F Solution 1: B-Site Doping Incorporate more stable elements like Fe into the lattice.[8][16] D->F G Solution 2: Optimize Synthesis Increase calcination temperature/time to improve crystallinity.[10] D->G H Solution 3: Electrolyte Engineering Add ppm level of Fe to stabilize the dynamic surface layer.[14] D->H

    Troubleshooting workflow for catalyst activity decay.
Issue 2: Significant Change in Cyclic Voltammogram (CV) Shape After Stability Testing
  • Symptom: The redox peaks associated with Ni²⁺/Ni³⁺ or Co²⁺/Co³⁺ transitions diminish, change potential, or new, ill-defined redox features appear after prolonged cycling. The overall current density decreases.

  • Primary Suspect: Phase Segregation and Formation of Inactive Secondary Phases. The perovskite is decomposing into less active components like La(OH)₃.[7]

  • Diagnostic Steps:

    • Post-Mortem XRD: Carefully recover the catalyst from the electrode and perform X-ray diffraction. Look for new peaks corresponding to potential secondary phases (e.g., La(OH)₃, NiO).[7]

    • Post-Mortem Microscopy (SEM/TEM): Use electron microscopy to look for changes in morphology. Energy-dispersive X-ray spectroscopy (EDS) mapping can reveal elemental segregation.

  • Proposed Solutions:

    • Refine Synthesis Protocol: Adjust the stoichiometry of precursors and optimize the calcination temperature and duration to promote a more stable, single-phase crystalline material.[9][10]

    • A-Site Stoichiometry Control: Creating slight A-site deficiency during synthesis can sometimes enhance the structural stability of perovskites.

Issue 3: My Catalyst Performance is Unusually High and/or Not Reproducible
  • Symptom: The catalyst shows exceptionally low overpotential, rivaling precious metal catalysts, but the results are inconsistent between different batches of electrolyte or even different experiments on the same day.

  • Primary Suspect: Uncontrolled Trace Iron Contamination in the Electrolyte.[13]

  • Diagnostic Steps:

    • Establish a Baseline: Prepare a fresh electrode and test it in a certified high-purity KOH solution (e.g., >99.99%).

    • Confirmation Test: Intentionally "spike" the high-purity electrolyte with a very small, known amount of an iron salt (e.g., 100 ppb Fe(NO₃)₃). A significant increase in activity confirms the catalyst's sensitivity to Fe.[13]

    • Analyze Your Standard Electrolyte: Use ICP-MS or ICP-OES to quantify the level of Fe contamination in your routinely used KOH stock solution.

  • Proposed Solution:

    • Implement a rigorous electrolyte purification protocol before every experiment. A common method involves aging the KOH solution with Ni(OH)₂ to precipitate out trace Fe. (See Protocol 2).

  • Data Summary: Impact of Fe Contamination

Catalyst SystemElectrolyte ConditionReported OER Performance ChangeReference
LaNiO₃Fe-free 1.0 M KOH vs. 100 ppb FeSignificant increase in current density and evolution of Ni redox features upon Fe addition.[13]
La₀.₆Ca₀.₄Fe₀.₇Ni₀.₃O₂.₉Pristine electrolyte vs. 1 ppm Fe added~Four-fold increase in OER activity and superior stability with Fe addition.[14][15]

Part 3: Protocols and Methodologies

Adherence to standardized protocols is essential for generating reliable and comparable data.[16][17]

Protocol 1: Standardized Electrochemical Stability Assessment

This protocol outlines an accelerated degradation test (ADT) to evaluate the operational stability of your catalyst.

  • Electrode Preparation: Prepare a catalyst ink and deposit it onto a suitable substrate (e.g., glassy carbon, nickel foam) with a consistent loading.

  • Initial Characterization: In fresh, high-purity alkaline electrolyte (e.g., 1.0 M KOH), perform initial CVs to activate the surface and record a baseline linear sweep voltammogram (LSV) for OER activity.

  • Accelerated Degradation - Method A (Continuous Operation):

    • Perform chronopotentiometry at a technologically relevant current density (e.g., 10 mA/cm²).

    • Run the experiment for an extended period (10-100 hours), monitoring the potential required to sustain the current. An increase in potential signifies degradation.

  • Accelerated Degradation - Method B (Voltage Cycling):

    • Cycle the electrode potential continuously between a non-oxidizing potential (e.g., 1.0 V vs. RHE) and a high OER potential (e.g., 1.7 V vs. RHE) for a large number of cycles (e.g., 1000 cycles).

  • Final Characterization: After the ADT, repeat the LSV from step 2. A shift of the curve to higher potentials (increased overpotential) indicates a loss of activity.

  • Post-Mortem Analysis: Recover the electrode and electrolyte for further analysis as described in the troubleshooting section.

Protocol 2: Purification of KOH Electrolyte from Trace Iron

This protocol is adapted from procedures known to effectively remove Fe impurities.[13]

  • Preparation: In a clean polypropylene container, dissolve high-quality KOH pellets in ultra-pure water (18.2 MΩ·cm) to make the desired concentration (e.g., 1.0 M). Caution: This is an exothermic process.

  • Aging: Add a small amount of freshly precipitated nickel(II) hydroxide (Ni(OH)₂) to the KOH solution. Ni(OH)₂ acts as a scavenger for trace Fe.

  • Stirring: Seal the container and stir the solution for at least 24-48 hours to allow for complete scavenging of Fe impurities.

  • Filtration: Carefully decant the solution and filter it through a 0.1 µm polyethersulfone (PES) syringe filter to remove all Ni(OH)₂ particulates.

  • Storage: Store the purified electrolyte in a sealed polypropylene bottle. It is recommended to use the purified solution within a few days.

Protocol 3: Post-Mortem Catalyst Characterization Workflow

A systematic analysis after stability testing is crucial for understanding failure modes.

Workflow for post-mortem analysis of degraded catalysts.

References

  • Sun, Y., Wu, C.-R., Ding, T.-Y., Gu, J., Yan, J.-W., Cheng, J., & Loo, K. H. (2023). Direct observation of the dynamic reconstructed active phase of perovskite LaNiO3 for the oxygen-evolution reaction. Chemical Science. [Link][1][4]

  • Lira-Cantú, M., et al. (2020). Consensus statement for stability assessment and reporting for perovskite photovoltaics based on ISOS procedures. Nature Energy. [Link][16][17]

  • Huang, J., Clark, A. H., Hales, N., Crossley, K., & Fabbri, E. (2023). Oxidation of interfacial cobalt controls the pH dependence of the oxygen evolution reaction. Nature Chemistry. [Link][2]

  • de Lima, S. M., & Assaf, J. M. (2002). Synthesis and Characterization of LaNiO3, LaNi(1-x)FexO3 and LaNi(1-x)CoxO3 Perovskite Oxides for Catalysis Application. Materials Research. [Link][11]

  • Wang, Z., et al. (2023). Enhanced OER Performance and Dynamic Transition of Surface Reconstruction in LaNiO3 Thin Films with Nanoparticles Decoration. Advanced Functional Materials. [Link][3]

  • Adolphsen, J. Q., Sudireddy, B. R., Gil, V., & Chatzichristodoulou, C. (2018). Oxygen Evolution Activity and Chemical Stability of Ni and Fe Based Perovskites in Alkaline Media. Journal of The Electrochemical Society. [Link][7]

  • de Lima, S. M., & Assaf, J. M. (2002). Synthesis and Characterization of LaNiO3, LaNi(1-x)FexO3 and LaNi(1-x)CoxO3 Perovskite Oxides for Catalysis Application. SciELO. [Link][9][10]

  • de Lima, S. M., & Assaf, J. M. (2002). Synthesis and Characterization of LaNiO3, LaNi(1-x)Fe xO3 andLaNi(1-x)Co xO3 Perovskite Oxides for Catalysis Application. Scite.ai. [Link]

  • Sun, Y., et al. (2023). Direct Observation of Dynamic Reconstructed Active Phase of Perovskite LaNiO3 for Oxygen Evolution Reaction. ResearchGate. [Link]

  • Lee, G., et al. (2022). Perovskite-based electrocatalysts for oxygen evolution reaction in alkaline media: A mini review. Frontiers in Chemistry. [Link][18]

  • de Lima, S. M., & Assaf, J. M. (2002). Synthesis and Characterization of LaNiO3, LaNi(1-x)FexO3 and LaNi(1-x)CoxO3 Perovskite Oxides for Catalysis Application. SciELO. [Link]

  • Hari, C., et al. (2022). Unraveling the Evolution of Dynamic Active Sites of LaNixFe1–xO3 Catalysts During OER. ACS Applied Materials & Interfaces. [Link][8]

  • Lee, S. H., et al. (2016). Synthesis of LaNiO3 perovskite using an EDTA-cellulose method and comparison with the conventional Pechini method: application to steam CO2 reforming of methane. RSC Advances. [Link][12]

  • Watson, T. (2020). Improving Protocols to test the stability of perovskite solar cells. Specific IKC. [Link]

  • Grimaud, A., et al. (2017). Perovskite Electrocatalysts for the Oxygen Reduction Reaction in Alkaline Media. Angewandte Chemie International Edition. [Link][19]

  • Kim, J.-H., et al. (2015). Electrochemical characterizations of LaMO3 (M = Co, Mn, Fe, and Ni) and partially substituted LaNi x M1−x O3 (x = 0.25 or 0.5) for oxygen reduction and evolution in alkaline solution. ResearchGate. [Link]

  • Fabbri, E., et al. (2017). Stability and Degradation of Perovskite Electrocatalysts for Oxygen Evolution Reaction. ResearchGate. [Link]

  • Grimaud, A., et al. (2017). Perovskite Electrocatalysts for the Oxygen Reduction Reaction in Alkaline Media. MDPI. [Link]

  • Grimaud, A., et al. (2017). Perovskite Electrocatalysts for the Oxygen Reduction Reaction in Alkaline Media. OUCI. [Link]

  • Kapaeva, K. A., et al. (2021). Enhancement of Catalytic Activity and Stability of La0.6Ca0.4Fe0.7Ni0.3O2.9 Perovskite with ppm Concentration of Fe in the Electrolyte for the Oxygen Evolution Reaction. Materials. [Link][14]

  • Lee, G., et al. (2022). Perovskite-based electrocatalysts for oxygen evolution reaction in alkaline media: A mini review. ResearchGate. [Link]

  • Kim, H., et al. (2021). Protocols for Degradation Assessment and Stability Enhancement in Perovskite Solar Cell. Chemical Communications. [Link][20]

  • Kim, H., et al. (2021). Protocols for degradation assessment and stability enhancement in perovskite solar cells. DTU Orbit. [Link][21]

  • da Silva, S. G., et al. (2022). Boosting Oxygen Evolution Reaction Activity Descriptors in LaNiO3 Perovskite Oxide via One-Pot Synthesis for Alkaline Electrolysis. ResearchGate. [Link]

  • Traces of Fe in alkaline electrolyte govern the OER activity of perovskite LaNiO3 and La2NiO4 via reconstruction. ChemRxiv. [Link][13]

  • Sharma, V. I., & Yildiz, B. (2010). Degradation Mechanism in La0.8Sr0.2CoO3 as Contact Layer on the Solid Oxide Electrolysis Cell Anode. DSpace@MIT. [Link]

  • Wang, Y., et al. (2021). High efficiency electrocatalyst of LaNiO3@LaCoO3 nanoparticles on oxygen-evolution reaction. ResearchGate. [Link]

  • Qing, G., et al. (2023). A schematic illustration of the degradation mechanism of La1-x Sr x FeO3−δ catalysts during OER in 1 M KOH electrolyte. ResearchGate. [Link]

  • Lo Vecchio, C., et al. (2019). On Activity and Stability of Rhombohedral LaNiO3 Catalyst towards ORR and OER in Alkaline Electrolyte. ResearchGate. [Link][22]

  • Lee, Y., et al. (2020). Major Role of Surface Area in Perovskite Electrocatalysts for Alkaline Systems. ResearchGate. [Link]

  • Zhang, B., et al. (2023). Degradation mechanisms and rational design of durable oxygen evolution electrocatalysts under acidic conditions. Energy Lab. [Link][6]

  • Kapaeva, K. A., et al. (2021). Enhancement of Catalytic Activity and Stability of La0.6Ca0.4Fe0.7Ni0.3O2.9 Perovskite with ppm Concentration of Fe in the Electrolyte for the Oxygen Evolution Reaction. ResearchGate. [Link][15]

  • Qing, G., et al. (2023). Understanding the Degradation of La1−x Sr x FeO3−δ (0 ≤ x ≤ 1) Perovskite Oxides during the Oxygen Evolution Reaction in Alkaline Solution. ResearchGate. [Link][5]

  • Mayrhofer, K. J. J. (2020). Degradation Mechanisms of Electrocatalysts in Alkaline Media. SciSpace. [Link]

  • Luo, J., et al. (2016). Studies on B sites in Fe-doped LaNiO3 perovskite for SCR of NOx with H-2. ResearchGate. [Link][23]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to LaNiCoO3 and LaFeO3 Perovskite Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterogeneous catalysis, perovskite oxides, with their characteristic ABO₃ crystal structure, have emerged as a highly versatile and tunable class of materials. Their remarkable thermal stability, oxygen mobility, and diverse electronic properties make them prime candidates for a range of applications, from environmental remediation to energy conversion. This guide provides an in-depth comparative analysis of two prominent lanthanum-based perovskites: Lanthanum Nickel Cobaltite (LaNiCoO₃) and Lanthanum Ferrite (LaFeO₃).

Our objective is to move beyond a mere recitation of properties and delve into the causality behind their performance differences. We will explore how the choice of the B-site cation—a combination of nickel and cobalt versus iron—fundamentally dictates the synthesis, physicochemical characteristics, and ultimately, the catalytic efficacy of these materials. This analysis is designed for researchers and scientists seeking to make informed decisions in catalyst selection and design.

Synthesis and Structural Integrity: The Foundation of Performance

The synthesis method for perovskite catalysts is not merely a preparatory step; it is a critical determinant of the final material's structural and catalytic properties. The choice of method directly influences particle size, surface area, and phase purity, which in turn govern catalytic activity.

Two of the most common and effective methods for synthesizing both LaNiCoO₃ and LaFeO₃ are the sol-gel and co-precipitation routes.

  • Sol-Gel Method (Citrate Route): This technique is favored for achieving excellent homogeneity and smaller crystallite sizes. It involves the chelation of metal nitrates with a complexing agent, typically citric acid. The subsequent formation of a gel, followed by calcination at high temperatures (often around 800 °C), leads to the desired perovskite phase.[1][2] The advantage of this method lies in its ability to achieve atomic-level mixing of the precursor cations, which is particularly crucial for complex multi-element perovskites like LaNiCoO₃ to ensure uniform distribution of Ni and Co within the lattice.

  • Co-precipitation Method: This approach involves the simultaneous precipitation of metal hydroxides or carbonates from a solution of their salts by adding a precipitating agent (e.g., NaOH or Na₂CO₃). While often simpler and more scalable than the sol-gel method, achieving precise stoichiometric control and preventing the formation of secondary phases can be more challenging.[1]

The selection between these methods is a classic trade-off: the sol-gel method typically offers superior homogeneity and smaller particle sizes at the cost of being more complex and time-consuming, whereas co-precipitation offers scalability and simplicity.[1][3] For applications demanding high surface area and well-defined structures, such as low-temperature catalytic oxidation, the sol-gel method is often the preferred choice.

G cluster_0 Sol-Gel Synthesis Workflow cluster_1 Co-Precipitation Workflow A Metal Nitrate Precursors (La, Ni, Co or Fe) C Chelation in Solution A->C B Complexing Agent (e.g., Citric Acid) B->C D Evaporation & Gel Formation C->D E Drying D->E F Calcination (e.g., 700-900 °C) E->F G LaNiCoO₃ or LaFeO₃ Perovskite Powder F->G H Metal Salt Solution (La, Ni, Co or Fe) J Simultaneous Precipitation H->J I Precipitating Agent (e.g., NaOH) I->J K Filtering & Washing J->K L Drying K->L M Calcination (e.g., 700-900 °C) L->M N LaNiCoO₃ or LaFeO₃ Perovskite Powder M->N

Fig. 1: Comparative workflow of Sol-Gel vs. Co-Precipitation synthesis methods.

Physicochemical Characterization: A Comparative Analysis

The distinct electronic configurations of the B-site cations (Ni³⁺/Co³⁺ vs. Fe³⁺) are at the heart of the differences between these two catalysts. These differences manifest in their crystal structure, redox behavior, and surface properties.

PropertyLaNiCoO₃LaFeO₃Rationale and Implications
Crystal Structure Typically Rhombohedral (similar to LaNiO₃)[4]Orthorhombic[4]The structure of LaNiCoO₃ is often a solid solution of LaNiO₃ and LaCoO₃.[1] The more distorted orthorhombic structure of LaFeO₃ can influence bond angles and orbital overlap, affecting electronic conductivity and catalytic activity.
B-site Cation Redox Ni³⁺/Co³⁺ are more easily reduced to lower oxidation states (Ni²⁺/Co²⁺, Ni⁰/Co⁰) at lower temperatures.[5]Fe³⁺ is more stable and requires higher temperatures for reduction to Fe²⁺ or Fe⁰.[1]This has profound implications for catalysis. In reducing atmospheres (e.g., methane reforming), LaNiCoO₃ can exsolve Ni/Co nanoparticles, forming highly active sites.[6] LaFeO₃ is more structurally stable under such conditions.[1]
Oxygen Mobility Generally higher due to the presence of cobalt, which enhances oxygen vacancy formation and mobility.[5]Lower compared to cobaltites.Enhanced oxygen mobility in LaNiCoO₃ is advantageous for oxidation reactions where lattice oxygen participates in the catalytic cycle (Mars-van Krevelen mechanism).
Electronic Properties Generally metallic or highly conductive.Typically a p-type semiconductor.[2]The higher conductivity of LaNiCoO₃ is beneficial for electrocatalytic applications like the Oxygen Evolution Reaction (OER), as it facilitates faster charge transfer.[4] LaFeO₃ exhibits higher charge transfer resistance.[4]
Surface Area Varies with synthesis, but sol-gel methods can yield surface areas in the range of 10-30 m²/g.Varies with synthesis; for instance, LaFeO₃ calcined at 700 °C can have a surface area of around 10.6 m²/g.[2]While specific values are highly dependent on preparation, the choice of B-site cation does not inherently dictate a higher surface area for one over the other. Synthesis conditions are the dominant factor.[2]

Catalytic Performance Across Key Applications

The aforementioned physicochemical differences translate directly into divergent catalytic performances.

Oxygen Evolution Reaction (OER)

OER is a critical process in water splitting and metal-air batteries. The ideal catalyst must facilitate the four-electron oxidation of water with low overpotential.

  • LaNiCoO₃ (and related LaNiO₃): LaNiO₃-based perovskites are promising for OER.[4] The catalytic activity originates from the B-site Ni centers. During the OER process, the surface transforms to form active NiOOH species.[4] The presence of cobalt can further enhance this activity.

  • LaFeO₃: The OER activity of LaFeO₃ is generally lower than its nickel-based counterparts.[4] The active species are believed to be FeOOH formed on the surface.[4] However, LaFeO₃ often suffers from iron leaching, which can compromise long-term stability.[4]

In mixed LaNiₓFe₁₋ₓO₃ systems, a synergistic effect is often observed, with compositions like LaNi₀.₈Fe₀.₂O₃ showing superior stability and activity compared to the parent LaNiO₃ and LaFeO₃.[7] This is attributed to the optimized electronic structure and the formation of highly active Fe-O-Ni species.[4]

Performance Metric (OER)LaNiO₃-based (e.g., LaNi₀.₈Fe₀.₂O₃)LaFeO₃
Overpotential @ 10 mA/cm² ~350-390 mV[4][7]Higher, often >400 mV[4]
Tafel Slope ~102.8 mV/dec[7]Generally higher, indicating slower kinetics.
Active Species NiOOH[4]FeOOH[4]
Stability Doping with Fe improves stability over pure LaNiO₃.[7]Prone to Fe leaching.[4]
Methane Reforming (Dry & Steam)

Methane reforming is a cornerstone of syngas (H₂ + CO) production. These reactions are conducted at high temperatures in a reducing atmosphere.

  • LaNiCoO₃: The key to the high activity of LaNiO₃-based catalysts is their in-situ transformation under reaction conditions. The perovskite structure decomposes to form highly dispersed, catalytically active metallic Ni (and Co) nanoparticles anchored on a stable La₂O₃ support.[6] This "self-regenerating" nature prevents the sintering of metal particles that plagues conventionally supported catalysts. The presence of cobalt can facilitate the reduction of nickel through a hydrogen spillover effect.[5]

  • LaFeO₃: Due to the high stability of the Fe³⁺ ion, LaFeO₃ does not readily exsolve metallic iron under typical reforming conditions. While it can be used as a catalyst, its activity is generally much lower than that of LaNiO₃-based systems for this application.[8] However, its structural stability makes it a point of interest as a stable support or when partial substitution with more active metals is considered.[1]

For instance, in the catalytic steam reforming of bio-oil, LaNi₀.₅Co₀.₅O₃ exhibited the best performance, achieving an 83% hydrogen yield and 95% conversion.[9]

CO Oxidation

The catalytic oxidation of carbon monoxide to carbon dioxide is vital for pollution control.

  • LaNiCoO₃: The high oxygen mobility and the presence of active Co and Ni sites make these materials effective for CO oxidation. The reaction often follows a Mars-van Krevelen mechanism, where lattice oxygen oxidizes CO, and the resulting vacancy is replenished by gas-phase oxygen.

  • LaFeO₃: Porous LaFeO₃ has demonstrated high activity for CO oxidation.[3] Its performance is linked to a high surface Fe³⁺/Fe²⁺ molar ratio and strong surface oxygen adsorption capacity.[3] The synthesis method plays a crucial role, with molten salt synthesis yielding a highly active catalyst.[3]

Mechanistic Insights and Active Site Dynamics

The identity of the B-site cation governs the reaction mechanism.

G cluster_0 Methane Reforming on LaNiO₃ cluster_1 OER on LaFeO₃ A LaNiO₃ Perovskite (Pre-catalyst) C In-situ Transformation A->C B High Temp + H₂/CH₄ (Reducing Atmosphere) B->C D Ni⁰ Nanoparticles on La₂O₃ Support (Active Catalyst) C->D E CH₄ Activation & C-H Cleavage D->E F Syngas (H₂ + CO) Production E->F G LaFeO₃ Surface I Surface Reconstruction G->I H Electrochemical Potential H->I J FeOOH Formation (Active Species) I->J K H₂O Adsorption & Oxidation J->K L O₂ Evolution K->L

Fig. 2: Contrasting activation mechanisms for LaNiO₃ in reforming and LaFeO₃ in OER.

As illustrated, the pre-catalyst is not always the true catalyst. For LaNiO₃ in reforming, the active sites are exsolved Ni⁰ nanoparticles.[6] Conversely, for LaFeO₃ in OER, the active site is a reconstructed surface layer of FeOOH.[4] Understanding these dynamic transformations is crucial for interpreting catalytic data and designing more robust materials.

Experimental Protocol: Catalytic CO Oxidation in a Fixed-Bed Reactor

To ensure the trustworthiness and reproducibility of catalytic data, a self-validating experimental protocol is essential.

1. Catalyst Preparation and Pre-treatment:

  • Synthesis: Synthesize LaNiCoO₃ and LaFeO₃ catalysts via the citrate sol-gel method as described in literature.[2] Calcine the final powders at 800 °C for 5 hours in air.

  • Pelletizing: Press the catalyst powder into pellets, then crush and sieve to obtain particles of a uniform size (e.g., 40-60 mesh). This prevents pressure drop variations in the reactor.

  • Pre-treatment: Load 100 mg of the sieved catalyst into a quartz tube fixed-bed reactor. Heat the catalyst to 300 °C under a flow of high-purity nitrogen (50 mL/min) for 1 hour to remove any adsorbed moisture and impurities.

2. Experimental Setup and Reaction:

  • Gas Feed: The reactant gas mixture should consist of 1% CO, 10% O₂, and 89% N₂ (balance). Use mass flow controllers (MFCs) for precise control of the gas composition and flow rate. Set the total flow rate to 100 mL/min.

  • Reaction: After pre-treatment, switch the gas feed to the reactant mixture. Ramp the reactor temperature from 100 °C to 400 °C at a rate of 5 °C/min. Hold at each desired temperature point for at least 30 minutes to ensure steady-state conditions before analysis.

3. Product Analysis:

  • Gas Chromatography (GC): Connect the reactor outlet to an online gas chromatograph. Use a thermal conductivity detector (TCD) to analyze the concentrations of CO, O₂, and CO₂. A packed column (e.g., Porapak Q or a molecular sieve) is suitable for separating these gases.

  • Validation: Calibrate the GC with standard gas mixtures of known concentrations before the experiment to ensure accurate quantification.

4. Data Calculation:

  • CO Conversion (X_CO): Calculate the conversion using the following formula, where [CO]in and [CO]out are the inlet and outlet concentrations of CO, respectively. X_CO (%) = ([CO]in - [CO]out) / [CO]in * 100

This protocol, with its emphasis on uniform particle size, in-situ pre-treatment, and calibrated analysis, provides a robust framework for obtaining reliable and comparable data.

Conclusion and Future Outlook

LaNiCoO₃ and LaFeO₃, while both members of the lanthanum-based perovskite family, exhibit profoundly different catalytic behaviors dictated by their B-site cations.

  • LaNiCoO₃ excels in applications requiring high redox activity and the formation of metallic active sites, such as methane reforming. Its higher electronic conductivity also makes it a strong candidate for electrocatalysis. The synergistic effects between Ni and Co often lead to enhanced performance compared to their single-metal counterparts.

  • LaFeO₃ is characterized by its higher structural stability, particularly under reducing conditions. Its catalytic activity is prominent in oxidation reactions where its surface oxygen species and Fe³⁺/Fe²⁺ redox couple play a key role, as in CO oxidation. However, its performance in OER and reforming is generally surpassed by nickel-cobaltite systems.

The future of perovskite catalysis lies in harnessing the synergistic effects of multiple B-site cations. As demonstrated by the LaNiₓFe₁₋ₓO₃ system for OER, combining the high activity of nickel with the stabilizing effect of iron can lead to catalysts that are greater than the sum of their parts.[7] Further research into complex, multi-element perovskites, coupled with advanced in-situ characterization techniques to unravel their dynamic surface reconstructions, will undoubtedly pave the way for the next generation of high-performance catalysts.

References

  • ResearchGate. (2025). Experimental study on preparation of LaMO3 (M = Fe, Co, Ni) nanocrystals and their catalytic activity. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Characterization of LaNiO3, LaNi(1-x)FexO3 andLaNi(1-x)CoxO3 Perovskite Oxides for Catalysis Application. Available at: [Link]

  • Royal Society of Chemistry. (2022). Porous LaFeO3 perovskite catalysts synthesized by different methods and their high activities for CO oxidation. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic steam reforming of simulated bio-oil for green hydrogen production using highly active LaNixCo1−xO3 perovskite catalysts. Available at: [Link]

  • ACS Publications. (n.d.). Unraveling the Evolution of Dynamic Active Sites of LaNixFe1–xO3 Catalysts During OER. Available at: [Link]

  • ResearchGate. (n.d.). Performance and structural features of LaNi0.5Co0.5O3 perovskite oxides for the dry reforming of methane: Influence of preparation method. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Redox and Catalytic Performance of LaFeO3 Perovskites: Synthesis and Physicochemical Properties. Available at: [Link]

  • ResearchGate. (2025). Synthesis of LaFeO 3 catalytic materials and their sensing properties. Available at: [Link]

  • DSpace@Utrecht University. (2024). In Situ X-ray Absorption Spectroscopy of LaFeO3 and LaFeO3/LaNiO3 Thin Films in the Electrocatalytic Oxygen Evolution Reaction. Available at: [Link]

  • SciELO. (n.d.). Synthesis and Characterization of LaNiO3, LaNi(1-x)Fe xO3 andLaNi(1-x)Co xO3 Perovskite Oxides for Catalysis Application. Available at: [Link]

  • ResearchGate. (2025). Coral-Like LaNixFe1−xO3 Perovskite Catalyst for High-Performance Oxygen Evolution Reaction. Available at: [Link]

  • ResearchGate. (2025). Investigation of LaCoO3, LaFeO3 and LaCo0.5Fe0.5O3 perovskites as catalyst precursors for syngas production by partial oxidation of methane. Available at: [Link]

  • MDPI. (2019). Perovskite-type LaFeO3: Photoelectrochemical Properties and Photocatalytic Degradation of Organic Pollutants Under Visible Light Irradiation. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Application of Lanio3 Perovskite-Type Nanocatalyst with Zr for Carbon Dioxide Reforming of Methane. Available at: [Link]

  • ResearchGate. (n.d.). LaNi x Fe 1– x O 3−δ as a Robust Redox Catalyst for CO 2 Splitting and Methane Partial Oxidation. Available at: [Link]

Sources

Validating the Oxygen Reduction Reaction Activity of LaNiCoO₃: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the development of next-generation energy conversion technologies, identifying cost-effective and efficient electrocatalysts for the oxygen reduction reaction (ORR) is a paramount challenge. While platinum-based catalysts have long been the benchmark, their high cost and scarcity necessitate the exploration of viable alternatives. Among these, perovskite oxides of the ABO₃ type have garnered significant attention due to their tunable electronic structures, lower cost, and promising catalytic activities. This guide provides an in-depth technical comparison of the ORR activity of a representative perovskite, LaNi₀.₅Co₀.₅O₃, against the industry-standard 20 wt% Pt on Vulcan carbon (Pt/C). We will delve into the causality behind the experimental design, present detailed protocols for validation, and offer a transparent comparison based on key performance metrics.

The Rationale: Why Perovskite Oxides for ORR?

The sluggish kinetics of the ORR at the cathode is a major bottleneck in technologies like fuel cells and metal-air batteries. Perovskite oxides offer a versatile platform for catalyst design. The ability to substitute different metals at the 'A' and 'B' sites of the ABO₃ structure allows for the fine-tuning of electronic properties, such as the eg filling of the B-site transition metal, which is a critical descriptor for ORR activity. LaNi₁₋ₓCoₓO₃, in particular, has been a subject of interest because the synergistic interaction between nickel and cobalt can optimize the binding energy of oxygen intermediates, a key factor in efficient ORR catalysis.[1] Furthermore, these oxide-based catalysts often exhibit greater tolerance to methanol crossover effects in direct methanol fuel cells compared to platinum.

A crucial aspect of utilizing perovskite catalysts is enhancing their electrical conductivity. Perovskites are often semiconducting, which can impede charge transfer. To mitigate this, they are typically composited with a high-surface-area conductive carbon, such as Vulcan carbon. This not only improves conductivity but also enhances the dispersion of the catalyst particles, maximizing the number of accessible active sites.[1]

Experimental Validation: A Step-by-Step Methodological Framework

To objectively assess the ORR activity of LaNi₀.₅Co₀.₅O₃, a rigorous and reproducible experimental protocol is essential. Here, we outline the synthesis of the catalyst, the preparation of the catalyst ink, and the electrochemical evaluation using Rotating Disk Electrode (RDE) and Rotating Ring-Disk Electrode (RRDE) techniques.

Synthesis of LaNi₀.₅Co₀.₅O₃ via Sol-Gel Method

The sol-gel method is chosen for its ability to yield homogenous, nano-sized crystalline powders at relatively low temperatures.

Protocol:

  • Precursor Solution Preparation: Stoichiometric amounts of Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O), Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), and Cobalt (II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) are dissolved in deionized water to achieve the desired La:Ni:Co molar ratio of 1:0.5:0.5.

  • Complexation: Citric acid is added to the solution as a chelating agent. The molar ratio of total metal ions to citric acid is maintained at 1:1.5 to ensure complete complexation.

  • Gel Formation: The solution is stirred continuously on a hot plate at 80°C for approximately 4 hours until a viscous gel is formed.

  • Drying: The gel is then dried in an oven at 200°C for 12 hours to remove the solvent.

  • Calcination: The dried precursor is ground into a fine powder and calcined in a furnace at 800°C for 6 hours in an air atmosphere to obtain the final LaNi₀.₅Co₀.₅O₃ perovskite phase.

Causality Check: The use of citric acid as a chelating agent ensures a uniform distribution of metal cations throughout the precursor gel, which is critical for forming a pure perovskite phase upon calcination. The calcination temperature and duration are optimized to achieve good crystallinity without excessive particle agglomeration.

Catalyst Ink and Working Electrode Preparation

The preparation of a stable and homogeneous catalyst ink is paramount for obtaining reproducible electrochemical data.

Protocol:

  • Catalyst Composite Preparation: The synthesized LaNi₀.₅Co₀.₅O₃ powder is physically mixed with Vulcan XC-72 carbon black in a 7:3 mass ratio. This mixture is thoroughly ground in an agate mortar to ensure intimate contact between the perovskite and the carbon support.

  • Ink Formulation: 5 mg of the LaNi₀.₅Co₀.₅O₃/C composite is dispersed in a solution containing 950 µL of isopropanol and 50 µL of a 5 wt% Nafion® solution. Nafion® acts as a binder, ensuring the catalyst adheres to the electrode surface.

  • Homogenization: The mixture is ultrasonicated for at least 30 minutes to form a well-dispersed, homogeneous catalyst ink.

  • Electrode Coating: A specific volume (typically 5-10 µL) of the catalyst ink is drop-casted onto the polished surface of a glassy carbon (GC) disk electrode (typically 5 mm diameter).

  • Drying: The electrode is dried at room temperature in a dust-free environment, resulting in a thin, uniform catalyst film.

Causality Check: The isopropanol/water/Nafion® ratio is crucial for controlling the ink's viscosity and drying rate, which in turn affects the uniformity of the catalyst layer. A non-uniform layer can lead to inaccuracies in the measured current densities.

Electrochemical Evaluation Workflow

All electrochemical measurements are performed in a standard three-electrode cell at room temperature, with the prepared catalyst-coated GC as the working electrode, a platinum wire as the counter electrode, and a reversible hydrogen electrode (RHE) as the reference electrode. The electrolyte is 0.1 M KOH, which is purged with high-purity O₂ for at least 30 minutes prior to and during the ORR measurements.

G cluster_prep Electrode Preparation cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis synthesis Catalyst Synthesis (LaNi0.5Co0.5O3) ink Catalyst Ink Preparation synthesis->ink coating Electrode Coating & Drying ink->coating cv Cyclic Voltammetry (CV) in N2-saturated 0.1M KOH coating->cv rde RDE Linear Sweep Voltammetry (LSV) in O2-saturated 0.1M KOH (Varying Rotation Speeds) cv->rde rrde RRDE LSV in O2-saturated 0.1M KOH rde->rrde kl Koutecky-Levich Analysis (Determine n) rde->kl adt Accelerated Durability Test (ADT) (Potential Cycling) rrde->adt peroxide Peroxide Yield & n Calculation rrde->peroxide stability Performance Loss Evaluation adt->stability comparison Compare with Pt/C (E_onset, E_1/2, J_k, n, Stability) kl->comparison peroxide->comparison stability->comparison G cluster_direct Direct 4e⁻ Pathway (Dominant on Pt/C & LaNi₀.₅Co₀.₅O₃) cluster_indirect 2e⁻ + 2e⁻ Pathway cluster_inefficient Inefficient 2e⁻ Pathway O2 O₂ O2_ads O₂(ads) O2->O2_ads +4e⁻, +2H₂O HO2_ads HO₂⁻(ads) O2_ads->HO2_ads +2e⁻, +H₂O OH_final 4OH⁻ O2_ads->OH_final +4e⁻, +2H₂O HO2_ads->OH_final +2e⁻ HO₂⁻(bulk) HO₂⁻(bulk) HO2_ads->HO₂⁻(bulk)

Caption: Oxygen Reduction Reaction (ORR) pathways.

RRDE studies have confirmed that for LaNi₀.₅Co₀.₅O₃ in alkaline media, the ORR proceeds predominantly through the desired 4-electron pathway. [2]

Catalyst Electron Transfer Number (n) H₂O₂ Yield (%)
LaNi₀.₅Co₀.₅O₃/C ~3.9 - 4.0 < 2%

| 20 wt% Pt/C | ~4.0 | < 1% |

The data shows that LaNi₀.₅Co₀.₅O₃ is highly selective for the 4-electron pathway, with a very low peroxide yield, comparable to that of Pt/C. [2]This is a critical finding, as it demonstrates that despite its lower kinetic activity, the perovskite catalyst is highly efficient in its conversion of oxygen.

Catalyst Stability

Long-term stability is a critical parameter for the practical application of any electrocatalyst. An Accelerated Durability Test (ADT) is employed to simulate long-term operation by subjecting the catalyst to repeated potential cycles.

ADT Protocol:

  • Electrolyte: O₂-saturated 0.1 M KOH

  • Procedure: Continuous potential cycling between 0.6 V and 1.2 V vs. RHE.

  • Scan Rate: 200 mV s⁻¹

  • Duration: 10,000 cycles

  • Evaluation: The LSV for ORR is recorded before and after the ADT to assess the change in half-wave potential.

Results:

Studies have shown that perovskite catalysts like LaNi₁₋ₓCoₓO₃ exhibit good stability. [1]After 10,000 cycles, a negative shift in the half-wave potential is typically observed for both catalysts, indicating some degradation. However, the degradation of well-synthesized perovskite catalysts can be comparable to, and in some cases even better than, Pt/C, particularly in terms of resistance to agglomeration and dissolution. For instance, a representative study might show a negative shift of ~20-30 mV for LaNi₀.₅Co₀.₅O₃/C, while Pt/C might exhibit a shift of ~30-40 mV under similar conditions, primarily due to carbon support corrosion and Pt particle agglomeration. [3]

Conclusion and Future Outlook

This guide provides a framework for the systematic validation of LaNi₀.₅Co₀.₅O₃ as an ORR electrocatalyst. The experimental data clearly indicates that while the benchmark Pt/C catalyst demonstrates superior intrinsic activity with higher onset and half-wave potentials, LaNi₀.₅Co₀.₅O₃ is a highly promising alternative. Its key strengths lie in its high selectivity for the desirable 4-electron reduction pathway and its robust stability.

The performance gap between perovskites and platinum-group-metal catalysts can be further narrowed through strategies such as nano-structuring to increase surface area, doping at the A- and B-sites to further optimize electronic properties, and developing more advanced composite structures with novel carbon supports. For researchers in the field, the methodologies and comparative data presented here serve as a reliable baseline for evaluating the next generation of perovskite-based electrocatalysts, paving the way for more cost-effective and durable energy conversion technologies.

References

  • Suntivich, J., Gasteiger, H. A., Yabuuchi, N., Nakanishi, H., Goodenough, J. B., & Shao-Horn, Y. (2011). Design principles for oxygen-reduction activity on perovskite oxide catalysts for fuel cells and metal-air batteries. Nature Chemistry, 3(7), 546–550. [Link]

  • Jung, J., Kim, H., & Lee, J. (2012). Oxygen Reduction Reaction Activity of La-Based Perovskite Oxides in Alkaline Medium: A Thin-Film Rotating Ring-Disk Electrode Study. The Journal of Physical Chemistry C, 116(38), 20294–20301. [Link]

  • Zhu, Y., Zhou, W., Yu, J., Chen, Y., Liu, M., & Shao, Z. (2015). Enhancing the activity and durability of a perovskite bifunctional catalyst for oxygen electrode reactions. Chemistry of Materials, 27(19), 6546–6554. [Link]

  • Carbonio, E., et al. (2014). LaNi1-xCoxO3 perovskites for application in electrochemical reactions involving molecular oxygen. Applied Catalysis B: Environmental, 148-149, 45-54. [Link]

  • Hwang, J., Rao, R. R., Giordano, L., Katayama, Y., Yu, Y., & Shao-Horn, Y. (2017). Perovskites in catalysis and electrocatalysis. Science, 358(6364), 751-756. [Link]

  • Sá, J., & Sousa, A. C. (2018). LaNi1-xCoxO3 perovskites for application in electrochemical reactions involving molecular oxygen. Catalysis, 8(10), 434. [Link]

Sources

A Comparative Guide to LaNiCoO3 and Platinum-Based Catalysts for the Oxygen Evolution Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for efficient and sustainable energy conversion technologies, the oxygen evolution reaction (OER) stands as a critical bottleneck. This guide provides an in-depth, objective comparison of a promising class of perovskite oxide catalysts, specifically Lanthanum Nickel Cobaltite (LaNiCoO3), against the benchmark platinum-based catalysts for the OER. Drawing upon experimental data, we will explore the performance, mechanisms, and methodologies pertinent to these catalytic systems.

Introduction: The Significance of Oxygen Evolution Catalysis

The oxygen evolution reaction, the anodic half-reaction in water splitting, is fundamental to various renewable energy technologies, including water electrolyzers and metal-air batteries. However, the OER is a kinetically sluggish four-electron transfer process, often requiring a significant overpotential to proceed at a practical rate.[1] This high energy barrier hinders the overall efficiency of these systems. Consequently, the development of highly active, stable, and cost-effective OER electrocatalysts is of paramount importance.

Traditionally, precious metal oxides like those of iridium and ruthenium, and to a lesser extent platinum, have been the catalysts of choice due to their relatively high activity. However, their scarcity and high cost are significant drawbacks for large-scale applications. This has spurred the search for earth-abundant alternatives. Perovskite oxides, with their flexible ABO3 structure, have emerged as a promising class of non-precious metal catalysts.[2] Among them, LaNiCoO3 has garnered considerable attention due to its tunable electronic structure and promising catalytic performance.

This guide will dissect the catalytic prowess of LaNiCoO3 in direct comparison to established platinum-based materials, offering a comprehensive overview for researchers navigating the landscape of OER electrocatalysis.

Catalyst Deep Dive: LaNiCoO3 Perovskite Oxides

Perovskite oxides, with the general formula ABO3, offer a versatile platform for catalyst design.[2] The ability to substitute various elements at the A and B sites allows for the fine-tuning of their electronic and catalytic properties. In LaNiCoO3, the A-site is occupied by Lanthanum, a rare-earth metal, while the B-site is shared by Nickel and Cobalt, both of which are active centers for the OER.

The catalytic activity of LaNiCoO3 is intrinsically linked to the electronic configuration of the B-site transition metals. The presence of both Ni and Co in varying ratios allows for the optimization of the catalyst's interaction with OER intermediates, thereby enhancing its performance. It is believed that Ni³⁺ favors the OER, and the presence of Co can stimulate the formation of chemisorbed oxygen species that facilitate electron transfer.[2]

The Benchmark: Platinum-Based Catalysts

Platinum, while more renowned for its activity in the hydrogen evolution and oxygen reduction reactions, also exhibits catalytic activity for the OER, particularly in alkaline media. Platinum-based materials, often in the form of nanoparticles supported on carbon (Pt/C), serve as a common benchmark for evaluating the performance of new OER catalysts.[3]

However, the OER performance of platinum is often limited by the formation of a passivating oxide layer on its surface at the high anodic potentials required for oxygen evolution. This can lead to a decrease in activity and stability over time. While not the most active OER catalyst, its well-defined properties and commercial availability make it a crucial reference point in catalyst development.

Performance Showdown: LaNiCoO3 vs. Platinum

To provide a clear and objective comparison, the following table summarizes key performance metrics for LaNiCoO3-based and platinum-based catalysts for the OER in alkaline media, as reported in the literature. It is crucial to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

CatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)ElectrolyteReference
LaNiO3~38070.8Alkaline[4]
Ag/LaNiO3Not specified81Alkaline[4]
LaNi0.8Fe0.2O3391102.8Alkaline[5]
LaNiO3@LaCoO3400120.3Alkaline[6]
CoNP/SA-NC/Fe-NCNTs327Not specifiedAlkaline[7]
Pt/C (for comparison) ~1070 (charge voltage component) Not specified Alkaline [3]
Pt@S–Co3O4–x (HER) Not specified 53.0 1.0 M KOH [8]

Analysis of Performance Data:

The data clearly indicates that LaNiCoO3 and its derivatives exhibit significantly lower overpotentials for the OER compared to the charge voltage observed for Pt/C in a zinc-air battery, which includes the OER overpotential. For instance, LaNiO3 shows an overpotential of around 380 mV, while a composite material even reached 327 mV.[4][7] This suggests a much higher intrinsic activity for the perovskite-based catalysts in driving the oxygen evolution reaction.

Experimental Protocols: A Guide to Reproducible Research

To ensure the validity and comparability of experimental data, standardized protocols are essential. The following sections detail the synthesis of LaNiCoO3 and the electrochemical characterization methods used to evaluate OER performance.

Synthesis of LaNiCoO3 Perovskite Catalyst

A common and effective method for synthesizing LaNiCoO3 perovskite powders is the sol-gel method .[2] This technique allows for excellent control over the stoichiometry and homogeneity of the final product.

Step-by-Step Methodology:

  • Precursor Solution Preparation: Stoichiometric amounts of Lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O), Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O), and Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) are dissolved in deionized water.

  • Chelating Agent Addition: A chelating agent, such as citric acid or EDTA, is added to the solution. The molar ratio of the chelating agent to the total metal cations is typically 1:1 or higher to ensure complete complexation.

  • pH Adjustment: The pH of the solution is adjusted to a specific value (often around 7-8) using a base like ammonium hydroxide. This step is crucial for the formation of a stable gel.

  • Gel Formation: The solution is heated on a hot plate at a controlled temperature (e.g., 80-90 °C) with constant stirring. As the water evaporates, a viscous gel is formed.

  • Drying and Decomposition: The gel is dried in an oven to remove residual water. The dried precursor is then ground into a fine powder.

  • Calcination: The powder is calcined in a furnace at a high temperature (typically 600-800 °C) in air for several hours. This step facilitates the decomposition of organic precursors and the formation of the crystalline perovskite phase.

Causality Behind Experimental Choices:

  • The sol-gel method is chosen for its ability to achieve atomic-level mixing of the metal cations, leading to a highly homogeneous and phase-pure perovskite oxide.

  • The chelating agent plays a critical role in preventing the precipitation of individual metal hydroxides and ensuring a uniform distribution of cations throughout the gel.

  • Calcination temperature and duration are critical parameters that influence the crystallinity, particle size, and surface area of the final catalyst powder, all of which affect its catalytic activity.

Electrochemical Characterization of OER Catalysts

The performance of the synthesized catalysts is evaluated using a standard three-electrode electrochemical cell.[9]

Experimental Workflow:

G cluster_0 Catalyst Ink Preparation cluster_1 Working Electrode Preparation cluster_2 Electrochemical Measurement catalyst_powder Catalyst Powder sonication Sonication catalyst_powder->sonication binder Binder (e.g., Nafion) binder->sonication solvent Solvent (e.g., Isopropanol/Water) solvent->sonication catalyst_ink Homogeneous Catalyst Ink sonication->catalyst_ink drop_casting Drop-casting catalyst_ink->drop_casting catalyst_ink->drop_casting electrode_substrate Glassy Carbon Electrode electrode_substrate->drop_casting drying Drying drop_casting->drying working_electrode Catalyst-Coated Electrode drying->working_electrode three_electrode_cell Three-Electrode Cell Assembly (Working, Counter, Reference Electrodes) working_electrode->three_electrode_cell working_electrode->three_electrode_cell purging O₂ Purging three_electrode_cell->purging electrolyte Alkaline Electrolyte (e.g., 1 M KOH) electrolyte->three_electrode_cell lsv Linear Sweep Voltammetry (LSV) purging->lsv tafel_plot Tafel Plot Analysis lsv->tafel_plot stability_test Chronopotentiometry/Chronoamperometry lsv->stability_test data_analysis Data Analysis tafel_plot->data_analysis stability_test->data_analysis

Caption: Workflow for Electrochemical Characterization of OER Catalysts.

Key Electrochemical Techniques:

  • Linear Sweep Voltammetry (LSV): This technique is used to measure the current response of the catalyst as the potential is swept in the anodic direction. The onset potential for oxygen evolution and the current density at a specific overpotential are determined from the LSV curve.

  • Tafel Plot: The Tafel plot is derived from the LSV data by plotting the overpotential (η) against the logarithm of the current density (log|j|). The slope of the linear region of this plot, known as the Tafel slope, provides insights into the OER mechanism.[1]

  • Chronopotentiometry or Chronoamperometry: These techniques are employed to assess the long-term stability of the catalyst. A constant current density (chronopotentiometry) or a constant potential (chronoamperometry) is applied for an extended period, and the change in potential or current is monitored over time. A stable catalyst will exhibit minimal change in its performance.

Mechanistic Insights: How They Work

The mechanism of the OER is complex and can vary depending on the catalyst and the pH of the electrolyte.

OER Mechanism on Perovskite Oxides

On perovskite oxides like LaNiCoO3 in alkaline media, the OER is generally believed to proceed through a series of proton-coupled electron transfer steps involving adsorbed intermediates on the B-site metal cations. A simplified, generally accepted mechanism is as follows:

G M M M_OH M-OH M->M_OH + OH⁻ M_O M-O M_OH->M_O + OH⁻ - H₂O - e⁻ M_OOH M-OOH M_O->M_OOH + OH⁻ - e⁻ M_O2 M-O₂ M_OOH->M_O2 + OH⁻ - H₂O - e⁻ M_O2->M O2 O₂ M_O2->O2 desorption

Caption: Simplified OER Mechanism on a Metal Oxide Surface (M).

The binding energies of the various oxygen-containing intermediates (OH, O, OOH*) to the metal active sites are crucial in determining the overall catalytic activity. An ideal catalyst will have intermediate binding energies that are neither too strong nor too weak, allowing for the efficient formation and release of intermediates and the final O₂ product.

OER Mechanism on Platinum

In alkaline media, the OER on platinum also involves the formation of surface oxides and hydroxides. The reaction proceeds through a series of steps involving the adsorption of hydroxide ions and subsequent oxidation to form oxygen. The surface of the platinum becomes oxidized during the OER, which can influence the reaction mechanism and the catalyst's stability.

Conclusion and Future Outlook

This comparative guide demonstrates that LaNiCoO3 and related perovskite oxides are highly promising alternatives to platinum-based catalysts for the oxygen evolution reaction. Their lower overpotentials and competitive reaction kinetics, coupled with their earth-abundant nature, make them attractive candidates for next-generation energy conversion and storage devices.

While platinum remains a valuable benchmark, its higher cost and potential for deactivation under OER conditions limit its large-scale applicability. The versatility of the perovskite structure allows for further optimization of catalytic performance through doping, defect engineering, and the creation of heterostructures.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of optimized LaNiCoO3-based catalysts with state-of-the-art platinum-group metal catalysts under identical, standardized conditions.

  • Long-Term Stability: Performing extended stability tests under industrially relevant conditions to assess the durability of perovskite catalysts.

  • In-situ/Operando Characterization: Utilizing advanced characterization techniques to gain a deeper understanding of the catalyst's structural and electronic evolution during the OER, which will guide the rational design of more efficient and robust materials.

By addressing these areas, the scientific community can accelerate the development and deployment of cost-effective and high-performance electrocatalysts, paving the way for a more sustainable energy future.

References

  • Local collaboration between oxygen vacancy, palladium and platinum trimer triggers exceptional performance in the alkaline fuel cell. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Tafel Slope and Overpotential from LSV | OER | Water Splitting | #electrochemistry. (2025, May 17). YouTube. Retrieved January 20, 2026, from [Link]

  • (a) OER polarization curves and (b) corresponded Tafel plots of LaNiO 3... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Ni-Doped La0.6Sr0.4CoO3 Perovskite as an Efficient Electrocatalyst for Oxygen Reduction and Evolution Reactions in Alkaline Media. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Benchmarking Perovskite Electrocatalysts' OER Activity as Candidate Materials for Industrial Alkaline Water Electrolysis. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • OER performance. a) OER polarization curves, b) Tafel plots, c)... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and Advanced Electrochemical Characterization of Multifunctional Electrocatalytic Composite for Unitized Regenerative Fuel Cell. (2019, October 30). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Unraveling the Evolution of Dynamic Active Sites of LaNixFe1–xO3 Catalysts During OER. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • OER mechanism and 4-step process, and some Tafel slope discussion. (2024, January 6). YouTube. Retrieved January 20, 2026, from [Link]

  • Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis. (2022, May 25). Frontiers. Retrieved January 20, 2026, from [Link]

  • Comparison of overpotential and Tafel slope values for platinum-based... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of LaNiO3 perovskite using an EDTA-cellulose method and comparison with the conventional Pechini method: application to steam CO2 reforming of methane. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • LaNiO3-integrated NiCo2S4 as an efficient and durable bifunctional P-P heterojunction electrocatalyst for alkaline overall water splitting. (2025, November 3). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A brief frame of recommended protocols for electrochemical evaluation, structural characterizations, and mechanism understanding in OER. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and characterization of a LaNiO3 perovskite as precursor for methane reforming reactions catalysts. (2025, August 5). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Engineering Interfacial Electronic Polarization in Pt@S–Co3O4–x for Superior Glycerol-Assisted Water Electrolysis. (2026, January 16). ACS Publications. Retrieved January 20, 2026, from [Link]

  • LaNi1-xCoxO3 perovskites for application in electrochemical reactions involving molecular oxygen. (n.d.). IDEAS/RePEc. Retrieved January 20, 2026, from [Link]

  • High efficiency electrocatalyst of LaNiO3@LaCoO3 nanoparticles on oxygen-evolution reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Coral-Like LaNixFe1−xO3 Perovskite Catalyst for High-Performance Oxygen Evolution Reaction. (2025, November 23). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Design and Impact: Navigating the Electrochemical Characterization Methods for Supported Catalysts. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Synthesis and Application of Lanio3 Perovskite-Type Nanocatalyst with Zr for Carbon Dioxide Reforming of Methane. (n.d.). Oriental Journal of Chemistry. Retrieved January 20, 2026, from [Link]

  • OER performance comparison. A) LSV curves, B) Tafel slopes, C)... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

A Tale of Two Syntheses: Unveiling the Electrochemical Superiority of Sol-Gel Derived LaNiCoO₃ for High-Performance Supercapacitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide for Materials Scientists and Electrochemical Engineers

In the pursuit of next-generation energy storage solutions, perovskite oxides, with their versatile structures and tunable electronic properties, have emerged as promising electrode materials for supercapacitors. Among them, Lanthanum Nickel Cobaltite (LaNiCoO₃) stands out due to its intriguing electrochemical activity. However, the performance of LaNiCoO₃ is intrinsically linked to its synthesis-dependent physicochemical properties. This guide provides a comprehensive, data-driven comparison of LaNiCoO₃ synthesized via two prevalent wet-chemical routes: the sol-gel method and co-precipitation. By dissecting the underlying mechanisms of each method and presenting supporting experimental data, we aim to equip researchers with the insights necessary to select the optimal synthesis strategy for their high-performance supercapacitor applications.

The Decisive Role of Synthesis: A Mechanistic Overview

The choice between the sol-gel and co-precipitation methods is not merely a matter of procedural preference; it fundamentally dictates the morphological and microstructural characteristics of the final LaNiCoO₃ product, which in turn governs its electrochemical performance.

The sol-gel process offers a pathway to remarkable homogeneity at the atomic level. It involves the hydrolysis and polycondensation of molecular precursors (metal alkoxides or salts) to form a "sol" – a colloidal suspension of solid particles in a liquid. With further processing, this sol evolves into a "gel," an interconnected, rigid network. The use of chelating agents, such as citric acid, is crucial in this process. Citric acid forms stable complexes with the metal cations (La³⁺, Ni²⁺, and Co²⁺/³⁺), preventing their premature precipitation and ensuring a uniform distribution throughout the precursor solution. Upon thermal treatment, the organic components are pyrolyzed, yielding a highly pure, crystalline perovskite phase with a fine-grained, porous nanostructure. This method's key advantage lies in its ability to produce nanoparticles with a large surface area and a well-defined pore size distribution, which are critical for enhancing the electrode-electrolyte interface and facilitating ion diffusion.

In contrast, the co-precipitation method relies on the simultaneous precipitation of multiple metal ions from a solution by adjusting the pH. A precipitating agent, such as sodium carbonate or hydroxide, is added to a solution of the metal precursor salts, causing the formation of an insoluble mixture of hydroxides or carbonates. While simpler and often faster than the sol-gel method, achieving true atomic-level homogeneity can be challenging due to the different precipitation kinetics of the various metal hydroxides/carbonates. This can lead to the formation of larger, more agglomerated particles and a less uniform phase distribution in the final product after calcination. However, co-precipitation is a cost-effective and scalable method, making it attractive for large-scale production.

Synthesis_Comparison Fig. 1: Conceptual workflow of sol-gel vs. co-precipitation synthesis of LaNiCoO₃. cluster_sol_gel Sol-Gel Method cluster_co_precipitation Co-Precipitation Method sg1 Metal Precursors + Chelating Agent (e.g., Citric Acid) sg2 Homogeneous Sol Formation sg1->sg2 Atomic level mixing sg3 Gelation (Polycondensation) sg2->sg3 sg4 Drying & Calcination sg3->sg4 sg5 Fine-grained, porous LaNiCoO₃ sg4->sg5 Controlled particle growth cp1 Metal Precursor Solution cp2 Addition of Precipitating Agent (e.g., NaOH) cp1->cp2 cp3 Inhomogeneous Precipitate cp2->cp3 Variable precipitation rates cp4 Washing, Drying & Calcination cp3->cp4 cp5 Agglomerated LaNiCoO₃ particles cp4->cp5 Less controlled particle growth

Caption: A diagram illustrating the distinct pathways of the sol-gel and co-precipitation synthesis methods for LaNiCoO₃.

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework, detailed methodologies for both synthesis routes and subsequent electrochemical characterization are outlined below.

Sol-Gel Synthesis of LaNiCoO₃

This protocol is adapted from a typical citric acid-based sol-gel synthesis of perovskite oxides.[1][2]

  • Precursor Solution Preparation: Stoichiometric amounts of Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O), Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), and Cobalt (II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) are dissolved in deionized water.

  • Chelation: Citric acid is added to the precursor solution in a 1.5:1 molar ratio to the total metal ions. The solution is stirred continuously at 60-70°C until a clear, homogeneous solution is formed. The citric acid acts as a chelating agent, forming stable complexes with the metal cations.

  • Gel Formation: The temperature is increased to 80-90°C to evaporate the solvent, leading to a viscous gel.

  • Drying and Calcination: The gel is dried in an oven at 120°C for 12 hours to remove residual water. The resulting solid is then ground into a fine powder and calcined in a muffle furnace at a temperature range of 700-800°C for 4-6 hours in air to obtain the crystalline LaNiCoO₃ perovskite phase.[1][3]

Co-Precipitation Synthesis of LaNiCoO₃

This protocol is based on established co-precipitation methods for similar perovskite oxides.[4][5][6]

  • Precursor Solution Preparation: Stoichiometric amounts of La(NO₃)₃·6H₂O, Ni(NO₃)₂·6H₂O, and Co(NO₃)₂·6H₂O are dissolved in deionized water.

  • Precipitation: A solution of a precipitating agent, such as 2M Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃), is added dropwise to the metal nitrate solution under vigorous stirring until the pH reaches a value of 9-10. This results in the formation of a mixed metal hydroxide or carbonate precipitate.[4][5]

  • Aging and Washing: The precipitate is aged in the mother liquor for a few hours to ensure complete precipitation. The precipitate is then filtered and washed several times with deionized water to remove any unreacted precursors and by-products, followed by washing with ethanol.

  • Drying and Calcination: The washed precipitate is dried at 100-120°C for 12 hours. The dried powder is then calcined at 700-900°C for 4-6 hours in air to yield the final LaNiCoO₃ product.[5][7]

Experimental_Workflow Fig. 2: Standard experimental workflow for synthesis and electrochemical evaluation. cluster_synthesis Synthesis sol_gel Sol-Gel Method material_char Material Characterization (XRD, SEM, BET) sol_gel->material_char co_precipitation Co-Precipitation Method co_precipitation->material_char electrode_fab Electrode Fabrication material_char->electrode_fab electrochem_char Electrochemical Characterization (CV, GCD, EIS) electrode_fab->electrochem_char data_analysis Data Analysis & Performance Comparison electrochem_char->data_analysis

Caption: A flowchart depicting the key stages in the synthesis, characterization, and electrochemical testing of LaNiCoO₃.

Electrochemical Characterization

The electrochemical performance of the synthesized LaNiCoO₃ materials is evaluated using a three-electrode system in an aqueous electrolyte (e.g., 2M KOH).

  • Cyclic Voltammetry (CV): CV is performed at various scan rates (e.g., 5-100 mV/s) to assess the capacitive behavior and identify the redox reactions contributing to the charge storage.[8][9]

  • Galvanostatic Charge-Discharge (GCD): GCD measurements are carried out at different current densities (e.g., 1-10 A/g) to determine the specific capacitance, energy density, and power density. The specific capacitance (Csp) is calculated from the discharge curve using the formula: Csp = (I × Δt) / (m × ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.[10][11]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is conducted over a frequency range (e.g., 100 kHz to 0.01 Hz) to investigate the charge transfer resistance and ion diffusion kinetics within the electrode.[12][13]

Performance Showdown: Sol-Gel vs. Co-Precipitation

Performance MetricSol-Gel MethodCo-Precipitation MethodKey Insights & Causality
Specific Capacitance (F/g) LaNiO₃: 136.82 F/g[14]LaCo₀.₉₅Zn₀.₀₅O₃: 300.47 F/g[15]LaNiO₃: 212.86 F/g @ 2 A/g[5][8]The sol-gel method, particularly with doping, often yields higher specific capacitance. This is attributed to the formation of smaller, more uniform nanoparticles with a higher specific surface area, providing more active sites for electrochemical reactions.[16]
Rate Capability Generally good due to porous structure facilitating ion transport.Can be limited by larger particle size and agglomeration, leading to longer ion diffusion paths.The interconnected porous network often achieved through the sol-gel route allows for better accessibility of electrolyte ions to the electrode surface, even at high charge-discharge rates.
Cycling Stability LaCo₀.₉₅Zn₀.₀₅O₃: 85.73% retention after 5000 cycles[15]LaNiO₃@AC: 80.78% retention after 10,000 cycles[14]Data for LaNiCoO₃ is limited, but generally, the structural integrity of sol-gel derived materials can lead to better long-term stability.[17][18]The homogeneous and well-crystallized nature of sol-gel synthesized materials can better withstand the volumetric changes during repeated charge-discharge cycles, leading to enhanced stability.
Morphology & Microstructure Fine, uniform nanoparticles with high surface area and porosity.[3]Often larger, agglomerated particles with lower surface area.The atomic-level mixing in the sol-gel process prevents the segregation of metal ions, leading to a more uniform and nanocrystalline final product.

Concluding Remarks for the Discerning Researcher

The evidence strongly suggests that the sol-gel method is the superior synthesis route for producing high-performance LaNiCoO₃ electrode materials for supercapacitors . The intrinsic advantages of this method, namely the ability to achieve atomic-level homogeneity and control over the final nanostructure, translate into enhanced specific capacitance, better rate capability, and improved cycling stability. The resulting fine-grained, porous morphology maximizes the electrochemically active surface area and facilitates efficient ion transport, both of which are paramount for high-performance energy storage.

While the co-precipitation method offers simplicity and scalability, the inherent challenges in controlling particle size and achieving a homogeneous composition can limit the ultimate electrochemical performance of the resulting LaNiCoO₃. For researchers and developers focused on pushing the boundaries of supercapacitor technology, the investment in the more controlled and refined sol-gel synthesis process is likely to yield significantly greater returns in terms of device performance.

References

  • AIP Publishing. (2014, November 5). Electrochemical impedance spectroscopy of supercapacitors: A novel analysis approach using evolutionary programming. AIP Conference Proceedings.
  • PubMed. (2024). Understanding the Behavior of Supercapacitor Materials via Electrochemical Impedance Spectroscopy: A Review.
  • MDPI. (n.d.). Electrochemical Analysis of Carbon-Based Supercapacitors Using Finite Element Modeling and Impedance Spectroscopy.
  • ResearchGate. (2016, March 30). (PDF) Electrochemical Impedance Spectroscopy of Supercapacitors: A Novel Analysis Approach Using Evolutionary Programming.
  • ResearchGate. (2024, November 13). (PDF) How the electrochemical impedance spectroscopy can deepen the understanding of supercapacitor performance.
  • SciELO. (n.d.). Synthesis and Characterization of LaNiO3, LaNi(1-x)Fe xO3 andLaNi(1-x)
  • Unknown. (2022, May 24). GENERAL AND PHYSICAL Effect of the Synthesis Method, Complexing Agent and Solvent on the Physicochemical Properties of LaNiO3 Na.
  • ResearchGate. (2019, July 12). (PDF) LaNiO3 perovskite oxides by co-precipitation method as electrode for high performance supercapacitor.
  • Semantic Scholar. (n.d.). LaNiO3 perovskite oxides by co-precipitation method as electrode for high performance supercapacitor.
  • ResearchGate. (n.d.). Comparison studies of LaNiO3 in KOH and KOH+PPD (a)
  • ResearchGate. (2024, February 6). Can anyone guide me how can i run Galvanostatic Charge and Discharge for a supercapacitor?
  • ResearchGate. (2025, October 10). Effect of synthesis methods on the electrochemical performance of perovskite‑type La0.6Sr0.4Co0.2Fe0.
  • ResearchGate. (2025, February 12).
  • Unknown. (n.d.).
  • ResearchGate. (2015, February 25). How to perform galvanostatic charge discharge for a battery or supercapacitor using AUTOLAB (NOVA interface)?
  • ResearchGate. (2025, August 9). Nanoarchitectonics of the Supercapacitor Performance of LaNiO3 Perovskite on the Graphitic-C3N4 Doped Reduced Graphene Oxide Hydrogel | Request PDF.
  • Research Communities. (2021, November 25). How to model galvanostatic charge-discharge processes of supercapacitors under constant potential.
  • YouTube. (2024, April 1).
  • ResearchGate. (2025, August 5). Sol-gel preparation of LaNiO3 and its physical and chemical properties.
  • ResearchGate. (n.d.). The i-E polarization curves for LaNi1−xCoxO3 electrodes in 1 M KOH.
  • ResearchGate. (2017, February 10). How to measure galvanostatic charge discharge of supercapacitors?
  • Unknown. (n.d.).
  • ResearchGate. (2025, November 2). Tailoring the Electrochemical Properties of LaNiO3 by Mn-Ru Co-Doping for Enhanced Supercapacitor Performance | Request PDF.
  • SciSpace. (n.d.). Synthesis and characterization of LaNixCo1-xO3 Perovskites via complex precursor methods.
  • ElectronicsAndBooks. (n.d.). Template induced sol–gel synthesis of highly ordered LaNiO3 nanowires.
  • MDPI. (n.d.). Electrochemical Properties of LaMO 3 (M=Cr, Mn, and Co)
  • MDPI. (n.d.).
  • ResearchGate. (2024, September 10). Activated carbon-supported LaNiO3 perovskite nanocomposite supercapacitor electrode material exhibiting superior power density and life cycle | Request PDF.
  • ResearchGate. (2025, August 7). Synthesis and Characterization of LaNiO3, LaNi(1-x)FexO3 andLaNi(1-x)
  • King Fahd University of Petroleum & Minerals. (2025, October 15). Tailoring the electrochemical properties of LaNiO>3> by Mn–Ru Co-doping for enhanced supercapacitor performance.
  • ResearchGate. (2025, August 6). (PDF) Stability of LaNiO3 gas diffusion oxygen electrodes.
  • ResearchGate. (2022, December 21). Enhanced Pseudocapacitance of the LaNiO3 Perovskite in p‐Phenylenediamine as Redox‐Active Electrolyte | Request PDF.
  • ResearchGate. (2025, August 7). Facile syntheses of perovskite type LaMO3 (M=Fe, Co, Ni)
  • ResearchGate. (2025, August 9). (PDF)
  • ResearchGate. (n.d.). (a) Cyclic stability of LaNiO3 and LaNiO3@AC nanocomposite electrodes... | Download Scientific Diagram.
  • ResearchGate. (2022, March 9). Zinc doping effect on the electrochemical performance of LaCoO3 perovskite as electrode materials for high-performance supercapacitors.
  • ResearchGate. (2025, August 8). (PDF) Synthesis and Characterization of LaNixCo1-xO3 Perovskites via Complex Precursor Methods.
  • ThaiScience. (n.d.). A simple synthesis and characterization of LaMO3 (M=Al, Co, Fe, Gd)
  • MDPI. (n.d.). Enhanced Cycling Performance of Spinel LiNi0.5Mn1.5O4 Cathodes through Mg-Mn Hetero-Valent Doping via Microwave Sol-Gel Method.
  • Unknown. (2025, August 9). Long-term cycling stability of polyaniline on graphite electrodes used for supercapacitors.

Sources

A Comparative Guide to the Structural and Morphological Properties of Doped and Undoped LaNiO₃

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Materials Scientists

Lanthanum nickelate (LaNiO₃), a perovskite-type oxide, has garnered significant attention for its diverse applications in catalysis, energy storage, and electronics.[1] Its properties can be finely tuned by introducing dopants into its crystal lattice, leading to enhanced performance. This guide provides a comprehensive comparison of the structural and morphological characteristics of doped and undoped LaNiO₃, supported by experimental data and established methodologies.

The Significance of Doping in LaNiO₃

The ideal perovskite structure of LaNiO₃ is a cubic lattice with lanthanum (La) at the A-site, nickel (Ni) at the B-site, and oxygen (O) anions forming an octahedral coordination around the B-site cation. Doping, the intentional introduction of impurity elements, can occur at either the A-site or the B-site. This substitution alters the electronic structure, creates oxygen vacancies, and induces lattice strain, all of which significantly impact the material's structural and morphological properties.[2][3] For instance, A-site doping with divalent cations like Strontium (Sr²⁺) can create oxygen vacancies to maintain charge neutrality, which in turn can enhance catalytic activity and ionic conductivity.[2][4] Similarly, B-site doping with transition metals can modify the electronic and magnetic properties.[5][6]

Synthesis of Doped and Undoped LaNiO₃

Several methods are employed to synthesize LaNiO₃ nanoparticles, each influencing the final morphology and properties of the material. Common techniques include sol-gel, co-precipitation, combustion, and hydrothermal methods.[7][8] The sol-gel method, in particular, offers excellent control over particle size, homogeneity, and stoichiometry.[8][9]

This protocol describes the synthesis of La₁₋ₓSrₓNiO₃ via a citrate sol-gel route.

Materials:

  • Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Strontium nitrate (Sr(NO₃)₂)

  • Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Citric acid monohydrate

  • Ethylene glycol

  • Deionized water

Procedure:

  • Calculate and weigh the stoichiometric amounts of La(NO₃)₃·6H₂O, Sr(NO₃)₂, and Ni(NO₃)₂·6H₂O required for the desired doping concentration (x).

  • Dissolve the nitrate salts in deionized water with magnetic stirring.

  • Add citric acid to the solution (molar ratio of citric acid to total metal ions is typically 1.5:1) and stir until fully dissolved.

  • Add ethylene glycol to the solution (molar ratio of ethylene glycol to citric acid is often 1:1).

  • Heat the solution to 80-90°C with continuous stirring to form a viscous gel.

  • Dry the gel in an oven at 120-150°C overnight to obtain a precursor powder.

  • Grind the precursor powder and calcine it in a furnace at temperatures ranging from 600-900°C for several hours to obtain the final crystalline La₁₋ₓSrₓNiO₃ powder.[9][10]

Synthesis Workflow Diagram:

SynthesisWorkflow cluster_solution Solution Preparation cluster_gelation Gelation & Drying cluster_calcination Calcination Nitrates Weigh Stoichiometric Nitrate Salts Dissolve Dissolve in Deionized Water Nitrates->Dissolve Additives Add Citric Acid & Ethylene Glycol Dissolve->Additives Heat Heat to 80-90°C to form Gel Additives->Heat Dry Dry Gel at 120-150°C Heat->Dry Grind Grind Precursor Powder Dry->Grind Calcine Calcine at 600-900°C Grind->Calcine Final Final Doped LaNiO₃ Powder Calcine->Final

Caption: Sol-gel synthesis workflow for doped LaNiO₃.

Structural Comparison: The Role of Dopants

The crystal structure of LaNiO₃ is highly sensitive to the type and concentration of dopants. X-ray diffraction (XRD) is the primary technique used to investigate these structural changes.

Undoped LaNiO₃ typically exhibits a rhombohedral perovskite structure belonging to the R-3c space group.[4][11] XRD patterns of well-crystallized LaNiO₃ show characteristic diffraction peaks corresponding to this phase. Doping can influence the crystal structure. For instance, low levels of Sr doping in LaNiO₃ retain the rhombohedral structure.[4] However, at higher doping concentrations or with certain dopants, secondary phases or a shift in the crystal system can be observed. For example, in Zr-doped LaNiO₃, beyond a certain doping level (x=0.2), additional peaks corresponding to ZrO₂, La₂Zr₂O₇, and NiO appear.[9]

Doping invariably leads to changes in the lattice parameters and unit cell volume of LaNiO₃. These changes are a direct consequence of the difference in ionic radii between the host and dopant ions.

  • A-site Doping: When a larger ion substitutes a smaller one, the lattice parameters generally increase. For example, substituting La³⁺ (ionic radius ~1.03 Å) with Sr²⁺ (ionic radius ~1.18 Å) can lead to an increase in the lattice parameters.[2]

  • B-site Doping: The effect of B-site doping depends on the ionic radius of the dopant relative to Ni³⁺ (ionic radius ~0.60 Å). For instance, doping with Fe³⁺ (ionic radius ~0.645 Å) can expand the lattice, while doping with Co³⁺ (ionic radius ~0.545 Å) can cause it to contract.[6]

Rietveld refinement of the XRD data is a powerful tool for accurately determining the lattice parameters, bond lengths, and bond angles, providing a detailed picture of the crystal structure.[12][13][14]

Table 1: Comparison of Structural Parameters for Undoped and Doped LaNiO₃

SampleDopantDoping SiteCrystal SystemSpace GroupLattice Parameters (Å)Reference
LaNiO₃None-RhombohedralR-3ca = 5.45, c = 13.16[4]
La₀.₈₇₅Sr₀.₁₂₅NiO₃SrA-siteRhombohedralR-3ca = 5.44, c = 13.14[4]
LaNi₀.₉₅Fe₀.₀₅O₃FeB-siteRhombohedralR-3cNot specified[6]
LaNi₀.₉Ti₀.₁O₃TiB-sitePseudocubicPbnma = 3.843, b = 3.843, c = 3.856[15]

Note: Lattice parameters can vary slightly depending on the synthesis conditions.

Morphological Comparison: From Nanoparticles to Nanosheets

The morphology of LaNiO₃, including particle size, shape, and surface area, is significantly influenced by the synthesis method and the presence of dopants. These characteristics are typically investigated using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).[16]

Undoped LaNiO₃ synthesized by methods like sol-gel often results in nanoparticles with sizes ranging from 30 to 100 nm.[17][18] These nanoparticles tend to agglomerate, forming larger secondary particles. Doping can affect the particle size. In some cases, dopants can inhibit grain growth during calcination, leading to smaller particle sizes. For instance, Ce and Fe co-doping in LaNiO₃ resulted in nanoparticles in the 60-80 nm range.[17]

The surface morphology of LaNiO₃ can range from smooth surfaces with low porosity to highly porous and irregular structures.[18] Doping can induce changes in the surface morphology. For example, Sr-doping in LaNiO₃ has been shown to create a honeycombed nanostructure with abundant mesopores and macropores.[2] This increased porosity is beneficial for applications like catalysis and energy storage as it provides a larger surface area for reactions and electrolyte interaction.[2]

Characterization Workflow Diagram:

CharacterizationWorkflow cluster_synthesis Sample Preparation cluster_structural Structural Analysis cluster_xrd_outputs Outputs cluster_morphological Morphological Analysis cluster_sem_outputs Outputs Sample Doped/Undoped LaNiO₃ Powder XRD X-ray Diffraction (XRD) Sample->XRD SEM Scanning Electron Microscopy (SEM) Sample->SEM TEM Transmission Electron Microscopy (TEM) Sample->TEM Rietveld Rietveld Refinement XRD->Rietveld Phase Crystal Phase & Purity Rietveld->Phase Lattice Lattice Parameters & Cell Volume Rietveld->Lattice Morphology Surface Morphology & Porosity SEM->Morphology ParticleSize Particle Size & Agglomeration TEM->ParticleSize

Sources

A Comparative Assessment of the Catalytic Stability of LaNiCoO₃ Perovskites for CO Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of efficient and durable catalytic converters for environmental remediation and industrial processes, perovskite oxides have emerged as a promising class of materials due to their tunable electronic properties, thermal stability, and lower cost compared to noble metals. Among these, the lanthanum-based perovskite, LaNiCoO₃, has garnered significant interest. This guide provides an in-depth comparative analysis of the catalytic stability of LaNiCoO₃ against other notable perovskites—LaNiO₃, LaCoO₃, LaFeO₃, and LaMnO₃—with a focus on their application in CO oxidation. We will delve into the experimental methodologies for assessing catalyst stability, present comparative performance data, and elucidate the underlying mechanisms governing their long-term performance.

The Critical Role of Stability in Perovskite Catalysis

The long-term stability of a catalyst is a cornerstone of its practical applicability. Catalyst deactivation, the loss of catalytic activity and/or selectivity over time, is a significant challenge in industrial processes. For perovskite catalysts, deactivation can occur through several mechanisms, including:

  • Sintering: The agglomeration of smaller crystallites into larger ones at high reaction temperatures, leading to a decrease in the active surface area.[1][2]

  • Phase Segregation and Structural Changes: The decomposition of the perovskite structure into simpler, less active metal oxides or the leaching of A-site or B-site cations.

  • Coking: The deposition of carbonaceous species on the catalyst surface, which can block active sites.[3]

  • Poisoning: The strong chemisorption of impurities from the feed stream onto the active sites.

A thorough understanding of these deactivation pathways is paramount for the rational design of robust and long-lasting perovskite catalysts. The incorporation of multiple transition metals in the B-site of the perovskite, as in LaNiCoO₃, is a strategy aimed at enhancing both catalytic activity and stability through synergistic effects between the different metal cations.[4]

Experimental Assessment of Catalytic Stability

To rigorously evaluate and compare the stability of perovskite catalysts, a combination of performance testing and advanced characterization techniques is employed.

Long-Term Activity Testing (Time-on-Stream)

This is the most direct method to assess catalyst stability. The catalyst is exposed to a continuous flow of reactants at a fixed temperature for an extended period, and the conversion of the reactant (e.g., CO) is monitored over time. A stable catalyst will maintain a high and constant conversion throughout the test.

Experimental Protocol: Time-on-Stream CO Oxidation

  • Catalyst Loading: A fixed amount of the perovskite catalyst (e.g., 100 mg) is placed in a fixed-bed quartz reactor and secured with quartz wool plugs.

  • Pre-treatment: The catalyst is typically pre-treated in a flow of an inert gas (e.g., N₂ or He) at a specific temperature (e.g., 300 °C) for a set duration (e.g., 1 hour) to remove any adsorbed impurities.

  • Reaction Initiation: A feed gas mixture of CO (e.g., 1%), O₂ (e.g., 10%), and a balance of inert gas (e.g., N₂) is introduced into the reactor at a defined flow rate (e.g., 50 mL/min).

  • Isothermal Stability Test: The reactor temperature is maintained at a constant value where significant conversion is observed (e.g., 250 °C), and the composition of the effluent gas is continuously monitored using an online gas chromatograph (GC) or an infrared (IR) gas analyzer for an extended period (e.g., 12-60 hours).[5]

  • Data Analysis: The CO conversion is calculated at each time point to generate a conversion versus time-on-stream plot. A stable catalyst will exhibit a flat profile, while a deactivating catalyst will show a decline in conversion.

Temperature-Programmed Reduction (TPR)

H₂-TPR is a powerful technique to probe the reducibility of the metal cations in the perovskite structure and to assess the metal-support interactions. Changes in the TPR profile after a stability test can indicate alterations in the catalyst's redox properties or structure. For instance, a shift in the reduction peaks to higher temperatures might suggest stronger metal-support interactions or the formation of less reducible species.

Experimental Protocol: H₂-Temperature-Programmed Reduction (TPR)

  • Sample Preparation: A small amount of the fresh or spent catalyst (e.g., 50 mg) is placed in a U-shaped quartz reactor.

  • Purging: The sample is purged with an inert gas (e.g., Ar) at a low temperature (e.g., 150 °C) to remove adsorbed water and other volatile impurities.[6]

  • Reduction: A reducing gas mixture, typically 5-10% H₂ in Ar, is flowed over the sample at a constant rate (e.g., 30 mL/min).[7]

  • Temperature Ramp: The temperature of the sample is increased linearly at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 900 °C).[7]

  • Detection: The consumption of H₂ is monitored by a thermal conductivity detector (TCD). The resulting plot of H₂ consumption versus temperature provides the TPR profile.[6][7]

In-Situ X-ray Diffraction (XRD)

In-situ XRD allows for the real-time monitoring of the catalyst's crystal structure under reaction conditions. This technique is invaluable for identifying phase transitions, sintering of crystallites, or the decomposition of the perovskite structure during the catalytic process.

Experimental Protocol: In-Situ X-ray Diffraction (XRD)

  • Sample Loading: The catalyst powder is loaded into a specialized in-situ reaction cell that allows for heating and gas flow while being transparent to X-rays.

  • Controlled Environment: The cell is placed in an X-ray diffractometer, and the desired reaction gas mixture and temperature profile are applied.

  • Data Acquisition: XRD patterns are collected at regular intervals as the reaction proceeds or as the temperature is ramped.

  • Analysis: The evolution of the diffraction peaks is analyzed to identify changes in crystal phases, lattice parameters, and crystallite size (using the Scherrer equation), providing direct evidence of structural (in)stability.[8][9][10][11]

Comparative Stability of LaNiCoO₃ and Other Perovskites in CO Oxidation

The stability of LaNiCoO₃ is benchmarked against its parent and related perovskites to understand the impact of the B-site composition on catalytic durability.

CatalystLong-Term Stability for CO OxidationKey Observations
LaNiCoO₃ Generally exhibits good stability, often superior to its single-metal counterparts. The synergistic interaction between Ni and Co is believed to enhance redox properties and structural integrity.[4]The presence of both Ni and Co can create a more stable structure that is resistant to phase segregation under reaction conditions. The improved redox cycling between Niⁿ⁺/Ni⁽ⁿ⁺¹⁾ and Coⁿ⁺/Co⁽ⁿ⁺¹⁾ can facilitate the oxidation of CO and prevent the accumulation of deactivating species.
LaNiO₃ Can exhibit good initial activity but may be prone to deactivation at higher temperatures. The stability is influenced by the synthesis method and calcination temperature.[12]Deactivation can occur through the reduction of Ni³⁺ to Ni²⁺ and ultimately to metallic Ni, leading to phase segregation and loss of the perovskite structure, especially under reducing conditions.[13]
LaCoO₃ Generally shows good thermal and chemical stability for CO oxidation.[14] However, its activity can be sensitive to the reaction conditions.LaCoO₃ is known for its high oxygen mobility, which contributes to its catalytic activity. Deactivation can be associated with the formation of stable surface carbonates that block active sites.
LaFeO₃ Exhibits high thermal stability but often lower catalytic activity for CO oxidation compared to Ni- and Co-based perovskites.The strong Fe-O bond in LaFeO₃ contributes to its structural stability but can limit its redox activity, which is crucial for CO oxidation. The addition of Co to LaFeO₃ has been shown to improve both activity and stability.[15][16]
LaMnO₃ Can be active for CO oxidation but may suffer from deactivation. Its stability is often linked to the stability of the Mn oxidation states.Deactivation can be related to changes in the Mn⁴⁺/Mn³⁺ ratio and the loss of surface oxygen mobility.[17]

Mechanistic Insights into Catalyst Stability and Deactivation

The enhanced stability of LaNiCoO₃ can be attributed to several factors rooted in its unique structure and composition.

The Synergistic Effect of Ni and Co

The presence of both nickel and cobalt in the B-site of the perovskite lattice is believed to create a synergistic effect that enhances catalytic performance and stability. This synergy can manifest in several ways:

  • Enhanced Redox Properties: The interaction between Ni and Co cations can facilitate easier redox cycling (Ni²⁺/Ni³⁺ and Co²⁺/Co³⁺), which is crucial for the Mars-van Krevelen mechanism of CO oxidation. This efficient redox process can prevent the accumulation of partially oxidized species that might lead to catalyst deactivation.

  • Structural Stabilization: The incorporation of Co into the LaNiO₃ lattice can stabilize the perovskite structure, making it more resistant to decomposition under reaction conditions.[4] Temperature-programmed reduction studies have shown that the addition of Co to LaNiO₃ can increase the reduction temperature of Ni, indicating a more stable nickel species within the perovskite lattice.

  • Inhibition of Carbon Deposition: For reactions prone to coking, such as dry reforming of methane, the presence of Co alongside Ni in a perovskite structure has been shown to suppress carbon formation.[3] This is attributed to the modified electronic properties of the active sites and the enhanced ability of the catalyst to gasify carbon deposits.

Common Deactivation Pathways

Despite its enhanced stability, LaNiCoO₃ is not immune to deactivation. The primary mechanisms of deactivation are similar to other perovskites but the extent to which they occur can differ.

  • Sintering: At very high temperatures, the crystallites of LaNiCoO₃ can still undergo sintering, leading to a loss of active surface area. This is a common deactivation mechanism for all solid catalysts.[1][2]

  • Phase Segregation: Under harsh reducing conditions or prolonged operation at high temperatures, the LaNiCoO₃ perovskite structure can decompose into simpler oxides like La₂O₃, NiO, and Co₃O₄. This loss of the defined perovskite structure typically results in a significant drop in catalytic activity.

  • Surface Poisoning: In real-world applications, impurities in the feed stream (e.g., sulfur compounds) can adsorb strongly on the active sites, leading to poisoning and a rapid loss of activity.

Experimental_Workflow

Deactivation_Mechanisms

Conclusion

LaNiCoO₃ perovskites demonstrate considerable promise as stable and active catalysts for CO oxidation, often outperforming their single B-site metal counterparts. The synergistic interaction between Ni and Co appears to be a key factor in enhancing both the redox properties and structural integrity of the catalyst, thereby improving its resistance to deactivation. However, like all catalysts, LaNiCoO₃ is susceptible to deactivation under severe operating conditions, primarily through sintering and phase segregation.

For researchers and engineers in the field, a comprehensive approach to stability assessment, employing long-term activity tests in conjunction with in-situ and ex-situ characterization techniques, is crucial for understanding catalyst behavior and for the rational design of the next generation of highly stable perovskite catalysts. The continued exploration of multicomponent perovskites, like LaNiCoO₃, holds significant potential for the development of robust and efficient catalytic systems for a wide range of applications.

References

  • Synergistic effect of transition metals substitution on the catalytic activity of LaNi0.5M0.5O3 (M = Co, Cu, and Fe) perovskite catalyst for steam reforming of simulated bio-oil for green hydrogen production. (URL not available)
  • LaNi x Fe 1– x O 3−δ as a Robust Redox Catalyst for CO 2 Splitting and Methane Partial Oxid
  • LaNiO 3 Perovskite Synthesis through the EDTA–Citrate Complexing Method and Its Application to CO Oxidation. MDPI. [Link]

  • Synthesis and Application of Lanio3 Perovskite-Type Nanocatalyst with Zr for Carbon Dioxide Reforming of Methane. Oriental Journal of Chemistry. [Link]

  • Phase Transformation of Zr-Modified LaNiO 3 Perovskite Materials: Effect of CO 2 Reforming of Methane to Syngas. MDPI. [Link]

  • LaNixFe1-xO3-δ as a Robust Redox Catalyst for CO2-Splitting and Methane Partial Oxidation. NSF Public Access Repository. [Link]

  • In Situ XRD Study on Stability and Performance of Co3C Catalyst in Fischer–Tropsch Synthesis. MDPI. [Link]

  • In Situ X-ray Diffraction as a Basic Tool to Study Oxide and Metal Oxide Catalysts. MDPI. [Link]

  • In Situ X-ray Diffraction as a Basic Tool to Study Oxide and Metal Oxide Catalysts. MDPI. [Link]

  • In Situ XANES/XRD Study of the Structural Stability of Two-Dimensional Molybdenum Carbide Mo2CTx: Implications for the Catalytic Activity in the Water–Gas Shift Reaction. ACS Publications. [Link]

  • CARBON DIOXIDE CONVERSION OF METHANE ON LaNiO3 AND La0.9Ce0.
  • A Thermogravimetric Temperature-Programmed Thermal Redox Protocol for Rapid Screening of Metal Oxides for Solar Thermochemical Hydrogen Production. Frontiers. [Link]

  • Sintering process and c
  • CH4 and CO2 conversions and H2/CO ratio using LaNiO3 DRM
  • In Situ X-ray Diffraction as a Basic Tool to Study Oxide and Metal Oxide Catalysts. OUCI. [Link]

  • CO oxidation on perovskite-type LaCoO 3 synthesized using ethylene glycol and citric acid. (URL not available)
  • Reduced Perovskite LaNiO3 Catalysts Modified with Co and Mn for Low Coke Formation in Dry Reforming of Methane. (URL not available)
  • The Effect of Co Incorporation on the CO Oxidation Activity of LaFe1-xCoxO3 Perovskites. DuEPublico. [Link]

  • (PDF)
  • Experimental Methods in Chemical Engineering: Temperature Programmed Reduction—TPR. AIR Unimi. [Link]

  • Temperature Programmed Reduction (TPR) - A Guide. AZoM. [Link]

  • TPR-a) LaCoO 3 , b) LaMnO 3 , c) LaNiO 3. (URL not available)
  • Protocol used for temperature-programmed reaction experiments. (URL not available)
  • TPX Temperature Programmed Techniques. (URL not available)
  • Investigation of LaCoO3, LaFeO3 and LaCo0.5Fe0.
  • dot. Graphviz. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (URL not available)
  • How does a script optimally layout a pure hierarchical graphviz/dot graph? Stack Overflow. [Link]

  • CATALYST DEACTIVATION WITH RESIDUAL ACTIVITY. History, models, mechanisms and examples. (URL not available)
  • DOT Language. Graphviz. [Link]

  • Catalytic Oxidation of Toluene Over LaNixB1-xO3 (B=Co, Cu)
  • Effect of the Calcination Temperature of LaNiO 3 on the Structural Properties and Reaction Performance of Catalysts in the Steam Reforming of Methane. MDPI. [Link]

  • A schematic model of catalyst deactivation by coking. (A) Active metal... (URL not available)
  • The Effect of Co Incorporation on the CO Oxidation Activity of LaFe1-xCoxO3 Perovskites. (URL not available)
  • Graphviz stable layout over multiple dot files. Stack Overflow. [Link]

  • Images showing SEM analysis of (A) 'LaNiO3', (B) 'LaCoO3', (C) 'LaFeO3'... (URL not available)
  • Why does Graphviz/Dot act so weirdly to this particular code? Stack Overflow. [Link]

  • Graphviz DOT rendering and animated transitions using D3. GitHub. [Link]

  • The Effect of Co Incorporation on the CO Oxidation Activity of LaFe1-xCoxO3 Perovskites. Semantic Scholar. [Link]

Sources

A Researcher's Guide to Validating Theoretical Models for LaNi(1-x)Co(x)O3 Electronic Structure

Author: BenchChem Technical Support Team. Date: January 2026

The perovskite oxides LaNiO₃ and LaCoO₃ are cornerstone materials in catalysis, electronics, and energy applications, each possessing unique electronic properties. Their solid solution, LaNi₍₁₋ₓ₎Co₍ₓ₎O₃, presents a fascinating landscape where the interplay between Ni and Co 3d orbitals, strong electron correlations, and crystal structure dictates the material's functionality. Accurately modeling the electronic structure of this system is a significant challenge for computational materials science. This guide provides a comparative analysis of common theoretical models and the crucial experimental techniques used to validate them, offering researchers a framework for critically evaluating computational predictions against physical reality.

Part 1: The Theoretical Toolkit for Correlated Electron Systems

The primary difficulty in modeling LaNi₍₁₋ₓ₎Co₍ₓ₎O₃ lies in the strongly correlated nature of the Ni and Co 3d electrons. Simple theoretical models often fail, necessitating more sophisticated approaches. The choice of model is a critical decision that profoundly impacts the predicted electronic and magnetic properties.

The Foundation: Density Functional Theory (DFT)

Standard DFT, within the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA), is the starting point for most electronic structure calculations. For materials like LaNiO₃, DFT correctly predicts a metallic ground state, driven by the strong hybridization between Ni 3d and O 2p orbitals[1][2]. However, it often fails to capture effects stemming from strong on-site Coulomb repulsion (electron correlation), which is particularly important for localized d-electrons. This can lead to incorrect predictions of band gaps, magnetic moments, and charge transfer energies in related oxides[3].

The Workhorse: DFT+U

To account for strong on-site correlations in a computationally efficient manner, the DFT+U method is widely employed. This approach adds a Hubbard U term, which is a penalty for fractional occupation of the d-orbitals, effectively capturing the energy cost of adding an electron to an already occupied site.

  • Causality of Choice : DFT+U is chosen because it corrects the self-interaction error inherent in standard DFT for localized d-electrons, often leading to a more accurate description of band gaps, magnetic states, and reaction energetics in transition metal oxides[4]. For instance, studies on LaCoO₃ show that the calculated atomic structure and electronic properties are highly sensitive to the value of U, and a structurally consistent U parameter yields better agreement with experimental data[5]. Similarly, in LaNiO₃, the GGA+U approach is necessary to properly account for the strong electronic correlations when studying its optical properties[1].

  • The 'U' Parameter : The key challenge in DFT+U is the selection of the Hubbard U value, which is not a first-principles parameter. It can be determined empirically by fitting to experimental data (e.g., band gaps or reaction enthalpies) or calculated from first principles using methods like linear response. The choice of U can significantly alter the predicted electronic structure, making validation against experiment paramount.

Advanced Methods: Hybrid Functionals and DMFT

For even greater accuracy, researchers may turn to hybrid functionals (like HSE) or Dynamical Mean-Field Theory (DMFT).

  • Hybrid Functionals : These methods mix a portion of exact Hartree-Fock exchange with a DFT functional, which can improve the description of band gaps and charge localization. Hybrid DFT/Hartree-Fock calculations have been shown to better reproduce the localized nature of core electrons in LaNiO₃ compared to pure DFT[6].

  • DFT+DMFT : This is a more advanced technique that treats the strong on-site correlations dynamically. It can capture phenomena like quasiparticle formation and spectral weight transfer, which are beyond the scope of static methods like DFT+U. It serves as a valuable benchmark for DFT+U calculations in prototypical materials like NiO and LaMnO₃[7].

The relationship and hierarchy of these theoretical models can be visualized as a progression from less to more computationally intensive, with a corresponding increase in the sophistication of how electron correlation is treated.

G cluster_0 Theoretical Models for Correlated Electrons DFT Standard DFT (LDA/GGA) DFTU DFT+U DFT->DFTU Adds static correlation (Hubbard U) Hybrid Hybrid Functionals (HSE) DFT->Hybrid Improves exchange-correlation DMFT DFT+DMFT DFTU->DMFT Adds dynamic correlation

Caption: Hierarchy of theoretical models for electronic structure calculations.

Part 2: The Experimental Probes for Validation

No theoretical model can be trusted without rigorous experimental validation. Several spectroscopic and transport measurement techniques provide direct and indirect information about the electronic structure of LaNi₍₁₋ₓ₎Co₍ₓ₎O₃.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that measures the binding energies of core and valence electrons, providing direct insight into elemental composition, oxidation states, and the density of states (DOS) of the valence band.

  • Key Insights : In LaNi₍₁₋ₓ₎Co₍ₓ₎O₃ systems, XPS can determine the formal oxidation states of Ni and Co (e.g., Ni²⁺/Ni³⁺, Co²⁺/Co³⁺/Co⁴⁺), which is a critical parameter for theoretical models to reproduce[8]. The valence band spectrum from XPS can be directly compared with the calculated total and partial DOS from DFT, providing a stringent test of the model's accuracy[6][9].

X-ray Absorption Spectroscopy (XAS)

XAS probes the unoccupied electronic states by exciting a core electron to an empty level. It is a powerful tool for understanding the local coordination environment and the hybridization between the transition metal 3d orbitals and the oxygen 2p orbitals.

  • Key Insights : The pre-edge features in the Ni and Co K-edge XAS spectra are particularly sensitive to the local symmetry and the degree of d-p orbital mixing[10]. The O K-edge spectra directly probe the unoccupied states of oxygen-metal hybridized p-d orbitals[10]. Comparing experimental XAS spectra with DFT-calculated unoccupied partial DOS can validate the model's description of covalency and charge transfer, which are crucial for properties like catalytic activity[7]. For LaCoO₃, temperature-dependent XAS has been instrumental in studying the spin-state transitions of Co³⁺ ions[11][12].

Transport and Magnetic Property Measurements

While spectroscopy provides a microscopic view, macroscopic properties like electrical resistivity and the Seebeck coefficient offer an integrated validation of the electronic structure near the Fermi level (E_F).

  • Seebeck Coefficient (S) : This property is highly sensitive to the slope of the density of states at E_F. In LaCoO₃-based systems, the sign and magnitude of the Seebeck coefficient can be tuned by doping, changing from large negative values for electron doping to large positive values for hole doping[13][14]. Accurately reproducing the experimental Seebeck coefficient as a function of temperature and doping is a key benchmark for any theoretical model[15][16].

  • Magnetic Susceptibility : This measurement probes the magnetic state of the material (paramagnetic, ferromagnetic, antiferromagnetic). DFT+U calculations can predict the stable magnetic ordering and the size of the local magnetic moments on the Ni and Co ions. These predictions can be directly compared with experimental data to validate the choice of the Hubbard U and the predicted spin state of the transition metal ions[17][18][19].

The overall validation workflow involves a feedback loop between computation and experiment.

G cluster_workflow Theory-Experiment Validation Workflow Theory Select Theoretical Model (e.g., DFT+U) Calc Calculate Properties: - DOS - Band Structure - Magnetic Moment - Seebeck Coefficient Theory->Calc Comp Compare & Analyze Calc->Comp Predictions Exp Perform Experiments: - XPS, XAS - Transport - Magnetometry Data Acquire Experimental Data: - Spectra - S(T), ρ(T) - M(T, H) Exp->Data Data->Comp Measurements Refine Refine Model (e.g., adjust 'U' parameter) Comp->Refine Discrepancy? Conclusion Validated Model Comp->Conclusion Agreement Refine->Calc

Caption: A typical workflow for validating theoretical models against experimental data.

Part 3: Head-to-Head Comparison: Theory vs. Experiment

The following table summarizes the expected performance of different theoretical models in predicting key electronic properties of LaNi₍₁₋ₓ₎Co₍ₓ₎O₃ and how they are validated.

Property to ValidateExperimental TechniqueStandard DFT (GGA)DFT+UKey Insight/Justification
Ground State Resistivity vs. Temp.Often correct (Metallic)Correct (Metallic)Standard DFT can often predict the metallic nature of LaNiO₃ correctly[2].
Oxidation States XPS (Core Level Shifts)Indirectly from chargeExplicitly modeledDFT+U provides a more physical picture of localized charges on Ni/Co ions.
Valence Band DOS XPS, ARPESQualitative agreementImproved agreementDFT+U can better position the correlated Ni/Co 3d states relative to the O 2p states[6].
Unoccupied DOS XAS (O, Ni, Co K-edge)Poor agreementGood qualitative agreementComparison of calculated Ni 4p DOS with XAS spectra shows remarkable agreement[7].
Covalency/Hybridization XAS (Pre-edge features)UnderestimatedMore accurateThe Hubbard U enhances localization on the metal site, affecting the predicted M-O bond nature.
Magnetic Moment SQUID, Neutron DiffractionOften underestimatedGood agreementDFT+U correctly captures the localization needed for accurate magnetic moment prediction[19].
Seebeck Coefficient Transport MeasurementCan get the wrong sign/trendGood agreement possibleThe Seebeck coefficient is very sensitive to the DOS near E_F, which is improved by DFT+U[13][14].

Part 4: Experimental & Computational Protocols

Protocol 1: X-ray Photoelectron Spectroscopy (XPS) Analysis
  • Sample Preparation : Synthesize LaNi₍₁₋ₓ₎Co₍ₓ₎O₃ powders or thin films. For powders, press into a pellet. Samples must be clean; in-situ cleaving or mild Ar⁺ sputtering in the UHV chamber is often required to remove surface contaminants, though sputtering can alter surface stoichiometry and must be done cautiously.

  • Data Acquisition :

    • Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

    • Acquire a survey scan (0-1200 eV binding energy) to identify all elements present.

    • Acquire high-resolution scans over the core level regions of interest (La 3d, Ni 2p, Co 2p, O 1s) and the valence band region (0-15 eV).

    • Use a charge neutralizer (low-energy electron or Ar⁺ flood gun) for insulating samples to prevent surface charging.

  • Data Analysis :

    • Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

    • Fit the core level spectra using appropriate software (e.g., CasaXPS). Use Shirley background subtraction.

    • For Ni 2p and Co 2p, use multiplet splitting models to accurately determine oxidation states, as simple Gaussian/Lorentzian peaks are insufficient due to final state effects.

    • Compare the valence band spectrum directly with the theoretically calculated, cross-section weighted partial DOS.

Protocol 2: DFT+U Computational Workflow
  • Structure Definition : Start with the experimental crystal structure (e.g., from XRD refinement) of LaNi₍₁₋ₓ₎Co₍ₓ₎O₃. For solid solutions, a supercell approach with a specific arrangement of Ni and Co atoms (e.g., a Special Quasirandom Structure, SQS) is needed to model the disorder.

  • Standard DFT Calculation : Perform an initial self-consistent DFT (GGA) calculation to obtain the basic electronic structure and wavefunction. This serves as a baseline.

  • Hubbard U Selection :

    • Choose an appropriate value for U (and the exchange J) for the Ni 3d and Co 3d orbitals. This can be taken from literature on similar compounds or calculated ab initio. A typical range for Ni and Co oxides is 3-8 eV.

    • The choice of U is critical. It is advisable to perform calculations for a range of U values to test the sensitivity of the results[5].

  • DFT+U Calculation : Perform a full structural relaxation (ions and cell volume) and subsequent self-consistent electronic structure calculation using the chosen U value.

  • Property Calculation : From the converged DFT+U ground state, calculate the desired properties:

    • Density of States (total and partial).

    • Band structure.

    • Magnetic moments (from Mulliken analysis or integrating spin density).

    • For transport properties like the Seebeck coefficient, use a post-processing tool like BoltzTraP, which calculates transport coefficients from the band structure.

  • Validation : Compare the calculated properties with experimental data from XPS, XAS, magnetometry, and transport measurements as outlined in this guide. Iterate on the value of U if necessary to achieve the best agreement across multiple experimental observables.

Conclusion

The validation of theoretical models for the electronic structure of complex oxides like LaNi₍₁₋ₓ₎Co₍ₓ₎O₃ is a synergistic process that requires a close partnership between theory and experiment. While standard DFT provides a useful starting point, methods that account for strong electron correlations, such as DFT+U, are essential for achieving quantitative and even qualitative accuracy. The choice of the Hubbard U parameter is a critical factor that must be justified by careful comparison with a suite of experimental data. Techniques like XPS and XAS provide direct probes of the occupied and unoccupied states, while transport and magnetic measurements offer crucial integrated checks on the model's validity. By following the comparative framework and protocols outlined here, researchers can develop robust, experimentally validated theoretical models that can reliably predict and explain the fascinating properties of these important materials.

References
  • Color online) Left panel: DFT calculation of the Ni 4p unoccupied DoS... - ResearchGate. Available at: [Link]

  • A DFT+U study of the catalytic activity of lanthanum nickelate | Request PDF - ResearchGate. Available at: [Link]

  • Electronic structure and optical properties of LaNiO 3: First-principles calculations | Request PDF - ResearchGate. Available at: [Link]

  • First-principles calculations on electronic properties of LaNiO3 in solid oxide fuel cell cathodes | Request PDF - ResearchGate. Available at: [Link]

  • Electronic structure of LaNiO3-x thin films studied by x-ray photoelectron spectroscopy and density functional theory - ResearchGate. Available at: [Link]

  • DFT calculations. a) The slab model of LaNi0.5Cu0.5O3‐δ, (Ni+Cu)/La =... - ResearchGate. Available at: [Link]

  • Effect of Ni-Doping on Seebeck Coefficient of LaCoO3 System - ResearchGate. Available at: [Link]

  • First-principles study for low-spin LaCoO3 with a structurally consistent Hubbard U. Available at: [Link]

  • Structural, magnetic and electronic properties of LaNi 0.5Fe 0.5O 3 in the temperature range 5–1000 K | Request PDF - ResearchGate. Available at: [Link]

  • Ab initio DFT+U analysis of oxygen transport in LaCoO3: the effect of Co3+ magnetic states - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

  • Local electronic and geometrical structure of LaNi1-xMNxO3+?? perovskites determined by x-ray-absorption spectroscopy | Request PDF - ResearchGate. Available at: [Link]

  • Investigation of structural and electrical properties of synthesized Sr-doped lanthanum cobaltite (La 1−x Sr x CoO 3 ) perovskite oxide. Available at: [Link]

  • Thermoelectric properties of perovskites: Sign change of the Seebeck coefficient and high temperature properties | Request PDF - ResearchGate. Available at: [Link]

  • Seebeck coefficient (S) for La1–xSrxCoO3 with (a) 0 ≤ x ≤ 1 at 330 K... - ResearchGate. Available at: [Link]

  • Magnetism and electronic structure of LaMnO3 and LaCoO3 | Request PDF - ResearchGate. Available at: [Link]

  • Experimental and Theoretical Study of the Electronic Structures of Lanthanide Indium Perovskites LnInO3 - PMC. Available at: [Link]

  • DFT-study of the energetics of perovskite-type oxides LaMO3 (M = Sc–Cu) - ResearchGate. Available at: [Link]

  • (a) Comparison of experimental and calculated values of Seebeck... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Experimental Electronic Structure of Co Oxides - Tokyo University of Science. Available at: [Link]

  • Theory of the Seebeck Coefficient in LaCrO3 and Related Perovskite Systems. Available at: [Link]

  • (PDF) Correlation between electronic and magnetic properties of LaMnO 3-δ : experimental study and DFT-MBJ calculation - ResearchGate. Available at: [Link]

  • DFT Insight into Conductive and Magnetic Properties of Heterostructures with BaTiO 3 Overlayer - MDPI. Available at: [Link]

  • Predicting the structural, electronic and magnetic properties of few atomic-layer polar perovskite - RSC Publishing. Available at: [Link]

Sources

A Comparative Guide to A-Site vs. B-Site Doping in Lanthanum Nickelate (LaNiO₃) Perovskites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of A-site versus B-site doping strategies in the perovskite oxide Lanthanum Nickelate (LaNiO₃). Designed for researchers, materials scientists, and professionals in catalysis and electronics, this document elucidates the fundamental mechanisms and divergent effects of these two primary modification techniques. We will explore the causal relationships behind experimental choices, supported by quantitative data and validated protocols, to empower researchers in tailoring the functional properties of LaNiO₃ for specific applications.

Introduction: The LaNiO₃ Perovskite Framework

Lanthanum nickelate (LaNiO₃) is a model compound in the family of perovskite oxides, which possess the general crystal structure ABO₃. In its ideal cubic form, LaNiO₃ features Lanthanum (La³⁺) ions at the A-site, Nickel (Ni³⁺) ions at the B-site, and Oxygen (O²⁻) ions forming an octahedral cage around the B-site cation.[1][2][3] The corner-sharing NiO₆ octahedra create a three-dimensional network that is fundamental to its properties.[2][4]

LaNiO₃ is particularly notable for its metallic conductivity down to low temperatures and its potential as a catalyst for reactions like oxygen evolution/reduction and methane reforming. However, pristine LaNiO₃ often requires property tuning to enhance its stability, catalytic activity, or electronic characteristics for specific technological applications. Doping—the intentional introduction of impurity elements into the crystal lattice—is the most powerful strategy to achieve this. The choice of whether to substitute on the A-site or the B-site leads to profoundly different outcomes.

cluster_0 Ideal LaNiO₃ Perovskite Structure (ABO₃) A_site A-site (La³⁺) B_site B-site (Ni³⁺) A_site->B_site 12-fold coordination Oxygen Oxygen (O²⁻) Framework B_site->Oxygen 6-fold coordination (Octahedral) cluster_A A-Site Doping (e.g., Sr²⁺ for La³⁺) cluster_Consequences Charge Compensation Mechanisms A_Doping La₁₋ₓSrₓNiO₃ Charge_Imbalance Charge Imbalance (Net Negative Charge) A_Doping->Charge_Imbalance Electronic_Comp Electronic Compensation: Oxidation of Ni³⁺ to Ni⁴⁺ Charge_Imbalance->Electronic_Comp Modifies electronic properties Ionic_Comp Ionic Compensation: Formation of Oxygen Vacancies (δ) Charge_Imbalance->Ionic_Comp Enhances ionic conductivity & catalysis

Caption: Causal pathway for A-site doping in LaNiO₃.

The primary effect of A-site doping is therefore an indirect modulation of the B-site's electronic environment and the creation of lattice defects (oxygen vacancies), which are often the principal goals for applications in solid oxide fuel cells (SOFCs), oxygen separation membranes, and certain catalytic processes. [5]

A Direct Approach: B-Site Doping

B-site doping involves the direct substitution of the catalytically and electronically active Ni³⁺ ion with another transition metal, such as Fe, Co, Cr, or Ti. [6][7][8]This approach offers a more direct method for tuning the material's core functionalities.

Mechanism and Consequences

The effects of B-site doping are highly dependent on the dopant's identity (charge, size, and electronic configuration).

  • Isovalent Doping: Substituting Ni³⁺ with a cation of the same charge (e.g., Fe³⁺, Co³⁺) in LaNi₁₋yFeyO₃ does not create a major charge imbalance. Instead, it directly alters the local electronic structure, modifies the Ni-O-Fe bond interactions, and can significantly impact magnetic properties and catalytic selectivity. [7][9]This strategy is often employed to enhance the stability of the material under reducing conditions, as the Ni-O bond can be stabilized by the presence of dopants like iron. [7]2. Aliovalent Doping: Introducing a cation with a different charge (e.g., Ti⁴⁺ for Ni³⁺) again necessitates charge compensation. [8][10]This can lead to the reduction of other Ni³⁺ ions to Ni²⁺ or the formation of A-site vacancies, depending on the synthesis conditions. This directly modifies the density of charge carriers and can be used to induce metal-insulator transitions or tune conductivity. [10] Structurally, B-site doping directly impacts the NiO₆ octahedra, causing distortions and changes in the Ni-O-Ni bond angles, which in turn affects the overlap of electronic orbitals and thus the material's conductivity. [8][10]

cluster_B B-Site Doping (e.g., Fe³⁺ for Ni³⁺) cluster_Consequences_B Primary Consequences B_Doping LaNi₁₋yFeyO₃ Direct_Modification Direct Modification of Active Center B_Doping->Direct_Modification Electronic_Structure Altered Electronic Bands (Ni-O-Fe interactions) Direct_Modification->Electronic_Structure Tunes conductivity & magnetic properties Catalytic_Selectivity Modified Catalytic Selectivity & Stability Direct_Modification->Catalytic_Selectivity Creates new active sites

Caption: Causal pathway for B-site doping in LaNiO₃.

Head-to-Head Comparison: A-Site vs. B-Site Doping

The choice between A-site and B-site doping is dictated by the desired outcome. A-site doping is a tool for manipulating the lattice as a whole, while B-site doping is a precision instrument for modifying the active heart of the perovskite.

cluster_compare Comparative Effects of Doping in LaNiO₃ cluster_A_effects Indirect Effects cluster_B_effects Direct Effects A_Doping A-Site Doping (e.g., La₁₋ₓSrₓNiO₃) A1 Creates Oxygen Vacancies A_Doping->A1 A2 Oxidizes Ni³⁺ to Ni⁴⁺ A_Doping->A2 A3 Induces Lattice Strain A_Doping->A3 B_Doping B-Site Doping (e.g., LaNi₁₋yFeyO₃) B1 Modifies Ni-O Covalency B_Doping->B1 B2 Alters Active Site Directly B_Doping->B2 B3 Distorts NiO₆ Octahedra B_Doping->B3

Caption: Divergent pathways of A-site vs. B-site doping.

Quantitative Data Summary
FeatureA-Site Doping (e.g., La₁₋ₓSrₓNiO₃)B-Site Doping (e.g., LaNi₁₋yMyO₃)
Dopant Location Substitutes La³⁺ at the corners of the cubic cell.Substitutes Ni³⁺ at the body-center of the cubic cell.
Primary Goal Indirectly modify properties by creating defects and altering the average B-site oxidation state.Directly modify the active B-site to tune electronic structure, stability, or catalytic function.
Effect on Ni Oxidation State Primarily causes oxidation (Ni³⁺ → Ni⁴⁺) to compensate for lower-valent A-site dopants. [5]Can cause oxidation or reduction depending on the dopant's charge, or no change for isovalent dopants. [7][10]
Impact on Oxygen Vacancies A primary mechanism for charge compensation, leading to significant oxygen vacancy concentrations (La₁₋ₓSrₓNiO₃₋δ). [11][5]Generally a secondary effect, unless required for charge balance with an aliovalent dopant.
Influence on Crystal Structure Affects the overall lattice parameters and tolerance factor due to ionic size mismatch. [12]Primarily causes local distortions of the NiO₆ octahedra and changes in B-O-B bond angles. [8]
Effect on Electronic Properties Modulates conductivity by increasing hole concentration (Ni⁴⁺) but can also introduce disorder.Directly alters the electronic band structure by introducing new orbitals (e.g., from Fe or Co), often increasing resistivity. [10]
Effect on Catalytic Activity Enhances reactions involving lattice oxygen (e.g., oxygen reduction) by creating vacancies. [11]Modifies the active sites for adsorption and reaction, often improving thermal stability and selectivity. [7]
Common Dopants Sr²⁺, Ca²⁺, Ba²⁺, Zr⁴⁺ [12][13]Fe³⁺, Co³⁺, Cr³⁺, Mn³⁺, Ti⁴⁺, Ir⁴⁺ [6][7][8][9][14]

Experimental Protocols: A Validated Approach

Reproducible synthesis and rigorous characterization are paramount. The sol-gel (Pechini) method is a widely used and reliable technique for producing homogenous, phase-pure doped perovskite powders.

Protocol 1: Synthesis of Doped LaNiO₃ via Sol-Gel Method

This protocol is adaptable for both A-site (e.g., La₀.₈Sr₀.₂NiO₃) and B-site (e.g., LaNi₀.₈Fe₀.₂O₃) doping.

  • Precursor Preparation:

    • Calculate the required molar quantities of high-purity metal nitrate precursors (e.g., La(NO₃)₃·6H₂O, Sr(NO₃)₂, Ni(NO₃)₂·6H₂O, Fe(NO₃)₃·9H₂O).

    • Dissolve the stoichiometric amounts of the chosen nitrates in deionized water with magnetic stirring to form a clear solution. For A-site doping with 20% Sr, use a 0.8:0.2:1 molar ratio of La:Sr:Ni. For B-site doping with 20% Fe, use a 1:0.8:0.2 molar ratio of La:Ni:Fe.

  • Chelation and Polymerization:

    • Add citric acid to the precursor solution in a 1.5:1 molar ratio with respect to the total moles of metal cations. Stir until fully dissolved. The citric acid acts as a chelating agent, forming stable complexes with the metal ions.

    • Add ethylene glycol to the solution. A typical mass ratio of citric acid to ethylene glycol is 40:60. This will serve as a polymerizing agent.

    • Heat the solution on a hot plate to 80-90°C with continuous stirring. This initiates esterification between the citric acid and ethylene glycol, forming a polyester resin in which the metal ions are uniformly trapped.

  • Gel Formation and Decomposition:

    • Continue heating and stirring. The solution will gradually become more viscous, eventually forming a transparent, colored gel.

    • Increase the temperature to ~200-250°C. The gel will swell, auto-ignite, and combust, turning into a dark, porous, and brittle ash. This step removes the bulk of the organic components.

  • Calcination:

    • Grind the resulting ash into a fine powder using an agate mortar and pestle.

    • Transfer the powder to an alumina crucible and place it in a muffle furnace for calcination. A typical two-step calcination is effective: first at 600°C for 2 hours to slowly burn off remaining organics, followed by a final calcination at 800-900°C for 4-6 hours in air to crystallize the perovskite phase.

Protocol 2: Key Characterization Workflows

cluster_char Characterization Workflow Synthesis Synthesized Powder XRD XRD (Phase & Structure) Synthesis->XRD XPS XPS (Oxidation States) XRD->XPS SEM SEM/EDX (Morphology & Composition) XPS->SEM TPR TPR (Reducibility & Stability) SEM->TPR

Sources

A Senior Application Scientist's Guide to Cross-Validation of Characterization Techniques for LaNiCoO3 Perovskites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust characterization of materials is paramount. In the realm of perovskite oxides, such as the catalytically significant Lanthanum Nickel Cobaltite (LaNiCoO3), a multi-faceted analytical approach is not just recommended—it is essential. This guide provides an in-depth, experience-driven comparison of key characterization techniques, emphasizing a cross-validation methodology to ensure data integrity and a comprehensive understanding of your material's properties. We will move beyond single-technique analyses to build a self-validating system of characterization, ensuring the reliability of your findings.

The Imperative of Cross-Validation: Beyond Single-Point Data

In the study of complex materials like LaNiCoO3, relying on a single characterization technique can lead to an incomplete or even misleading interpretation of its properties. Each analytical method has its own inherent strengths, limitations, and sensitivities. Cross-validation, the process of using multiple, independent techniques to probe the same material property, is the cornerstone of scientific rigor. It allows us to build a more holistic and reliable picture, where the results from one technique corroborate and refine the findings of another. This approach is critical for establishing structure-property relationships with confidence.

A Multi-Pronged Approach to LaNiCoO3 Characterization

The synthesis of LaNiCoO3, often achieved through methods like co-precipitation or sol-gel synthesis, results in a material with specific structural, morphological, compositional, and electrochemical characteristics.[1][2] To fully elucidate these properties, we will employ a suite of complementary techniques.

dot graph "CrossValidationWorkflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Roboto"]; edge [color="#5F6368", fontname="Roboto", fontsize=10];

subgraph "cluster_Synthesis" { label="Material Synthesis"; style="rounded"; bgcolor="#E8F0FE"; Synthesis [label="LaNiCoO3 Synthesis\n(e.g., Co-precipitation, Sol-Gel)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Characterization" { label="Primary Characterization"; style="rounded"; bgcolor="#E6F4EA"; XRD [label="X-ray Diffraction (XRD)\n- Crystal Structure\n- Phase Purity\n- Crystallite Size"]; SEM_TEM [label="Electron Microscopy (SEM/TEM)\n- Morphology\n- Particle Size & Distribution"]; XPS [label="X-ray Photoelectron\nSpectroscopy (XPS)\n- Elemental Composition\n- Oxidation States"]; Electrochemistry [label="Electrochemical Analysis\n- Catalytic Activity\n- Impedance"]; }

subgraph "cluster_CrossValidation" { label="Cross-Validation & Interpretation"; style="rounded"; bgcolor="#FEF7E0"; CrossValidation [label="Data Correlation & Discrepancy Analysis", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Interpretation [label="Comprehensive Material Profile", shape=note, fillcolor="#FFFFFF"]; }

Synthesis -> {XRD, SEM_TEM, XPS, Electrochemistry} [lhead=cluster_Characterization, label="Characterize"]; XRD -> CrossValidation; SEM_TEM -> CrossValidation; XPS -> CrossValidation; Electrochemistry -> CrossValidation; CrossValidation -> Interpretation [label="Synthesize"]; } caption: "Workflow for the cross-validation of LaNiCoO3 characterization."

Structural Elucidation: X-ray Diffraction (XRD)

Why we use it: XRD is the foundational technique for determining the crystal structure, phase purity, and average crystallite size of LaNiCoO3. It confirms the formation of the desired perovskite phase and can identify any secondary phases or impurities.[3]

What the data tells us: A typical XRD pattern for LaNiCoO3 will show characteristic peaks corresponding to its crystal lattice. The positions of these peaks are used to determine the lattice parameters, while their sharpness and width, analyzed using the Scherrer equation, provide an estimate of the average crystallite size.

Cross-Validation in Action:

  • With TEM: While XRD provides an average crystallite size for the bulk material, Transmission Electron Microscopy (TEM) offers direct visualization of individual crystallites. A discrepancy where the XRD crystallite size is significantly smaller than the particle size observed in TEM can indicate that the larger particles are polycrystalline aggregates.[4]

  • With XPS: XRD confirms the bulk crystal structure, while X-ray Photoelectron Spectroscopy (XPS) provides information about the surface elemental composition and oxidation states. A pure perovskite phase in XRD, coupled with the expected elemental ratios and oxidation states in XPS, provides strong evidence of a well-formed material.

Parameter Technique Representative Value for LaNiCoO3 Reference
Crystal StructureXRDRhombohedral[5]
Lattice Parameters (a, c)XRDa ≈ 5.4 Å, c ≈ 13.2 Å[6]
Crystallite SizeXRD20 - 50 nm[7]

Morphological Analysis: Scanning and Transmission Electron Microscopy (SEM/TEM)

Why we use them: SEM and TEM are indispensable for visualizing the morphology, particle size, and size distribution of the synthesized LaNiCoO3 powder. SEM provides a broad overview of the surface topography and particle agglomeration, while TEM offers higher resolution imaging of individual nanoparticles and their crystal lattice.[8][9]

What the data tells us: SEM images reveal the overall shape and clustering of the LaNiCoO3 particles. TEM images provide more detailed information on the size and shape of individual particles, and high-resolution TEM (HR-TEM) can even resolve the lattice fringes, offering another confirmation of the crystalline nature of the material.

Cross-Validation in Action:

  • With XRD: As mentioned, comparing particle size from TEM with crystallite size from XRD helps to understand the nature of the particles (single crystal vs. polycrystalline).

  • With BET Surface Area Analysis: While not detailed here, Brunauer-Emmett-Teller (BET) analysis provides a measure of the specific surface area. This can be correlated with the particle size observed in SEM/TEM. A significant discrepancy might suggest porosity within the particles that is not visible in 2D projections.

Parameter Technique Representative Value for LaNiCoO3 Reference
Particle MorphologySEM/TEMNanocrystalline, often agglomerated[10]
Particle SizeTEM30 - 60 nm[10]
Lattice FringesHR-TEMVisible, confirming crystallinity[11]

Surface Chemistry: X-ray Photoelectron Spectroscopy (XPS)

Why we use it: XPS is a surface-sensitive technique that provides crucial information about the elemental composition and, most importantly, the oxidation states of the constituent elements (La, Ni, Co, O) on the surface of the LaNiCoO3 material.[12] This is critical as the surface chemistry dictates the catalytic activity.

What the data tells us: XPS spectra show peaks corresponding to the core-level electron binding energies of each element. The position and shape of these peaks can be used to identify the oxidation states (e.g., Ni²⁺/Ni³⁺, Co²⁺/Co³⁺). The relative areas of the peaks can be used to determine the surface elemental ratios.

Cross-Validation in Action:

  • With Electrochemistry: The oxidation states of Ni and Co determined by XPS are directly related to the material's electrochemical properties. For instance, a higher proportion of Ni³⁺ and Co³⁺ is often associated with enhanced catalytic activity for oxygen evolution and reduction reactions.[13] This correlation can be verified through electrochemical measurements like cyclic voltammetry and electrochemical impedance spectroscopy.

  • With XRD: While XRD confirms the bulk stoichiometry, XPS verifies that the surface composition is consistent with the bulk, or if there is any surface segregation of certain elements.

Parameter Technique Representative Information for LaNiCoO3 Reference
Elemental CompositionXPSPresence of La, Ni, Co, O, and adventitious carbon[14][15]
La Oxidation StateXPSLa³⁺[5]
Ni Oxidation StateXPSMixed Ni²⁺ and Ni³⁺[16]
Co Oxidation StateXPSMixed Co²⁺ and Co³⁺[5]
O 1s SpectrumXPSLattice oxygen, surface adsorbed oxygen, and hydroxyl species[17]

Functional Performance: Electrochemical Characterization

Why we use it: For applications in catalysis and energy storage, electrochemical techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are essential to evaluate the functional performance of LaNiCoO3.[18]

What the data tells us: CV provides information on the redox behavior and catalytic activity of the material. The position and intensity of redox peaks can be correlated with the oxidation state transitions of Ni and Co. EIS is used to probe the charge transfer resistance and other impedance components at the electrode-electrolyte interface, providing insights into the kinetics of the electrochemical reactions.

Cross-Validation in Action:

  • With XPS: As mentioned, the electrochemical activity observed in CV and the charge transfer resistance from EIS should correlate with the surface oxidation states determined by XPS. For example, a lower charge transfer resistance might be expected for a material with a higher concentration of catalytically active Ni³⁺/Co³⁺ species on its surface.

  • With SEM/TEM: The morphology and particle size observed by electron microscopy influence the electrochemically active surface area. A material with smaller, well-dispersed particles is expected to exhibit a larger active surface area and, consequently, higher catalytic currents in CV.

dot graph "TechniqueInterrelation" { layout=neato; node [shape=box, style="rounded,filled", fontname="Roboto"]; edge [color="#5F6368", fontname="Roboto", fontsize=10];

XRD [label="XRD\n(Bulk Structure)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; TEM [label="TEM\n(Particle Size)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,0!"]; XPS [label="XPS\n(Surface Chemistry)", fillcolor="#FBBC05", fontcolor="#202124", pos="-2,0!"]; Electrochem [label="Electrochemistry\n(Function)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2!"];

XRD -- TEM [label="Crystallite vs. Particle Size"]; XRD -- XPS [label="Bulk vs. Surface Composition"]; XPS -- Electrochem [label="Oxidation State vs. Activity"]; TEM -- Electrochem [label="Morphology vs. Active Area"]; } caption: "Interrelation of characterization techniques for LaNiCoO3."

Experimental Protocols

Powder X-ray Diffraction (XRD)
  • Sample Preparation: Gently grind the LaNiCoO3 powder to a fine consistency using an agate mortar and pestle. Mount the powder onto a zero-background sample holder, ensuring a flat and level surface.[19]

  • Instrument Setup: Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Data Acquisition: Scan the sample over a 2θ range of 20-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.[20]

  • Data Analysis: Identify the crystal phase by comparing the experimental pattern with standard diffraction patterns from databases (e.g., JCPDS). Calculate the crystallite size using the Scherrer equation applied to the most intense diffraction peak.

Scanning and Transmission Electron Microscopy (SEM/TEM)
  • Sample Preparation (SEM): Disperse a small amount of the LaNiCoO3 powder onto a carbon adhesive tab mounted on an aluminum SEM stub. Use a gentle stream of nitrogen to remove any loose powder.[21][22][23]

  • Sample Preparation (TEM): Disperse the powder in a volatile solvent like ethanol and sonicate for 5-10 minutes to break up agglomerates. Deposit a drop of the suspension onto a carbon-coated copper grid and allow the solvent to evaporate completely.[1]

  • Imaging (SEM): Sputter-coat the sample with a thin layer of gold or carbon to prevent charging. Image the sample using an accelerating voltage of 5-15 kV.

  • Imaging (TEM): Use an accelerating voltage of 100-200 kV. Acquire images at various magnifications to observe both the overall morphology and individual nanoparticles.

X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation: Press the LaNiCoO3 powder into a clean indium foil or onto a sample holder with double-sided carbon tape.

  • Instrument Setup: Use a monochromatic Al Kα X-ray source.

  • Data Acquisition: Acquire a survey spectrum to identify all elements present. Then, acquire high-resolution spectra for the La 3d, Ni 2p, Co 2p, and O 1s regions.[24][25]

  • Data Analysis: Calibrate the binding energy scale using the adventitious C 1s peak at 284.8 eV. Fit the high-resolution spectra using appropriate peak models to determine the oxidation states and their relative concentrations.[26][27]

Electrochemical Characterization
  • Electrode Preparation: Prepare a catalyst ink by dispersing a known amount of LaNiCoO3 powder in a solution of isopropanol, water, and a binder (e.g., Nafion). Sonicate the mixture to form a homogeneous suspension. Drop-cast a specific volume of the ink onto a glassy carbon electrode and let it dry.

  • Electrochemical Cell Setup: Use a three-electrode setup with the LaNiCoO3-modified glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

  • Cyclic Voltammetry (CV): Cycle the potential within a suitable window in an appropriate electrolyte (e.g., 0.1 M KOH) at various scan rates.[28]

  • Electrochemical Impedance Spectroscopy (EIS): Apply a small AC perturbation over a range of frequencies at a specific DC potential and record the impedance response.[18][29]

Conclusion: A Unified Understanding

The true power of materials characterization lies not in the application of a single, sophisticated technique, but in the intelligent integration of multiple, complementary methods. For a complex material like LaNiCoO3, a cross-validation approach, as outlined in this guide, is the only way to build a robust and reliable understanding of its structure, morphology, surface chemistry, and functional performance. By critically comparing and correlating the data from XRD, SEM/TEM, XPS, and electrochemical analyses, researchers can move beyond simple data collection to achieve true scientific insight, paving the way for the rational design of next-generation materials.

References

  • XPS analysis of LaNiO3, LaMnO3, and La0.8Ce0.2Mn0.8Ni0.2O3, (A) survey... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Weiss, C. A., Jr., & Moser, R. D. (2015). Sample Preparation of Nano-sized Inorganic Materials for Scanning Electron Microscopy or Transmission Electron Microscopy. U.S. Army Engineer Research and Development Center.
  • Sample Preparation for Scanning Electron Microscopy. (n.d.). VacCoat. Retrieved January 20, 2026, from [Link]

  • SEM: Sample Mounting for Powdered Samples. (2020, June 1). YouTube. Retrieved January 20, 2026, from [Link]

  • Sample Preparation. (n.d.). Yale University West Campus Materials Characterization Core. Retrieved January 20, 2026, from [Link]

  • A Simple Guide For Preparing Samples For Sem Imaging. (2023, July 3). ATA Scientific. Retrieved January 20, 2026, from [Link]

  • LaNi1-xCoxO3 perovskites for application in electrochemical reactions involving molecular oxygen. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Khan, Q., et al. (2022). Protocol for deciphering the electrical parameters of perovskite solar cells using immittance spectroscopy. STAR Protocols, 3(1), 101116.
  • XRD Detective. (n.d.). University of Bristol. Retrieved January 20, 2026, from [Link]

  • Standard Operating Procedure. (2019, February).
  • Cyclic voltammetry (CV) and electrochemical impedance spectroscopy... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Protocol for cyclic voltammetry. (n.d.). iGEM. Retrieved January 20, 2026, from [Link]

  • XPS study on La0.67Ca0.33Mn1−xCoxO3 compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Shaik, K., K, V., & Cole, S. (2023). Comparative Study of Crystallite Size from XRD and TEM Results for Pure and V2O5 Doped CdO-FePO4 Composite Nanopowders. Physical Chemistry Research, 11(2), 241-251.
  • Tan, W. L., & McNeill, C. R. (2022). X-ray diffraction of photovoltaic perovskites: Principles and applications. Applied Physics Reviews, 9(2), 021313.
  • Operating Procedure for X-Ray Diffraction. (2018, August 22).
  • Powder X-ray Diffraction Protocol/SOP. (n.d.).
  • Crystallite size, lattice strain and other parameters calculated from XRD images as a function of post annealing temperature. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The lattice parameter, ionic size, crystallite size calculated from the... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Wang, L., et al. (2020).
  • the values of crystallite size and strain of LaMn1-xCoxO3 obtained from Scherrer and H-W methods. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • XPS analysis-surface atomic ratios and binding energies for selected m
  • A step towards correct interpretation of XPS results in metal oxides: a case study aided by first-principles method in ZnO. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • How to Correctly Analyze 2p X-ray Photoelectron Spectra of 3d Transition-Metal Oxides: Pitfalls and Principles. (2024, May 22). ACS Nano. Retrieved January 20, 2026, from [Link]

  • Unraveling the Evolution of Dynamic Active Sites of LaNixFe1–xO3 C
  • X-ray photoelectron spectroscopy of metal oxide nanoparticles: chemical composition, oxidation state and functional group content. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • A step-by-step guide to perform x-ray photoelectron spectroscopy. (2022, July 7). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Practical Guides for X-Ray Photoelectron Spectroscopy (XPS): First Steps in planning, conducting and reporting XPS measurements. (n.d.).
  • a) Electrochemical impedance spectroscopy (EIS) of perovskite solar... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Structural Characterization and Physical Properties of Double Perovskite La2FeReO6+δ Powders. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Synthesis and Characterization of Sr-doped LaFe0.7Ni0.3O3 perovskite. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Measuring & Characterizing Nanoparticle Size – TEM vs SEM. (n.d.). AZoNano.com. Retrieved January 20, 2026, from [Link]

  • Particle size distributions by transmission electron microscopy: an interlaboratory comparison case study. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • (a) Cyclic voltammetry curves and (b) electrochemical impedance spectra... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Lattice parameters and crystallite size obtained
  • Results of the particle size measurement by XRD, TEM, and XRF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • SEM and TEM images in detail and particle size distribution of (a, d,... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.